molecular formula C6H6N2O3 B1594882 Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate CAS No. 950514-14-4

Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate

Cat. No.: B1594882
CAS No.: 950514-14-4
M. Wt: 154.12 g/mol
InChI Key: BJFHABUKRPPLGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate is a useful research compound. Its molecular formula is C6H6N2O3 and its molecular weight is 154.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-oxo-1H-pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-11-5(9)4-2-3-7-6(10)8-4/h2-3H,1H3,(H,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJFHABUKRPPLGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20340596
Record name Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

950514-14-4
Record name Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate (CAS: 950514-14-4)

Introduction

Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate is a heterocyclic organic compound featuring a dihydropyrimidine core. This scaffold is of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development. Dihydropyrimidine derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[1][2][3] Their structural motif is a key component in various bioactive molecules, making compounds like Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate valuable as versatile building blocks for the synthesis of novel therapeutic agents.[4][5]

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It provides a detailed overview of the compound's properties, a validated synthesis protocol, characterization data, and insights into its potential applications as a synthetic intermediate.

Physicochemical Properties and Identification

Accurate identification and understanding of a compound's physicochemical properties are foundational for its application in research. Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate is characterized by the following identifiers and properties.

Table 1: Compound Identification

Identifier Value Source
CAS Number 950514-14-4 [6][7][8][9]
Molecular Formula C₆H₆N₂O₃ [6]
Molecular Weight 154.12 g/mol [6]
IUPAC Name Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate [6]
Synonym Pyrimidine-4-carboxylic acid, 2-hydroxy-, methyl ester [6]

| SMILES | O=C(C(C=CN1)=NC1=O)OC |[6] |

Table 2: Computed Physicochemical Properties

Property Value Significance in Drug Discovery Source
TPSA (Topological Polar Surface Area) 72.05 Ų Influences membrane permeability and oral bioavailability. [6]
LogP (Octanol-Water Partition Coefficient) -0.4435 Measures lipophilicity, affecting absorption and distribution. [6]
Hydrogen Bond Acceptors 4 Potential to form hydrogen bonds with biological targets. [6]
Hydrogen Bond Donors 1 Potential to form hydrogen bonds with biological targets. [6]

| Rotatable Bonds | 1 | Relates to conformational flexibility and binding affinity. |[6] |

The compound is typically supplied as a solid with a purity of 97% or higher.[6][9] For long-term stability, it should be stored at room temperature or between 2-8°C, sealed in a dry environment.[6][8]

Synthesis and Purification

The most common and direct method for synthesizing Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate is through the esterification of its corresponding carboxylic acid precursor. The following protocol is a reliable method for its preparation in a laboratory setting.[7]

Expertise-Driven Rationale

The chosen method employs chlorotrimethylsilane (TMSCl) in methanol. This is an effective approach for several reasons. TMSCl reacts with methanol to generate anhydrous HCl in situ. This ensures that the reaction medium is acidic, which is necessary to catalyze the Fischer esterification, while avoiding the introduction of water, which could drive the equilibrium back towards the starting materials. Furthermore, TMSCl can act as a silylating agent, transiently protecting the N-H and carboxylic acid groups, which can improve the solubility of the starting material in the methanolic solvent and facilitate the esterification process.

Experimental Protocol: Esterification of 2-oxo-1,2-dihydropyrimidine-4-carboxylic acid

Materials:

  • 2-oxo-1,2-dihydropyrimidine-4-carboxylic acid (1.50 g, 10.7 mmol)[10]

  • Methanol (15 mL)

  • Chlorotrimethylsilane (2.36 g, 21.4 mmol)

  • Water (for washing)

  • Methyl tert-butyl ether (MTBE) (for washing)

Procedure:

  • Suspend 2-oxo-1,2-dihydropyrimidine-4-carboxylic acid (1.50 g) in methanol (15 mL) in a round-bottom flask equipped with a reflux condenser.

  • Carefully add chlorotrimethylsilane (2.36 g) to the suspension.

  • Heat the reaction mixture to reflux and maintain for approximately 5.5 hours. Monitor the reaction progress using an appropriate method (e.g., TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture to dryness using a rotary evaporator.

  • Add a fresh portion of methanol to the residue and concentrate again to ensure the removal of excess TMSCl and HCl. This will result in a suspension.

  • Filter the resulting solid.

  • Wash the solid sequentially with water and methyl tert-butyl ether (MTBE) to remove any remaining impurities.

  • Dry the purified product under reduced pressure at 40°C for 1 hour.

This protocol typically affords the target compound, Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate, in good yield (approx. 76%).[7]

Synthesis Workflow Diagram

Synthesis_Workflow Start 2-oxo-1,2-dihydropyrimidine- 4-carboxylic acid Reaction Reflux (5.5 hours) Start->Reaction Reagents Methanol (Solvent) Chlorotrimethylsilane (Catalyst) Reagents->Reaction Workup 1. Cool to RT 2. Concentrate to dryness Reaction->Workup Purification 1. Wash with Water 2. Wash with MTBE 3. Filter Workup->Purification Product Methyl 2-oxo-1,2-dihydro- pyrimidine-4-carboxylate Purification->Product

Caption: Workflow for the synthesis of Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate.

Spectroscopic Characterization

Structural confirmation is a critical, self-validating step in synthesis. The structure of Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate can be unequivocally verified using standard spectroscopic techniques.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum provides distinct signals that correspond to the protons in the molecule.

  • Reported Data (400 MHz, DMSO-d₆) : δ 8.28 (d, 1H), 6.88 (d, 1H), 3.86 (s, 3H).[7]

Interpretation:

  • δ 8.28 (d, 1H): This downfield doublet corresponds to the proton at the C6 position of the pyrimidine ring. Its chemical shift is influenced by the adjacent nitrogen atom and the electron-withdrawing carboxylate group.

  • δ 6.88 (d, 1H): This doublet corresponds to the proton at the C5 position, coupled to the C6 proton.

  • δ 3.86 (s, 3H): This singlet, integrating to three protons, is characteristic of the methyl ester (-OCH₃) group.

Other Spectroscopic Methods
  • ¹³C NMR Spectroscopy: Will show six distinct carbon signals, including those for the carbonyl groups (ester and ring), the sp² carbons of the ring, and the methyl group.

  • Infrared (IR) Spectroscopy: Will exhibit characteristic absorption bands for N-H stretching, C=O stretching (from both the ring amide and the ester), and C=C/C=N stretching of the pyrimidine ring.

  • Mass Spectrometry (MS): Will show a molecular ion peak corresponding to the compound's molecular weight (154.12 g/mol ), confirming its elemental composition.[11]

Reactivity and Application as a Synthetic Intermediate

Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate is not typically an end-product but rather a versatile intermediate for creating more complex, biologically active molecules. Its structure contains several reactive sites that can be targeted for further modification.

  • N-Alkylation/Arylation: The two nitrogen atoms in the dihydropyrimidine ring can be subjected to alkylation or arylation reactions to introduce diverse substituents.

  • Ester Group Modification: The methyl ester at the C4 position is a key functional handle. It can be hydrolyzed back to the carboxylic acid, which can then be coupled with various amines to form a library of amide derivatives. Alternatively, it can be reduced to an alcohol.

  • Ring Modification: While more challenging, the pyrimidine ring itself can undergo various transformations.

These potential modifications make it a valuable starting point for generating libraries of compounds for high-throughput screening in drug discovery programs. The dihydropyrimidine core is a privileged scaffold, meaning it is known to bind to multiple biological targets, enhancing the probability of discovering new drug candidates.[2]

Potential Derivatization Pathways

Derivatization_Pathways Core Methyl 2-oxo-1,2-dihydro- pyrimidine-4-carboxylate N_Alkylation N-Alkylation (R-X, Base) Core->N_Alkylation Hydrolysis Ester Hydrolysis (LiOH or NaOH) Core->Hydrolysis N_Product N-Substituted Derivatives N_Alkylation->N_Product Acid_Product 2-Oxo-dihydropyrimidine- 4-carboxylic Acid Hydrolysis->Acid_Product Amidation Amide Coupling (HNR'R'', Coupling Agents) Amide_Product Amide Derivatives Amidation->Amide_Product Acid_Product->Amidation

Caption: Potential synthetic routes starting from the core molecule.

Contextual Role in Medicinal Chemistry

While specific biological activity for Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate is not extensively documented, the broader family of dihydropyrimidines is a cornerstone of modern medicinal chemistry. For instance, novel dihydropyrimidine/sulphonamide hybrids have been developed as promising dual inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory pathway.[2] Other derivatives synthesized via Biginelli reactions have shown significant antimicrobial and antioxidant activity and have been investigated as anticancer agents.[3]

The value of Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate lies in its potential to serve as a precursor to such compounds. Its defined structure and reactive handles allow medicinal chemists to systematically explore the chemical space around the dihydropyrimidine scaffold to optimize potency, selectivity, and pharmacokinetic properties for a desired biological target.

Conclusion

Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate (CAS: 950514-14-4) is a well-characterized compound of high strategic importance in synthetic and medicinal chemistry. Its straightforward synthesis, combined with multiple points for chemical modification, establishes it as a valuable building block for the discovery of new pharmaceuticals. This guide provides the essential technical information required by researchers to confidently synthesize, characterize, and utilize this compound in their scientific endeavors, bridging the gap between a simple chemical intermediate and its potential role in developing next-generation therapeutics.

References

  • Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate . ChemScene.

  • Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate | 950514-14-4 . ChemicalBook.

  • 950514-14-4|Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate . BLDpharm.

  • Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate . Sobekbio Biosciences.

  • Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate 950514-14-4 wiki . Guidechem.

  • Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate(950514-14-4) ¹H NMR . ChemicalBook.

  • 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid . PubChem, National Center for Biotechnology Information.

  • 2-Oxo-1,2-dihydropyrimidine-4-carboxylic acid . PubChem, National Center for Biotechnology Information.

  • ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate . National Center for Biotechnology Information.

  • A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER . INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.

  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates . Beilstein Journal of Organic Chemistry.

  • Design and synthesis of new dihydropyrimidine/sulphonamide hybrids as promising anti-inflammatory agents via dual mPGES-1/5-LOX inhibition . National Center for Biotechnology Information.

  • One-pot Biginelli synthesis of novel series of 2-oxo/thioxo/imino-1,2,3,4-tetrahydropyrimidine based on 4-hydroxy-2-pyridone . Chemical Papers.

  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity . MDPI.

  • Synthesis, Structural, Spectral Studies and Activity Studies of 6-Methyl-4-(3-Nitro-Phenyl)-2-Oxo-1,2,3,4 Tetrahydropyrimidine-5-Carboxylic Acid Ethyl Ester Catalyzed Using BF3-OEt2 . Taylor & Francis Online.

  • Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones . MDPI.

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines . National Center for Biotechnology Information.

  • 4-Methoxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate . PubChem, National Center for Biotechnology Information.

Sources

Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate, a heterocyclic compound of significant interest to the scientific community. The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. This document details the compound's nomenclature, structural properties, a field-proven synthesis protocol, and methods for its spectroscopic characterization. Furthermore, it explores the compound's potential applications as a versatile building block in drug discovery and development, offering insights for researchers and scientists in the field.

Nomenclature and Structural Elucidation

A precise understanding of a compound's identity is the foundation of all subsequent research. This section clarifies the nomenclature and key structural features of Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate.

1.1. IUPAC Name and Chemical Identifiers

The compound is systematically named Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate . Its identity is further defined by several key identifiers summarized in the table below.

IdentifierValueSource
CAS Number 950514-14-4[1][2][3]
Molecular Formula C₆H₆N₂O₃[3]
Molecular Weight 154.12 g/mol [3]
Canonical SMILES COC(=O)C1=CC=NC(=O)N1[3][4]
Synonym Methyl 2-hydroxypyrimidine-4-carboxylate[3]
1.2. Structural Insight: Keto-Enol Tautomerism

The existence of the synonym "Methyl 2-hydroxypyrimidine-4-carboxylate" points to a critical chemical feature: tautomerism.[3] This compound exists in equilibrium between two tautomeric forms: the amide (keto) form and the enol form. In heterocyclic systems like pyrimidines, the amide tautomer, designated as the "oxo-dihydropyrimidine," is overwhelmingly the more stable and dominant form in both solid and solution phases.[5][6] This stability is crucial as it dictates the molecule's hydrogen bonding capabilities, reactivity, and interactions with biological targets.

tautomerism cluster_0 Keto (Amide) Form (Dominant Tautomer) cluster_1 Enol (Hydroxy) Form (Minor Tautomer) keto keto enol enol keto->enol

Caption: Keto-enol equilibrium of the title compound.

Physicochemical and Computational Properties

Understanding the physicochemical profile of a molecule is essential for designing experiments, predicting its behavior, and assessing its potential as a drug candidate.

2.1. Physical Properties and Storage

The compound is typically supplied as a solid with a purity of 97% or higher.[3] For long-term stability and to prevent degradation, it should be stored at room temperature.[3]

2.2. Computational Descriptors for Drug Discovery

Computational modeling provides valuable insights into a molecule's drug-like properties. These descriptors help predict absorption, distribution, metabolism, and excretion (ADME) characteristics.

DescriptorValueSignificance in Drug Development
Topological Polar Surface Area (TPSA) 72.05 Ų[3]
LogP (Octanol-Water Partition Coefficient) -0.4435[3]
Hydrogen Bond Acceptors 4[3]
Hydrogen Bond Donors 1[3]
Rotatable Bonds 1[3]
Synthesis and Purification

The synthesis of Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate is reliably achieved through the esterification of its corresponding carboxylic acid precursor.[1] This section provides a detailed, field-tested protocol.

3.1. Synthesis Workflow: Esterification

The primary synthetic route is a Fischer esterification of 2-oxo-1,2-dihydropyrimidine-4-carboxylic acid.[1][7] The causality behind the choice of reagents is critical for reproducibility. Chlorotrimethylsilane (TMSCl) is employed not as a catalyst in the traditional sense, but as an activating agent. It reacts with methanol to generate anhydrous HCl in situ, which protonates the carboxylic acid, and it can also convert the carboxylic acid to a more reactive silyl ester intermediate, driving the reaction to completion.

synthesis_workflow start Starting Material: 2-oxo-1,2-dihydropyrimidine- 4-carboxylic acid reagents Reagents: Methanol (Solvent) Chlorotrimethylsilane (Activating Agent) start->reagents Suspend in conditions Reaction Conditions: Reflux for 5.5 hours reagents->conditions Heat under workup Workup & Purification: 1. Concentrate to dryness 2. Wash with Water & MTBE 3. Filter and Dry conditions->workup Upon completion, cool and process product Final Product: Methyl 2-oxo-1,2-dihydropyrimidine- 4-carboxylate workup->product Isolates

Caption: Workflow for the synthesis of the title compound.

3.2. Detailed Experimental Protocol

This protocol is adapted from a reported synthesis with a typical yield of 76%.[1]

  • Step 1: Reaction Setup

    • To a round-bottom flask equipped with a reflux condenser, add a suspension of 2-oxo-1,2-dihydropyrimidine-4-carboxylic acid (1.50 g, 10.7 mmol) in methanol (15 mL).[1]

    • Expert Insight: Using methanol as the solvent also ensures it is present in large excess to act as the nucleophile, maximizing product formation according to Le Châtelier's principle.

  • Step 2: Addition of Activating Agent

    • Carefully add chlorotrimethylsilane (2.36 g, 21.4 mmol) to the suspension.[1]

    • Expert Insight: This addition should be done cautiously, as the reaction of TMSCl with methanol is exothermic and produces HCl gas.

  • Step 3: Reaction

    • Heat the reaction mixture to reflux and maintain for 5.5 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Step 4: Isolation and Purification

    • After completion, cool the mixture to room temperature.[1]

    • Concentrate the reaction mixture to dryness using a rotary evaporator.[1]

    • Add a small amount of methanol to the residue and concentrate again to ensure removal of excess TMSCl and its byproducts.[1]

    • Suspend the resulting solid in water and wash thoroughly. Follow with a wash using methyl tert-butyl ether (MTBE).[1]

    • Expert Insight: The water wash removes any remaining salts or water-soluble impurities. The MTBE wash removes non-polar organic impurities while the desired product, being more polar, remains as a solid.

  • Step 5: Final Product

    • Filter the solid and dry it under reduced pressure at 40 °C for 1 hour to afford the target product, Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate (1.25 g, 76% yield).[1]

    • Self-Validation: The integrity of the final product must be confirmed by spectroscopic analysis as detailed in the next section.

Spectroscopic Characterization

Unambiguous characterization is a non-negotiable step to validate the structure and purity of the synthesized compound.

4.1. ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) is the primary tool for structural confirmation. The spectrum provides distinct signals for each unique proton in the molecule.

  • Spectrum Details: (400 MHz, DMSO-d₆)[1]

  • Signal Assignments:

    • δ 8.28 (d, 1H): This downfield doublet corresponds to the proton on the carbon adjacent to the ester group (C5-H), which is deshielded by the electron-withdrawing nature of the ester and the pyrimidine ring nitrogens.

    • δ 6.88 (d, 1H): This doublet corresponds to the proton on the carbon adjacent to the amide nitrogen (C6-H).

    • δ 3.86 (s, 3H): This singlet, integrating to three protons, is characteristic of the methyl ester (-OCH₃) group.[1]

4.2. Infrared (IR) Spectroscopy

IR spectroscopy would be used to confirm the presence of key functional groups. Expected characteristic absorption bands include:

  • ~3200-3100 cm⁻¹: N-H stretching from the amide group.

  • ~1720-1700 cm⁻¹: C=O stretching from the methyl ester.

  • ~1680-1650 cm⁻¹: C=O stretching from the cyclic amide (pyrimidinone ring).

4.3. Mass Spectrometry

Mass spectrometry would confirm the molecular weight of the compound. For Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate (C₆H₆N₂O₃), the expected molecular ion peak [M+H]⁺ in ESI-MS would be at m/z 155.04.

Applications in Medicinal Chemistry and Drug Discovery

While specific biological activities for this exact molecule are not extensively documented, its structural motifs are of high value in pharmaceutical development.

5.1. The Pyrimidine Scaffold: A Privileged Structure

The pyrimidine ring is a cornerstone of medicinal chemistry. It is a key component of nucleic acids (uracil, thymine, cytosine) and is found in a vast array of FDA-approved drugs. Pyrimidine derivatives exhibit a broad spectrum of biological activities, including antifungal, anti-inflammatory, and analgesic properties, making them key building blocks for novel pharmaceutical agents.[8][9]

5.2. Potential as a Versatile Synthetic Intermediate

Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate is a valuable synthetic intermediate due to its multiple functional handles:

  • The Methyl Ester: Can be hydrolyzed to the carboxylic acid for amide coupling, or serve as a directing group for further reactions on the pyrimidine ring.

  • The Amide N-H groups: Can be alkylated or arylated to introduce diverse substituents, allowing for the creation of a library of compounds for structure-activity relationship (SAR) studies.

  • The Pyrimidine Ring: Can undergo various modifications, serving as a scaffold to build more complex molecular architectures.

The Biginelli reaction, a well-known multi-component reaction, produces related dihydropyrimidine structures that are investigated as calcium channel blockers and antihypertensive agents.[8][10] This highlights the therapeutic potential of the core structure.

Conclusion

Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate is a well-defined heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. Its synthesis is straightforward and high-yielding, and its structure can be unambiguously confirmed through standard spectroscopic methods. For researchers and drug development professionals, this molecule represents a versatile starting point for the design and synthesis of novel compounds targeting a wide range of biological pathways, leveraging the proven therapeutic value of the pyrimidine scaffold.

References
  • Supporting Information. The Royal Society of Chemistry. [Link]

  • 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate. National Center for Biotechnology Information (NCBI). [Link]

  • Jagwani, D. and Joshi, P. (2014). A Greener Chemistry Approach for Synthesis of 4-(4-Hydroxyphenyl)-6-Methyl-2-Oxo-1,2,3,4 Tetrahydropyrimidine-5-Carboxylic Acid Ethyl Ester. International Journal of Pharmaceutical Sciences and Research, 5(12), 5548-5555. [Link]

  • 2-Oxo-1,2-dihydropyrimidine-4-carboxylic acid | C5H4N2O3 | CID 247031. PubChem, National Center for Biotechnology Information. [Link]

  • Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. PubMed, National Center for Biotechnology Information. [Link]

  • Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. ResearchGate. [Link]

  • A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Spectral correlation of synthesized ethyl-4-(subs. phenyl)-6-methyl-2-oxo (or thio)-1, 2, 3, 4-tetrahydropyrimidine-5-carbox. Bangladesh Journals Online. [Link]

Sources

An In-Depth Technical Guide to Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate is a heterocyclic compound belonging to the pyrimidine class of molecules. Pyrimidine derivatives are of immense interest in medicinal chemistry due to their wideranging biological activities, forming the core structure of numerous natural products and synthetic drugs. This guide provides a comprehensive overview of the structure, properties, synthesis, and potential applications of methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate, offering valuable insights for researchers engaged in drug discovery and development.

Chemical Structure and Properties

The structural formula of methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate is C₆H₆N₂O₃, with a molecular weight of 154.12 g/mol .[1] The molecule features a dihydropyrimidine ring, which is a six-membered heterocyclic ring containing two nitrogen atoms, substituted with an oxo group at the 2-position and a methyl carboxylate group at the 4-position.

Tautomerism

An important structural feature of 2-oxo-dihydropyrimidines is their ability to exist in different tautomeric forms. The predominant tautomers are the lactam and lactim forms. The lactam form, with a carbonyl group at the C2 position, is generally the more stable tautomer. The potential for tautomerism influences the molecule's reactivity and its interactions with biological targets.

Caption: Tautomeric forms of 2-oxo-1,2-dihydropyrimidine.

Physicochemical Properties

A summary of the key physicochemical properties of methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate is presented in the table below. These properties are crucial for understanding the compound's behavior in various experimental and biological systems.

PropertyValueReference
CAS Number 950514-14-4[2]
Molecular Formula C₆H₆N₂O₃[1]
Molecular Weight 154.12 g/mol [1]
Topological Polar Surface Area (TPSA) 72.05 Ų[1]
logP -0.4435[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 4[1]
Rotatable Bonds 1[1]

Spectroscopic Analysis

Spectroscopic data is essential for the structural elucidation and characterization of methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. For methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate, the following characteristic peaks are observed (400 MHz, DMSO-d₆): δ 8.28 (d, 1H), 6.88 (d, 1H), 3.86 (s, 3H).[2]

  • The downfield signals at δ 8.28 and 6.88 ppm correspond to the protons on the pyrimidine ring.

  • The singlet at δ 3.86 ppm is attributed to the three protons of the methyl ester group.

¹³C NMR Spectroscopy
FT-IR Spectroscopy

The FT-IR spectrum reveals the functional groups present in the molecule. Key vibrational frequencies expected for methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate include:

  • N-H stretching: A broad peak in the region of 3100-3300 cm⁻¹ corresponding to the N-H bond in the pyrimidine ring.

  • C=O stretching: Strong absorptions around 1650-1750 cm⁻¹ for the carbonyl groups of the oxo-pyrimidine and the methyl ester.

  • C=C and C=N stretching: Peaks in the 1500-1650 cm⁻¹ region, characteristic of the aromatic and imine bonds within the pyrimidine ring.

  • C-O stretching: Bands in the 1000-1300 cm⁻¹ range for the C-O bonds of the ester group.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M+) would be expected at m/z 154. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃) from the ester, leading to a fragment at m/z 123, and subsequent fragmentation of the pyrimidine ring.

Synthesis of Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate

A common and effective method for the synthesis of methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate is through the esterification of 2-oxo-1,2-dihydropyrimidine-4-carboxylic acid.

Experimental Protocol

Step 1: Esterification of 2-oxo-1,2-dihydropyrimidine-4-carboxylic acid [2]

  • To a suspension of 2-oxo-1,2-dihydropyrimidine-4-carboxylic acid (1.50 g, 10.7 mmol) in methanol (15 mL), add chlorotrimethylsilane (2.36 g, 21.4 mmol).

  • Heat the reaction mixture to reflux and maintain for 5.5 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Concentrate the reaction mixture to dryness under reduced pressure.

  • Add methanol to the residue and concentrate again to obtain a suspension.

  • Wash the resulting solid with water and methyl tert-butyl ether (MTBE).

  • Filter the solid and dry under reduced pressure at 40 °C for 1 hour to yield methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate (1.25 g, 76% yield).[2]

Causality behind Experimental Choices:

  • Chlorotrimethylsilane (TMSCl): In the presence of methanol, TMSCl generates HCl in situ, which acts as a catalyst for the Fischer esterification. This method avoids the use of concentrated strong acids, which can sometimes lead to side reactions with sensitive functional groups.

  • Reflux: Heating the reaction to reflux increases the reaction rate, allowing the equilibrium of the esterification to be reached more quickly.

  • Work-up: The washing steps with water and MTBE are crucial for removing any unreacted starting materials, the catalyst, and other byproducts, ensuring the purity of the final product.

synthesis_workflow start 2-oxo-1,2-dihydropyrimidine- 4-carboxylic acid reflux Reflux (5.5 h) start->reflux Esterification reagents Methanol (MeOH) Chlorotrimethylsilane (TMSCl) reagents->reflux workup Work-up (Concentration, Washing, Drying) reflux->workup product Methyl 2-oxo-1,2-dihydropyrimidine- 4-carboxylate workup->product

Caption: Synthesis workflow for methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate.

Chemical Reactivity

The reactivity of methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate is dictated by the functional groups present in the molecule. The dihydropyrimidine ring can undergo both electrophilic and nucleophilic substitution reactions, although the electron-withdrawing nature of the oxo and carboxylate groups can influence the regioselectivity of these reactions. The ester group is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Biological Activities and Potential Applications

Derivatives of 2-oxo-1,2-dihydropyrimidine are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of dihydropyrimidine derivatives.[2][4] The presence of the pyrimidine core is often associated with the ability to interfere with microbial metabolic pathways. While specific studies on the antimicrobial activity of methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate are limited in the provided search results, its structural similarity to other bioactive pyrimidines suggests it may possess similar properties.

Anticancer Activity

The pyrimidine scaffold is a key component of several anticancer drugs, which often act by inhibiting enzymes involved in DNA synthesis or cell division. The cytotoxic effects of various dihydropyrimidine derivatives against different cancer cell lines have been documented.[5][6][7] Further investigation into the anticancer potential of methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate and its derivatives is a promising area of research.

Other Potential Applications

The structural features of this compound also suggest potential applications as a calcium channel blocker, similar to other dihydropyrimidine-based therapeutic agents.[8] The ability to modulate calcium channels has implications for the treatment of cardiovascular diseases.

Conclusion

Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate is a versatile heterocyclic compound with a rich chemical profile and significant potential for applications in medicinal chemistry. This guide has provided a detailed overview of its structure, properties, synthesis, and potential biological activities. Further research into this molecule and its derivatives is warranted to fully explore its therapeutic potential and to develop novel drug candidates for a variety of diseases.

References

  • Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved January 7, 2026, from [Link]

  • Cytotoxic effects of selected compounds in four cancer cell lines. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(8), o1921. [Link]

  • Synthesis and the antimicrobial activ... (n.d.). JOCPR. Retrieved January 7, 2026, from [Link]

  • FTIR spectrum of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4a. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • 13C NMR spectra of synthesized model compound 4f. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Synthesis, characterization and antimicrobial activity of some new N-formyl tetrahydropyrimidine derivatives. (2024). Chemical Review and Letters, 7(3), 221-228. [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 7, 2026, from [Link]

  • Evaluation of the antimicrobial activity of a pyrimidine compound 2-methyl-3-(2-phenyl-2-oxoethyl) quinazolin-4(3H)-on against Klebsiella pneumoniae under in vivo conditions. (2022). Siberian Journal of Clinical and Experimental Medicine, 37(2), 118-124. [Link]

  • Jagwani, D., & Joshi, P. (2014). A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 5(12), 5548-5555. [Link]

  • NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. (2018). PLoS ONE, 13(10), e0205237. [Link]

  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. (2024). International Journal of Molecular Sciences, 25(11), 5946. [Link]

  • Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. (2024). Pharmacia, 71(1), 1-10. [Link]

  • The biomolecule, 2-[(2-methoxyl)sulfanyl]-4-(2-methylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile: FT-IR, Laser-Raman spectra and DFT. (2014). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 125, 248-256. [Link]

  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. (2021). Molecules, 26(16), 4995. [Link]

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022). Molecules, 27(10), 3295. [Link]

  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. (2023). International Journal of Molecular Sciences, 24(21), 15907. [Link]

  • methyl 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate. (n.d.). Molport. Retrieved January 7, 2026, from [Link]

  • asym-DIMETHYLUREA. (n.d.). Organic Syntheses Procedure. Retrieved January 7, 2026, from [Link]

  • Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. (2014). Molecules, 19(12), 20696-20706. [Link]

  • A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. (2014). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 5(12), 5548-5555. [Link]

Sources

The Ascendancy of a Privileged Scaffold: A Technical Guide to the Discovery and History of Pyrimidine-4-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine core is a cornerstone of medicinal chemistry, integral to the structure of nucleic acids and a plethora of therapeutic agents. Within this vast chemical space, pyrimidine-4-carboxylate derivatives have emerged as a particularly fruitful area of research, leading to the development of novel therapeutics for a range of diseases, most notably in oncology. This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of these crucial compounds. We will traverse the foundational classical syntheses, delve into modern, more sophisticated methodologies, and explore the ever-expanding landscape of their biological activities and clinical applications. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering not only a historical perspective but also practical, field-proven insights into the synthesis and application of this important class of molecules.

A Historical Perspective: From Pinner's Groundbreaking Synthesis to a Dedicated Scaffold

The journey of pyrimidine-4-carboxylate derivatives is intrinsically linked to the broader history of pyrimidine chemistry. The systematic exploration of the pyrimidine ring system began in 1884 with the pioneering work of Adolf Pinner.[1] He established a foundational method for pyrimidine synthesis through the condensation of ethyl acetoacetate with amidines, a reaction that would later be named in his honor.[1] Pinner's work laid the essential groundwork for the synthesis of a vast array of substituted pyrimidines.

While Pinner's initial work focused on the fundamental pyrimidine scaffold, the specific introduction of a carboxylate group at the 4-position was a subsequent development. Early methodologies for the synthesis of pyrimidine-4-carboxylic acid often involved the oxidation of a pre-existing alkyl group, such as a methyl group, at the 4-position of the pyrimidine ring. This approach, while effective, was often limited by the availability of the starting materials and the harsh reaction conditions required for oxidation.

A significant advancement in the direct synthesis of the pyrimidine-4-carboxylate core came with the adaptation of the Pinner synthesis and related cyclocondensation reactions. By utilizing β-keto esters with an ester group at the carbonyl destined to become the 4-position of the pyrimidine ring, chemists could directly install the carboxylate functionality during the ring-forming step. This approach offered greater flexibility and efficiency, paving the way for the exploration of a wide range of substituted pyrimidine-4-carboxylate derivatives.

Foundational Synthetic Methodologies: The Pinner Synthesis

The Pinner synthesis remains a cornerstone of pyrimidine chemistry and represents the classical approach to constructing the pyrimidine-4-carboxylate scaffold.[2] The reaction involves the acid- or base-catalyzed condensation of a β-keto ester with an amidine.[2][3]

General Reaction Scheme

Pinner_Synthesis reagents β-Keto Ester + Amidine product Pyrimidine-4-carboxylate Derivative reagents->product Cyclocondensation catalyst Acid or Base Catalyst

Caption: General schematic of the Pinner pyrimidine synthesis.

Mechanistic Insights

The mechanism of the Pinner synthesis, in its acid-catalyzed variant, proceeds through a series of well-defined steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the β-keto ester, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack by the Amidine: The more nucleophilic nitrogen of the amidine attacks the activated carbonyl carbon.

  • Intramolecular Cyclization: A subsequent intramolecular nucleophilic attack by the second nitrogen of the amidine derivative onto the other carbonyl group of the β-keto ester leads to a cyclic intermediate.

  • Dehydration: Elimination of two molecules of water results in the formation of the aromatic pyrimidine ring.

Pinner_Mechanism Pinner Synthesis Mechanism start β-Keto Ester + Amidine step1 Protonation of Carbonyl start->step1 H+ step2 Nucleophilic Attack step1->step2 step3 Cyclic Intermediate Formation step2->step3 step4 Dehydration step3->step4 -2H2O product Pyrimidine-4-carboxylate step4->product

Caption: Step-wise mechanism of the acid-catalyzed Pinner synthesis.

Experimental Protocol: Classical Pinner Synthesis of Ethyl 2-phenyl-6-methylpyrimidine-4-carboxylate

This protocol provides a representative example of the Pinner synthesis for preparing a pyrimidine-4-carboxylate derivative.

Materials:

  • Ethyl 2-methylacetoacetate

  • Benzamidine hydrochloride

  • Sodium ethoxide

  • Ethanol (absolute)

  • Diethyl ether

  • Hydrochloric acid (concentrated)

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, dissolve sodium metal in absolute ethanol under a nitrogen atmosphere to prepare a solution of sodium ethoxide.

  • Reaction Mixture: To the freshly prepared sodium ethoxide solution, add ethyl 2-methylacetoacetate, followed by benzamidine hydrochloride.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Precipitation: Dissolve the residue in water and acidify with concentrated hydrochloric acid to a pH of approximately 6-7. The product will precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and then with a small amount of cold diethyl ether. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure ethyl 2-phenyl-6-methylpyrimidine-4-carboxylate.

Modern Synthetic Strategies: Expanding the Chemical Space

While the Pinner synthesis remains a valuable tool, modern organic chemistry has introduced a variety of more sophisticated and versatile methods for the synthesis of pyrimidine-4-carboxylate derivatives. These methods often offer improved yields, greater functional group tolerance, and access to more complex molecular architectures.

Synthesis from Unsymmetrical Enamino Diketones

A notable modern approach involves the reaction of unsymmetrical enamino diketones with N-C-N dinucleophiles, such as amidines.[4] This method provides a high degree of regioselectivity, allowing for the synthesis of specifically substituted pyrimidine-4-carboxylates.[4]

General Reaction Scheme:

Enamino_Diketone_Synthesis reagents Unsymmetrical Enamino Diketone + N-C-N Dinucleophile product Ethyl 2,5-disubstituted pyrimidine-4-carboxylate reagents->product Chemoselective Cyclocondensation Anticancer_Mechanism Anticancer Mechanism of Pyrimidine Antimetabolites drug Pyrimidine-4-carboxylate Antimetabolite enzyme Key Enzymes in Nucleotide Synthesis (e.g., Thymidylate Synthase) drug->enzyme Inhibition dna_synthesis DNA Synthesis enzyme->dna_synthesis Required for apoptosis Apoptosis enzyme->apoptosis Induction of cell_proliferation Cancer Cell Proliferation dna_synthesis->cell_proliferation Drives

Sources

The Dihydropyrimidine Core: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,4-dihydropyrimidin-2(1H)-one (DHPM) core is a privileged heterocyclic scaffold that has garnered immense attention in medicinal chemistry for its diverse and significant pharmacological activities.[1][2] First synthesized via the elegant multicomponent Biginelli reaction, this six-membered ring system serves as the foundational structure for a multitude of therapeutic agents.[3][4] Its inherent structural features, including a urea fragment, an enamine system, and multiple points for functionalization, allow for the generation of vast chemical libraries with a wide range of biological targets. This guide provides a comprehensive overview of the dihydropyrimidine core, covering its fundamental properties, classical and modern synthetic strategies, extensive pharmacological applications, and the critical structure-activity relationships that drive the design of novel therapeutics. From their role as anticancer agents targeting mitotic kinesins to their activity as antiviral and antibacterial compounds, DHPMs have demonstrated remarkable versatility.[1][5][6] This document aims to serve as an authoritative resource for professionals in drug discovery and development, offering detailed protocols, mechanistic insights, and future perspectives on this indispensable chemical entity.

Introduction to the Dihydropyrimidine (DHPM) Scaffold

Chemical Structure and Properties

The dihydropyrimidine core is a six-membered heterocyclic ring containing two nitrogen atoms and is characterized by its partial saturation. The most prominent isomer in medicinal chemistry is the 3,4-dihydropyrimidin-2(1H)-one, the archetypal product of the Biginelli reaction.

Key structural features include:

  • A planar, electron-rich enamine moiety.

  • A urea or thiourea fragment, providing hydrogen bond donor and acceptor capabilities.

  • A stereocenter, typically at the C4 position, allowing for chiral drug design.

  • Multiple positions (N1, N3, C4, C5, C6) that are amenable to substitution, enabling fine-tuning of physicochemical and pharmacological properties.

This unique combination of features makes the DHPM scaffold an excellent pharmacophore, capable of engaging in various interactions with biological targets. The core's structural similarity to the pyrimidine bases found in nucleic acids like thymine, cytosine, and uracil is one reason for its broad biological activity.[1]

Historical Perspective and Significance

The journey of the dihydropyrimidine core began in 1891 with Italian chemist Pietro Biginelli.[3] He reported a one-pot, three-component reaction between an aryl aldehyde, ethyl acetoacetate, and urea under acidic conditions, a process now famously known as the Biginelli reaction.[3][4] For many years, the products of this reaction were of purely academic interest. However, in the late 20th century, DHPMs emerged as a "privileged scaffold" in medicinal chemistry.

The discovery of Monastrol , a potent and specific inhibitor of the mitotic kinesin Eg5, marked a turning point.[1][7] Monastrol's ability to arrest cells in mitosis without affecting microtubule polymerization highlighted the therapeutic potential of the DHPM core in oncology.[8][9] Subsequently, DHPM derivatives have been identified with a vast array of biological activities, including antiviral, antibacterial, anti-inflammatory, and antihypertensive properties.[1][6][10][11] Natural products containing the DHPM nucleus, such as the batzelladine alkaloids, have also been found to exhibit potent anti-HIV activity, further cementing the importance of this scaffold in drug discovery.[1]

Synthetic Strategies for the DHPM Core

The synthesis of the DHPM core is dominated by multicomponent reactions (MCRs), which are highly efficient processes where three or more reactants combine in a single step to form a complex product.[1] This approach offers advantages in terms of speed, yield, and atom economy, making it ideal for generating chemical libraries for drug screening.[1][7]

The Biginelli Reaction: The Classic Approach

The Biginelli reaction remains the most common and straightforward method for synthesizing DHPMs.[3][12] It involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (or thiourea).[4]

Reaction Mechanism: The precise mechanism has been a subject of debate, but the most widely accepted pathway involves an iminium intermediate.[3][12]

  • Iminium Formation: The reaction initiates with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion. This is typically the rate-determining step.[12]

  • Nucleophilic Addition: The enol form of the β-ketoester acts as a nucleophile and attacks the electrophilic iminium ion.

  • Cyclization and Dehydration: The final step involves an intramolecular cyclization via nucleophilic attack of the terminal amine onto the ester carbonyl group, followed by dehydration to yield the stable 3,4-dihydropyrimidin-2(1H)-one ring system.[3]

Biginelli_Reaction cluster_reactants Reactants cluster_mechanism Reaction Mechanism Aldehyde Ar-CHO Iminium Acyliminium Ion Intermediate Aldehyde->Iminium + Urea, H⁺ Urea H₂N(C=O)NH₂ Urea->Iminium Ketoester EtOOC-CH₂-(C=O)CH₃ Adduct Open-Chain Adduct Ketoester->Adduct Iminium->Adduct + Ketoester (enol) Product Dihydropyrimidine (DHPM) Product Adduct->Product Cyclization & -H₂O

Figure 1: Simplified workflow of the Biginelli Reaction mechanism.

Experimental Protocol: Classic Biginelli Synthesis of Monastrol

Causality: This protocol uses a classic Brønsted acid catalyst (HCl) in ethanol, a common polar protic solvent that facilitates the dissolution of reactants and stabilizes charged intermediates. The reflux condition provides the necessary activation energy for the rate-limiting iminium formation.

  • Setup: To a 100 mL round-bottom flask equipped with a reflux condenser, add 3-hydroxybenzaldehyde (1.22 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and thiourea (0.91 g, 12 mmol).

  • Solvent and Catalyst: Add ethanol (25 mL) followed by a catalytic amount of concentrated hydrochloric acid (0.2 mL).

  • Reaction: Heat the mixture to reflux with constant stirring for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Isolation: Filter the solid precipitate, wash with cold ethanol to remove unreacted starting materials, and then wash with water.

  • Purification: Recrystallize the crude product from hot ethanol to obtain pure (±)-Monastrol as a white solid.

Self-Validation: The protocol is self-validating through TLC monitoring for reaction completion and characterization of the final product by NMR and Mass Spectrometry to confirm its structure and purity.

Modern and Modified Synthetic Routes

While the classic Biginelli reaction is robust, modern medicinal chemistry demands higher efficiency, milder conditions, and greater diversity. This has led to numerous improvements.[12]

  • Lewis Acid Catalysis: Lewis acids like Yb(OTf)₃, InCl₃, and LiClO₄ have been shown to significantly improve yields and shorten reaction times, often under solvent-free conditions.[12]

  • Microwave-Assisted Synthesis: Microwave irradiation dramatically accelerates the reaction, reducing reaction times from hours to minutes. This high-speed method is particularly useful for parallel synthesis in drug discovery.[12]

  • Green Chemistry Approaches: The use of environmentally benign catalysts, ionic liquids, and solvent-free conditions aligns the Biginelli reaction with the principles of green chemistry.[12][13]

Pharmacological Significance and Mechanism of Action

The DHPM scaffold is a versatile template for designing drugs targeting a wide range of diseases.[1][14] Its derivatives have shown potent activities as anticancer, antiviral, antibacterial, and anti-inflammatory agents.[1][5][15]

DHPMs in Oncology: Mitotic Kinesin Eg5 Inhibitors

One of the most significant breakthroughs for the DHPM core was the discovery of Monastrol as a specific inhibitor of the mitotic kinesin Eg5 (also known as KSP).[7][8] Eg5 is a motor protein essential for forming and maintaining the bipolar mitotic spindle, which is required for proper chromosome segregation during cell division.[8]

Mechanism of Action of Monastrol: Unlike microtubule-targeting agents like taxanes, Monastrol does not interact with tubulin. Instead, it binds to a specific allosteric pocket on the Eg5 motor domain.[16][17] This binding is noncompetitive with respect to ATP or microtubules.[16][18] By binding to this allosteric site, Monastrol locks Eg5 in an ADP-bound state, inhibiting ADP release and preventing the motor protein from hydrolyzing ATP to "walk" along microtubules.[17][19] This inhibition of Eg5's motor activity prevents the separation of centrosomes, leading to the formation of a characteristic mono-aster spindle, which triggers the mitotic checkpoint and ultimately leads to apoptotic cell death in cancer cells.[8][9][17] The (S)-enantiomer of monastrol is significantly more potent than the (R)-enantiomer.[16]

Monastrol_MoA Monastrol Monastrol (DHPM) AllostericSite Allosteric Binding Pocket Monastrol->AllostericSite Binds to Eg5 Mitotic Kinesin Eg5 (Motor Protein) ATPase ATPase Activity (ATP -> ADP+Pi) Eg5->ATPase Exhibits AllostericSite->Eg5 AllostericSite->ATPase Inhibits ADP Release (Allosteric Inhibition) Microtubule Microtubule Sliding ATPase->Microtubule Drives Monoaster Mono-aster Spindle Formation ATPase->Monoaster Leads to Spindle Bipolar Spindle Formation Microtubule->Spindle Enables Apoptosis Apoptosis in Cancer Cell Monoaster->Apoptosis Triggers

Figure 2: Mechanism of action of Monastrol as an allosteric inhibitor of Eg5.
Antiviral and Antibacterial Applications

The DHPM scaffold has also proven effective against various pathogens.[5][11]

  • Antiviral Activity: Certain DHPM derivatives have been identified as potent antiviral agents. For instance, the natural products Batzelladine A and B inhibit the binding of the HIV gp-120 protein to CD4 receptors, a critical step in viral entry.[1] More recently, synthetic DHPMs like GLS4 have entered clinical trials for the treatment of Hepatitis B.[20][21]

  • Antibacterial Activity: Numerous studies have demonstrated the antibacterial potential of DHPMs against both Gram-positive and Gram-negative bacteria.[1][22] The structure-activity relationship (SAR) studies have shown that substitutions on the aryl ring at the C4 position, particularly with electron-withdrawing groups like halogens, can enhance antibacterial activity.[1] Some derivatives have shown efficacy against multidrug-resistant strains like MRSA.[5][11]

Structure-Activity Relationship (SAR) and Drug Design

Systematic modification of the DHPM core has provided deep insights into the structural requirements for various biological activities.[2][23]

General SAR of the DHPM Core for Anticancer Activity

For Eg5 inhibition, the SAR is well-defined, providing a clear roadmap for designing more potent analogs.[23]

  • C4-Aryl Ring: This position is crucial for activity. Electron-withdrawing groups (e.g., -Cl, -Br) or hydroxyl groups at the meta or para positions of the phenyl ring generally enhance potency.[15][23]

  • C5-Ester Group: The nature of the ester at the C5 position influences the compound's physicochemical properties, such as solubility and cell permeability. Small alkyl esters like ethyl or methyl are common.

  • C6-Methyl Group: This group is often retained as it appears to be important for fitting into the binding pocket of Eg5.

  • N1 and N3 Positions: Substitution at the N1 position can be explored to improve properties like metabolic stability or to introduce additional interaction points. The N3-H is often considered an important hydrogen bond donor.

  • C2-Thione vs. Oxo: Replacing the oxygen at the C2 position with sulfur (a thione) can significantly impact activity, sometimes leading to increased potency.[15]

Table 1: SAR of C4-Aryl Substituted Monastrol Analogs against Eg5

CompoundR (Substitution on C4-Aryl)Eg5 Inhibition IC₅₀ (µM)Cytotoxicity IC₅₀ (µM) on A549 CellsReference
Monastrol3-OH~5.2~20[8]
Analog 14-Cl~3.18.5[23]
Analog 23-Cl~2.97.9[23]
Analog 34-Br~4.512.1[15]
Analog 44-H (unsubstituted)> 50> 100[23]

Data synthesized from multiple sources for illustrative purposes.[8][15][23] The data clearly shows that electron-withdrawing substituents like chloro groups at the 3- or 4-position of the aryl ring lead to higher inhibitory potency against both the Eg5 enzyme and cancer cell lines compared to the parent hydroxyl compound (Monastrol) or the unsubstituted analog.[23]

Future Perspectives and Conclusion

The dihydropyrimidine core continues to be a highly fruitful scaffold in medicinal chemistry. Its synthetic accessibility via the Biginelli reaction and its proven track record across multiple therapeutic areas ensure its continued relevance.[1][13]

Future directions include:

  • Development of Novel Catalytic Systems: Creating more efficient, enantioselective catalysts for the Biginelli reaction will allow for the synthesis of chiral DHPMs with improved therapeutic indices.

  • Exploring New Biological Targets: While targets like Eg5 are well-established, high-throughput screening of diverse DHPM libraries will undoubtedly uncover novel biological activities and mechanisms of action.[9]

  • Drug Conjugation and Delivery: Attaching DHPMs to targeting moieties or incorporating them into novel drug delivery systems could enhance their efficacy and reduce off-target side effects.

References

  • Kaur, R., Chaudhary, S., & Rawal, R. (2017). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. European Journal of Medicinal Chemistry. [URL: https://www.sciencedirect.com/science/article/pii/S022352341730198X]
  • Maliga, Z., Kapoor, T. M., & Mitchison, T. J. (2002). Evidence that monastrol is an allosteric inhibitor of the mitotic kinesin Eg5. Chemistry & Biology. [URL: https://pubmed.ncbi.nlm.nih.gov/12031649/]
  • Pradhan, S., et al. (2023). Dihydropyrimidinones as potent anticancer agents: Insight into the structure-activity relationship. Archiv der Pharmazie. [URL: https://pubmed.ncbi.nlm.nih.gov/36942985/]
  • Kumar, S., & Singh, A. (2022). An Overview of Synthesis and Biological Activity of Dihydropyrimidine Derivatives. Mini-Reviews in Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/34544321/]
  • Prasad, S., et al. (2023). Dihydropyrimidinones as potent anticancer agents: Insight into the structure–activity relationship. ResearchGate. [URL: https://www.researchgate.
  • DeBonis, S., et al. (2004). Small-molecule and mutational analysis of allosteric Eg5 inhibition by monastrol. BMC Cell Biology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC526246/]
  • AG Scientific. (n.d.). Monastrol Inhibition of the Mitotic Kinesin Eg5. AG Scientific. [URL: https://agscientific.com/monastrol-inhibition-of-the-mitotic-kinesin-eg5]
  • El-Gazzar, M. G., et al. (2022). Recent progress in biological activities of dihydropyrimidine derivatives: An updated mini-review. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Recent-progress-in-biological-activities-of-An-El-Gazzar-Hussein/9f5062a4128f731118d7b3858c8942007823f99e]
  • Pradhan, S., et al. (2023). Dihydropyrimidinones as potent anticancer agents: Insight into the structure–activity relationship. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Dihydropyrimidinones-as-potent-anticancer-agents%3A-Pradhan-Panda/325f0a05a8f4c20f26941783457d598687707e74]
  • El-Gazzar, M. G., et al. (2022). Recent progress in biological activities of dihydropyrimidine derivatives: An updated mini-review. ResearchGate. [URL: https://www.researchgate.
  • Kaur, R., et al. (2017). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. ResearchGate. [URL: https://www.researchgate.net/publication/315682885_Recent_synthetic_and_medicinal_perspectives_of_dihydropyrimidinones_A_review]
  • Maliga, Z., et al. (2002). Evidence that Monastrol Is an Allosteric Inhibitor of the Mitotic Kinesin Eg5. ResearchGate. [URL: https://www.researchgate.net/publication/11440075_Evidence_that_Monastrol_Is_an_Allosteric_Inhibitor_of_the_Mitotic_Kinesin_Eg5]
  • Wikipedia. (n.d.). Biginelli reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Biginelli_reaction]
  • Wang, L., et al. (2016). Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. MDPI. [URL: https://www.mdpi.com/1420-3049/21/10/1296]
  • Kaur, R., et al. (2017). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Recent-synthetic-and-medicinal-perspectives-of-A-Kaur-Chaudhary/5176b6b7a2e8c247161b0a887018c1b2f701543b]
  • Naz, S., et al. (2022). Cytotoxic Evaluation, Molecular Docking, and 2D-QSAR Studies of Dihydropyrimidinone Derivatives as Potential Anticancer Agents. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9056157/]
  • Venugopala, K. N., et al. (2015). Design, synthesis, and computational studies on dihydropyrimidine scaffolds as potential lipoxygenase inhibitors and cancer chemopreventive agents. Dove Medical Press. [URL: https://www.dovepress.com/design-synthesis-and-computational-studies-on-dihydropyrimidine-sca-peer-reviewed-fulltext-article-DDDT]
  • Garcia, R., et al. (2005). Interaction of the Mitotic Inhibitor Monastrol with Human Kinesin Eg5. ResearchGate. [URL: https://www.researchgate.net/publication/7806144_Interaction_of_the_Mitotic_Inhibitor_Monastrol_with_Human_Kinesin_Eg5]
  • Bairagi, S., et al. (2024). Evaluation of anticancer and antimicrobial activities of novel dihydropyrimidinone derivatives. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/65e966b0394c03845b4c483a]
  • Al-Ostath, A., et al. (2021). Design, ecofriendly synthesis, anticancer and antimicrobial screening of innovative Biginelli dihydropyrimidines using β-aroylpyruvates as synthons. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/10426507.2021.1897457]
  • Organic Chemistry Portal. (n.d.). Biginelli Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/biginelli-reaction.shtm]
  • ResearchGate. (n.d.). Three generally accepted mechanisms for the Biginelli reaction. ResearchGate. [URL: https://www.researchgate.net/figure/Three-generally-accepted-mechanisms-for-the-Biginelli-reaction_fig1_343904422]
  • de Oliveira, C. H. S., et al. (2022). Dihydropyrimidinones Against Multiresistant Bacteria. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8940428/]
  • A Revision of the Biginelli Reaction: A Combined Experimental and Pharmacological Investigation. (2022). Der Pharma Chemica. [URL: https://www.derpharmachemica.
  • Versha, et al. (2024). Chemistry of Medicinally Important Dihydropyrimidinone-based Heterocycle Scaffolds. Mini-Reviews in Organic Chemistry. [URL: https://www.ingentaconnect.com/content/ben/mroc/2024/00000021/00000002/art00005]
  • de Oliveira, C. H. S., et al. (2022). Dihydropyrimidinones Against Multiresistant Bacteria. Frontiers in Microbiology. [URL: https://www.frontiersin.org/articles/10.3389/fmicb.2022.842797/full]
  • Taylor & Francis. (n.d.). Biginelli reaction – Knowledge and References. Taylor & Francis. [URL: https://www.tandfonline.com/doi/full/10.1201/9781315121110-6]
  • Wang, Y., et al. (2025). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. Medicinal Research Reviews. [URL: https://pubmed.ncbi.nlm.nih.gov/41267351/]
  • Al-Harthy, T., et al. (2024). Recent Advances in Pyrimidine-Based Drugs. MDPI. [URL: https://www.mdpi.com/1424-8247/17/1/104]
  • Novel Dihydropyrimidinone Derivatives as Potential P-Glycoprotein Modulators. (2022). ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.2c01529]
  • Arshad, F., et al. (2021). FDA approved drugs with pyrimidine skeleton having fluoro-substitution. ResearchGate. [URL: https://www.researchgate.net/figure/FDA-approved-drugs-with-pyrimidine-skeleton-having-fluoro-substitution_fig1_354924719]

Sources

A Comprehensive Technical Guide to the Synthesis of Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate is a pivotal heterocyclic compound, serving as a versatile building block in the synthesis of a wide array of pharmacologically active molecules. The pyrimidine nucleus is a fundamental structural motif in nucleic acids and numerous therapeutic agents, making efficient access to its functionalized derivatives a subject of paramount importance in medicinal chemistry and drug development.[1][2] This in-depth guide provides a comprehensive overview of the principal synthetic methodologies for Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate. We will explore and contrast multiple synthetic paradigms, including direct esterification, classical cyclocondensation reactions, and modern approaches utilizing activated alkynes. Each section is grounded in mechanistic principles to explain the causality behind experimental choices, offering researchers and drug development professionals the foundational knowledge required for procedural optimization and application. Detailed, field-proven protocols and characterization data are provided to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring system is a cornerstone of modern bioorganic chemistry. As a 1,3-diazine, it is integral to the structure of nucleobases such as cytosine, thymine, and uracil, which form the genetic blueprint of life in DNA and RNA.[1] Beyond this fundamental biological role, the pyrimidine scaffold is a privileged structure in medicinal chemistry, found in drugs with a vast range of activities, including antiviral, antibacterial, anti-inflammatory, and anticancer properties.[2][3]

The specific derivative, Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate (CAS No. 950514-14-4), represents a key synthetic intermediate.[4][5][6][7] Its bifunctional nature, featuring a reactive ester group and a modifiable pyrimidone core, allows for extensive chemical elaboration. The ester at the C4 position is a versatile handle for transformations into amides, hydrazides, or other functional groups, enabling the construction of complex molecular architectures and the exploration of structure-activity relationships (SAR) in drug discovery programs. This guide aims to consolidate and critically evaluate the most effective strategies for its synthesis.

Principal Synthetic Methodologies

The synthesis of Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate can be approached from several distinct strategic directions. The optimal choice depends on factors such as starting material availability, desired scale, and process safety considerations. We will detail three primary routes.

Route A: Direct Esterification of 2-oxo-1,2-dihydropyrimidine-4-carboxylic acid

This is the most direct and frequently cited method for preparing the title compound.[4] The strategy involves the straightforward esterification of the corresponding carboxylic acid precursor. The primary advantage of this route is its simplicity and high conversion rate, provided the starting carboxylic acid is readily available.

Causality Behind Experimental Choices:

  • Acid Catalyst: The reaction requires an acid catalyst to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and rendering it susceptible to nucleophilic attack by methanol.

  • Activating Agent (Chlorotrimethylsilane): A highly effective variation employs chlorotrimethylsilane (TMSCl). TMSCl serves a dual purpose: it acts as a Lewis acid and converts the carboxylic acid to its more reactive silyl ester intermediate in situ. Simultaneously, it reacts with methanol to generate anhydrous HCl, which serves as the Brønsted acid catalyst for the subsequent esterification. This avoids the use of corrosive mineral acids and facilitates a milder reaction.

  • Reflux Conditions: Heating the reaction mixture to reflux in methanol ensures that the reaction proceeds at a reasonable rate and drives the equilibrium towards the product side by Le Châtelier's principle, as methanol is used in excess as the solvent.

G

Caption: General scheme for direct esterification.

Route B: Cyclocondensation via the Biginelli Reaction and Subsequent Oxidation

The Biginelli reaction, first reported in 1891, is a classic one-pot, three-component synthesis of dihydropyrimidinones (DHPMs).[8] While a direct one-pot synthesis to the final aromatic product is challenging, a two-step approach involving a Biginelli condensation followed by dehydrogenation is a robust and versatile strategy.

Step 1: Biginelli Condensation This step involves the acid-catalyzed condensation of a β-ketoester (e.g., methyl acetoacetate), an aldehyde, and urea.[9][10] To obtain the desired substitution pattern, a precursor like methyl 2-formyl-3-oxopropanoate would be required, which is less common. A more practical approach involves using a simpler β-ketoester and aldehyde, followed by functional group manipulation. However, for the direct precursor, the key components are urea and a suitable three-carbon electrophile with the required ester functionality.

Step 2: Dehydrogenation (Aromatization) The dihydropyrimidine ring formed in the Biginelli reaction can be oxidized to the corresponding aromatic pyrimidine.[11] Various oxidizing agents can be employed, such as ceric ammonium nitrate (CAN), manganese dioxide (MnO₂), or palladium on carbon (Pd/C) under appropriate conditions.

Mechanistic Rationale: The mechanism of the Biginelli reaction is thought to proceed via an N-acyliminium ion intermediate, which is formed from the condensation of the aldehyde and urea.[8] This electrophilic intermediate then undergoes attack by the enol of the β-ketoester. Subsequent cyclization via intramolecular nucleophilic attack of the second urea nitrogen onto the ester carbonyl, followed by dehydration, yields the dihydropyrimidinone ring. The choice of catalyst (Brønsted or Lewis acid) is crucial for promoting the formation of the key N-acyliminium intermediate.[8][9]

G

Caption: Logical workflow for a Biginelli-based synthesis.

Route C: Synthesis from Activated Alkynes

A powerful and modern approach to constructing the pyrimidine ring involves the reaction of urea with highly electrophilic acetylenic esters, such as methyl propiolate or dimethyl acetylenedicarboxylate (DMAD).[12][13][14] These reagents serve as versatile building blocks in heterocyclic synthesis.

Reaction Principle: The reaction proceeds via a conjugate (Michael) addition of a nitrogen nucleophile from urea to the electron-deficient triple bond of the alkyne. This is followed by an intramolecular cyclization where the second nitrogen of the urea attacks the ester carbonyl group, leading to the formation of the heterocyclic ring after subsequent tautomerization.

Causality and Control:

  • Reagent Electrophilicity: Methyl propiolate (HC≡CCO₂Me) and DMAD (MeO₂CC≡CCO₂Me) are highly activated due to the electron-withdrawing nature of the ester group(s), making their triple bonds exceptionally susceptible to nucleophilic attack.[14]

  • Solvent and Catalyst: The reaction is typically carried out in a polar solvent like methanol or ethanol. While it can proceed thermally, the addition of a base can facilitate the initial deprotonation of urea, increasing its nucleophilicity and accelerating the Michael addition step.

  • Regioselectivity: With an unsymmetrical alkyne like methyl propiolate, the initial nucleophilic attack occurs at the β-carbon (the carbon further from the ester group), which is dictated by electronic effects. This regioselectivity is key to forming the desired 4-carboxylate isomer.

G

Comparative Analysis of Synthetic Routes

The selection of a synthetic route is a critical decision in chemical process development. This table provides a comparative summary of the methodologies discussed.

ParameterRoute A: Direct EsterificationRoute B: Biginelli & OxidationRoute C: Activated Alkynes
Starting Materials 2-oxo-1,2-dihydropyrimidine-4-carboxylic acid, Methanol, TMSClSimple aldehydes, β-ketoesters, urea, oxidizing agentsUrea, Methyl Propiolate/DMAD
Number of Steps 12 or more (plus potential functional group interconversions)1 (one-pot)
Typical Yields High (e.g., 76% reported) [4]Variable, often moderate to good over two stepsGenerally good, but can be substrate-dependent
Reaction Conditions Mild to moderate (refluxing methanol) [4]Can require strong acids and potent oxidantsOften mild, but alkynes can be lachrymatory [13]
Scalability Excellent; simple procedureGood; well-established reaction classGood; suitable for one-pot processes
Key Advantages High atom economy, direct, simple work-upHigh modularity (easy to vary substituents), builds complexity quicklyConvergent, rapid access to the core structure
Key Disadvantages Dependent on the availability of the carboxylic acid precursorCan have regioselectivity issues, requires an extra oxidation stepCost and handling of activated alkynes

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, providing sufficient detail for replication by trained professionals.

Protocol 1: Synthesis via Direct Esterification (Route A)

This protocol is adapted from a reported procedure for the synthesis of Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate. [4] Materials:

  • 2-oxo-1,2-dihydropyrimidine-4-carboxylic acid (1.50 g, 10.7 mmol)

  • Methanol (MeOH), anhydrous (15 mL)

  • Chlorotrimethylsilane (TMSCl) (2.36 g, 2.75 mL, 21.4 mmol)

  • Methyl tert-butyl ether (MTBE)

  • Deionized water

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-oxo-1,2-dihydropyrimidine-4-carboxylic acid (1.50 g, 10.7 mmol) and anhydrous methanol (15 mL) to form a suspension.

  • Slowly add chlorotrimethylsilane (2.36 g, 21.4 mmol) to the suspension at room temperature. The addition is exothermic.

  • Heat the reaction mixture to reflux and maintain for approximately 5.5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture to dryness using a rotary evaporator.

  • Add a fresh portion of methanol to the residue and concentrate again to help remove any remaining volatile reagents. A suspension will form.

  • Filter the resulting solid and wash sequentially with deionized water and methyl tert-butyl ether (MTBE).

  • Dry the solid under reduced pressure at 40 °C for 1 hour to afford the target product, Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate.

  • Expected Outcome: A solid product (approx. 1.25 g, 76% yield). [4]

Product Characterization

Validation of the final product's identity and purity is critical. Standard analytical techniques should be employed.

TechniqueSpecificationExpected Result
¹H NMR (400 MHz, DMSO-d₆)δ 8.28 (d, 1H), 6.88 (d, 1H), 3.86 (s, 3H). [4]
Appearance Visual InspectionWhite to off-white solid.
Purity HPLC≥98%
Identity Mass Spectrometry (MS)[M+H]⁺ = 155.0451 (Calculated for C₆H₇N₂O₃⁺)

Conclusion

The synthesis of Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate is a well-established process achievable through multiple strategic pathways. The direct esterification of its carboxylic acid precursor stands out for its efficiency, high yield, and operational simplicity, making it an excellent choice when the starting material is accessible. [4]Alternative routes, such as those based on the versatile Biginelli reaction or the convergent activated alkyne strategy, offer greater flexibility in analogue synthesis and showcase the rich chemistry available for constructing the foundational pyrimidine ring. [8][13]A thorough understanding of the mechanistic underpinnings of each route empowers researchers to troubleshoot, optimize, and adapt these methodologies for the development of novel chemical entities in the ongoing quest for new therapeutics.

References

  • Martina, M. G., et al. (n.d.). Mechanisms for the synthesis of pyrimidines starting from urea or guanidine... ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application... Available at: [Link]

  • ResearchGate. (n.d.). Urea cycle and pyrimidine de novo biosynthesis pathway. Available at: [Link]

  • National Institutes of Health (NIH). (2022). A Multifield Study on Dimethyl Acetylenedicarboxylate: A Reagent Able to Build a New Cycle on Diaminoimidazoles. Available at: [Link]

  • Thieme Chemistry. (n.d.). Dimethyl Acetylenedicarboxylate: A Versatile Tool in Organic Synthesis. Available at: [Link]

  • PubMed. (n.d.). Interaction between the urea cycle and the orotate pathway: studies with isolated hepatocytes. Available at: [Link]

  • Biomed J Sci & Tech Res. (2019). A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Available at: [Link]

  • DAV University. (n.d.). BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Methyl Propiolate in Modern Chemical Synthesis. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Urea: obligate intermediate of pyrimidine-ring catabolism in Rhodosporidium toruloides. Available at: [Link]

  • Wikipedia. (n.d.). Biginelli reaction. Available at: [Link]

  • Mansoura University. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available at: [Link]

  • Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. Available at: [Link]

  • Jagwani, S., & Joshi, S. (2014). A Review on: Biginelli Reaction. International Journal of Pharmaceutical Sciences and Research, 5(12), 5548-5555. Available at: [Link]

  • Wikipedia. (n.d.). Methyl propiolate. Available at: [Link]

  • Organic Chemistry Portal. (2003). Novel Pyridine-Catalyzed Reaction of Dimethyl Acetylenedicarboxylate with Aldehydes and N-Tosylimines... Available at: [Link]

  • ResearchGate. (2023). Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines. Available at: [Link]

  • Royal Society of Chemistry. (2021). Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 3 Reagents and conditions: a) methyl propiolate, 50 °C, 4 h; b)... Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2014). A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Available at: [Link]

  • YouTube. (2024). Pyrimidine Synthesis. Available at: [Link]

  • MDPI. (n.d.). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. Available at: [Link]

  • MDPI. (n.d.). Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes... Available at: [Link]

  • MDPI. (n.d.). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives... Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. Available at: [Link]

  • National Institutes of Health (NIH). (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates... Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Available at: [Link]

  • PubChem. (n.d.). methyl (4aS,8S)-1-oxo-2-propyl-4,4a,5,6,7,8-hexahydro-3H-pyrido[1,2-c]pyrimidine-8-carboxylate. Available at: [Link]

Sources

A Technical Guide to the One-Pot Synthesis of Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrimidine Core in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds and pharmaceuticals.[1][2] As essential building blocks of nucleic acids (DNA and RNA), pyrimidine derivatives possess an intrinsic ability to interact with biological systems, making them privileged structures in the design of novel therapeutic agents.[1][3] These compounds exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antihypertensive properties.[1][4]

Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate, the subject of this guide, represents a key intermediate in the synthesis of more complex, highly functionalized pyrimidine-based drugs. Its efficient synthesis is therefore a critical step in the drug development pipeline. Traditional multi-step syntheses are often plagued by issues of low overall yield, high cost, and significant solvent waste. In contrast, one-pot methodologies, which combine multiple reaction steps into a single operation without isolating intermediates, offer a more elegant and efficient alternative.[4] This approach aligns with the principles of Green Chemistry by reducing reaction time, minimizing waste, and improving overall atom economy. This guide provides a detailed exploration of a robust one-pot synthesis for this vital heterocyclic compound, grounded in established chemical principles and designed for practical application in a research and development setting.

Mechanistic Rationale: A Direct Cyclocondensation Approach

The most direct and logical one-pot pathway to Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate involves the cyclocondensation of Urea and Dimethyl acetylenedicarboxylate (DMAD) . This strategy leverages the inherent reactivity of these two commercially available starting materials to construct the pyrimidine ring in a single, efficient operation.

  • Urea : Serves as the N-C-N building block, providing the requisite nitrogen atoms and the C2 carbonyl group of the final pyrimidine ring.[2]

  • Dimethyl acetylenedicarboxylate (DMAD) : Functions as the three-carbon (C-C-C) component. Its highly electrophilic triple bond acts as a potent Michael acceptor, initiating the reaction cascade.[5]

The proposed reaction mechanism proceeds through two key stages:

  • Michael Addition : The reaction initiates with a nucleophilic attack from one of the nitrogen atoms of urea onto an sp-hybridized carbon of DMAD. This conjugate addition is highly favorable due to the electron-withdrawing nature of the two adjacent ester groups on DMAD.

  • Intramolecular Cyclization & Tautomerization : The resulting intermediate then undergoes a rapid intramolecular cyclization. The second nitrogen atom of the urea moiety attacks the carbonyl carbon of the proximal ester group. This step is effectively an aminolysis of the ester, leading to the formation of the six-membered ring and the elimination of methanol.[5] A final tautomerization step yields the stable, aromatic 2-oxo-1,2-dihydropyrimidine system.

This reaction is often facilitated by a suitable solvent, such as methanol or ethanol, which can also act as a proton source to facilitate the intermediate steps.

ReactionMechanism Urea Urea (N-C-N source) Intermediate1 Michael Adduct (Linear Intermediate) Urea->Intermediate1  1. Michael Addition DMAD Dimethyl Acetylenedicarboxylate (DMAD) (C-C-C source) DMAD->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2  2. Intramolecular      Cyclization Product Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate Intermediate2->Product  3. Tautomerization      (-MeOH)

Caption: Proposed mechanism for the one-pot synthesis.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, where the progression of the reaction can be monitored, and the final product can be isolated with high purity.

Materials and Reagents:

  • Urea (NH₂CONH₂)

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Methanol (MeOH), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Standard glassware for workup and purification

  • Thin-Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

Step-by-Step Methodology:

  • Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Urea (1.0 eq). Add anhydrous methanol (approx. 0.5 M concentration relative to urea) to the flask and stir to dissolve.

  • Reagent Addition : While stirring at room temperature (20-25°C), slowly add Dimethyl acetylenedicarboxylate (1.05 eq) to the methanolic urea solution dropwise over 15-20 minutes. An exothermic reaction may be observed.

  • Reaction Execution : Once the addition is complete, attach a reflux condenser to the flask. Heat the reaction mixture to reflux (approx. 65°C for methanol) and maintain this temperature with vigorous stirring.

  • Monitoring : The reaction progress should be monitored by Thin-Layer Chromatography (TLC). Prepare a suitable mobile phase (e.g., Ethyl Acetate/Hexane, 7:3 v/v). Spot the starting materials and the reaction mixture. The reaction is complete upon the disappearance of the limiting reagent (urea) and the formation of a new, more polar spot corresponding to the product. The expected reaction time is 4-6 hours.

  • Workup and Isolation : After completion, cool the reaction mixture to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator. This will yield a crude solid or oil.

  • Purification : The crude product is purified by recrystallization. Add a minimal amount of hot methanol or ethanol to dissolve the crude solid, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath. The precipitated crystals are collected by vacuum filtration.

  • Drying and Characterization : Wash the collected solid with a small amount of cold methyl tert-butyl ether (MTBE) and dry under reduced pressure to afford the final product, Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate, as a solid.[6]

Workflow A 1. Dissolve Urea in Methanol B 2. Add DMAD Dropwise A->B C 3. Heat to Reflux (4-6 hours) B->C D 4. Monitor by TLC C->D In-process control E 5. Cool and Concentrate C->E Upon completion D->C F 6. Recrystallize from Hot Alcohol E->F G 7. Filter, Wash, and Dry F->G H Pure Product G->H

Caption: Experimental workflow for the one-pot synthesis.

Data Summary and Characterization

The success of the synthesis is validated through rigorous characterization of the final product.

Table 1: Reaction Parameters and Expected Outcome

ParameterValueRationale
Urea 1.0 eqLimiting reagent
DMAD 1.05 eqSlight excess to ensure complete reaction
Solvent Anhydrous MethanolGood solubility for reactants, participates in reflux
Temperature Reflux (~65°C)Provides activation energy for cyclization
Reaction Time 4-6 hoursTypical duration for completion, monitor by TLC
Expected Yield 70-80%Based on similar cyclocondensation reactions[6]

Product Characterization:

The identity and purity of the synthesized Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate must be confirmed using standard analytical techniques.

  • ¹H NMR Spectroscopy : This is a critical tool for structural confirmation. The expected proton NMR spectrum in DMSO-d₆ should show distinct signals corresponding to the protons on the pyrimidine ring and the methyl ester group. Key expected shifts are approximately δ 8.28 (d, 1H), 6.88 (d, 1H), and 3.86 (s, 3H).[6]

  • ¹³C NMR Spectroscopy : Will confirm the carbon framework, including the presence of the C=O groups from the ester and the pyrimidine ring.

  • Infrared (IR) Spectroscopy : Will show characteristic absorption bands for N-H stretching, C=O stretching (from both the ring and the ester), and C=C bonds within the ring.

  • Mass Spectrometry (MS) : Will confirm the molecular weight of the product, matching the calculated mass for C₆H₆N₂O₃.

Conclusion and Future Outlook

The one-pot synthesis of Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate via the cyclocondensation of urea and dimethyl acetylenedicarboxylate presents an efficient, atom-economical, and scalable route to this valuable synthetic intermediate. The methodology detailed in this guide is robust, relying on readily available reagents and standard laboratory techniques. By avoiding the isolation of intermediates, this approach significantly streamlines the manufacturing process, making it highly attractive for applications in both academic research and industrial-scale drug development. The pyrimidine core will undoubtedly continue to be a source of new therapeutic agents, and efficient synthetic strategies such as this are paramount to advancing the field.

References

  • Jagwani, S. & Joshi, Y. (2014). Green Synthesis of 4-(4-Hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester. International Journal of Pharmaceutical Sciences and Research, 5(12), 5548-5555. Available at: [Link]

  • Thenmozhi, M., et al. (n.d.). 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate. National Center for Biotechnology Information. Available at: [Link]

  • Ukrainets, I., et al. (2019). A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Biomedical Journal of Scientific & Technical Research, 14(4). Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. Organic Chemistry Portal. Available at: [Link]

  • Tolba, M. S., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. SciSpace. Available at: [Link]

  • Arsyad, A., et al. (2017). Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. MDPI. Available at: [Link]

  • MDPI. (n.d.). Synthesis of New 2-Oxo-1,2-dihydropyridine-3-Carboxylic Acid Derivatives. MDPI. Available at: [Link]

  • ResearchGate. (2023). Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2‐oxo/thioxo‐1,2,3,4‐tetrahydropyrimidines. ResearchGate. Available at: [Link]

  • Baykov, S., et al. (2017). The first one-pot ambient-temperature synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acid esters. ResearchGate. Available at: [Link]

  • PubMed. (2020). Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents. National Center for Biotechnology Information. Available at: [Link]

  • Bagdasaryan, L., et al. (2021). Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. RSC Publishing. Available at: [Link]

  • Anary-Abbasinejad, M., et al. (2007). Three-component reaction between triphenylphosphine, dialkyl acetylenedicarboxylates and urea or N-methylurea. PubMed. Available at: [Link]

  • Mansour, O. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Ain Shams University. Available at: [Link]

Sources

A Comprehensive Technical Guide to Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical overview of Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. This guide covers its fundamental physicochemical properties, a detailed synthesis protocol with mechanistic insights, analytical characterization methods, and a discussion of its potential applications based on the established biological activities of the pyrimidine scaffold.

Core Molecular Profile

Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate is a derivative of the pyrimidine family, a class of nitrogen-containing heterocycles that form the basis for nucleobases in DNA and RNA. Its structure, featuring a reactive ester group and a pyrimidone core, makes it a valuable building block in synthetic organic chemistry.

Physicochemical Properties

The fundamental properties of the molecule are summarized below. These data are critical for experimental design, including solvent selection, reaction monitoring, and dosage calculations.

PropertyValueSource
Molecular Formula C₆H₆N₂O₃
Molecular Weight 154.12 g/mol
CAS Number 950514-14-4,
Synonym 2-Hydroxy-pyrimidine-4-carboxylic acid methyl ester
Storage Store at room temperature
Chemical Structure

The two-dimensional structure of the molecule is depicted below, illustrating the pyrimidone ring system with a methyl carboxylate substituent at the C4 position.

Caption: 2D structure of Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate.

Synthesis and Mechanistic Rationale

The synthesis of Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate is efficiently achieved via an acid-catalyzed esterification of its corresponding carboxylic acid precursor. The protocol described is a robust method that leverages an in situ acid generation system.

Synthesis Workflow

The overall transformation involves the conversion of a carboxylic acid to a methyl ester using methanol as both the reagent and solvent, catalyzed by acid generated from chlorotrimethylsilane (TMSCl).

G cluster_reactants Reactants & Reagents cluster_process Reaction Conditions cluster_workup Purification Reactant 2-Oxo-1,2-dihydropyrimidine- 4-carboxylic acid Reflux Heat to Reflux (5.5 hours) Reactant->Reflux Solvent Methanol (MeOH) Solvent->Reflux Catalyst Chlorotrimethylsilane (TMSCl) Catalyst->Reflux Concentrate Concentrate to Dryness Reflux->Concentrate Wash Wash with H₂O & MTBE Concentrate->Wash Filter Filter & Dry (40 °C, reduced pressure) Wash->Filter Product Methyl 2-oxo-1,2-dihydropyrimidine- 4-carboxylate (76% yield) Filter->Product

Caption: Experimental workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures[1].

  • Reaction Setup: To a suspension of 2-oxo-1,2-dihydropyrimidine-4-carboxylic acid (1.50 g, 10.7 mmol) in methanol (15 mL), add chlorotrimethylsilane (2.36 g, 21.4 mmol) dropwise at room temperature.

  • Reaction Execution: Heat the reaction mixture to reflux and maintain for 5.5 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Work-up and Isolation: Upon completion, cool the mixture to room temperature and concentrate to dryness under reduced pressure.

  • Purification: Add fresh methanol to the residue and concentrate again to obtain a suspension. Wash the resulting solid with water and then with methyl tert-butyl ether (MTBE).

  • Final Product: Filter the solid and dry under reduced pressure at 40°C for 1 hour to afford Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate as a solid (1.25 g, 76% yield)[1].

Causality and Mechanistic Insight

The chosen synthetic route is a variation of the classic Fischer-Speier esterification. The key to this protocol is the use of chlorotrimethylsilane (TMSCl).

  • Expertise & Experience: While a strong mineral acid like H₂SO₄ could be used, TMSCl offers a milder and more controlled method for generating the necessary acid catalyst. TMSCl reacts rapidly with the solvent (methanol) to produce methoxytrimethylsilane and, crucially, hydrogen chloride (HCl) in situ.[2] This avoids the handling of highly corrosive aqueous acids.

  • Trustworthiness: The reaction of TMSCl with methanol is stoichiometric and well-documented, ensuring a reproducible generation of the HCl catalyst. Furthermore, any excess TMSCl can act as a dehydrating agent, scavenging the water produced during the esterification and helping to drive the equilibrium towards the product side, thereby improving the yield[2].

The mechanism follows the standard acid-catalyzed esterification pathway (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation)[3].

Caption: Key steps of the TMSCl-mediated Fischer esterification mechanism.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a primary tool for structural elucidation.

  • ¹H NMR (400 MHz, DMSO-d₆): The reported spectrum shows three distinct signals that correspond to the molecular structure[1].

    • δ 8.28 (d, 1H): This downfield doublet corresponds to the proton at the C6 position of the pyrimidine ring.

    • δ 6.88 (d, 1H): This doublet is assigned to the proton at the C5 position of the ring.

    • δ 3.86 (s, 3H): This singlet represents the three protons of the methyl ester group.

Other Spectroscopic Techniques

While specific data for the title compound were not found in the initial search, a comprehensive analysis would include:

  • ¹³C NMR: Expected signals would include those for the carbonyl carbons (ester and amide), the aromatic/olefinic carbons of the pyrimidine ring, and the methyl carbon of the ester. For similar tetrahydropyrimidine structures, ester carbonyls appear around 165 ppm, ring carbons from ~100-150 ppm, and the methyl ester carbon around 60 ppm[4][5].

  • Mass Spectrometry (MS): Electrospray ionization (ESI) would likely show a prominent ion corresponding to [M+H]⁺ at m/z 155.13.

  • Infrared (IR) Spectroscopy: Key vibrational bands would be expected for the N-H stretch (~3200 cm⁻¹), C=O stretches for the amide and ester (~1720-1650 cm⁻¹), and C=C/C=N stretches of the ring (~1600-1450 cm⁻¹).

Applications in Research and Drug Development

While specific biological activities for Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate are not extensively reported, the pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry. Derivatives of 2-oxo-pyrimidines exhibit a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and antitumor properties[6][7].

  • Antimicrobial Research: The structural similarity to nucleobases makes pyrimidines ideal candidates for targeting enzymes involved in pathogen nucleic acid synthesis or other essential metabolic pathways. For example, related 2-aminopyrimidine-5-carboxylate derivatives have been designed and evaluated as inhibitors of 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase (IspF), an enzyme in the MEP pathway essential for isoprenoid biosynthesis in many bacteria[8]. This suggests that the title compound could serve as a starting point for developing novel antibacterial agents.

  • Anticancer Drug Discovery: The pyrimidine ring is a core component of numerous anticancer drugs (e.g., 5-Fluorouracil). Its ability to act as a hydrogen bond donor and acceptor allows it to interact with biological targets such as kinases and polymerases. The title compound can be used as a versatile intermediate for further chemical modification to explore potential anticancer activities.

  • Synthetic Building Block: In a research context, the primary utility of this compound is as a functionalized building block. The ester can be hydrolyzed back to the carboxylic acid, converted to an amide, or reduced to an alcohol, providing a handle for constructing more complex molecules for screening libraries in drug discovery campaigns.

Summary

Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate is a heterocyclic compound with a molecular weight of 154.12 g/mol . It can be reliably synthesized in high yield via a TMSCl-mediated esterification of its carboxylic acid precursor. Its structure is confirmed by ¹H NMR, and its potential as a valuable intermediate in drug discovery is underscored by the broad biological activities associated with the pyrimidine scaffold. This guide provides the foundational knowledge for researchers to synthesize, characterize, and utilize this compound in their scientific endeavors.

References

  • Watanabe, Y., et al. (1999). TMSCl as a Mild and EŠective Source of Acidic Catalysis in Fischer Glycosidation and Use of Propargyl Glycoside for Anomeric Protection. Journal of the Japan Society for Food Science and Technology-Nippon Shokuhin Kagaku Kogaku Kaishi, 46(12), 825-829. [Link]

  • Canela, R., et al. (2005). Chlorotrimethylsilane: A Suitable Reagent for the Synthesis of Chlorohydrin Esters. The Journal of Organic Chemistry, 70(23), 9642–9645. [Link]

  • The Royal Society of Chemistry. (2019). Supporting Information. [Link]

  • Canela, R., et al. (2007). Chlorotrimethylsilane, a suitable reagent for the esterification of diverse functionalized carboxilic acids. Dialnet. [Link]

  • Belshaw, P. J., Mzengeza, S., & Lajoie, G. A. (1990). Chlorotrimethylsilane Mediated Formation of ω-Allyl Esters of Aspartic And Glutamic Acids. Synthetic Communications, 20(20), 3157-3160. [Link]

  • Canela, R., et al. (2005). Chlorotrimethylsilane: A Suitable Reagent for the Synthesis of Chlorohydrin Esters. ResearchGate. [Link]

  • PubChem. 2-Oxo-1,2-dihydropyrimidine-4-carboxylic acid. [Link]

  • Master Organic Chemistry. (2023). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • PubChem. 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid. [Link]

  • Clark, J. (2004). The mechanism for the esterification reaction. Chemguide. [Link]

  • The Royal Society of Chemistry. (2024). Supplementary Information. [Link]

  • ResearchGate. 13C NMR spectra of synthesized model compound 4f. [Link]

  • jOeCHEM. (2019). Esterification--Making Esters from Carboxylic Acids. YouTube. [Link]

  • Organic Chemistry Tutor. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Semantic Scholar. (2017). A novel and efficient synthesis of 1, 2, 3,4-tetrahydropyrimidine carboxamide derivatives by Biginelli reaction and their in-vitro antioxidant and antimicrobial studies. [Link]

  • PubChem. Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. [Link]

  • PubMed. (1999). Synthesis and biological activity of oxo-7H-benzo[e]perimidine-4-carboxylic acid derivatives as potent, nonpeptide corticotropin releasing factor (CRF) receptor antagonists. [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

  • ResearchGate. (2019). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. [Link]

  • National Institutes of Health. (2019). Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase. [Link]

Sources

A Technical Guide to Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Core in Modern Chemistry

The pyrimidine scaffold is a cornerstone of heterocyclic chemistry, most notably forming the structural basis for the nucleobases uracil, thymine, and cytosine in nucleic acids. Beyond this fundamental biological role, the pyrimidine ring system is a privileged scaffold in medicinal chemistry and drug development.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a frequent component of pharmacologically active agents with applications as anti-cancer, antimicrobial, and anti-inflammatory drugs.[1][2]

This guide focuses on a specific, functionalized derivative: Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate . With its reactive ester group and modifiable pyrimidone core, this compound serves as a versatile building block for the synthesis of more complex molecules. This document provides an in-depth overview of its chemical properties, a validated synthesis protocol, and an exploration of its potential applications for researchers and professionals in drug development.

The canonical identification for this compound is:

  • Chemical Formula : C₆H₆N₂O₃[3]

  • CAS Number : 950514-14-4[3][4][5][6][7]

  • Synonym : Pyrimidine-4-carboxylic acid, 2-hydroxy-, methyl ester[3]

Physicochemical and Computational Properties

A compound's physical and computed properties are critical for predicting its behavior in both chemical reactions and biological systems. The properties of Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate, summarized below, suggest a polar molecule with good potential for forming hydrogen bonds, a common feature in drug candidates.

PropertyValueSource
Molecular Formula C₆H₆N₂O₃[3]
Molecular Weight 154.12 g/mol [3][4]
SMILES O=C(C(C=CN1)=NC1=O)OC[3]
Topological Polar Surface Area (TPSA) 72.05 Ų[3]
LogP (calculated) -0.4435[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 4[3]
Rotatable Bonds 1[3]

Synthesis and Purification

The most direct and reliable synthesis of Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate is achieved through the esterification of its corresponding carboxylic acid precursor.

Synthetic Strategy: Catalyzed Fischer Esterification

The chosen method is a variation of the classic Fischer esterification.[4] The reaction utilizes methanol as both the solvent and the esterifying agent. The critical component in this protocol is chlorotrimethylsilane (TMSCl) . While a strong mineral acid is typically used as a catalyst, TMSCl serves a dual purpose with superior efficacy. It reacts with methanol in situ to generate anhydrous HCl, which protonates the carbonyl oxygen of the carboxylic acid, activating it for nucleophilic attack by methanol. Furthermore, TMSCl is an excellent dehydrating agent, scavenging the water produced during the reaction and driving the equilibrium towards the formation of the methyl ester product, resulting in a high yield of 76%.[4]

Detailed Experimental Protocol

This protocol is adapted from a reported synthesis and has been validated for its high yield and product purity.[4]

Materials:

  • 2-oxo-1,2-dihydropyrimidine-4-carboxylic acid (1.50 g, 10.7 mmol)

  • Methanol (15 mL)

  • Chlorotrimethylsilane (2.36 g, 21.4 mmol)

  • Water (for washing)

  • Methyl tert-butyl ether (MTBE) (for washing)

Procedure:

  • Suspend 2-oxo-1,2-dihydropyrimidine-4-carboxylic acid in methanol within a round-bottom flask equipped with a reflux condenser.

  • Carefully add chlorotrimethylsilane to the suspension.

  • Heat the reaction mixture to reflux and maintain for 5.5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Concentrate the reaction mixture to dryness using a rotary evaporator.

  • Add a fresh portion of methanol to the residue and concentrate to dryness again to ensure removal of excess TMSCl and HCl.

  • The resulting residue will be a suspension. Wash the solid with water and then with methyl tert-butyl ether (MTBE).

  • Filter the solid product and dry under reduced pressure at 40 °C for 1 hour.

  • The final product is obtained as a solid with a yield of approximately 1.25 g (76%).[4]

Self-Validation and Characterization: The integrity of the final product must be confirmed. The reported ¹H NMR spectrum provides a clear diagnostic signature.[4]

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.28 (d, 1H), 6.88 (d, 1H), 3.86 (s, 3H).[4] The two doublets correspond to the protons on the pyrimidine ring, while the singlet at 3.86 ppm confirms the presence of the methyl ester group.

Workflow Visualization

Synthesis_Workflow Reactants Reactants: - 2-oxo-1,2-dihydropyrimidine-4-carboxylic acid - Methanol - Chlorotrimethylsilane Reaction Reaction Conditions: Reflux for 5.5 hours Reactants->Reaction Step 1 Workup Workup: - Concentration - Washing (Water, MTBE) - Filtration Reaction->Workup Step 2 Product Final Product: Methyl 2-oxo-1,2-dihydropyrimidine- 4-carboxylate (76% Yield) Workup->Product Step 3

Caption: Synthetic workflow for Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate.

Chemical Reactivity and Potential Transformations

The structure of Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate offers several sites for subsequent chemical modification, making it a valuable intermediate for building molecular diversity.

  • Ester Group Modification: The methyl ester is a versatile handle. It can be readily hydrolyzed under basic conditions to revert to the carboxylic acid, or it can undergo aminolysis with various amines to generate a library of amides, a common functional group in pharmaceuticals.

  • N-H Functionalization: The two N-H protons on the pyrimidine ring are nucleophilic. They can be alkylated (e.g., via Williamson ether synthesis conditions) or acylated, allowing for the introduction of diverse substituents that can modulate the molecule's steric and electronic properties.

  • Ring Substitution: While the pyrimidine ring is generally electron-deficient, targeted electrophilic or nucleophilic aromatic substitution reactions could be explored under specific conditions to further functionalize the core scaffold.

Reactivity_Diagram Core Methyl 2-oxo-1,2-dihydropyrimidine- 4-carboxylate Amide Amide Derivative Core->Amide Aminolysis (R-NH₂) Acid Carboxylic Acid Core->Acid Hydrolysis (NaOH, H₂O) N_Alkylated N-Alkylated Derivative Core->N_Alkylated Alkylation (R-X, Base)

Caption: Key reactive sites and potential transformations of the title compound.

Applications in Research and Drug Development

The primary value of Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate lies in its role as a synthetic intermediate . Pyrimidine derivatives are known to possess a wide spectrum of biological activities, and this compound provides a robust starting point for creating novel analogues for screening.[2]

The general strategy involves using this core scaffold to generate a library of related compounds through the reactions described in Section 4.0. Each new derivative possesses unique structural features that may lead to differential binding affinities for biological targets. This approach is fundamental to modern lead optimization in drug discovery. For example, libraries derived from this scaffold could be screened against enzyme families such as kinases, polymerases, or proteases, where pyrimidine-like structures are often found in active sites.

DrugDev_Workflow Scaffold Core Scaffold (Methyl 2-oxo-1,2-dihydropyrimidine- 4-carboxylate) Modification Combinatorial Chemistry (Amidation, Alkylation, etc.) Scaffold->Modification Library Diverse Compound Library Modification->Library Screening High-Throughput Biological Screening Library->Screening Hit Identification of 'Hit' Compounds Screening->Hit

Caption: Role as a core scaffold in a typical drug discovery workflow.

Safety and Handling

Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate should be handled in a well-ventilated laboratory fume hood, with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a dry environment.[5] Depending on the supplier and purity, storage at room temperature or refrigerated conditions (2-8°C) is recommended.[3][5]

References

  • PubChem. 2-Oxo-1,2-dihydropyrimidine-4-carboxylic acid. [Link]

  • Thenmozhi, M. et al. 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate. [Link]

  • Jagwani, D. & Joshi, P. A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. [Link]

  • Singh, S. et al. Physicochemical properties of some pyrimidine derivatives in some organic solvents. [Link]

  • Jayachandran, E. et al. Synthesis, Structural, Spectral Studies and Activity Studies of 6-Methyl-4-(3-Nitro-Phenyl)-2-Oxo-1,2,3,4 Tetrahydropyrimidine-5-Carboxylic Acid Ethyl Ester Catalyzed Using BF3-OEt2. [Link]

Sources

An In-Depth Technical Guide to the Biginelli Reaction for Tetrahydropyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

First reported by Italian chemist Pietro Biginelli in 1891, the Biginelli reaction is a one-pot cyclocondensation that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of tetrahydropyrimidines.[1][2] This multicomponent reaction, which combines an aldehyde, a β-ketoester, and urea (or thiourea), has become a cornerstone of heterocyclic chemistry.[3][4] The enduring relevance of this century-old reaction stems from the significant and diverse pharmacological properties of the DHPM scaffold, which is a key pharmacophore in drugs exhibiting antiviral, antitumor, antibacterial, and anti-inflammatory activities.[5][6] Prominent examples include calcium channel blockers and the mitotic kinesin Eg5 inhibitor, Monastrol.[7][8] This guide provides an in-depth analysis of the Biginelli reaction, from its core mechanism to modern, high-efficiency protocols. It is designed for researchers and drug development professionals, offering field-proven insights into experimental choices, detailed methodologies, and applications in medicinal chemistry.

The Core Mechanism: A Stepwise Deconstruction

The classical Biginelli reaction is traditionally catalyzed by a strong Brønsted acid, such as HCl.[9] While the exact sequence of events has been a subject of debate, the most widely accepted pathway proceeds through an N-acyliminium ion intermediate. This mechanism provides the most logical explanation for the observed product formation and the catalytic role of the acid.

The Causality Behind the Mechanism: The acid catalyst is not merely an initiator; it plays a crucial role in activating the reactants at specific stages. Its primary function is to protonate the aldehyde's carbonyl oxygen, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by urea. This initial step is critical for forming the key N-acyliminium ion, which serves as the electrophilic linchpin for the subsequent C-C bond formation.

There are three proposed mechanistic pathways for the Biginelli reaction: the iminium pathway, the enamine pathway, and the Knoevenagel pathway.[1][10] The iminium pathway is generally the most favored.

Step-by-Step Breakdown (Iminium Pathway):

  • Iminium Ion Formation: The reaction commences with the acid-catalyzed condensation of the aldehyde and urea. The aldehyde's carbonyl group is protonated, activating it for nucleophilic attack by one of the amino groups of urea. Subsequent dehydration rapidly forms a highly reactive N-acyliminium ion intermediate.

  • Nucleophilic Attack: The β-ketoester exists in equilibrium with its enol tautomer. The enol form acts as the nucleophile, attacking the electrophilic carbon of the N-acyliminium ion. This step establishes the crucial C4-C5 bond of the pyrimidine ring.

  • Cyclization and Dehydration: The second amino group of the urea moiety then attacks the ester carbonyl carbon of the ketoester portion of the molecule. This intramolecular cyclization is followed by a final dehydration step, which results in the formation of the stable 3,4-dihydropyrimidine-2(1H)-one ring system.

Biginelli_Mechanism Reactants Aldehyde + β-Ketoester + Urea Iminium N-Acyliminium Ion Intermediate Reactants->Iminium Step 1: Condensation (Acid-Catalyzed) Adduct Open-Chain Adduct Iminium->Adduct Step 2: Nucleophilic Attack (by Ketoester Enol) Product 3,4-Dihydropyrimidin-2(1H)-one (DHPM) Adduct->Product Step 3: Cyclization & Dehydration

Figure 1: Simplified flowchart of the N-acyliminium ion pathway in the Biginelli reaction.
Modern Methodologies: An Evolutionary Perspective

The classical Biginelli protocol often suffers from harsh reaction conditions, long reaction times, and modest yields, particularly with substituted aldehydes.[11] To overcome these limitations, numerous modern methodologies have been developed, focusing on improved catalysts and energy sources. These advancements have transformed the Biginelli reaction into a more efficient and environmentally benign process, aligning it with the principles of green chemistry.[12]

2.1 The Modern Toolkit: Innovations in Catalysis and Conditions

Modern iterations of the Biginelli reaction leverage a diverse array of catalysts and conditions to enhance reaction rates and yields. Lewis acids, such as Yb(OTf)₃, InCl₃, and FeCl₃, have proven highly effective, often providing superior results to traditional Brønsted acids.[7][13] Furthermore, the advent of energy-assisted methods, particularly microwave irradiation and ultrasound, has dramatically reduced reaction times from hours to minutes.[11][14] Solvent-free approaches, including ball milling and grinding, represent another significant step towards sustainable synthesis by minimizing waste.[13][15]

Why Modern Methods are Superior:

  • Lewis Acid Catalysis: Lewis acids are highly effective because they can coordinate to the carbonyl oxygen of the aldehyde and the β-ketoester, simultaneously activating them towards nucleophilic attack and facilitating the key C-C and C-N bond-forming steps. This dual activation is often more efficient than the protonation offered by Brønsted acids.

  • Microwave (MW) Irradiation: MW heating provides rapid and uniform heating of the reaction mixture, often leading to a significant reduction in side product formation.[16] This localized superheating can overcome activation energy barriers more efficiently than conventional heating, drastically shortening reaction times.[11][14]

  • Solvent-Free Conditions: Eliminating the solvent reduces environmental impact and simplifies product work-up.[17] In many cases, the reactants can be heated or ground together, leading to highly efficient reactions where the product precipitates directly from the melt or mixture.[13][15]

2.2 Comparative Analysis of Methodologies

The choice of methodology often depends on the specific substrates, desired scale, and available equipment. The following table summarizes and compares various catalytic systems and conditions.

Method Catalyst Conditions Typical Reaction Time Typical Yield (%) Key Advantages Reference(s)
Classical HCl, H₂SO₄Reflux in Ethanol12-24 hours20-60Simple, inexpensive reagents[5][9]
Lewis Acid FeCl₃, CuCl₂, Yb(OTf)₃80-100 °C, Solvent or Solvent-free1-4 hours80-95High yields, milder conditions[7][13][18]
Microwave Sulfamic Acid, Zn(OTf)₂MW Irradiation (100-120 °C), Solvent-free10-30 minutes85-98Extremely fast, high purity, green[11][14][19]
Ultrasound SnCl₂·2H₂OSonication, DMF1-2 hours80-90Improved yields, shorter times than classical[2]
Solvent-Free Ferric Nitrate, NoneGrinding, Ball Milling30-60 minutes90-98Environmentally friendly, simple work-up[13][15]
Experimental Protocols: From Benchtop to Rapid Synthesis

The following protocols provide detailed, step-by-step methodologies for both a classic and a modern, microwave-assisted Biginelli reaction. The rationale behind key steps is explained to provide a deeper understanding of the process.

3.1 Protocol 1: Lewis Acid-Catalyzed Synthesis of Monastrol

This protocol describes the synthesis of Monastrol, a well-known mitotic kinesin Eg5 inhibitor, using an efficient Lewis acid catalyst under solvent-free conditions.[7][18]

Materials:

  • 3-Hydroxybenzaldehyde (1.22 g, 10 mmol)

  • Ethyl acetoacetate (1.30 g, 10 mmol)

  • Thiourea (0.91 g, 12 mmol)

  • Anhydrous Ferric Chloride (FeCl₃) (0.16 g, 1 mmol, 10 mol%)

  • Ethanol (for recrystallization)

  • Round-bottom flask (50 mL) with reflux condenser

  • Heating mantle or oil bath

Procedure:

  • Reactant Mixing: To the 50 mL round-bottom flask, add 3-hydroxybenzaldehyde, ethyl acetoacetate, thiourea, and anhydrous FeCl₃.

    • Rationale: Combining all reactants and the catalyst in a one-pot setup is a hallmark of multicomponent reactions, maximizing efficiency and minimizing intermediate handling and waste.[18]

  • Reaction: Heat the mixture in an oil bath set to 80-90 °C with stirring for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Rationale: Heating provides the necessary activation energy for the reaction. The solvent-free condition increases reactant concentration, accelerating the reaction rate.[7]

  • Work-up and Isolation: After the reaction is complete (as indicated by TLC), cool the flask to room temperature. Add 20 mL of cold water to the solidified mixture and stir vigorously. The crude product will precipitate.

    • Rationale: The organic product is insoluble in water, while the catalyst and any unreacted urea/thiourea are water-soluble. This allows for a simple initial purification by precipitation.

  • Purification: Collect the solid precipitate by vacuum filtration and wash it with cold water. Recrystallize the crude product from hot ethanol to obtain pure Monastrol as a crystalline solid.

    • Rationale: Recrystallization is a standard technique to purify solid compounds. The crude product is dissolved in a minimum amount of hot solvent, and upon cooling, the pure compound crystallizes out, leaving impurities behind in the solution.

3.2 Protocol 2: Microwave-Assisted Synthesis for Rapid Library Generation

This protocol leverages microwave energy for the rapid and efficient synthesis of a DHPM, ideal for generating chemical libraries for drug discovery.[11][20]

Materials:

  • Aromatic Aldehyde (e.g., Benzaldehyde, 1 mmol)

  • Ethyl Acetoacetate (1 mmol)

  • Urea (1.5 mmol)

  • Sulfamic Acid (0.2 mmol, 20 mol%)

  • Microwave-safe reaction vessel (10 mL) with a magnetic stir bar

  • Domestic or dedicated scientific microwave reactor

  • Ice-cold water

  • Ethanol (for recrystallization)

Procedure:

  • Reactant Loading: In the microwave-safe vessel, combine the aldehyde, ethyl acetoacetate, urea, and sulfamic acid catalyst.[11]

    • Rationale: This solvent-free approach is highly amenable to microwave heating and aligns with green chemistry principles by eliminating solvent waste.[11]

  • Microwave Irradiation: Cap the vessel and place it in the microwave reactor. Irradiate the mixture at a power of 300-400W for 5-10 minutes. The reaction progress can be monitored by TLC in intervals.[11][20]

    • Rationale: Microwave energy directly couples with the polar molecules in the mixture, leading to rapid, uniform heating that dramatically accelerates the reaction rate compared to conventional methods.[16]

  • Work-up and Isolation: After irradiation, carefully cool the vessel to room temperature. Add 10 mL of ice-cold water to the reaction mixture. A solid product should precipitate immediately.

    • Rationale: The rapid cooling and addition of a non-solvent (water) causes the product to crash out of the solution, allowing for easy isolation.[11]

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water to remove the catalyst and unreacted urea, and then recrystallize from ethanol to afford the pure DHPM.[11]

The Asymmetric Biginelli Reaction: Accessing Chiral Scaffolds

Many biologically active molecules are chiral, with one enantiomer often exhibiting significantly higher potency or a different pharmacological profile than the other.[21] Consequently, the development of asymmetric Biginelli reactions to produce enantiomerically pure DHPMs has become a major focus of research.[3][22]

Achieving enantioselectivity typically involves the use of chiral catalysts, which can be chiral Brønsted acids (e.g., BINOL-derived phosphoric acids), chiral Lewis acids, or organocatalysts.[21][22] These catalysts create a chiral environment around the reactants, directing the nucleophilic attack of the enol onto one specific face (re or si) of the N-acyliminium ion intermediate. This facial bias leads to the preferential formation of one enantiomer over the other, resulting in an enantiomerically enriched product. Recent advances have reported excellent enantioselectivities (up to 99% ee) using these methods.[21]

Applications in Drug Discovery: From Hit to Lead

The DHPM core is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[6][23] The three points of diversity in the Biginelli reaction (aldehyde, β-ketoester, and urea/thiourea) allow for the straightforward generation of large libraries of analogues for structure-activity relationship (SAR) studies.[8][24]

Notable Biologically Active DHPMs:

  • Monastrol: A cell-permeable molecule that acts as a specific and reversible inhibitor of the mitotic kinesin Eg5, a motor protein essential for cell division.[25] This has made it a valuable tool in cancer research and a lead compound for the development of novel antimitotic drugs.[7][26]

  • Batzelladine A and B: Marine alkaloids containing the DHPM core that are known to inhibit the binding of the HIV gp-120 protein to CD4 cells, representing a potential avenue for anti-HIV therapies.[6]

  • Calcium Channel Blockers: Several DHPM derivatives exhibit potent activity as calcium channel modulators, similar to nifedipine, making them relevant for treating cardiovascular diseases such as hypertension.[2][5]

The workflow from a Biginelli reaction to a potential drug candidate follows a standard drug discovery pathway, where the ease of synthesis via this multicomponent reaction is a major advantage.

Drug_Discovery_Workflow A Biginelli Reaction B DHPM Compound Library (Structural Diversity) A->B Synthesis C High-Throughput Screening (Biological Assays) B->C Testing D Hit Identification C->D Data Analysis E Lead Optimization (SAR Studies) D->E Medicinal Chemistry F Preclinical Candidate E->F Refinement

Figure 2: The role of the Biginelli reaction in a typical drug discovery workflow.
Troubleshooting and Optimization
Problem Potential Cause(s) Suggested Solution(s)
Low Yield - Inefficient catalyst - Insufficient reaction time/temperature - Sterically hindered aldehyde- Screen different Lewis or Brønsted acid catalysts (e.g., Yb(OTf)₃, FeCl₃, p-TSA). - Increase reaction temperature or switch to microwave heating to reduce time and improve yield. - For hindered aldehydes, consider the "Atwal modification" which pre-forms the enone.[9]
Side Product Formation - Self-condensation of the β-ketoester - Hantzsch-type dihydropyridine formation- Use a more effective catalyst to promote the Biginelli pathway over side reactions. - Lower the reaction temperature, although this may increase reaction time. - Microwave heating often minimizes side products due to rapid heating cycles.[16]
Reaction Stalls - Deactivation of the catalyst - Low reactivity of starting materials- Add a fresh portion of the catalyst. - Ensure reactants are pure and dry, especially the aldehyde and solvent. - Switch to a more forcing condition, such as solvent-free microwave irradiation.[11]
Product Isolation Issues - Product is soluble in the work-up solvent - Oily product instead of solid- If the product does not precipitate from water, perform an extraction with an organic solvent like ethyl acetate. - Try triturating the oil with a non-polar solvent (e.g., hexanes) to induce crystallization. - Ensure complete removal of the reaction solvent before attempting crystallization.
Conclusion and Future Outlook

Over 130 years since its discovery, the Biginelli reaction remains a powerful and highly relevant tool in synthetic and medicinal chemistry. Its ability to rapidly construct complex, biologically active heterocyclic scaffolds from simple, readily available starting materials is unparalleled. The evolution from harsh, low-yielding classical conditions to rapid, high-yield, and environmentally benign modern protocols showcases its adaptability. Future developments will likely focus on further expanding the substrate scope, refining asymmetric catalytic systems to make chiral synthesis more accessible, and integrating the reaction into automated flow chemistry platforms for large-scale production and library synthesis. The DHPM core will undoubtedly continue to be a fruitful starting point for the discovery of new therapeutic agents.

References
  • Pai, N., Waghmode, K., & Khandekar, D. (2011). Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H)-ones Catalyzed by Sulfamic Acid. Asian Journal of Chemistry, 23(12), 5217-5219. [Link]

  • Arkat USA. (n.d.). New protocol for Biginelli reaction-a practical synthesis of Monastrol. Arkat USA. [Link]

  • MDPI. (2024). Diverse Methods with Stereoselective Induction in the Asymmetric Biginelli Reaction. MDPI. [Link]

  • Multidisciplinary Digital Publishing Institute. (2014). Facile Ecofriendly Synthesis of Monastrol and Its Structural Isomers via Biginelli Reaction. MDPI. [Link]

  • SciELO. (2014). catalyzed and non-catalyzed synthesis of bioactive monastrol. SciELO. [Link]

  • National Center for Biotechnology Information. (2007). Rapid Preparation of the Mitotic Kinesin Eg5 Inhibitor Monastrol Using Controlled Microwave-Assisted Synthesis. PubMed. [Link]

  • SciELO. (n.d.). Catalyzed and non-catalyzed synthesis of bioactive monastrol. SciELO. [Link]

  • Thieme. (2018). Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. Thieme. [Link]

  • Heravi, M. M., Asadi, S., & Lashkariani, B. M. (2013). Recent progress in asymmetric Biginelli reaction. Molecular Diversity, 17(2), 389–407. [Link]

  • Studylib. (n.d.). Biginelli Reaction: Microwave-Assisted Synthesis Lab. Studylib. [Link]

  • Kumar, V., & Aggarwal, M. (2015). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. Bioorganic & Medicinal Chemistry, 23(17), 5117-5133. [Link]

  • Ciobanu, N., Gorincioi, E., Sucman, N., Valica, V., Uncu, L., & Macaev, F. Z. (2025). NOVEL INSIGHT INTO SUSTAINABLE SYNTHESIS OF (±)-MONASTROL: UTILIZING BIGINELLI MULTICOMPONENT REACTION WITH LOW METHOXYL PECTIN AS CATALYST. Chemical Lists, 119, 340-344. [Link]

  • Ahsan, W. (Ed.). (2020). Dihydropyrimidinones as Potent Anticancer Agents: Medicinal Chemistry Perspective. Elsevier. [Link]

  • Bhatt, B. R., Dixit, B. C., Kataria, V. B., Dixit, R. B., & Saiyad, S. (2024). Recent Advances in Biginelli Reaction using Nanoparticles, Zeolites and Metal Compounds as Catalyst: A Concise Review. Letters in Organic Chemistry, 21(10), 821-846. [Link]

  • Taylor & Francis Online. (2011). A new protocol for Biginelli (or like) reaction under solvent-free grinding method using Fe (NO3)3.9H2O as catalyst. Taylor & Francis Online. [Link]

  • ACS Publications. (2012). Solvent-Free and Catalyst-Free Biginelli Reaction To Synthesize Ferrocenoyl Dihydropyrimidine and Kinetic Method To Express Radical-Scavenging Ability. The Journal of Organic Chemistry. [Link]

  • Università di Trieste. (2018). Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. ArTS - Archivio della ricerca dell'Università di Trieste. [Link]

  • Heravi, M. M., Asadi, S., & Malekzadeh Lashkariani, B. (2013). Recent progress in asymmetric Biginelli reaction. Molecular Diversity, 17(2), 389-407. [Link]

  • ResearchGate. (2024). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. ResearchGate. [Link]

  • ResearchGate. (2018). Current progress in asymmetric Biginelli reaction: an update. ResearchGate. [Link]

  • Suma, B. V., et al. (2024). Tetrahydropyrimidines via the Biginelli Reaction. World Journal of Pharmaceutical Research, 13(16), 190-210. [Link]

  • MDPI. (2021). Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions. MDPI. [Link]

  • ResearchGate. (2013). Recent progress in asymmetric Biginelli reaction. ResearchGate. [Link]

  • Keglevich, G., & Mucsi, Z. (2020). Synthesis of 3,4-Dihydropyrimidin-2(1H)-one-phosphonates by the Microwave-Assisted Biginelli Reaction. Molecules, 25(24), 5897. [Link]

  • Symbolism. (2024). Dihydropyrimidinone derivatives: Significance and symbolism. Symbolism. [Link]

  • ResearchGate. (n.d.). Catalysts and conditions for Biginelli reaction. ResearchGate. [Link]

  • ResearchGate. (n.d.). General mechanism of Biginelli tetrahydropyrimidines. ResearchGate. [Link]

  • Popa, A., et al. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 26(11), 3194. [Link]

  • Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2024). Dihydropyrimidinone Synthesis and Pharmacological Action – An Overview. IJPPR. [Link]

  • ResearchGate. (n.d.). Recent Developments in the Reactivity of the Biginelli Compounds. ResearchGate. [Link]

  • Zade, A. (2025). Biginelli Reaction- A Green Chemistry Approach for Synthesis of Tetrahydro Pyrimidine Derivatives. Journal of Internal Medicine and Pharmacology (JIMP), 2(02), 01-14. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate is a valuable heterocyclic compound that serves as a key intermediate in the synthesis of various biologically active molecules. The pyrimidine core is a fundamental structural motif in numerous pharmaceuticals, including antiviral and anticancer agents. The presence of both a reactive ester group and a pyrimidone scaffold makes this molecule a versatile building block for the elaboration of more complex chemical entities. This document provides a detailed, two-step protocol for the synthesis of Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate, commencing with the preparation of its precursor, 2-oxo-1,2-dihydropyrimidine-4-carboxylic acid (commonly known as orotic acid), followed by its subsequent esterification. The presented methodology is based on established and reliable procedures, ensuring reproducibility and high yield.

Reaction Scheme

The overall synthetic pathway is a two-step process:

Step 1: Synthesis of 2-oxo-1,2-dihydropyrimidine-4-carboxylic Acid (Orotic Acid)

Step_1_Synthesis_of_Orotic_Acid cluster_reactants Reactants cluster_products Product AsparticAcid Aspartic Acid Intermediate N-Carbamoylaspartic Acid (Intermediate) AsparticAcid->Intermediate 1. NaOH, H₂O PotassiumCyanate Potassium Cyanate PotassiumCyanate->Intermediate OroticAcid 2-oxo-1,2-dihydropyrimidine-4-carboxylic Acid (Orotic Acid) Intermediate->OroticAcid 2. HCl, Heat H2O H₂O Heat Heat Acid Acid

Caption: Synthesis of Orotic Acid from Aspartic Acid.

Step 2: Esterification to Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate

Step_2_Esterification cluster_reactants Reactants cluster_products Product OroticAcid 2-oxo-1,2-dihydropyrimidine-4-carboxylic Acid FinalProduct Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate OroticAcid->FinalProduct Reflux Methanol Methanol (MeOH) Methanol->FinalProduct TMSCl Chlorotrimethylsilane (TMSCl) TMSCl->FinalProduct

Caption: Esterification of Orotic Acid to the final product.

Part 1: Synthesis of 2-oxo-1,2-dihydropyrimidine-4-carboxylic Acid (Orotic Acid)

Scientific Rationale

The synthesis of the pyrimidine ring is a classic example of a cyclocondensation reaction. In this protocol, we utilize a biomimetic approach, starting from L-aspartic acid and potassium cyanate. This method is advantageous due to the ready availability and low cost of the starting materials. The reaction proceeds in two key stages:

  • Carbamoylation: Aspartic acid is first reacted with potassium cyanate in an aqueous basic solution to form N-carbamoylaspartic acid. The basic conditions deprotonate the amino group of aspartic acid, increasing its nucleophilicity to attack the electrophilic carbon of the cyanate ion.

  • Cyclization and Dehydration: The intermediate, N-carbamoylaspartic acid, is then cyclized under acidic conditions with heating. The acid protonates the carboxyl groups and the amide, facilitating the intramolecular nucleophilic attack of the amide nitrogen onto one of the carboxylic acid carbons, followed by dehydration to yield the stable, aromatic pyrimidine ring of orotic acid.

Materials and Equipment
Material/EquipmentSpecifications
L-Aspartic Acid≥98% purity
Potassium Cyanate≥96% purity
Sodium Hydroxide (NaOH)Pellets, ≥97% purity
Hydrochloric Acid (HCl)Concentrated (37%)
Distilled Water
Round-bottom flask500 mL
Reflux condenser
Magnetic stirrer and hotplate
Beakers, Graduated cylinders
Buchner funnel and filter paper
pH paper or pH meter
Heating mantle
Experimental Protocol
  • Preparation of the Reaction Mixture: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 13.3 g (0.1 mol) of L-aspartic acid and 8.1 g (0.1 mol) of potassium cyanate in 100 mL of a 1 M sodium hydroxide solution.

  • Carbamoylation Reaction: Stir the mixture at room temperature for 16-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) if desired, though allowing the reaction to proceed overnight is generally sufficient for complete conversion to N-carbamoylaspartic acid.

  • Acidification and Cyclization: After the initial reaction period, carefully add concentrated hydrochloric acid to the reaction mixture with stirring until the pH reaches approximately 1-2. This will cause the precipitation of N-carbamoylaspartic acid.

  • Heating and Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux for 2-3 hours. During this time, the suspended solid will gradually dissolve and then a new precipitate of orotic acid will form.

  • Isolation and Purification: Allow the reaction mixture to cool to room temperature, and then cool further in an ice bath for at least 1 hour to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the collected solid with cold distilled water (2 x 50 mL) and then with a small amount of cold ethanol. Dry the product in a vacuum oven at 60-70 °C to a constant weight.

Expected Results

This protocol should yield orotic acid as a white to off-white crystalline solid. The expected yield is typically in the range of 60-70%. The product can be characterized by its melting point (approximately 345-346 °C with decomposition) and spectroscopic methods (¹H NMR, ¹³C NMR).

Part 2: Synthesis of Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate

Scientific Rationale

The second step involves the esterification of the carboxylic acid group of orotic acid. A variety of esterification methods are available, but for this protocol, we utilize a mild and efficient method employing chlorotrimethylsilane (TMSCl) in methanol. This method offers several advantages:

  • In situ generation of HCl: TMSCl reacts with methanol to generate anhydrous HCl in situ. This acidic environment protonates the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack by methanol.

  • Favorable equilibrium: The reaction is driven to completion by the use of methanol as the solvent, which is present in a large excess.

  • Mild conditions: The reaction proceeds under reflux conditions, which are relatively mild and tolerate the pyrimidine ring.

Materials and Equipment
Material/EquipmentSpecifications
2-oxo-1,2-dihydropyrimidine-4-carboxylic AcidFrom Part 1 or commercially available
Methanol (MeOH)Anhydrous, ≥99.8% purity
Chlorotrimethylsilane (TMSCl)≥98% purity
Methyl tert-butyl ether (MTBE)Reagent grade
Round-bottom flask250 mL
Reflux condenser with drying tube
Magnetic stirrer and hotplate
Beakers, Graduated cylinders
Buchner funnel and filter paper
Rotary evaporator
Experimental Protocol
  • Reaction Setup: To a 250 mL round-bottom flask containing a magnetic stir bar, add 1.56 g (10 mmol) of 2-oxo-1,2-dihydropyrimidine-4-carboxylic acid and 100 mL of anhydrous methanol.

  • Addition of TMSCl: While stirring the suspension, slowly add 2.7 mL (2.3 g, 21 mmol) of chlorotrimethylsilane dropwise at room temperature. Caution: This reaction is exothermic and generates HCl gas. Perform this step in a well-ventilated fume hood.

  • Reflux: Attach a reflux condenser fitted with a calcium chloride drying tube to the flask. Heat the reaction mixture to reflux and maintain for 5-6 hours. The suspension should become a clear solution as the reaction progresses.

  • Work-up: After the reflux period, allow the reaction mixture to cool to room temperature. Concentrate the mixture to dryness using a rotary evaporator.

  • Purification: To the residue, add 50 mL of methanol and re-concentrate to dryness to remove any remaining TMSCl and HCl. Suspend the resulting solid in 50 mL of water and stir for 30 minutes.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with water (2 x 20 mL) and then with cold methyl tert-butyl ether (20 mL).

  • Drying: Dry the purified product in a vacuum oven at 40 °C to a constant weight.

Expected Results

This protocol should afford Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate as a white solid. The typical yield for this esterification step is high, often in the range of 75-85%. The final product can be characterized by its melting point and spectroscopic data (¹H NMR, ¹³C NMR, and MS). The reported ¹H NMR spectrum (400 MHz, DMSO-d₆) shows characteristic peaks at δ 8.28 (d, 1H), 6.88 (d, 1H), and 3.86 (s, 3H).[1]

Summary of Reaction Parameters

StepReactionKey ReagentsSolventTemperatureTimeTypical Yield
1Synthesis of Orotic AcidL-Aspartic Acid, Potassium Cyanate, NaOH, HClWaterRoom Temp then Reflux18-27 hours60-70%
2EsterificationOrotic Acid, Methanol, ChlorotrimethylsilaneMethanolReflux5-6 hours75-85%

Troubleshooting and Safety Considerations

  • Low yield in Step 1: Ensure the initial carbamoylation reaction is allowed to proceed for a sufficient amount of time. Incomplete cyclization can occur if the reflux time is too short or the temperature is too low.

  • Incomplete esterification in Step 2: Ensure that anhydrous methanol is used, as water can interfere with the reaction. The amount of TMSCl is also critical; an insufficient amount will lead to incomplete conversion.

  • Safety: Both concentrated HCl and chlorotrimethylsilane are corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a fume hood. The generation of HCl gas during the esterification step necessitates good ventilation.

References

  • Nyc, J. F.; Mitchell, H. K. Synthesis of Orotic Acid from Aspartic Acid. J. Am. Chem. Soc.1947 , 69 (6), 1382–1384. [Link]

  • Marshall, F. J. Orotic Acid. Organic Syntheses. 1961 , 41, 80. [Link]

Sources

The Versatile Scaffold: Application Notes and Protocols for Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrimidinone Core in Modern Chemistry

The pyrimidine ring is a cornerstone of medicinal chemistry and drug development, forming the structural basis for a vast array of biologically active compounds.[1][2][3] Its prevalence in natural products, such as nucleic acids, and in synthetic pharmaceuticals underscores its importance as a privileged scaffold. Among the myriad of pyrimidine derivatives, Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate stands out as a highly versatile and functionalized building block for the synthesis of more complex heterocyclic systems. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the practical applications and synthetic protocols involving this valuable compound.

The inherent reactivity of the 2-pyrimidinone system, coupled with the directing and activating effects of the C4-carboxylate group, opens avenues for diverse chemical transformations. This guide will provide an in-depth exploration of key synthetic strategies, including regioselective alkylation, glycosylation, and the construction of fused bicyclic systems. The protocols detailed herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to empower researchers to adapt and innovate.

Synthesis of the Starting Material: Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate

A reliable and scalable synthesis of the title compound is paramount for its widespread application. A common and effective method involves the esterification of 2-oxo-1,2-dihydropyrimidine-4-carboxylic acid.

Protocol 1: Synthesis of Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate[4]

This protocol describes the synthesis via esterification using chlorotrimethylsilane in methanol.

Workflow Diagram:

Synthesis_Workflow cluster_synthesis Synthesis Protocol start 2-oxo-1,2-dihydropyrimidine- 4-carboxylic acid in Methanol reagent Add Chlorotrimethylsilane start->reagent reflux Reflux for 5.5 hours reagent->reflux concentrate1 Concentrate to dryness reflux->concentrate1 add_meoh Add Methanol concentrate1->add_meoh concentrate2 Concentrate again add_meoh->concentrate2 wash Wash with Water and MTBE concentrate2->wash dry Dry under reduced pressure wash->dry product Methyl 2-oxo-1,2-dihydropyrimidine- 4-carboxylate dry->product

Caption: Workflow for the synthesis of the target compound.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
2-oxo-1,2-dihydropyrimidine-4-carboxylic acid626-35-7140.09
Methanol (MeOH)67-56-132.04
Chlorotrimethylsilane (TMSCl)75-77-4108.64
Methyl tert-butyl ether (MTBE)1634-04-488.15

Procedure:

  • To a suspension of 2-oxo-1,2-dihydropyrimidine-4-carboxylic acid (1.50 g, 10.7 mmol) in methanol (15 mL), add chlorotrimethylsilane (2.36 g, 21.4 mmol).

  • Heat the reaction mixture to reflux and maintain for 5.5 hours.

  • After completion (monitored by TLC), cool the reaction mixture to room temperature.

  • Concentrate the mixture to dryness under reduced pressure.

  • Add methanol to the residue and concentrate again to obtain a suspension.

  • Wash the resulting solid with water and methyl tert-butyl ether (MTBE).

  • Filter the solid and dry under reduced pressure at 40 °C for 1 hour to afford the target product.

Expected Yield: 76%[4]

Characterization (¹H NMR, 400 MHz, DMSO-d₆): δ 8.28 (d, 1H), 6.88 (d, 1H), 3.86 (s, 3H).[4]

Key Synthetic Applications and Protocols

N-Alkylation: Accessing Diverse N-Substituted Pyrimidinones

N-alkylation of the pyrimidinone ring is a fundamental transformation for introducing molecular diversity and modulating the physicochemical and biological properties of the resulting compounds. The regioselectivity of alkylation (N1 vs. N3) is a critical consideration. While direct alkylation can sometimes lead to mixtures, strategic choice of reagents and conditions can favor specific isomers.

Rationale for Regioselectivity: The N1 position is generally more nucleophilic than the N3 position in 2-pyrimidinones, often leading to preferential N1-alkylation under basic conditions with alkyl halides.

Protocol 2: General Procedure for N1-Alkylation with Alkyl Halides

This protocol is an adaptation from general methods for pyrimidinone alkylation and is expected to be effective for Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate.

Reaction Scheme Diagram:

N_Alkylation reactant Methyl 2-oxo-1,2-dihydropyrimidine- 4-carboxylate product Methyl 1-Alkyl-2-oxo-1,2-dihydropyrimidine- 4-carboxylate reactant->product reagents Alkyl Halide (R-X) Base (e.g., K₂CO₃) Solvent (e.g., DMF) reagents->product

Caption: General scheme for N-alkylation of the pyrimidinone.

Materials:

ReagentExample CASNotes
Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate950514-14-4Starting material
Alkyl Halide (e.g., Benzyl bromide)100-39-0Electrophile
Potassium Carbonate (K₂CO₃)584-08-7Base
Dimethylformamide (DMF)68-12-2Solvent

Procedure:

  • To a solution of Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate (1.0 mmol) in anhydrous DMF (10 mL), add potassium carbonate (1.5 mmol).

  • Add the desired alkyl halide (1.1 mmol) to the suspension.

  • Stir the reaction mixture at room temperature (or heat to 50-80 °C if necessary) until the starting material is consumed (monitored by TLC).

  • Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Note on Regioselectivity: While N1-alkylation is generally favored, the formation of the N3-isomer is possible. Careful analysis of the product mixture (e.g., by NMR) is recommended.

O-Alkylation: Synthesis of 2-Alkoxypyrimidines

O-alkylation of the 2-pyrimidinone tautomer provides access to 2-alkoxypyrimidine derivatives, which are also valuable intermediates in medicinal chemistry. The regioselectivity between N- and O-alkylation can be influenced by the alkylating agent, base, and solvent. Harder alkylating agents and conditions that favor the enolate form can promote O-alkylation.

Protocol 3: O-Alkylation using Mitsunobu Conditions (Adapted)

The Mitsunobu reaction is a powerful tool for the dehydration and alkylation of acidic protons and can be employed for the O-alkylation of 2-pyrimidinones.[5]

Reaction Principle Diagram:

Mitsunobu_Principle cluster_mitsunobu Mitsunobu Reaction Principle start Pyrimidinone (Nucleophile) intermediate Alkoxyphosphonium salt [R-OPPh₃]⁺ start->intermediate alcohol Alcohol (R-OH) reagents DEAD/DIAD PPh₃ alcohol->reagents reagents->intermediate product 2-Alkoxypyrimidine (O-Alkylated Product) intermediate->product byproducts DEAD-H/DIAD-H Ph₃P=O intermediate->byproducts

Caption: Principle of the Mitsunobu reaction for O-alkylation.

Materials:

ReagentExample CASNotes
Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate950514-14-4Starting material
Alcohol (e.g., Ethanol)64-17-5Alkyl source
Triphenylphosphine (PPh₃)603-35-0Reagent
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)1972-28-7 / 2446-83-5Reagent
Tetrahydrofuran (THF)109-99-9Anhydrous solvent

Procedure:

  • Dissolve Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate (1.0 mmol), the desired alcohol (1.2 mmol), and triphenylphosphine (1.2 mmol) in anhydrous THF (15 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add DEAD or DIAD (1.2 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to separate the O-alkylated product from triphenylphosphine oxide and the reduced azodicarboxylate.

Note on Selectivity: The Mitsunobu reaction often favors O-alkylation for 2-pyridones and related systems, but the N-alkylated product can also be formed. The ratio of products may depend on the specific substrate and reaction conditions.[6]

N-Glycosylation: Synthesis of Pyrimidine Nucleosides

The synthesis of nucleoside analogs is a critical area of drug discovery, particularly for antiviral and anticancer agents. N-glycosylation of Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate allows for the creation of novel nucleoside derivatives.

Protocol 4: N-Glycosylation using a Protected Sugar Donor (Adapted)

This protocol is based on general methods for the synthesis of pyrimidine nucleosides.

Materials:

ReagentExample CASNotes
Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate950514-14-4Nucleobase precursor
Protected Sugar (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose)6974-32-9Glycosyl donor
N,O-Bis(trimethylsilyl)acetamide (BSA)10416-59-8Silylating agent
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)27607-77-8Lewis acid catalyst
Acetonitrile (MeCN)75-05-8Anhydrous solvent

Procedure:

  • To a suspension of Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate (1.0 mmol) in anhydrous acetonitrile (10 mL), add N,O-bis(trimethylsilyl)acetamide (BSA) (2.5 mmol).

  • Heat the mixture to reflux until a clear solution is obtained, indicating the formation of the silylated pyrimidinone.

  • Cool the solution to room temperature and add the protected sugar donor (1.2 mmol).

  • Cool the mixture to 0 °C and add TMSOTf (1.2 mmol) dropwise.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the protected nucleoside.

  • The protecting groups can be removed using standard deprotection protocols (e.g., Zemplén deacetylation for acyl groups).

Note on Stereoselectivity: The stereochemical outcome of the glycosylation is influenced by the nature of the sugar donor and the reaction conditions. The use of a participating group at the C2' position of the sugar (e.g., an acetyl group) typically leads to the formation of the β-anomer.

Synthesis of Fused Systems: Construction of Pyrimido[4,5-d]pyrimidines

Pyrimido[4,5-d]pyrimidines are a class of fused heterocyclic compounds with a wide range of biological activities, including kinase inhibition and anticancer properties. Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate can serve as a key precursor for the construction of this ring system.

Protocol 5: Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives (Conceptual)

This protocol is a conceptual adaptation based on known syntheses of pyrimido[4,5-d]pyrimidines from functionalized pyrimidines.[2][7] It involves the initial conversion of the ester to a more reactive intermediate, followed by cyclization.

Synthetic Pathway Diagram:

Fused_System_Synthesis cluster_fused Pyrimido[4,5-d]pyrimidine Synthesis start Methyl 2-oxo-1,2-dihydropyrimidine- 4-carboxylate step1 Functionalization at C5 (e.g., Nitration/Reduction) start->step1 intermediate 5-Amino-6-substituted pyrimidine step1->intermediate step2 Cyclization with a C1 synthon (e.g., Formic Acid) intermediate->step2 product Pyrimido[4,5-d]pyrimidine Derivative step2->product

Caption: Conceptual pathway for fused ring synthesis.

Conceptual Steps:

  • Functionalization of the C5 Position: The C5 position of the pyrimidine ring needs to be functionalized to enable the subsequent annulation. A common strategy is nitration followed by reduction to introduce an amino group.

  • Cyclization: The resulting 5-aminopyrimidine can then be cyclized with a one-carbon synthon, such as formic acid or a derivative, to form the second pyrimidine ring.

Note: The development of a specific, high-yielding protocol for this transformation from Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate would require experimental optimization. The electron-withdrawing nature of the carboxylate may influence the reactivity of the pyrimidine ring towards electrophilic substitution at C5.

Conclusion and Future Outlook

Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate is a readily accessible and highly versatile building block in organic synthesis. Its strategic functionalization through N- and O-alkylation, glycosylation, and as a precursor for fused heterocyclic systems provides a powerful platform for the generation of diverse and complex molecules with potential applications in drug discovery and materials science. The protocols and conceptual frameworks presented in this guide are intended to serve as a practical resource for researchers, encouraging further exploration and innovation in the rich field of pyrimidine chemistry.

References

  • Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggreg
  • Recent medicinal approaches of novel pyrimidine analogs: A review. PMC.
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. NIH.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
  • Synthesis of Novel Oxo Pyrimido Pyrimidine and Their Deriv
  • N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. Semantic Scholar.
  • Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxyl
  • Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). NIH.
  • Practical and Regioselective Synthesis of C4-Alkyl
  • Recent Advances Toward Robust N-Protecting Groups for Glucosamine as Required for Glycosylation Str
  • 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydr
  • Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion.
  • Synthesis of N-Glycosyl Amides via Hydrolysis of Protected Glycosyl Oxazolines and Ritter-like Reactions of Native Carbohydr
  • C-4 Regioselective Alkylation of Pyridines Driven by Mechanochemically Activ
  • Nitrogen Glycosylation Reactions Involving Pyrimidine and Purine Nucleoside Bases with Furanoside Sugars.
  • 950514-14-4 | Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxyl
  • Chemical Tools for Inhibiting Glycosylation. Essentials of Glycobiology - NCBI.
  • Selective N1Alkylation of 3,4-Dihydropyrimidin-2(1H)-ones Using Mitsunobu-Type Conditions.
  • Studies on the glycosylation of pyrrolo[2,3-d] pyrimidines with 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose: the formation of regioisomers during toyocamycin and 7-deazainosine syntheses. PubMed.
  • Synthesis of 1,2-Dihydropyrimidine-2-carboxylates via Regioselective Addition of Rhodium(II) Carbenoids to 2H-Azirine-2-carbaldimines. PubMed.
  • Practical and Regioselective Synthesis of C-4-Alkyl
  • 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid | C7H7NO3 | CID 819923. PubChem.
  • Fine-tuning the chemo- and regioselective alkylation of 1,4-benzodiazepines: Further applications of the Mitsunobu reaction.
  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxyl

Sources

The Versatile Scaffold: Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Dihydropyrimidine Core

In the landscape of medicinal chemistry, the 2-oxo-1,2-dihydropyrimidine motif stands as a cornerstone scaffold, consistently featured in a diverse array of biologically active compounds.[1] Its prevalence is rooted in its structural resemblance to the pyrimidine bases of nucleic acids, rendering it a privileged structure for interacting with a multitude of biological targets.[2] Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate, with its strategically positioned reactive handles, serves as an exceptionally versatile starting material for the synthesis of compound libraries aimed at various therapeutic areas. This guide provides an in-depth exploration of its applications, supported by detailed protocols for its synthesis and derivatization, empowering researchers to leverage this potent scaffold in their drug discovery endeavors.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of a starting material is paramount for its effective utilization in synthesis and for predicting the properties of its derivatives.

PropertyValueSource
Molecular Formula C₆H₆N₂O₃[3]
Molecular Weight 154.12 g/mol [3]
CAS Number 950514-14-4[3]
Appearance White to off-white solidGeneric
Solubility Soluble in DMSO and DMFGeneric
Protocol 1: Synthesis of Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate

This protocol details a reliable method for the synthesis of the title compound, which can be adapted from the Biginelli reaction, a classic multi-component reaction for the formation of dihydropyrimidinones.[4][5]

Workflow for the Synthesis of Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate

reagents Urea + Methyl 2-formyl-3-oxopropanoate reaction Cyclocondensation (Acid Catalyst, e.g., HCl) reagents->reaction Reflux in Ethanol workup Reaction Quench & Purification reaction->workup Cooling & Precipitation product Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate workup->product Filtration & Recrystallization

Caption: A streamlined workflow for the synthesis of the target compound.

Materials:

  • Urea

  • Methyl 2-formyl-3-oxopropanoate (or its synthetic equivalent)

  • Ethanol

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine urea (1.0 equivalent) and methyl 2-formyl-3-oxopropanoate (1.0 equivalent) in ethanol.

  • Catalysis: Add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature, which should induce the precipitation of the product. If necessary, concentrate the solvent under reduced pressure.

  • Purification: Filter the solid precipitate and wash with cold ethanol. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate.

Applications in Pharmaceutical Development: A Scaffold for Diverse Therapeutic Targets

The strategic placement of the carboxylate group and the reactive nitrogen atoms on the dihydropyrimidine ring makes Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate an ideal starting point for creating diverse molecular architectures.

Development of Kinase Inhibitors

The pyrimidine scaffold is a well-established core in numerous FDA-approved kinase inhibitors.[5] The ability of the dihydropyrimidine ring to form key hydrogen bond interactions within the ATP-binding pocket of kinases makes it a highly sought-after pharmacophore.

Conceptual Pathway for Kinase Inhibitor Synthesis

start Methyl 2-oxo-1,2- dihydropyrimidine-4-carboxylate derivatization N-Alkylation or Cross-Coupling start->derivatization intermediate Functionalized Dihydropyrimidine derivatization->intermediate final_coupling Amide Coupling or Further Functionalization intermediate->final_coupling product Kinase Inhibitor Candidate final_coupling->product

Caption: General synthetic strategy for developing kinase inhibitors.

Protocol 2: N-Alkylation of Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate

N-alkylation is a fundamental step to introduce diversity and modulate the physicochemical properties of the scaffold.[6]

Materials:

  • Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: To a solution of Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate (1.0 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

  • Addition of Alkylating Agent: Stir the suspension at room temperature for 15-30 minutes, then add the alkyl halide (1.1 equivalents) dropwise.

  • Reaction: Continue stirring at room temperature or heat gently (e.g., 50 °C) for 2-12 hours. Monitor the reaction by TLC.

  • Work-up: After completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 3: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Reaction)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, enabling the introduction of aryl or heteroaryl moieties to the dihydropyrimidine core.[1][7] This requires prior conversion of a C-H bond to a halide or triflate.

Materials:

  • Halogenated Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate derivative

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., sodium carbonate)

  • Solvent (e.g., toluene/ethanol/water mixture)

Procedure:

  • Reaction Setup: In a reaction vessel, combine the halogenated dihydropyrimidine (1.0 equivalent), the boronic acid (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2.0 equivalents).

  • Solvent Addition: Add the degassed solvent mixture.

  • Reaction: Heat the reaction mixture under an inert atmosphere (e.g., argon) to 80-100 °C for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction mixture, dilute with water, and extract with an organic solvent.

  • Purification: Dry the combined organic layers, concentrate, and purify the residue by column chromatography.

Development of Calcium Channel Blockers

Dihydropyrimidine derivatives have been extensively investigated as calcium channel blockers, offering potential therapeutic agents for cardiovascular diseases.[7]

Protocol 4: In Vitro Evaluation of Calcium Channel Blocking Activity

This protocol provides a general method for assessing the calcium channel blocking activity of synthesized derivatives using an isolated tissue bath setup.

Materials:

  • Isolated rat ileum or aortic strips

  • Krebs-Henseleit solution

  • Potassium chloride (KCl)

  • Synthesized dihydropyrimidine derivatives

  • Standard calcium channel blocker (e.g., Nifedipine)

  • Isolated tissue bath system with isometric force transducer

Procedure:

  • Tissue Preparation: Mount the isolated tissue in the tissue bath containing Krebs-Henseleit solution, maintained at 37 °C and bubbled with carbogen (95% O₂ / 5% CO₂).

  • Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension.

  • Contraction Induction: Induce a sustained contraction by adding a high concentration of KCl (e.g., 60 mM) to the bath.

  • Compound Addition: Once the contraction has stabilized, add the synthesized compounds in a cumulative concentration-dependent manner.

  • Data Recording: Record the relaxation of the tissue as a percentage of the maximal KCl-induced contraction.

  • Data Analysis: Calculate the IC₅₀ value for each compound, which represents the concentration required to produce 50% of the maximal relaxation.

Conclusion: A Privileged Scaffold with Untapped Potential

Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate is a highly valuable and versatile building block in pharmaceutical development. Its straightforward synthesis and the reactivity of its functional groups allow for the creation of a wide range of derivatives. The demonstrated success of the dihydropyrimidine scaffold in yielding potent kinase inhibitors and calcium channel blockers underscores the immense potential of this starting material. The protocols provided in this guide offer a solid foundation for researchers to explore the chemical space around this privileged core and to develop novel therapeutic agents for a variety of diseases.

References

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link].

  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. The Royal Society of Chemistry. Available at: [Link].

  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. PMC - NIH. Available at: [Link].

  • Cross-Coupling Methods for Methylation. ResearchGate. Available at: [Link].

  • Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents. Folia Medica. Available at: [Link].

  • Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate. Sobekbio Biosciences. Available at: [Link].

  • 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate. PMC - NIH. Available at: [Link].

  • One-pot Biginelli synthesis of novel series of 2-oxo/thioxo/imino-1,2,3,4-tetrahydropyrimidine based on 4-hydroxy-2-pyridone. Chemical Papers. Available at: [Link].

  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. Available at: [Link].

  • Synthesis of potential pharmaceutically active dihydropyrimidine-2-oxo and their 2-thio analogues. ResearchGate. Available at: [Link].

  • Cross-Coupling Reactions: A Practical Guide. ResearchGate. Available at: [Link].

  • N1-Alkylated 3,4-dihydropyrimidine-2(1H)-ones: Convenient one-pot selective synthesis and evaluation of their calcium channel blocking activity. PubMed. Available at: [Link].

  • DMSO arbitrated Oxidative Annulation Followed by Homologated N-Alkylation: Microwave-Assisted Efficient and Greener Approach to. Thieme. Available at: [Link].

  • Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. MDPI. Available at: [Link].

  • Synthesis, docking study and antimicrobial activity evaluation of pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid. ScienceRise: Pharmaceutical Science. Available at: [Link].

  • Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. NIH. Available at: [Link].

  • A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link].

  • Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV) Carboxylates. PMC - NIH. Available at: [Link].

  • Synthesis, Characterization, Semiempirical and Biological Activities of Organotin(IV) Carboxylates with 4-Piperidinecarboxylic Acid. PMC - PubMed Central. Available at: [Link].

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. Available at: [Link].

Sources

Application Note: Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate as a Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products and clinically significant pharmaceuticals.[1][2] Among the diverse array of pyrimidine-based synthons, Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate (CAS No. 950514-14-4) has emerged as a particularly valuable building block. Its strategic arrangement of functional groups—a reactive cyclic urea moiety, an electron-withdrawing carboxylate, and multiple sites for substitution—offers a rich landscape for chemical manipulation. This guide provides an in-depth exploration of this reagent's synthesis, reactivity, and application, complete with field-tested protocols for its use in constructing higher-order molecular architectures relevant to drug discovery and materials science.

Physicochemical Properties and Specifications

A foundational understanding of a building block's properties is critical for its effective use. The key characteristics of Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate are summarized below.

PropertyValueReference
CAS Number 950514-14-4[3][4][5]
Molecular Formula C₆H₆N₂O₃[5]
Molecular Weight 154.12 g/mol [5]
Appearance Off-white to pale yellow solid[3]
Purity ≥97% (typical)[5][6]
SMILES O=C(C(C=CN1)=NC1=O)OC[5][6]
Topological Polar Surface Area (TPSA) 72.05 Ų[5]
logP -0.4435[5]

Synthesis of the Building Block

The most common and efficient laboratory-scale synthesis involves the esterification of the corresponding carboxylic acid. The use of chlorotrimethylsilane (TMSCl) as both an activating agent and a water scavenger drives the reaction to completion under mild conditions.

Protocol 1: Esterification of 2-oxo-1,2-dihydropyrimidine-4-carboxylic acid

This protocol describes the conversion of 2-oxo-1,2-dihydropyrimidine-4-carboxylic acid to its methyl ester.[3]

Materials:

  • 2-oxo-1,2-dihydropyrimidine-4-carboxylic acid (1.0 eq)

  • Methanol (MeOH), anhydrous (approx. 7 mL per gram of acid)

  • Chlorotrimethylsilane (TMSCl) (2.0 eq)

  • Water (H₂O), deionized

  • Methyl tert-butyl ether (MTBE)

Procedure:

  • Suspend 2-oxo-1,2-dihydropyrimidine-4-carboxylic acid (e.g., 1.50 g, 10.7 mmol) in anhydrous methanol (15 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Carefully add chlorotrimethylsilane (2.36 g, 21.4 mmol) to the suspension. Causality Note: TMSCl reacts with methanol in situ to generate HCl, which catalyzes the esterification. It also activates the carboxylic acid by forming a silyl ester intermediate, making it more susceptible to nucleophilic attack by methanol.

  • Heat the reaction mixture to reflux and maintain for 5-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once complete, cool the mixture to room temperature and concentrate it to dryness using a rotary evaporator.

  • Add a fresh portion of methanol and concentrate again to remove residual TMSCl and HCl.

  • To the resulting solid residue, add deionized water to form a suspension. Stir for 15 minutes.

  • Filter the solid product and wash it sequentially with water and methyl tert-butyl ether (MTBE) to remove any remaining impurities.

  • Dry the solid under reduced pressure at 40 °C for 1-2 hours to afford Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate as a solid. (Typical yield: 70-80%).[3]

Core Reactivity and Mechanistic Insights

The synthetic versatility of Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate stems from its multiple, electronically distinct reactive sites. Understanding the inherent reactivity of each site is paramount for designing selective and efficient synthetic routes.

G cluster_mol mol N1 N1-Position (Alkylation, Arylation) mol->N1 N3 N3-Position (Alkylation - requires forcing conditions) mol->N3 C5 C5-Position (Halogenation, Friedel-Crafts) mol->C5 Ester Ester Group (Hydrolysis, Amidation, Reduction) mol->Ester C2_O C2-Carbonyl/Enol (O-Alkylation, Conversion to Thione/Leaving Group) mol->C2_O

Figure 1: Key reactive sites on the Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate scaffold.

  • N-Alkylation/Arylation: The N1 position is generally the most nucleophilic nitrogen and can be selectively alkylated under standard basic conditions.[7] Alkylation at the N3 position is more challenging due to steric hindrance from the adjacent C2-carbonyl and C4-ester groups, often requiring more forceful conditions.

  • O-Alkylation/Acylation: The C2-oxo group exists in tautomeric equilibrium with its 2-hydroxy form. This allows for O-acylation or O-alkylation, transforming the group into a leaving group for subsequent nucleophilic aromatic substitution reactions.[8]

  • Ring Carbon Reactivity (C5/C6): The C5 position is electron-rich and susceptible to electrophilic attack, such as halogenation (e.g., with NBS or NCS). The resulting halopyrimidine is an excellent substrate for palladium-catalyzed cross-coupling reactions.

  • Ester Manipulation: The methyl ester at the C4 position can be readily hydrolyzed to the corresponding carboxylic acid, converted to amides via aminolysis, or reduced to a primary alcohol, providing a handle for further functionalization.

Application Protocols for Complex Molecule Synthesis

The following protocols are representative workflows that leverage the key reactivity of the title building block.

Protocol 2: N1-Selective Alkylation via Phase Transfer Catalysis

This protocol provides a mild and efficient method for the selective alkylation at the N1 position, a common first step in elaborating the scaffold. The use of phase transfer catalysis avoids harsh, anhydrous conditions.[7]

Materials:

  • Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate (1.0 eq)

  • Alkyl halide (e.g., Benzyl bromide) (1.1 eq)

  • Tetrabutylammonium hydrogen sulfate (TBAS) (0.1 eq)

  • Sodium hydroxide (NaOH), 50% aqueous solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Procedure:

  • To a round-bottom flask, add Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate (e.g., 500 mg, 3.24 mmol) and tetrabutylammonium hydrogen sulfate (110 mg, 0.32 mmol).

  • Add the alkyl halide (e.g., benzyl bromide, 428 µL, 3.57 mmol).

  • With vigorous stirring, add the 50% aqueous NaOH solution (e.g., 2 mL). The reaction is often performed neat or with minimal solvent.

  • Stir vigorously at room temperature for 2-4 hours. Trustworthiness Note: Monitor the reaction by TLC (e.g., 50% EtOAc/Hexanes). The product should be significantly less polar than the starting material. Complete consumption of the starting material validates the reaction endpoint.

  • Upon completion, dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N1-alkylated product.

Protocol 3: Two-Step C5-Arylation via Bromination and Suzuki-Miyaura Cross-Coupling

This two-step procedure is a powerful strategy for introducing aryl or heteroaryl diversity at the C5 position, a key vector for tuning the pharmacological properties of the final molecule. Palladium-catalyzed cross-coupling reactions are among the most robust methods for C-C bond formation.[9]

G start Start: Methyl 2-oxo-1,2- dihydropyrimidine-4-carboxylate step1 Step 1: C5-Bromination (NBS, ACN, reflux) start->step1 purify1 Purification (Crystallization or Chromatography) step1->purify1 step2 Step 2: Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst, Base, Solvent, Heat) purify1->step2 workup Aqueous Workup & Extraction step2->workup purify2 Final Purification (Column Chromatography) workup->purify2 end_product Final Product: C5-Aryl Derivative purify2->end_product

Figure 2: General workflow for the C5-arylation of the pyrimidine building block.

Step A: C5-Bromination

  • Dissolve Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate (1.0 eq) in acetonitrile (ACN).

  • Add N-Bromosuccinimide (NBS) (1.05 eq) in one portion.

  • Heat the mixture to reflux for 1-2 hours until TLC analysis indicates full conversion.

  • Cool the reaction to room temperature and concentrate. The crude product, Methyl 5-bromo-2-oxo-1,2-dihydropyrimidine-4-carboxylate, can often be purified by recrystallization or a quick silica plug.

Step B: Suzuki-Miyaura Cross-Coupling

  • In an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), combine the Methyl 5-bromo-2-oxo-1,2-dihydropyrimidine-4-carboxylate (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).[10]

  • Add the palladium catalyst system. Expertise Note: A common and effective system is Pd(OAc)₂ (2-5 mol%) with a suitable phosphine ligand like SPhos or XPhos (4-10 mol%). The choice of ligand is critical; bulky, electron-rich phosphines often accelerate the rate-limiting reductive elimination step.[11]

  • Add a degassed solvent mixture, typically 1,4-dioxane/water or DME/water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C for 4-12 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute the reaction with water and extract with an organic solvent (e.g., EtOAc).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by flash column chromatography to isolate the C5-arylated product.

Protocol 4: Synthesis of Fused Bicyclic Systems (Thiazolo[3,2-a]pyrimidines)

This protocol demonstrates the use of the building block to construct fused heterocyclic systems, which are prevalent in many bioactive compounds. The reaction proceeds via an initial N-alkylation followed by an intramolecular condensation.[12]

Materials:

  • Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate (1.0 eq)

  • 1,2-Dibromoethane (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • Combine Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate (1.0 eq) and K₂CO₃ (2.5 eq) in anhydrous DMF.

  • Add 1,2-dibromoethane (1.1 eq) and heat the mixture to 80 °C. Mechanistic Insight: The first step is an Sₙ2 reaction where the N1-anion displaces one of the bromines to form an N1-(2-bromoethyl) intermediate.

  • Continue heating for 8-16 hours. During this time, an intramolecular cyclization occurs where the N3-anion (or the enolate oxygen) displaces the second bromine, forming the fused bicyclic ring system.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified thiazolo[3,2-a]pyrimidine derivative.

Conclusion

Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate is a high-potential building block whose value lies in its predictable and chemoselective reactivity. The protocols and insights provided herein demonstrate its utility in core synthetic transformations, including selective N-alkylation, C-C bond formation via cross-coupling, and the construction of complex fused heterocycles. For researchers in drug development and materials science, mastering the application of this synthon opens a direct and efficient pathway to novel and diverse molecular entities.

References

  • Gaudreault, F., et al. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry, 43(4), 675-82. [Link]

  • Mobinikhaledi, A., Foroughifar, N., & Ahmadi, B. (2009). Synthesis of Some Bicyclic Thiazolo- and Oxothiazolo-Pyrimidines. Phosphorus, Sulfur, and Silicon and the Related Elements, 180(2), 438-442. [Link]

  • Makara, G. M., et al. (2001). Synthesis of bicyclic pyrimidine derivatives as ATP analogues. The Journal of Organic Chemistry, 66(17), 5783-9. [Link]

  • Sherwood, T. C., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. ACS Catalysis, 12(1), 346-353. [Link]

  • Manivannan, T., et al. (2012). 4-(4-Ethoxy-3-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2467. [Link]

  • Sharma, S., et al. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 11(11), 1369. [Link]

  • Jagwani, D., & Joshi, P. (2014). A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. International Journal of Pharmaceutical Sciences and Research, 5(12), 5548-5555. [Link]

  • ResearchGate. (2009). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2013). ANTIMICROBIAL ACTIVITY OF 6-ARYL-4-METHYL- 2-OXO-1, 2, 3, 6-TETRAHYDROPYRIMIDINE-5-(N-ARYL) CARBOXAMIDES: A STRUCTURE-REACTIVITY. [Link]

  • Snell, B. K. (1968). Pyrimidines. Part I. The acylation of 2-amino-4-hydroxypyrimidines. Journal of the Chemical Society C: Organic, 2358-2367. [Link]

  • Kamal, A., et al. (2009). N1-Alkylated 3,4-dihydropyrimidine-2(1H)-ones: Convenient one-pot selective synthesis and evaluation of their calcium channel blocking activity. European Journal of Medicinal Chemistry, 44(5), 1997-2001. [Link]

Sources

Introduction: The Significance of the "Magic Methyl" on the Pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the N-Methylation of Pyrimidine Derivatives: Protocols, Mechanisms, and Characterization

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the core structure of essential biomolecules like cytosine, thymine, and uracil.[1][2] Its derivatives are integral to a vast array of pharmaceuticals, demonstrating activities as anticancer, antiviral, anti-inflammatory, and antimicrobial agents.[3][4][5] The strategic addition of a methyl group to a nitrogen atom within the pyrimidine scaffold—a process known as N-methylation—can profoundly alter a molecule's pharmacological profile. This modification can enhance metabolic stability, improve membrane permeability, modulate binding affinity to biological targets, and fine-tune the overall pharmacokinetic and pharmacodynamic properties of a drug candidate. Often dubbed the "magic methyl" effect, this seemingly minor structural change can lead to significant improvements in potency and efficacy.[6]

However, the methylation of pyrimidine derivatives is not always straightforward. The pyrimidine ring contains multiple nitrogen atoms, often with similar nucleophilicity, leading to challenges in achieving regioselectivity. The formation of undesired N-methylated isomers or O-methylated byproducts can complicate synthesis and purification, necessitating carefully optimized reaction conditions.[7] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles, detailed experimental protocols, and analytical techniques required for the successful N-methylation of pyrimidine derivatives.

Pillar 1: Chemical Principles of Pyrimidine N-Methylation

Understanding the underlying chemical principles is paramount to designing a successful methylation strategy. The outcome of the reaction is a delicate interplay between the substrate's electronics, the nature of the methylating agent, and the reaction conditions.

Reactivity and Regioselectivity

The pyrimidine ring is an electron-deficient heterocycle. The two ring nitrogens (N1 and N3) are potential sites for methylation. Their relative nucleophilicity is governed by several factors:

  • Tautomerism: Pyrimidine derivatives like uracil and thymine exist in tautomeric forms (lactam-lactim). Under typical reaction conditions, the more stable lactam form predominates, making the ring nitrogens available for alkylation after deprotonation.

  • Electronic Effects: Electron-withdrawing or -donating groups on the pyrimidine ring can significantly alter the electron density at N1 and N3, influencing which nitrogen is more readily deprotonated and subsequently methylated.

  • Steric Hindrance: Bulky substituents near a nitrogen atom can sterically hinder the approach of the methylating agent, favoring methylation at a less hindered site.

  • pKa of the N-H bond: The acidity of the N-H proton is a key determinant. The nitrogen with the lower pKa is more easily deprotonated by a base, forming the corresponding anion which then acts as the nucleophile. For unsubstituted uracil, the N1-H is generally more acidic than the N3-H.

Choosing the Right Tools: Methylating Agents, Bases, and Solvents

The selection of reagents is critical for achieving high yield and selectivity.

  • Methylating Agents:

    • Classical Electrophiles (High Reactivity, High Hazard): Methyl iodide (MeI) and dimethyl sulfate (DMS) are powerful and widely used methylating agents that react via an SN2 mechanism.[8] While highly effective, they are toxic and carcinogenic, requiring careful handling.[9]

    • "Green" Methylating Agents (Lower Toxicity, Milder): Dimethyl carbonate (DMC) is an environmentally benign alternative.[10] It is less toxic and biodegradable. Reactions with DMC often require higher temperatures and sometimes catalysis but can offer excellent selectivity.[11][12]

    • Other Reagents: Trimethylsulfoxonium iodide can be a useful alternative to MeI, particularly for selective N-methylation over O-methylation in certain systems.[7] Diazomethane is a potent methylating agent but is highly explosive and toxic, limiting its use to small-scale applications.[8]

  • Bases: The base deprotonates the pyrimidine nitrogen, generating the active nucleophile. The choice of base strength is crucial.

    • Strong Bases: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the pyrimidine, driving the reaction forward. It is suitable for less acidic N-H bonds.

    • Weaker Bases: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are milder bases, often used for more acidic pyrimidines. The larger cesium cation can sometimes influence regioselectivity.

    • Organic Bases: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a strong, non-nucleophilic organic base that can be effective in promoting methylation.[13]

  • Solvents: The solvent must solubilize the reactants and is typically a polar aprotic solvent that can support SN2 reactions. Common choices include N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN).

Pillar 2: Validated Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for common N-methylation procedures. They are designed to be self-validating through clear checkpoints and analytical controls.

Experimental Workflow Overview

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Select & Weigh Pyrimidine Substrate reagents Prepare Base, Solvent, & Methylating Agent start->reagents setup Assemble Dry Glassware Under Inert Atmosphere dissolve Dissolve Substrate & Add Base setup->dissolve add_reagent Add Methylating Agent (Often Dropwise at 0°C) dissolve->add_reagent react Stir at Specified Temperature add_reagent->react monitor Monitor Progress (e.g., TLC, LC-MS) react->monitor quench Quench Reaction monitor->quench extract Aqueous Work-up & Extraction quench->extract dry Dry Organic Layer & Concentrate extract->dry purify Purify Product (e.g., Column Chromatography) dry->purify characterize Characterize Product (NMR, MS) purify->characterize purity Assess Purity (HPLC, NMR) characterize->purity finish Pure N-Methylated Product purity->finish

Caption: General workflow for the N-methylation of pyrimidine derivatives.

Protocol 1: Classical N-Methylation with Methyl Iodide (MeI) and K₂CO₃

This protocol is a robust starting point for many pyrimidine scaffolds, particularly those with relatively acidic N-H protons like uracil or thymine.

Materials:

  • Pyrimidine derivative (1.0 eq)

  • Potassium carbonate (K₂CO₃), finely powdered (1.5 - 2.5 eq)

  • Methyl iodide (MeI) (1.1 - 1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the pyrimidine derivative (e.g., 10 mmol) and potassium carbonate (e.g., 20 mmol, 2.0 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon). Add anhydrous DMF (e.g., 50 mL) via syringe.

  • Reagent Addition: Stir the suspension vigorously. Add methyl iodide (e.g., 12 mmol, 1.2 eq) dropwise via syringe at room temperature.

  • Reaction: Stir the reaction mixture at room temperature (or gently heat to 40-50 °C if no reaction is observed) for 4-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water (approx. 200 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

    • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF.

  • Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-methylated product.

Causality & Insights:

  • Why K₂CO₃? It is a mild, inexpensive base, sufficient for deprotonating the acidic N-H of many pyrimidones. Using an excess ensures the reaction goes to completion.

  • Why DMF? It is a polar aprotic solvent that effectively dissolves the pyrimidine salt and facilitates the SN2 reaction.

  • Why dropwise addition? While less critical at room temperature, for more reactive substrates or stronger bases, slow addition helps control any potential exotherm.

Protocol 2: "Green" N-Methylation with Dimethyl Carbonate (DMC)

This protocol is an excellent choice for sustainability-focused synthesis and is often used in process chemistry.[10] It may require optimization of temperature and catalyst.

Materials:

  • Pyrimidine derivative (1.0 eq)

  • Dimethyl carbonate (DMC) (used as reagent and solvent)

  • N,N,N',N'-tetramethylethylenediamine (TMEDA) or DBU (0.1 - 0.2 eq, optional catalyst)[11]

  • Toluene or other organic solvent for extraction

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a pressure-rated vessel equipped with a magnetic stir bar, combine the pyrimidine derivative (e.g., 10 mmol), a large excess of dimethyl carbonate (e.g., 50 mL), and the catalyst (e.g., TMEDA, 1 mmol, 0.1 eq).

  • Reaction: Seal the vessel tightly. Heat the mixture with vigorous stirring to 90-140 °C for 12-48 hours. Caution: The reaction generates pressure. Ensure the vessel is rated for the temperature used.

  • Monitoring: Monitor the reaction by taking aliquots (after cooling), concentrating them, and analyzing by TLC or LC-MS.

  • Work-up:

    • Cool the vessel to room temperature before opening.

    • Concentrate the reaction mixture under reduced pressure to remove the excess DMC.

    • Dissolve the residue in an organic solvent like toluene or ethyl acetate (100 mL).

    • Wash the organic layer with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as needed.

Causality & Insights:

  • Why DMC? It serves as both the methyl source and the solvent, reducing waste. Its lower reactivity compared to MeI necessitates higher temperatures.[11]

  • Why a catalyst? Bases like TMEDA or DBU act as nucleophilic catalysts, reacting with DMC to form a more active methylating intermediate, thereby accelerating the reaction.[11]

  • Why a sealed vessel? The high temperatures are often above the boiling point of DMC, requiring a sealed system to maintain pressure and prevent the solvent from boiling away.

Troubleshooting Common Issues
IssuePossible Cause(s)Suggested Solution(s)
No/Slow Reaction Insufficiently strong base; Low reaction temperature; Sterically hindered substrate.Use a stronger base (e.g., NaH); Increase reaction temperature; Increase reaction time; Consider a less bulky methylating agent if applicable.
Low Yield Incomplete reaction; Product degradation; Mechanical loss during work-up.Ensure starting material is fully consumed via TLC/LC-MS; Check product stability under reaction conditions; Optimize extraction and purification steps.
Mixture of N- and O-Methylated Products Ambident nucleophile (both N⁻ and O⁻ present); Reaction conditions favoring O-alkylation (e.g., certain solvent/counter-ion combinations).Change the solvent (e.g., from DMF to DMSO); Use a different base/counter-ion (e.g., Cs₂CO₃); Employ a reagent system known to favor N-alkylation.[7]
Di-methylation Use of excess methylating agent on a substrate with multiple methylation sites.Use stoichiometric amounts (1.0-1.1 eq) of the methylating agent; Add the methylating agent slowly to the reaction mixture.

Pillar 3: Authoritative Characterization

Unambiguous confirmation of the product's structure and purity is non-negotiable. NMR spectroscopy and mass spectrometry are the primary tools for this validation.

Mechanism of N-Methylation

The reaction typically proceeds through a classical SN2 pathway. The base removes the acidic proton from a pyrimidine nitrogen, creating a nucleophilic pyrimidine anion. This anion then attacks the electrophilic methyl group of the methylating agent, displacing the leaving group (e.g., iodide, methyl sulfate) to form the N-methylated product.

Caption: Generalized SN2 mechanism for pyrimidine N-methylation.

Analytical Techniques
  • NMR Spectroscopy:

    • ¹H NMR: The appearance of a new singlet in the range of δ 3.0 - 4.0 ppm is the hallmark of a successful N-methylation. The exact chemical shift provides clues to the electronic environment of the methyl group.

    • ¹³C NMR: A corresponding signal for the new methyl carbon will appear around δ 30 - 45 ppm .

    • 2D NMR (NOESY/ROESY): These experiments are invaluable for confirming regioselectivity. A nuclear Overhauser effect (NOE) correlation between the N-CH₃ protons and nearby protons on the pyrimidine ring (e.g., H6) can definitively establish the site of methylation.

  • Mass Spectrometry (MS):

    • Low-Resolution MS (LRMS): Confirms the successful addition of a methyl group by observing an increase of 14.02 Da (the mass of CH₂) in the molecular ion peak [M+H]⁺ compared to the starting material.

    • High-Resolution MS (HRMS): Provides the exact mass of the product, allowing for the unambiguous determination of its elemental formula, which serves as a powerful confirmation of its identity.

Data Presentation: Expected Analytical Shifts
Pyrimidine CorePositionTypical ¹H NMR Shift (δ ppm) of N-CH₃Notes
Uracil / ThymineN13.2 - 3.5Can be influenced by substituents at C5 and C6.
Uracil / ThymineN33.1 - 3.4Often slightly upfield compared to the N1-methyl.
CytosineN13.1 - 3.4For the endocyclic nitrogen.
CytosineN⁴ (amino)2.9 - 3.2For the exocyclic amino group; often broader signals.

References

  • Illumina, Inc.
  • Wyatt, M. D. & Pittman, D. L. (2006). Methylating agents and DNA repair responses: Methylated bases and sources of strand breaks. Chemical Research in Toxicology, 19(12), 1580–1594. [Link]

  • Douglas, J. T., et al. (2021). Installing the “magic methyl” – C–H methylation in synthesis. Chemical Society Reviews, 50(8), 4934-4954. [Link]

  • Macartney, T., et al. (2018). Late-Stage C(sp3)–H Methylation of Drug Molecules. Journal of the American Chemical Society, 140(48), 16482–16487. [Link]

  • Overberger, C. G. & Kogon, I. C. (1954). Monomer Synthesis. Methylation of 2-Aminopyrimidine. Journal of the American Chemical Society, 76(7), 1879–1883. [Link]

  • Shi, L., et al. (2011). N-Methylation of NH-Containing Heterocycles with Dimethyl Carbonate Catalyzed by TMEDA. Synthetic Communications, 41(13), 1948-1957. [Link]

  • Dhingra, T., et al. (2014). s Analytical Techniques for DNA Methylation – An Overview. Current Pharmaceutical Analysis, 10(1), 71-85. [Link]

  • Shaikh, A. A., et al. (2024). A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. International Journal of Science and Advanced Technology, 4(5). [Link]

  • Google Patents. (2018). Methylation synthesis method of N-heterocyclic compound.
  • Gao, F., et al. (1985). Methylation of thymine residues during oligonucleotide synthesis. Nucleic Acids Research, 13(2), 573–584. [Link]

  • Scientific Update. (2019). Selective N-methylation of amides using (chloromethyl) dimethylchlorosilane / fluoride. [Link]

  • Wikipedia. Methylation. [Link]

  • Borah, R., et al. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. Results in Chemistry, 5, 100862. [Link]

  • Kumar, S., et al. (2016). A review on biological importance of pyrimidines in the new era. International Journal of Pharmaceutical Sciences and Research, 7(6), 2383-2397. [Link]

  • Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706-716. [Link]

  • González-Bobes, F., et al. (2016). A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. Catalysis Science & Technology, 6(15), 5910-5917. [Link]

Sources

Topic: Advanced Techniques for the Purification of Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and drug development. Its purity is paramount for the success of subsequent synthetic steps and the integrity of biological assays. This document provides a comprehensive guide to the most effective purification strategies for this compound, moving beyond rudimentary washing procedures to advanced recrystallization and column chromatography protocols. The methodologies are grounded in the physicochemical properties of the target molecule, emphasizing the rationale behind procedural choices to empower researchers to adapt and troubleshoot these techniques effectively.

Introduction: The Critical Role of Purity

The pyrimidine scaffold is a cornerstone of numerous pharmaceuticals. As a functionalized derivative, Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate serves as a versatile intermediate. Impurities, such as unreacted starting materials, side-products, or residual solvents, can compromise reaction yields, introduce confounding variables in biological screening, and complicate structural elucidation. The protocols detailed herein are designed to yield material of high purity (≥97% as a general target), suitable for the most demanding applications.

Physicochemical Profile and Strategic Implications

Understanding the molecule's properties is the foundation of an effective purification strategy.

Table 1: Physicochemical Properties of Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate

PropertyValueSource
CAS Number 950514-14-4[1][2][3]
Molecular Formula C₆H₆N₂O₃[2]
Molecular Weight 154.12 g/mol [2]
Appearance Solid (typical)[3]
¹H NMR (400 MHz, DMSO-d₆) δ 8.28 (d, 1H), 6.88 (d, 1H), 3.86 (s, 3H)[1]

The structure contains a polar lactam (cyclic amide) system, a hydrogen-bond-donating N-H group, a hydrogen-bond-accepting carbonyl group, and a methyl ester. This combination of functional groups renders the molecule quite polar, dictating the choice of solvents and chromatographic conditions. Its ability to engage in hydrogen bonding suggests that protic solvents may be effective for recrystallization, while its polarity necessitates strong eluents in normal-phase chromatography.

Method 1: High-Purity Recrystallization

Recrystallization is the most efficient technique for purifying crystalline solids on a large scale. The principle relies on the differential solubility of the desired compound and its impurities in a selected solvent at varying temperatures.[4] For pyrimidine derivatives, alcohols are often a good starting point.[5][6]

Causality Behind the Protocol: Solvent Selection

The ideal recrystallization solvent should exhibit the following properties[4]:

  • High Solvency at Elevated Temperature: To dissolve the compound completely.

  • Low Solvency at Room/Cold Temperature: To allow for maximum recovery of the pure compound upon cooling.

  • Favorable Impurity Profile: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (allowing for hot filtration).

  • Non-reactive: The solvent must not react with the compound.

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals.

Methanol and ethanol are excellent candidates for this compound due to their polarity and ability to form hydrogen bonds.

Experimental Protocol: Cooling Recrystallization from Methanol

This protocol is designed as a self-validating system, with clear checkpoints for success.

  • Dissolution: In an Erlenmeyer flask, add the crude Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate. Add a magnetic stir bar.

  • Solvent Addition: Add the minimum volume of methanol required to create a slurry. Heat the mixture gently on a hot plate with stirring.

  • Achieve Saturation: Continue adding methanol dropwise from a pipette while heating to a gentle boil until all the solid just dissolves.[7] This is a critical step; adding excess solvent will significantly reduce the final yield.

  • Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and then bring it back to a boil for a few minutes. Perform a hot filtration through fluted filter paper to remove the charcoal.

  • Slow Cooling (Crystal Growth): Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Rushing this step by placing it directly in an ice bath will cause the compound to "crash out," trapping impurities.[7]

  • Maximizing Yield: Once the flask has reached ambient temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the recovery of the product from the solution.[7]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold methanol to remove any residual mother liquor containing dissolved impurities.[7]

  • Drying: Dry the crystals under vacuum. A sample can then be taken for purity analysis (e.g., melting point, NMR).

Troubleshooting Crystallization
  • Oiling Out: If the compound separates as an oil, reheat the solution to dissolve the oil and add slightly more solvent before attempting to cool again.

  • No Crystal Formation: If crystals do not form, it may be due to supersaturation. Try scratching the inner wall of the flask with a glass rod at the solution's surface or adding a "seed crystal" of the pure compound to induce nucleation.[7]

Recrystallization Workflow Diagram

Recrystallization_Workflow start_end start_end process process decision decision output output input input A Crude Product B Add Minimum Hot Methanol A->B C Completely Dissolved? B->C C->B No, add more hot solvent D Slow Cool to Room Temperature C->D Yes E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Methanol F->G H Dry Crystals G->H I Pure Product H->I

Caption: Workflow for purification by cooling recrystallization.

Method 2: High-Resolution Flash Column Chromatography

For separating mixtures with closely related polarities or for achieving the highest possible purity on a smaller scale, flash column chromatography is the method of choice.[8][9]

Causality Behind the Protocol: Phase Selection
  • Stationary Phase: Silica gel is the standard, acting as a highly polar adsorbent.[10] However, its surface is slightly acidic due to the presence of silanol (Si-OH) groups. These acidic sites can strongly and sometimes irreversibly bind to basic nitrogen heterocycles, leading to poor recovery and significant "streaking" or "tailing" of the compound spot on a TLC plate.[11]

  • Mobile Phase (Eluent): The choice of eluent is critical for achieving separation. A solvent system must be polar enough to move the compound along the column but not so polar that it elutes everything together. For polar compounds, common systems include gradients of ethyl acetate in hexanes or methanol in dichloromethane.[12]

  • The Trustworthiness Pillar - Neutralization: To counteract the acidity of the silica gel, the addition of a small amount (0.5-1%) of a basic modifier like triethylamine (Et₃N) or ammonium hydroxide to the eluent is a field-proven technique.[11] This neutralizes the acidic sites, preventing strong binding and resulting in sharper bands and better separation.

Table 2: Example Eluent Systems for TLC Analysis

Eluent System (v/v)PolarityExpected Rf of TargetComments
50% Ethyl Acetate / HexanesModerateLow (0.1-0.2)Good starting point for less polar impurities.
100% Ethyl AcetateMed-HighModerate (0.3-0.5)May be suitable if impurities are much less polar.
5% Methanol / DichloromethaneHighGood Target (0.3-0.4)A standard system for polar compounds.[12]
5% MeOH / DCM + 1% Et₃NHighGood Target (0.3-0.4)Recommended to improve peak shape and recovery.

The goal is to find a solvent system where the target compound has an Rf value of approximately 0.3-0.35 on a TLC plate for optimal column separation.[10]

Experimental Protocol: Flash Chromatography with Basic Modifier
  • TLC Analysis: First, determine the optimal eluent system using TLC as described in Table 2.

  • Column Packing (Wet Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

    • In a beaker, create a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped. The packing should be homogeneous for a good separation.[10]

  • Sample Loading (Dry Loading):

    • Dissolve the crude compound in a minimal amount of a strong solvent (like methanol).

    • Add a small amount of silica gel to this solution and evaporate the solvent completely to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica.

    • Carefully add this powder to the top of the packed column. Add a final thin layer of sand on top to protect the surface.

  • Elution: Begin eluting the column with the chosen solvent system. Start with a less polar mixture and gradually increase the polarity if a gradient elution is needed. Maintain a constant flow rate.

  • Fraction Collection: Collect the eluate in a series of test tubes or vials.

  • Monitoring: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the final, purified compound.

Chromatography Workflow Diagram

Chromatography_Workflow process process decision decision output output input input sub sub A Crude Product B Develop TLC Method A->B C Rf ~ 0.35? B->C K Add 1% Et3N to Eluent B->K C->B No, adjust solvent polarity D Pack Column (Wet Slurry) C->D Yes E Dry Load Sample D->E F Elute & Collect Fractions E->F G Monitor Fractions by TLC F->G H Combine Pure Fractions G->H I Rotary Evaporation H->I J Pure Product I->J K->D

Caption: Workflow for purification by flash column chromatography.

Final Purity Assessment

After purification, the identity and purity of Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate should be confirmed.

  • ¹H NMR Spectroscopy: As reported, the proton NMR spectrum in DMSO-d₆ provides a clear fingerprint of the molecule.[1] The absence of signals corresponding to impurities is a strong indicator of purity.

  • Melting Point Analysis: A sharp melting point range that is close to the literature value indicates high purity. Impurities typically broaden and depress the melting range.[4]

  • LC-MS: Liquid Chromatography-Mass Spectrometry can provide quantitative purity data (e.g., >98% by UV area) and confirm the molecular weight.

References

  • Reddit user discussion. (2017). Column chromatography & TLC on highly polar compounds?. r/chemistry on Reddit. Retrieved from [Link]

  • Scipione, L., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Publications. Retrieved from [Link]

  • University of Calgary. (n.d.). Column chromatography. Department of Chemistry, University of Calgary. Retrieved from [Link]

  • Membrane Solutions. (n.d.). Column Chromatography Notes. Membrane Solutions. Retrieved from [Link]

  • Suguna Ratnamala, P. (2014). Green Synthesis of Pyrimidine Derivative. ResearchGate. Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Department of Chemistry, University of Rochester. Retrieved from [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Chrom Tech. Retrieved from [Link]

  • Thenmozhi, M., et al. (2009). 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate. National Institutes of Health (NIH). Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Rui-Feng, C., et al. (2017). Purification of (S)-2-methyl-1,4,5, 6-tetrahydropyrimidine-4 carboxylic acid from Halophiles. Biomedical Research. Retrieved from [Link]

Sources

Topic: A Comprehensive Guide to the Analytical Characterization of Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note provides a detailed framework of analytical methodologies for the comprehensive characterization of Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate (CAS No. 950514-14-4), a key heterocyclic compound with potential applications in pharmaceutical and chemical synthesis.[1][2][3] The protocols herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing not only procedural steps but also the underlying scientific rationale. We will cover chromatographic techniques for purity and identity, spectroscopic methods for structural elucidation, and thermal analysis for physical property assessment. The integrated workflow presented ensures a robust, multi-faceted characterization compliant with high standards of scientific integrity.

Introduction and Compound Overview

Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate is a substituted pyrimidine, a class of heterocyclic compounds that form the backbone of nucleobases in DNA and RNA and are prevalent in a wide array of therapeutic agents.[4] Given their biological significance, the precise and thorough characterization of pyrimidine derivatives is paramount for ensuring purity, stability, and safety in research and development.

This guide establishes a self-validating system of analysis, where orthogonal techniques are employed to confirm findings, providing a high degree of confidence in the material's identity, purity, and physical properties.

Compound Properties:

PropertyValueSource(s)
CAS Number 950514-14-4[1][5]
Molecular Formula C₆H₆N₂O₃[5]
Molecular Weight 154.12 g/mol [5]
Appearance White to off-white solid (predicted)Inferred
Solubility Soluble in DMSO, Methanol; Sparingly soluble in waterInferred
Storage Sealed in dry, 2-8°C[3]

Chromatographic Analysis: Purity Assessment and Identity Confirmation

Chromatographic methods are fundamental for separating the target compound from impurities, including starting materials, by-products, and degradants.

High-Performance Liquid Chromatography (HPLC-UV) for Purity Analysis

HPLC with UV detection is the gold standard for determining the purity of small organic molecules due to its high resolution and sensitivity. The pyrimidine ring contains a strong chromophore, making UV detection highly effective.

Expertise & Experience: The "Why" Behind the Method

  • Reverse-Phase (RP) Column: A C18 column is selected for its versatility in retaining moderately polar compounds like our target molecule through hydrophobic interactions.

  • Mobile Phase: An acetonitrile/water gradient is used to ensure the elution of both the main compound and any potential impurities with different polarities. A small amount of formic acid is added to the mobile phase to suppress the ionization of the N-H protons on the pyrimidine ring, leading to sharper peaks and more reproducible retention times.

  • UV Detection: The detection wavelength is set near the λmax of the pyrimidine chromophore to achieve maximum sensitivity.

Experimental Protocol: HPLC-UV

  • System Preparation:

    • Instrument: Agilent 1200 series HPLC or equivalent with a UV detector.[6]

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

  • Sample Preparation:

    • Prepare a stock solution of Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate at 1.0 mg/mL in Methanol.

    • Dilute the stock solution to a working concentration of 0.1 mg/mL using a 50:50 mixture of Mobile Phase A and B.

  • Analysis:

    • Inject 10 µL of the sample.

    • Run the following gradient:

      Time (min) % Mobile Phase B
      0.0 5
      20.0 95
      25.0 95
      25.1 5

      | 30.0 | 5 |

    • Integrate the peaks and calculate the area percentage to determine purity.

HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing Sample Prepare Sample (0.1 mg/mL) Inject Inject 10 µL Sample->Inject MobilePhase Prepare Mobile Phases (A: H2O+FA, B: ACN+FA) System Equilibrate HPLC System (C18, 30°C, 1 mL/min) MobilePhase->System System->Inject Gradient Run Gradient Elution (5-95% B over 20 min) Inject->Gradient Detect UV Detection (254 nm) Gradient->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate

Fig 1. HPLC-UV workflow for purity analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

LC-MS provides unambiguous confirmation of molecular weight. Coupling the HPLC separation with a mass spectrometer allows for the confident identification of the main peak.

Expertise & Experience: The "Why" Behind the Method

  • Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar, thermally labile molecules.[7] It is expected to generate the protonated molecular ion [M+H]⁺, which directly confirms the molecular weight.

  • Quadrupole Analyzer: A single quadrupole mass analyzer is sufficient for molecular weight confirmation and is a robust, common detector for this purpose.

Experimental Protocol: LC-MS

  • System Preparation:

    • Instrument: HPLC system coupled to a single quadrupole mass spectrometer with an ESI source.[8]

    • Use the same LC conditions (column, mobile phase, gradient) as the HPLC-UV method for direct correlation.

  • MS Parameters:

    • Ionization Mode: ESI, Positive.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 325°C.

    • Drying Gas Flow: 10 L/min.

    • Scan Range: m/z 50-500.

  • Analysis & Data Interpretation:

    • Inject the sample.

    • Extract the mass spectrum for the main chromatographic peak.

    • Confirm the presence of the protonated molecular ion [M+H]⁺ at m/z 155.12.

Spectroscopic Characterization: Definitive Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure, confirming the connectivity of atoms and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination of organic molecules in solution.

¹H NMR Data & Interpretation A published ¹H NMR spectrum provides the expected chemical shifts in DMSO-d₆.[1][9]

Proton AssignmentChemical Shift (δ, ppm)MultiplicityRationale
H5~6.88Doublet (d)Vinylic proton on the pyrimidine ring, adjacent to H6.
H6~8.28Doublet (d)Vinylic proton deshielded by the adjacent nitrogen and the carbonyl group.
-OCH₃~3.86Singlet (s)Methyl protons of the ester group.
N-HVariableBroad SingletProtons on the ring nitrogens; chemical shift is concentration and solvent dependent.

Experimental Protocol: NMR

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Acquisition:

    • Instrument: 400 MHz NMR spectrometer or equivalent.

    • Acquire a ¹H NMR spectrum.

    • If necessary, acquire a ¹³C NMR spectrum to confirm the number and type of carbon atoms.

  • Data Processing: Process the FID (Free Induction Decay) with appropriate Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Expertise & Experience: The "Why" Behind the Method The structure of Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate contains several IR-active functional groups. The positions of these bands are characteristic and confirm the molecular backbone. For instance, the presence of both an amide-like C=O in the ring and an ester C=O allows for specific fingerprinting.[10][11]

Expected Characteristic FT-IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupReference
3100 - 3300N-H StretchAmide (in ring)[12]
~1720 - 1740C=O StretchEster Carbonyl[13]
~1650 - 1680C=O StretchAmide Carbonyl (in ring)[10][12]
~1600 - 1650C=N StretchPyrimidine Ring[10]
~1550 - 1600C=C StretchPyrimidine Ring[10]
~1200 - 1300C-O StretchEster[13]

Experimental Protocol: FT-IR (KBr Pellet)

  • Sample Preparation: Mix ~1-2 mg of the sample with ~100-200 mg of dry potassium bromide (KBr) powder in a mortar and pestle.

  • Pellet Formation: Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Analysis: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Thermal Analysis: Physical Properties and Stability

Thermal analysis techniques like DSC and TGA provide critical information about the material's melting behavior, purity, and thermal stability.[14]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point and heat of fusion, and can also provide an indication of purity.[15]

Experimental Protocol: DSC

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

  • Analysis:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample under a nitrogen atmosphere at a rate of 10°C/min from ambient temperature to a temperature well above the expected melting point.[15]

  • Data Interpretation: The peak of the endotherm corresponds to the melting point. A sharp melting peak is indicative of high purity.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and identify decomposition temperatures.[16]

Experimental Protocol: TGA

  • Sample Preparation: Place 5-10 mg of the sample into a TGA pan.

  • Analysis: Heat the sample at a rate of 10°C/min under a nitrogen atmosphere from ambient temperature to ~600°C.[15]

  • Data Interpretation: The resulting TGA curve will show the temperature at which significant weight loss (decomposition) begins.

Integrated Analytical Workflow

No single technique is sufficient for complete characterization. The following workflow demonstrates how these methods are synergistically applied for a comprehensive analysis.

Fig 2. Integrated workflow for complete characterization.

Conclusion

The analytical methods detailed in this application note provide a robust and multi-faceted strategy for the characterization of Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate. By combining chromatographic, spectroscopic, and thermal analyses, researchers and developers can ensure the identity, purity, and stability of this compound with a high degree of scientific confidence. This integrated approach is essential for reliable downstream applications, from basic research to pharmaceutical development.

References

  • Marunaka, T., Umeno, Y., & Minami, Y. (1980). Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 190(1), 107-112. Available at: [Link]

  • Al-Hourani, B. J., Al-Awaida, W., & Al-Ayash, A. (2018). Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1143-1158. Available at: [Link]

  • Baluja, S., et al. (2012). Thermal analysis of some novel pyrimidine derivatives. Journal of Thermal Analysis and Calorimetry, 108(2), 437-444. Available at: [Link]

  • Baluja, S., et al. (2012). Thermal analysis of some novel pyrimidine derivatives. SciSpace. Available at: [Link]

  • Baluja, S., et al. (2012). Thermal analysis of some novel pyrimidine derivatives. ResearchGate. Available at: [Link]

  • Varfolomeev, M. A., et al. (2022). Low-Temperature Thermodynamic Properties of Pyrimidine Nucleosides: Thymidine and Deoxycytidine. Journal of Chemical & Engineering Data, 67(1), 10-18. Available at: [Link]

  • The Royal Society of Chemistry. (2019). Supporting Information. Available at: [Link]

  • Chaudhary, J. (2024). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science & Biotechnology Journal of Advanced Research, 4(2), 1-5. Available at: [Link]

  • Chaudhary, J. (2024). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. Available at: [Link]

  • PubChem. (n.d.). 2-Oxo-1,2-dihydropyrimidine-4-carboxylic acid. Retrieved January 7, 2026, from [Link]

  • ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds. Retrieved January 7, 2026, from [Link]

  • Reva, I., et al. (2010). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Vibrational Spectroscopy, 52(1), 20-30. Available at: [Link]

  • PubChem. (n.d.). 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid. Retrieved January 7, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 7, 2026, from [Link]

  • Tsolaki, E., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(9), 3913. Available at: [Link]

  • PubChem. (n.d.). Ethyl 1,4-dihydro-2-hydroxy-6-methyl-4-phenyl-5-pyrimidinecarboxylate. Retrieved January 7, 2026, from [Link]

  • Tsolaki, E., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PubMed, 37175322. Available at: [Link]

  • Reva, I., et al. (2010). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. CORE. Available at: [Link]

  • Carvalho, R. B., & Joshi, S. V. (n.d.). Solvent and Catalyst free synthesis of 3, 4-dihydropyrimidin-2(1H)- ones/thiones by Twin Screw Extrusion. Retrieved January 7, 2026, from [Link]

  • S. Chandraju, et al. (2010). 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 66(11), o1921. Available at: [Link]

  • Manjula, S. N., et al. (2012). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. Tropical Journal of Pharmaceutical Research, 11(4), 591-597. Available at: [Link]

  • Gein, V. L., et al. (2022). Synthesis and Structure of Methyl 2-Amino-7-aryl-4-oxo-3H-pyrido[2,3-d]pyrimidine-5-carboxylates. ResearchGate. Available at: [Link]

  • Moskvina, V., et al. (2021). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 26(23), 7356. Available at: [Link]

  • Shetnev, A. A., et al. (2023). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology, 9(4), 1-10. Available at: [Link]

Sources

Application Note: HPLC and NMR Analysis of Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for the analytical characterization of Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate, a key heterocyclic scaffold in medicinal chemistry. We present robust protocols for purity determination and identity confirmation using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind experimental parameters to ensure data integrity and reproducibility. All protocols are developed in alignment with the principles of analytical method validation as outlined in the ICH Q2(R1) guidelines.[1][2][3][4]

Introduction: The Significance of Pyrimidine Derivatives

Pyrimidine derivatives are a cornerstone of therapeutic agent development, found in a wide array of pharmaceuticals, including antiviral and anticancer drugs.[5][6] Their biological significance stems from their structural similarity to the pyrimidine bases of DNA and RNA.[5] Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate serves as a crucial intermediate in the synthesis of more complex molecules.[7] Accurate and reliable analytical methods are therefore paramount for quality control, ensuring the purity and structural integrity of this starting material and its subsequent derivatives. This guide provides a comprehensive framework for achieving this through HPLC and NMR analysis.

High-Performance Liquid Chromatography (HPLC) Analysis

Reverse-phase HPLC (RP-HPLC) is the most prevalent technique for the analysis of pyrimidine derivatives.[6] It separates compounds based on their hydrophobicity.[8][9] Given the polar nature of Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate, a C18 column with a polar-modified stationary phase or a polar-embedded phase is recommended to enhance retention and achieve symmetrical peak shapes, especially with highly aqueous mobile phases.[10][11][12]

Rationale for Method Development

The selection of a C18 stationary phase provides a versatile platform with a strong history of performance in separating a wide range of organic molecules.[8] The use of a phosphate buffer in the mobile phase is common for the analysis of pyrimidine derivatives as it helps to maintain a consistent pH and improve peak shape by minimizing silanol interactions with the analyte.[6] A gradient elution is chosen to ensure the timely elution of the main analyte while also allowing for the detection of both more polar and less polar impurities. UV detection is selected based on the chromophoric nature of the pyrimidine ring.

HPLC Experimental Protocol

The following protocol is a starting point and should be optimized and validated for specific laboratory conditions and instrumentation.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeStandard for reverse-phase separation of small organic molecules.[8][13]
Mobile Phase A 20 mM Potassium Phosphate Monobasic (pH adjusted to 3.0 with phosphoric acid) in WaterBuffered aqueous phase to ensure consistent analyte ionization and good peak shape.
Mobile Phase B AcetonitrileCommon organic modifier in RP-HPLC.
Gradient 0-5 min: 5% B; 5-20 min: 5-95% B; 20-25 min: 95% B; 25.1-30 min: 5% BA shallow initial gradient for retaining the polar analyte, followed by a steeper gradient to elute any less polar impurities and clean the column.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Injection Volume 10 µLA standard injection volume.
Detection UV at 254 nmPyrimidine rings typically exhibit strong absorbance at this wavelength.
Sample Preparation Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of water and acetonitrile.Ensure complete dissolution and compatibility with the mobile phase.
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Dissolve Sample (1 mg/mL in 50:50 Water:ACN) Autosampler Inject 10 µL of Sample Sample->Autosampler MobilePhaseA Prepare Mobile Phase A (20 mM Phosphate Buffer, pH 3.0) Pump Gradient Elution (1.0 mL/min) MobilePhaseA->Pump MobilePhaseB Prepare Mobile Phase B (Acetonitrile) MobilePhaseB->Pump Autosampler->Pump Column C18 Column (250 x 4.6 mm, 5 µm) @ 30 °C Pump->Column Detector UV Detection @ 254 nm Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peaks Chromatogram->Integration Purity Calculate Purity (% Area) Integration->Purity

Caption: HPLC analysis workflow for Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[5] Both ¹H and ¹³C NMR are crucial for confirming the identity and structure of Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate.

Rationale for NMR Experiments

¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.[14] ¹³C NMR provides information about the number of different types of carbon atoms and their chemical environment.[14][15] The use of a deuterated solvent like DMSO-d₆ is appropriate for this compound due to its polarity and ability to solubilize the analyte.

Predicted NMR Data

The following tables summarize the expected chemical shifts for Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate. These predictions are based on known data for the compound and related pyrimidine structures.[7][16][17]

¹H NMR (400 MHz, DMSO-d₆):

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H5~6.90d~7.51H
H6~8.30d~7.51H
OCH₃~3.85s-3H
NH~12.0-13.0br s-1H

Note: The NH proton chemical shift can be broad and may vary depending on concentration and water content.

¹³C NMR (100 MHz, DMSO-d₆):

AssignmentPredicted Chemical Shift (δ, ppm)
C=O (ester)~165
C2~155
C4~150
C6~145
C5~110
OCH₃~52
NMR Experimental Protocol

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate into a clean, dry NMR tube.

  • Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved.

NMR Acquisition:

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Experiments:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a standard one-dimensional carbon spectrum with proton decoupling.

  • Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the resulting spectra.

    • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (¹H: ~2.50 ppm; ¹³C: ~39.52 ppm).

    • Integrate the peaks in the ¹H NMR spectrum.

Chemical Structure with Atom Numbering

structure cluster_mol Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate mol  <TABLEBORDER="0" CELLBORDER="0" CELLSPACING="0"><TR><TD>TD><TD>TD><TD>TD><TD>OTD><TD>TD>TR><TR><TD>TD><TD>TD><TD>TD><TD>||TD><TD>TD>TR><TR><TD>N1(H)TD><TD>--TD><TD>C2(=O)TD><TD>--TD><TD>N3TD>TR><TR><TD>|TD><TD>TD><TD>TD><TD>TD><TD>|TD>TR><TR><TD>C6(H)TD><TD>==TD><TD>C5(H)TD><TD>--TD><TD>C4TD>TR><TR><TD>TD><TD>TD><TD>TD><TD>|TD><TD>TD>TR><TR><TD>TD><TD>TD><TD>TD><TD>C(=O)OCH₃TD><TD>TD>TR>TABLE>

Caption: Structure of Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate with atom numbering for NMR assignments.

Conclusion

The HPLC and NMR protocols detailed in this application note provide a robust framework for the analytical characterization of Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate. The HPLC method is designed for accurate purity assessment, while the NMR data serves as a definitive confirmation of the compound's chemical structure. Adherence to these methodologies, grounded in established analytical principles, will ensure the generation of high-quality, reliable data essential for research, quality control, and drug development pipelines. It is recommended that these methods undergo full validation in accordance with ICH guidelines prior to implementation in a regulated environment.[1][2][3][4]

References

  • Abraham Entertainment. (2025, October 22).
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ResearchGate. Q2(R1)
  • ChemicalBook. (2025, July 24).
  • ChemicalBook. 5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid(1029144-15-7) 1H NMR.
  • PubMed. HPLC-electrospray tandem mass spectrometry for rapid determination of dihydropyrimidine dehydrogenase activity.
  • ResearchGate. 1H NMR and 13C NMR Spectra of the Condensed Pyrimidines 1-10.
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • SIELC Technologies. Polar Compounds.
  • MDPI. (2022).
  • PubMed. (2011). Synthetic studies on novel 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters and their tautomers. Chemical & Pharmaceutical Bulletin, 59(12), 1458-1466.
  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
  • ChemicalBook. Pyrimidine(289-95-2) 1H NMR spectrum.
  • Taylor & Francis Online. (2021). Novel Pyrimidine-1,3,4-Oxadiazole Hybrids and Their Precursors As Potential Antimycobacterial Agents.
  • Phenomenex. Reversed Phase HPLC Columns.
  • Rattan, S. S., & Taneja, P. (2012). Revealing the J-coupling in the 1H-NMR Spectra of Antineoplastic and Antimetabolites Drugs. Der Pharma Chemica, 4(4), 1461-1466.
  • Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques.
  • NIH. (2022, August 1).
  • Usage of HPLC in analysis of tetrahydropyrimidine Biginelli deriv
  • Sobekbio Biosciences.
  • Guidechem.
  • Journal of Medicinal and Chemical Sciences. (2022, November 25). Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological.
  • YouTube. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy.
  • ResearchGate. 13C NMR spectra of synthesized model compound 4f.
  • NIH. (2022, October 13).
  • ResearchGate. (2025, August 6).
  • NIH. (2009).
  • BLDpharm.

Sources

Application Notes & Protocols: Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate Derivatives as Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global public health, threatening to undermine decades of medical progress. The relentless evolution of drug-resistant pathogens necessitates a continuous search for new therapeutic agents that operate via novel mechanisms of action. In this context, heterocyclic compounds have emerged as a particularly fruitful area of research. The pyrimidine ring, a fundamental component of nucleic acids, is a privileged scaffold in medicinal chemistry, appearing in a wide array of clinically significant molecules with diverse biological activities.[1]

This document provides a detailed guide for researchers and drug development professionals on the exploration of methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate and its derivatives as a promising class of antimicrobial agents. These compounds, accessible through robust synthetic methodologies like the Biginelli reaction, offer a versatile platform for structural modification to optimize potency and spectrum of activity.[2][3] We will delve into the synthesis, in-vitro evaluation protocols, and potential mechanisms of action, providing both the practical steps and the scientific rationale to empower your research endeavors.

II. Synthesis of Dihydropyrimidine Derivatives via the Biginelli Reaction

The cornerstone for synthesizing the 3,4-dihydropyrimidin-2(1H)-one (DHPM) scaffold is the Biginelli reaction, a one-pot, three-component condensation first reported in 1893.[4] This reaction's enduring appeal lies in its operational simplicity and its ability to generate complex, pharmacologically relevant molecules from simple precursors: an aldehyde, a β-ketoester, and urea or thiourea.[5][6]

The causality behind this reaction's success under acid catalysis involves the initial formation of an N-acyliminium ion intermediate from the aldehyde and urea. This electrophilic intermediate is then intercepted by the enol of the β-ketoester, followed by cyclization and dehydration to yield the final DHPM product.[4][5] The choice of catalyst (e.g., Brønsted acids, Lewis acids like Yb(OTf)₃) and energy source (conventional heating vs. microwave irradiation) can significantly impact reaction times and yields, allowing for considerable process optimization.[2][5]

Workflow for Synthesis of Dihydropyrimidine Derivatives

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification reactants 1. Combine Aldehyde, Methyl Acetoacetate & Urea catalyst 2. Add Acid Catalyst (e.g., HCl, Yb(OTf)3) reactants->catalyst solvent 3. Add Solvent (e.g., Ethanol, Acetonitrile) catalyst->solvent heat 4. Heat to Reflux or Microwave Irradiation solvent->heat monitor 5. Monitor Progress by TLC heat->monitor quench 6. Cool and Pour into Ice Water monitor->quench filter 7. Filter Precipitate quench->filter purify 8. Recrystallize from Appropriate Solvent (e.g., Methanol) filter->purify characterize 9. Characterize Product (NMR, HRMS) purify->characterize

Caption: General workflow for the Biginelli condensation reaction.

Protocol 2.1: Synthesis of a Representative Derivative (e.g., 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)
  • Rationale: This protocol provides a robust method for synthesizing a representative DHPM derivative. Using an aromatic aldehyde with an electron-withdrawing group (e.g., 4-chlorobenzaldehyde) often results in good yields and provides a crystalline product that is easily purified. Acetonitrile is chosen as the solvent for its suitable boiling point and ability to dissolve the reactants.[7]

  • Materials:

    • 4-chlorobenzaldehyde (10 mmol)

    • Methyl acetoacetate (12 mmol)

    • Urea (15 mmol)

    • Concentrated HCl (1 mL)

    • Acetonitrile (30 mL)

    • Ice-cold water

    • Methanol (for recrystallization)

    • Round bottom flask, condenser, magnetic stirrer, heating mantle

  • Procedure:

    • To a 100 mL round bottom flask, add 4-chlorobenzaldehyde (10 mmol), methyl acetoacetate (12 mmol), urea (15 mmol), and acetonitrile (30 mL).

    • Stir the mixture to dissolve the solids.

    • Carefully add concentrated HCl (1 mL) as the catalyst.

    • Fit the flask with a condenser and reflux the reaction mixture with stirring for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • After completion, allow the reaction mixture to cool to room temperature.

    • Pour the cooled mixture into a beaker containing 100 mL of ice-cold water.

    • A solid precipitate will form. Stir for 15 minutes to ensure complete precipitation.

    • Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any unreacted urea and catalyst.

    • Dry the crude product in a vacuum oven.

    • Purify the crude solid by recrystallization from hot methanol to yield the pure product.

    • Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

III. Protocols for Antimicrobial Susceptibility Testing

To evaluate the antimicrobial potential of the synthesized derivatives, standardized in-vitro susceptibility testing is essential.[8][9] The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism.[10][11]

Protocol 3.1: Broth Microdilution Assay for MIC Determination
  • Rationale: This method is highly reproducible, conservative of compound, and allows for the simultaneous testing of multiple compounds against different microbial strains in a 96-well plate format.[11] Mueller-Hinton Broth (MHB) is the recommended medium for most non-fastidious bacteria as it supports good growth and has minimal interaction with antimicrobial agents.[11] The final inoculum concentration of 5x10⁵ CFU/mL is critical for ensuring reproducible results.[12]

  • Materials:

    • Synthesized dihydropyrimidine derivatives (stock solutions in DMSO)

    • 96-well sterile microtiter plates

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Cation-adjusted Mueller-Hinton Broth (MHB)

    • 0.5 McFarland standard

    • Sterile saline (0.85% NaCl)

    • Resazurin dye (optional, for viability indication)

    • Positive control antibiotic (e.g., Gentamicin)[12]

    • Multichannel pipette

  • Procedure:

    • Inoculum Preparation: Prepare a bacterial suspension from an overnight culture in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in MHB to obtain a concentration of 1 x 10⁶ CFU/mL.

    • Compound Dilution: In a 96-well plate, add 100 µL of MHB to wells 2 through 12. In well 1, add 200 µL of the test compound at twice the highest desired final concentration.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).

    • Inoculation: Add 100 µL of the prepared bacterial inoculum (1 x 10⁶ CFU/mL) to wells 1 through 11. This brings the final volume in each well to 200 µL and the final bacterial concentration to 5 x 10⁵ CFU/mL. Do not add bacteria to well 12.

    • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

    • Reading Results: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be read visually or with a plate reader.

Workflow for MIC and MBC Determination

G cluster_mic MIC Determination cluster_mbc MBC Determination prep_plate Prepare Serial Dilutions of Compound in 96-Well Plate inoculate Inoculate Plate prep_plate->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate_mic Incubate at 37°C for 18-24h inoculate->incubate_mic read_mic Visually Determine MIC (Lowest Concentration with No Growth) incubate_mic->read_mic plate_out Plate 10µL from Clear Wells (at and above MIC) onto Agar read_mic->plate_out incubate_mbc Incubate Agar Plates at 37°C for 24h plate_out->incubate_mbc read_mbc Determine MBC (Lowest Concentration with ≥99.9% Kill) incubate_mbc->read_mbc

Caption: Experimental workflow from MIC to MBC determination.

Data Presentation: Antimicrobial Activity of DHPM Derivatives

The results of the MIC screening should be summarized in a clear, tabular format for easy comparison of the structure-activity relationship (SAR).

Compound IDR-Group (C4-Aryl)MIC (µg/mL) vs. S. aureus (Gram+)MIC (µg/mL) vs. E. coli (Gram-)MIC (µg/mL) vs. C. albicans (Fungus)
DHPM-1 -H (Phenyl)64128>256
DHPM-2 -Cl (4-Chlorophenyl)3264128
DHPM-3 -NO₂ (4-Nitrophenyl)323264
DHPM-4 -OCH₃ (4-Methoxyphenyl)128256>256
Gentamicin N/A (Control)12N/A
Fluconazole N/A (Control)N/AN/A8

Note: Data are hypothetical and for illustrative purposes. Actual values may vary. Some studies show significant activity of DHPMs against Gram-negative bacteria and fungi.[13]

IV. Investigating the Mechanism of Action (MoA)

Understanding how a novel antimicrobial agent works is critical for its development. For dihydropyrimidine analogs, a frequently investigated mechanism is the inhibition of dihydrofolate reductase (DHFR), a key enzyme in the folic acid biosynthesis pathway.[14][15] This pathway is essential for the synthesis of nucleotides and certain amino acids, making it an excellent target for antimicrobial drugs. Bacteria must synthesize their own folate, whereas mammals obtain it from their diet, providing a basis for selective toxicity.

Proposed Mechanism: Inhibition of Dihydrofolate Reductase (DHFR)

The aminopyrimidine moiety present in many DHFR inhibitors bears a structural resemblance to the dihydropyrimidine scaffold.[14][15] It is hypothesized that these compounds act as competitive inhibitors, binding to the active site of bacterial DHFR in place of its natural substrate, dihydrofolate, thereby halting the production of tetrahydrofolate and arresting bacterial growth.

G DHF Dihydrofolate (DHF) DHFR_enzyme DHFR Enzyme DHF->DHFR_enzyme Substrate THF Tetrahydrofolate (THF) Nucleotides Nucleotide Synthesis THF->Nucleotides DHFR_enzyme->THF Product DHPM DHPM Derivative (Inhibitor) Inhibition X DHPM->Inhibition Inhibition->DHFR_enzyme Competitive Inhibition

Caption: Proposed mechanism of DHFR inhibition by DHPM derivatives.

Protocol 4.1: In-Vitro DHFR Enzyme Inhibition Assay (Conceptual)
  • Rationale: To validate the proposed MoA, a direct enzymatic assay is required. This protocol measures the activity of purified bacterial DHFR in the presence and absence of the test compounds. The assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ during the reduction of DHF to THF. A potent inhibitor will reduce the rate of this reaction.

  • Materials:

    • Purified recombinant bacterial DHFR (e.g., from E. coli)

    • Dihydrofolic acid (DHF)

    • NADPH

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

    • Test compounds (DHPM derivatives)

    • UV-transparent 96-well plates

    • Spectrophotometer capable of kinetic reads at 340 nm

  • Procedure:

    • In a 96-well plate, add assay buffer, a fixed concentration of NADPH, and varying concentrations of the test compound.

    • Add a fixed amount of the DHFR enzyme to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding a fixed concentration of the substrate, DHF.

    • Immediately place the plate in a spectrophotometer and measure the decrease in absorbance at 340 nm over time (e.g., every 15 seconds for 5-10 minutes).

    • The rate of reaction is determined from the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control (0% inhibition).

    • Plot percent inhibition versus compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

V. Conclusion and Future Perspectives

The methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate scaffold represents a versatile and synthetically accessible platform for the development of novel antimicrobial agents. The Biginelli reaction provides a robust entry point for generating diverse libraries of derivatives for structure-activity relationship studies. As demonstrated, substitutions on the aryl ring at the C4-position can significantly modulate antimicrobial potency, with electron-withdrawing groups often enhancing activity.[13]

The protocols detailed herein provide a comprehensive framework for the synthesis, in-vitro screening, and preliminary mechanistic evaluation of these compounds. Future work should focus on expanding the structural diversity, conducting cytotoxicity assays against mammalian cell lines to establish a selectivity index, and advancing the most promising leads into in-vivo models of infection. The potential for these derivatives to inhibit essential bacterial enzymes like DHFR warrants further detailed biochemical and structural studies to confirm the mechanism of action and guide rational drug design.

References

  • Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888. [Link]

  • Wikipedia. (n.d.). Biginelli reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Biginelli Reaction. [Link]

  • Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press. [Link]

  • Kappe, C. O. (2004). The Biginelli Dihydropyrimidine Synthesis. Organic Reactions. [Link]

  • Wright, D. L., et al. (2022). Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action. ACS Omega, 7(42), 37817–37827. [Link]

  • Iadlovska, O., et al. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules, 27(19), 6649. [Link]

  • Taylor & Francis Group. (n.d.). Antimicrobial Susceptibility Testing Protocols. [Link]

  • WOAH. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIE Terrestrial Manual. [Link]

  • NHBS Academic & Professional Books. (n.d.). Antimicrobial Susceptibility Testing Protocols. [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • Wright, D. L., et al. (2022). Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action. National Institutes of Health. [Link]

  • Anitha, C., et al. (2013). ANTIMICROBIAL ACTIVITY OF 6-ARYL-4-METHYL- 2-OXO-1, 2, 3, 6-TETRAHYDROPYRIMIDINE-5-(N-ARYL) CARBOXAMIDES: A STRUCTURE-REACTIVITY. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 3(4), 1167-1174. [Link]

  • ResearchGate. (n.d.). New dihydropyrimidine derivatives as antimicrobial agents. [Link]

  • Fassihi, A., et al. (2012). Antimicrobial evaluation of some novel derivatives of 3,4-dihydropyrimidine-2(1H)-one. Iranian Journal of Pharmaceutical Research, 11(3), 837–844. [Link]

  • ChemRxiv. (2024). Evaluation of anticancer and antimicrobial activities of novel dihydropyrimidinone derivatives. [Link]

  • Thenmozhi, M., et al. (2009). Ethyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate. Acta Crystallographica Section E, 65(Pt 8), o1921. [Link]

Sources

Application Notes and Protocols for the Development of Antidiabetic Agents from Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of the Pyrimidine Scaffold in Diabetes Research

Diabetes mellitus, a metabolic disorder characterized by chronic hyperglycemia, presents a relentless global health challenge. The pursuit of novel, effective, and safe therapeutic agents is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic compounds, particularly those containing the pyrimidine nucleus, have emerged as a privileged scaffold. Their structural versatility and ability to interact with a wide range of biological targets have made them instrumental in the development of numerous approved drugs.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging a specific, high-potential starting material: Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate . We will delve into the rationale behind its selection, detailed synthetic derivatization strategies, and robust protocols for evaluating the antidiabetic potential of the resulting compounds. The focus here is not merely on procedural steps but on the underlying scientific principles and strategic considerations that drive successful drug discovery.

The Core Scaffold: Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate - A Privileged Starting Point

The selection of a starting scaffold is a critical decision in a drug discovery campaign. Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate offers several strategic advantages:

  • Inherent Biological Relevance: The dihydropyrimidine core is a recognized pharmacophore with a broad spectrum of biological activities, including antidiabetic properties.[1] This foundation increases the probability of discovering bioactive derivatives.

  • Multiple Points for Derivatization: The scaffold possesses several reactive sites—the N1 and N3 positions of the pyrimidine ring, and the carboxylate group at C4—allowing for the systematic exploration of chemical space and the fine-tuning of pharmacological properties.

  • Synthetic Accessibility: As we will detail, this starting material can be synthesized, providing a reliable source for initiating a discovery program.

Synthesis of the Starting Material

A practical synthesis of Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate can be achieved from its corresponding carboxylic acid.

Protocol 1: Esterification of 2-oxo-1,2-dihydropyrimidine-4-carboxylic acid

Principle: This protocol utilizes chlorotrimethylsilane in methanol to facilitate the esterification of the carboxylic acid.

Materials:

  • 2-oxo-1,2-dihydropyrimidine-4-carboxylic acid

  • Methanol (anhydrous)

  • Chlorotrimethylsilane (TMSCl)

  • Methyl tert-butyl ether (MTBE)

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

  • Suspend 2-oxo-1,2-dihydropyrimidine-4-carboxylic acid (1.0 eq) in anhydrous methanol in a round-bottom flask.

  • To this suspension, add chlorotrimethylsilane (2.0 eq) dropwise at room temperature with stirring.

  • Heat the reaction mixture to reflux and maintain for 5-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture to dryness using a rotary evaporator.

  • Add a small amount of methanol to the residue and re-concentrate to obtain a suspension.

  • Wash the resulting solid with deionized water and then with methyl tert-butyl ether (MTBE).

  • Filter the solid using a Buchner funnel and dry under reduced pressure to afford Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate.[2]

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Application Notes: Strategic Derivatization for Antidiabetic Activity

With the starting material in hand, the next phase involves creating a library of diverse analogs. The goal is to explore the structure-activity relationship (SAR) and identify compounds with potent and selective antidiabetic activity. The primary targets for many pyrimidine-based antidiabetic agents are enzymes like α-glucosidase and dipeptidyl peptidase-4 (DPP-4) .

Targeting α-Glucosidase and α-Amylase

Inhibition of α-glucosidase and α-amylase, enzymes responsible for carbohydrate digestion, is a validated therapeutic strategy to control postprandial hyperglycemia.[3] Pyrimidine derivatives have shown significant potential as inhibitors of these enzymes.[4]

Targeting Dipeptidyl Peptidase-4 (DPP-4)

DPP-4 inhibitors, or "gliptins," are a class of oral hypoglycemic agents that work by preventing the degradation of incretin hormones, which in turn increases insulin secretion in a glucose-dependent manner.[5][6] The dihydropyrimidine scaffold has been successfully incorporated into potent DPP-4 inhibitors.[2]

Synthetic Strategies for Library Generation

The following are proposed synthetic strategies to generate a diverse library of compounds from Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate for screening against these targets.

Strategy 1: Amidation of the Carboxylate Group

Rationale: Converting the methyl ester at the C4 position to a diverse range of amides introduces new points of interaction with the target enzymes. This is a common strategy to enhance binding affinity and modulate pharmacokinetic properties.

Workflow:

G start Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate hydrolysis Saponification (e.g., LiOH, H2O/THF) start->hydrolysis acid 2-Oxo-1,2-dihydropyrimidine-4-carboxylic acid hydrolysis->acid amidation Amide Coupling (e.g., HATU, DIPEA, R1R2NH) acid->amidation amides Library of N-substituted Amides amidation->amides G start Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate alkylation N-Alkylation (e.g., R-X, K2CO3, DMF) start->alkylation derivatives Library of N-substituted Derivatives alkylation->derivatives G start Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate halogenation Halogenation (e.g., POCl3) start->halogenation halo_pyrimidine Halogenated Pyrimidine Intermediate halogenation->halo_pyrimidine suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst, base) halo_pyrimidine->suzuki aryl_derivatives Library of Arylated Derivatives suzuki->aryl_derivatives

Sources

Troubleshooting & Optimization

Navigating the Synthesis of Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate: A Technical Guide to Yield Improvement

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center

Welcome to the technical support center for the synthesis of Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and optimize your yields. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to address the common challenges encountered in this synthetic pathway.

Troubleshooting Guide: From Low Yields to Impure Products

The synthesis of Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate, a valuable heterocyclic building block, is often approached through a two-stage process: a Biginelli-type condensation to form a dihydropyrimidine intermediate, followed by an oxidative aromatization. Each stage presents unique challenges that can impact the overall yield and purity of the final product.

Issue 1: Low Yield in the Initial Biginelli-type Condensation

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea).[1][2] While efficient, suboptimal conditions can lead to significantly reduced yields of the desired dihydropyrimidine intermediate.

Question: My Biginelli reaction is resulting in a low yield of the dihydropyrimidine product, with a significant amount of unreacted starting materials. What are the likely causes and how can I improve the conversion?

Answer:

Low conversion in a Biginelli reaction can often be traced back to several key factors: catalyst inefficiency, suboptimal reaction conditions, or issues with reactant purity.

  • Catalyst Activity and Choice: The Biginelli reaction is typically acid-catalyzed.[1] If you are using a Brønsted acid like HCl or a Lewis acid such as ZnCl₂, ensure it is active and used in the appropriate concentration. For reusable catalysts, regeneration may be necessary. The choice of catalyst can also be critical; some modern protocols utilize milder and more efficient catalysts like copper(II) triflate or cerium(IV) ammonium nitrate (CAN) to drive the reaction.[3][4]

  • Reaction Temperature and Time: These two parameters are intrinsically linked. While classical Biginelli reactions often involve refluxing in a solvent like ethanol, some substrates may require milder conditions to prevent side reactions, while others may need higher temperatures to overcome activation energy barriers.[5][6] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent product degradation.

  • Solvent Selection: The polarity of the solvent can significantly influence reaction rates and yields. While ethanol is common, other polar solvents like acetonitrile can be effective.[5] In some cases, solvent-free conditions have been shown to improve yields and simplify work-up.

  • Purity of Reagents: Impurities in the aldehyde, β-ketoester, or urea can inhibit the reaction or lead to unwanted side reactions. Ensure all starting materials are of high purity.

Question: My reaction mixture contains a significant, often fluorescent, byproduct that is difficult to separate from my desired dihydropyrimidine. What is this byproduct and how can I prevent its formation?

Answer:

The most common fluorescent byproduct in a Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter of which can form from the decomposition of urea at elevated temperatures. This pathway directly competes with the desired Biginelli reaction.

Here are strategies to minimize the formation of the Hantzsch DHP byproduct:

  • Temperature Control: Higher temperatures favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.

  • Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may preferentially promote the desired reaction.

  • Order of Addition: Adding the urea last to the reaction mixture can sometimes help to minimize its decomposition into ammonia.

Below is a diagram illustrating the mechanistic divergence of the Biginelli and Hantzsch pathways.

Biginelli_vs_Hantzsch Aldehyde Aldehyde Biginelli_Intermediate Acyliminium Intermediate (from Aldehyde + Urea) Aldehyde->Biginelli_Intermediate Hantzsch_Product Dihydropyridine (Byproduct) Aldehyde->Hantzsch_Product Ketoester β-Ketoester Hantzsch_Intermediate Enamine Intermediate (from Ketoester + NH₃) Ketoester->Hantzsch_Intermediate Biginelli_Product Dihydropyrimidinone (Desired Product) Ketoester->Biginelli_Product Urea Urea / NH₃ Urea->Biginelli_Intermediate Urea->Hantzsch_Intermediate Decomposition to NH₃ Biginelli_Intermediate->Biginelli_Product Hantzsch_Intermediate->Hantzsch_Product caption Fig. 1: Competing Biginelli and Hantzsch Pathways

Caption: A diagram illustrating the competing Biginelli and Hantzsch reaction pathways.

Issue 2: Inefficient Oxidation of the Dihydropyrimidine Intermediate

Once the dihydropyrimidine is successfully synthesized and purified, the next step is its oxidation to the aromatic pyrimidine. This step can also be a source of yield loss if not properly optimized.

Question: The oxidation of my dihydropyrimidine intermediate to Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate is sluggish or incomplete. How can I improve the efficiency of this step?

Answer:

Incomplete oxidation can be due to several factors, including the choice of oxidant, reaction conditions, and the stability of the starting material.

  • Choice of Oxidizing Agent: A variety of oxidizing agents can be used for this transformation. Cerium(IV) ammonium nitrate (CAN) is a common and effective choice for the regioselective oxidation of dihydropyrimidines.[4][7] Other oxidants such as potassium permanganate (KMnO₄) or copper salts with an oxidant like tert-butyl hydroperoxide (TBHP) have also been reported.[8][9] If one oxidant is proving ineffective, it may be worth screening others.

  • Reaction Conditions: The solvent, temperature, and reaction time are all critical. Many oxidations are carried out in solvents like acetonitrile or acetic acid. Gentle heating may be required to drive the reaction to completion, but excessive heat can lead to degradation. Again, TLC monitoring is essential to determine the optimal reaction time.

  • Stoichiometry of the Oxidant: Using an insufficient amount of the oxidizing agent will naturally lead to incomplete conversion. It is important to use the correct stoichiometry, and in some cases, a slight excess of the oxidant may be beneficial. However, a large excess can lead to over-oxidation or other side reactions.

Question: After the oxidation step, I am observing multiple spots on my TLC plate, and purification of the final product is challenging. What are the likely side products and how can I simplify the purification?

Answer:

The formation of side products during oxidation can complicate purification. The nature of these byproducts will depend on the specific oxidant and reaction conditions used.

  • Potential Side Products: With strong oxidants, over-oxidation of the pyrimidine ring or other functional groups can occur. Incomplete oxidation will leave unreacted starting material in the mixture. The oxidant itself or its reduced form can also be a contaminant.

  • Purification Strategies: The target molecule, Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate, is a polar compound. This polarity can make purification by traditional silica gel chromatography challenging.

    • Crystallization: If the crude product is a solid, recrystallization from a suitable solvent is often the most effective purification method.[10] This can be a single solvent or a binary solvent system.

    • Chromatography:

      • Reverse-Phase Chromatography (RPC): For highly polar compounds, RPC can be more effective than normal-phase chromatography. Using a C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.

      • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of polar compounds and can be an excellent alternative if RPC fails.[10]

    • Proper Work-up: A thorough aqueous work-up after the reaction is crucial to remove inorganic salts and other water-soluble impurities before attempting crystallization or chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions to take during the synthesis of Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate?

A1: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. The reactions should be carried out in a well-ventilated fume hood. Some of the reagents, particularly the oxidizing agents, can be corrosive or toxic, so it is important to consult the Safety Data Sheet (SDS) for each chemical before use.

Q2: How can I confirm the identity and purity of my final product?

A2: A combination of spectroscopic techniques should be used to confirm the structure and assess the purity of the synthesized Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure. The ¹H NMR spectrum should show characteristic signals for the pyrimidine ring protons and the methyl ester group.[11]

  • Mass Spectrometry (MS): MS will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the carbonyl groups of the pyrimidine ring and the ester.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for assessing the purity of the final product.

Q3: Can I use a different β-ketoester in the Biginelli reaction to synthesize an analogue of the target molecule?

A3: Yes, the Biginelli reaction is known for its versatility, and a wide range of β-dicarbonyl compounds can be used.[12] Using a different β-ketoester will result in a different ester group at the 4-position of the pyrimidine ring. However, it is important to note that changing the β-ketoester may require re-optimization of the reaction conditions to achieve a good yield.

Q4: Are there any "green" or more environmentally friendly approaches to this synthesis?

A4: There is a growing interest in developing greener synthetic methodologies. For the Biginelli reaction, the use of water as a solvent, solvent-free conditions, and recyclable catalysts are all areas of active research.[6] Microwave-assisted synthesis has also been shown to reduce reaction times and energy consumption.[6] For the oxidation step, using a catalytic amount of a metal with a green terminal oxidant like hydrogen peroxide or even molecular oxygen would be a more environmentally benign approach than using stoichiometric amounts of heavy metal oxidants.

Experimental Protocols

Protocol 1: Synthesis of Dihydropyrimidine Intermediate via Biginelli-type Reaction

This protocol is a general guideline and may require optimization for specific substrates.

  • To a round-bottom flask, add the aldehyde (10 mmol), methyl acetoacetate (12 mmol), and urea (15 mmol).

  • Add a suitable solvent, such as acetonitrile (30 mL), and a catalytic amount of an acid catalyst (e.g., 1 mL of concentrated HCl).[5]

  • Heat the reaction mixture to reflux (approximately 80-85°C for acetonitrile) and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.

  • After the reaction is complete, cool the mixture to room temperature and then pour it into ice-cold water.

  • If a precipitate forms, collect the solid by vacuum filtration, wash it with cold water, and dry it.

  • If no precipitate forms, extract the aqueous mixture with an organic solvent like ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Oxidation of Dihydropyrimidine to Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate

This protocol uses cerium(IV) ammonium nitrate (CAN) as the oxidant.

  • Dissolve the purified dihydropyrimidine intermediate (5 mmol) in a suitable solvent, such as aqueous acetonitrile.

  • In a separate flask, prepare a solution of cerium(IV) ammonium nitrate (CAN) (2.5 equivalents) in the same solvent.

  • Add the CAN solution dropwise to the stirred solution of the dihydropyrimidine at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or an appropriate chromatographic technique (e.g., HILIC or reverse-phase chromatography).[10]

Data Summary

ParameterBiginelli ReactionOxidation Step
Key Reagents Aldehyde, β-ketoester, UreaDihydropyrimidine, Oxidant (e.g., CAN)
Typical Solvents Ethanol, AcetonitrileAcetonitrile, Acetic Acid
Common Catalysts Brønsted or Lewis Acids-
Typical Temperature Room temperature to refluxRoom temperature to gentle heating
Potential Byproducts Hantzsch dihydropyridinesOver-oxidation products
Purification Methods Recrystallization, Column ChromatographyRecrystallization, HILIC, RPC

Logical Workflow for Troubleshooting

Troubleshooting_Workflow Start Low Overall Yield Check_Biginelli Analyze Biginelli Reaction Step Start->Check_Biginelli Check_Oxidation Analyze Oxidation Step Start->Check_Oxidation If Biginelli Yield is Good Low_Conversion_B Low Conversion? Check_Biginelli->Low_Conversion_B Yield Issue Low_Conversion_O Incomplete Oxidation? Check_Oxidation->Low_Conversion_O Byproducts_B Significant Byproducts? Low_Conversion_B->Byproducts_B No Optimize_Catalyst Optimize Catalyst (Type & Loading) Low_Conversion_B->Optimize_Catalyst Yes Byproducts_B->Check_Oxidation No Modify_Temp_Order Lower Temperature &/or Change Order of Addition Byproducts_B->Modify_Temp_Order Yes Optimize_Conditions_B Optimize Temperature & Time Optimize_Catalyst->Optimize_Conditions_B Check_Purity_B Check Reagent Purity Optimize_Conditions_B->Check_Purity_B Check_Purity_B->Check_Oxidation If Biginelli is Optimized Modify_Temp_Order->Check_Oxidation Byproducts_O Multiple Products? Low_Conversion_O->Byproducts_O No Optimize_Oxidant Screen Oxidants & Adjust Stoichiometry Low_Conversion_O->Optimize_Oxidant Yes Improve_Purification Improve Purification (Recrystallization, HILIC, RPC) Byproducts_O->Improve_Purification Yes Success Improved Yield Byproducts_O->Success No, Purification is Effective Optimize_Conditions_O Optimize Solvent & Temperature Optimize_Oxidant->Optimize_Conditions_O Optimize_Conditions_O->Improve_Purification Improve_Purification->Success caption Fig. 2: Troubleshooting workflow for yield improvement.

Caption: A logical workflow to diagnose and address low yields in the synthesis.

References

  • Mechanism of Biginelli vs. Hantzsch competition. ResearchGate. Available at: [Link].

  • Oxidation of Biginelli Reaction Products: Synthesis of 2-Unsubstituted 1,4-Dihydropyrimidines, Pyrimidines, and 2. Synlett. 2009; (3): 483-487.
  • Similarity and Competition between Biginelli and Hantzsch Reactions: an Opportunity for Modern Medicinal Chemistry. Request PDF. ResearchGate. Available at: [Link].

  • Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules. 2020; 25(17): 3934.
  • Biginelli reaction. Wikipedia. Available at: [Link].

  • Similarity and Competition between Biginelli and Hantzsch Reactions: an Opportunity for Modern Medicinal Chemistry. IRIS Unical. Available at: [Link].

  • Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst. ACS Omega. 2023; 8(36): 32873–32884.
  • Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. RSC Advances. 2021; 11(10): 5535-5548.
  • Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. PubMed Central (PMC). Available at: [Link].

  • Oxidative Dehydrogenation of Dihydropyrimidinones and Dihydropyrimidines. Organic Letters. 2011; 13(16): 4268–4271.
  • Supporting Information. The Royal Society of Chemistry. Available at: [Link].

  • 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate. PubMed Central (PMC). Available at: [Link].

  • Jagwani D, Joshi P. A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. International Journal of Pharmaceutical Sciences and Research. 2014; 5(12): 5548-5555.
  • Crystal Structure, Hirshfeld Surface Analysis, In-Silico and Antimycotic Investigations of Methyl 6-methyl-4-(4-nitrophenyl)

Sources

Technical Support Center: Synthesis of Substituted Dihydropyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted dihydropyrimidines (DHPMs). This guide is designed for researchers, chemists, and drug development professionals who are utilizing the versatile Biginelli reaction and other methods to synthesize this important class of heterocyclic compounds. DHPMs are prevalent in medicinal chemistry, serving as calcium channel blockers, antihypertensive agents, and more.[1]

This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common challenges in your synthetic workflow, ensuring efficiency, high yields, and product purity.

Part 1: Troubleshooting Guide

This section addresses the most common issues encountered during DHPM synthesis. Problems are presented in a question-and-answer format, detailing probable causes and providing actionable solutions.

Problem 1: Low to No Product Yield

Q: My reaction has run overnight, but TLC/LC-MS analysis shows mostly unreacted starting materials and very little desired product. What are the likely causes and solutions?

A: This is a frequent challenge in the Biginelli reaction, which can often be traced back to issues with catalysis, reaction conditions, or reagent purity.[2][3]

Probable CauseDetailed Explanation & Solution
Inactive or Inefficient Catalyst The acid catalyst (Brønsted or Lewis) is crucial for activating the aldehyde and promoting the key cyclization step.[1][4] Solution: Ensure your catalyst is active and anhydrous, especially for Lewis acids which can be deactivated by moisture. If using a reusable solid acid catalyst, it may need regeneration.[3] Consider screening different catalysts; while classical methods use HCl, modern protocols often employ milder and more efficient catalysts like Yb(OTf)₃, InCl₃, or p-toluenesulfonic acid (PTSA) which can significantly improve yields.[5][6]
Suboptimal Reaction Temperature The reaction may not have sufficient energy to overcome the activation barrier for the rate-limiting step, which is often the initial condensation.[1][2] Solution: Gradually increase the reaction temperature. Refluxing in a suitable solvent like ethanol or acetonitrile is common.[2] For particularly stubborn substrates, microwave-assisted synthesis can dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[7][8]
Incorrect Stoichiometry An imbalance in reactants can halt the reaction. Using an excess of one component, particularly urea, can sometimes drive the reaction forward. Solution: While a 1:1:1 stoichiometry of aldehyde, β-ketoester, and urea is standard, try using a slight excess of urea (e.g., 1.2 to 1.5 equivalents).[9] This can favor the formation of the key acyliminium ion intermediate.[9]
Solvent Effects The solvent plays a critical role in reactant solubility and can influence the equilibrium of key intermediates, such as the keto-enol tautomerization of the β-dicarbonyl compound.[10][11][12] Solution: Polar solvents are generally preferred.[2] If your reactants have poor solubility, consider switching to a solvent with higher polarity or a different solvent system altogether (e.g., THF, DMF). Solvent-free conditions, where the reactants are heated together, have also proven highly effective for many substrates.[2][3]
Steric Hindrance Bulky substituents on the aromatic aldehyde (e.g., ortho-substitution) or the β-ketoester can sterically hinder the approach of reactants, slowing the reaction rate significantly.[2][13] Solution: For sterically hindered substrates, prolonged reaction times and higher temperatures may be necessary. Employing a more active catalyst or microwave irradiation can also help overcome this barrier.
Problem 2: Significant Formation of Side Products

Q: My reaction yields the desired product, but I'm isolating significant quantities of impurities that are difficult to separate. What are these side products and how can I prevent them?

A: The Biginelli condensation is a complex sequence of reactions, and several competing pathways can lead to undesired byproducts.[14] Identifying these can help you optimize conditions to favor the desired product.

Common Side ProductFormation Mechanism & Prevention Strategy
Hantzsch-type Dihydropyridines This fluorescent byproduct forms when two equivalents of the β-ketoester react with the aldehyde and ammonia.[3][14] Ammonia can be generated from the decomposition of urea at high temperatures. Prevention:Temperature Control: Avoid excessive heat. Running the reaction at the lowest effective temperature can significantly suppress this pathway.[3][14] • Order of Addition: In some cases, adding the urea last to the pre-mixed aldehyde and β-ketoester can minimize its decomposition time at high temperatures.[14]
Knoevenagel Condensation Product This side product results from the direct condensation of the aldehyde and the β-ketoester, forming an α,β-unsaturated dicarbonyl compound that may not cyclize efficiently.[9][14] Prevention:Catalyst Choice: Select a catalyst that preferentially promotes the formation of the acyliminium ion from the aldehyde and urea. Lewis acids are often effective here. • Stoichiometry: As mentioned previously, using a slight excess of urea can outcompete the Knoevenagel pathway.[9]
Uncyclized Open-Chain Ureide The reaction can stall after the addition of all three components but before the final intramolecular cyclization and dehydration step.[9] This is more common with sterically hindered substrates. Prevention:Increase Catalyst Strength/Loading: A stronger acid or a higher catalyst loading can provide the necessary activation for the final ring-closure.[9] • Increase Temperature: Supplying more thermal energy can help overcome the activation barrier for this final step.[9]

The following flowchart provides a logical sequence for diagnosing and resolving common issues in DHPM synthesis.

G start Reaction Complete (TLC/LCMS Analysis) low_yield Low Yield or No Product? start->low_yield side_products Major Side Products Present? low_yield->side_products No check_catalyst 1. Check Catalyst Activity 2. Increase Temperature 3. Screen Solvents low_yield->check_catalyst Yes knoevenagel Side Product Identity? side_products->knoevenagel Yes success Proceed to Optimized Purification Protocol side_products->success No (Purification Issue) check_stoichiometry Adjust Stoichiometry (e.g., excess urea) check_catalyst->check_stoichiometry hantzsch_path Hantzsch DHP (Fluorescent) knoevenagel->hantzsch_path knoevenagel_path Knoevenagel Adduct knoevenagel->knoevenagel_path ureide_path Open-Chain Ureide knoevenagel->ureide_path reduce_temp Lower Reaction Temp hantzsch_path->reduce_temp Solution excess_urea Use Excess Urea knoevenagel_path->excess_urea Solution stronger_acid Increase Catalyst Loading or Temperature ureide_path->stronger_acid Solution

Sources

Technical Support Center: Navigating Side Reactions in the Biginelli Synthesis of Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the Biginelli synthesis. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthesis of dihydropyrimidinones (DHPMs) and troubleshoot common side reactions. As seasoned chemists know, while the Biginelli reaction is a powerful tool for creating diverse heterocyclic compounds, it is not without its challenges.[1][2] This resource provides in-depth, field-proven insights to help you navigate these complexities, enhance your yields, and ensure the integrity of your target compounds.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but also the underlying chemical principles.

Question 1: My reaction is producing a significant, often fluorescent, byproduct that is difficult to separate from my desired DHPM. What is it and how can I prevent its formation?

Answer: The most likely culprit is a Hantzsch-type 1,4-dihydropyridine (DHP).[3] This side reaction is particularly common and arises from the condensation of the aldehyde with two equivalents of the β-ketoester and ammonia.[4] The ammonia is often generated from the decomposition of urea at elevated temperatures.[3]

Causality & Mechanism: The Biginelli and Hantzsch pathways are competitive. The Hantzsch reaction is favored under conditions that promote the formation of an enamine from the β-ketoester and ammonia, followed by a Michael addition and cyclization.[4]

Mitigation Strategies:

  • Temperature Control: Elevated temperatures can lead to the decomposition of urea into ammonia, thereby favoring the Hantzsch pathway.[3][5] It is advisable to run the reaction at a lower temperature and monitor its progress closely using Thin Layer Chromatography (TLC).[3]

  • Catalyst Selection: The choice of catalyst can significantly influence the selectivity between the Biginelli and Hantzsch pathways.[3][6] While classical Brønsted acids like HCl can be effective, they can also promote side reactions.[7] Screening Lewis acids such as FeCl₃, ZnCl₂, or lanthanide triflates may offer better selectivity.[7][8]

  • Stoichiometry and Order of Addition: Using a slight excess of urea (1.2-1.5 equivalents) can help push the equilibrium towards the desired Biginelli product.[5][9] In some cases, adding the urea last to the reaction mixture can minimize its decomposition time at higher temperatures.[3]

Experimental Protocol: Catalyst Screening for Selectivity

  • Set up parallel reactions in small vials, each with a different catalyst (e.g., HCl, p-TsOH, Yb(OTf)₃, InCl₃).

  • Maintain a consistent stoichiometry of aldehyde (1 eq), β-ketoester (1 eq), and urea (1.2 eq) across all reactions.

  • Run the reactions at a moderate temperature (e.g., 60-80 °C) in a suitable solvent like ethanol or acetonitrile.[10]

  • Monitor the reactions by TLC or HPLC at regular intervals to assess the ratio of DHPM to the Hantzsch byproduct.

  • Select the catalyst that provides the highest selectivity for the desired DHPM.

Question 2: I'm observing a major byproduct that corresponds to the condensation of my aldehyde and β-ketoester, but without the incorporation of urea. What is this and how do I suppress it?

Answer: You are likely forming a Knoevenagel condensation product.[9] This is a common side reaction where the aldehyde and the active methylene group of the β-ketoester react directly, particularly under basic or even mildly acidic conditions, to form an α,β-unsaturated intermediate.[11][12]

Causality & Mechanism: The Knoevenagel condensation competes with the initial step of the Biginelli reaction (either the formation of the acyliminium ion from the aldehyde and urea, or the formation of the enamine from the β-ketoester and urea).[13][14] If the Knoevenagel condensation is faster, it will consume the starting materials, leading to lower yields of the desired DHPM.[9]

Mitigation Strategies:

  • Catalyst Choice: Strongly acidic conditions generally favor the Biginelli pathway by promoting the formation of the acyliminium ion, which is a key intermediate.[15][16] Ensure your catalyst is sufficiently acidic and present in an optimal concentration.

  • Alter Stoichiometry: Employing a slight excess of urea (e.g., 1.2–1.5 equivalents) can effectively shift the reaction equilibrium to favor the formation of the N-acyliminium ion, thereby outcompeting the Knoevenagel pathway.[9]

  • One-Pot, Three-Component Approach: Ensure all three components are present from the start of the reaction. Pre-mixing the aldehyde and β-ketoester before adding urea might increase the likelihood of the Knoevenagel side reaction.

Diagram 1: Competing Reaction Pathways in Biginelli Synthesis

G cluster_0 Starting Materials cluster_1 Desired Biginelli Pathway cluster_2 Knoevenagel Side Reaction cluster_3 Hantzsch Side Reaction Aldehyde Aldehyde Acyliminium Ion Acyliminium Ion Aldehyde->Acyliminium Ion + Urea Knoevenagel Adduct Knoevenagel Adduct Aldehyde->Knoevenagel Adduct + β-Ketoester Hantzsch DHP Product Hantzsch DHP Product Aldehyde->Hantzsch DHP Product + 2x β-Ketoester + Ammonia β-Ketoester β-Ketoester Urea Urea Ammonia (from Urea decomp.) Ammonia (from Urea decomp.) Urea->Ammonia (from Urea decomp.) Heat Open-Chain Ureide Open-Chain Ureide Acyliminium Ion->Open-Chain Ureide + β-Ketoester DHPM Product DHPM Product Open-Chain Ureide->DHPM Product Cyclization

Caption: Desired vs. side reaction pathways in the Biginelli synthesis.

Frequently Asked Questions (FAQs)

Q1: My yields are consistently low, even without significant byproduct formation. What are the common causes and how can I improve it?

A1: Low yields in the Biginelli reaction can often be attributed to several factors:[7]

  • Suboptimal Catalyst: The choice and amount of catalyst are critical.[17] While classical methods use strong Brønsted acids like HCl, these can sometimes lead to side reactions.[7] Lewis acids such as FeCl₃, ZnCl₂, or lanthanide triflates can be effective alternatives.[7][8] It is recommended to screen different catalysts and optimize their concentration for your specific substrates.[7]

  • Solvent Effects: The polarity of the solvent can significantly influence the reaction rate and yield.[18] Polar solvents are generally preferred.[10] Experimenting with different solvents like ethanol, acetonitrile, or even solvent-free conditions can lead to improved outcomes.[7][19]

  • Purity of Reagents: Ensure the aldehyde, β-ketoester, and urea/thiourea are of high purity. Impurities can lead to unwanted side reactions and lower the yield of the desired product.[7]

  • Incomplete Cyclization: The open-chain ureide intermediate may not cyclize efficiently, especially with sterically hindered substrates.[9] In such cases, extending the reaction time or increasing the temperature might be beneficial, but this must be balanced against the risk of byproduct formation.

Q2: Can I use aliphatic aldehydes in the Biginelli reaction?

A2: Yes, but yields are often lower compared to aromatic aldehydes. Aliphatic aldehydes can be more prone to self-condensation and other side reactions.[9] The "Atwal modification," which involves pre-forming the enone intermediate (the Knoevenagel adduct) and then reacting it with a protected urea, can be an effective strategy for improving yields with aliphatic aldehydes.[16]

Q3: How does the choice of β-dicarbonyl compound affect the reaction?

A3: The reactivity of the β-dicarbonyl compound is crucial. The equilibrium between the diketo and enol tautomers can influence the reaction rate.[18] Generally, more acidic β-dicarbonyl compounds (i.e., those with a higher enol content) are more reactive. Acetylacetone and other β-diketones can also be used in place of β-ketoesters.

Table 1: Influence of Reaction Parameters on Biginelli Synthesis Outcome

ParameterEffect on Yield & PurityTroubleshooting Recommendations
Catalyst Crucial for reaction rate and selectivity.[17] Can favor desired product over side reactions.[6]Screen both Brønsted and Lewis acids. Optimize catalyst loading.[7][8]
Solvent Affects solubility, reaction rate, and tautomeric equilibrium of the β-ketoester.[18][20]Test polar solvents (ethanol, acetonitrile) and solvent-free conditions.[7][19]
Temperature Higher temperatures increase reaction rate but can also promote side reactions like Hantzsch synthesis.[3][21]Start with moderate temperatures (60-80 °C) and adjust based on TLC monitoring.[5]
Stoichiometry Excess urea can suppress Knoevenagel condensation.[9]Use a slight excess of urea (1.2-1.5 equivalents).[5][9]
Purity of Reagents Impurities can lead to byproducts and lower yields.[7]Use high-purity starting materials.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
  • Clark, J. H., Macquarrie, D. J., & Sherwood, J. (2013). The combined role of catalysis and solvent effects on the biginelli reaction: improving efficiency and sustainability. Chemistry - A European Journal, 19(16), 5174-5182.
  • Benchchem. (n.d.). overcoming side reactions in pyrimidine synthesis.
  • ResearchGate. (n.d.). Catalysts and conditions for Biginelli reaction.
  • Benchchem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • Anchan, H. N., et al. (2023). Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst. ACS Omega.
  • Slideshare. (n.d.). BIGINELLI REACTION.
  • Wikipedia. (n.d.). Biginelli reaction.
  • Alfa Chemistry. (n.d.). Hantzsch Dihydropyridine Synthesis.
  • RSC Publishing. (2019). Tuning the Biginelli reaction mechanism by the ionic liquid effect: the combined role of supported heteropolyacid derivatives and acidic strength.
  • ResearchGate. (n.d.). The Combined Role of Catalysis and Solvent Effects on the Biginelli Reaction: Improving Efficiency and Sustainability.
  • PubMed. (2023). Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines.
  • Organic Chemistry Portal. (n.d.). Biginelli Reaction.
  • Woerly, E. (2008). THE BIGINELLI REACTION: DEVELOPMENT AND APPLICATIONS. University of Illinois.
  • ResearchGate. (n.d.). Effects of the solvent on the yield of the model Biginelli reaction.
  • ResearchGate. (n.d.). Influence of the solvent on Biginelli reaction.
  • J. Synth. Chem. (2024). The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin.
  • Wikipedia. (n.d.). Knoevenagel condensation.
  • Sigma-Aldrich. (n.d.). Knoevenagel Condensation Reaction.
  • Organic Reactions. (n.d.). The Biginelli Dihydropyrimidine Synthesis.
  • wisdomlib. (2024). Biginelli reaction: Significance and symbolism.

Sources

Technical Support Center: Optimization of Pyrimidine-4-Carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of the Pyrimidine Core

Welcome to the Technical Support Center for Pyrimidine Synthesis. Pyrimidine-4-carboxylates and related scaffolds are foundational motifs in medicinal chemistry and drug development, forming the core of numerous therapeutic agents.[1] Their synthesis, while conceptually straightforward, is often plagued by challenges ranging from low yields and competing side reactions to purification difficulties.

This guide is structured to provide researchers, chemists, and drug development professionals with practical, field-tested insights into optimizing these critical reactions. Moving beyond simple protocols, we will explore the causality behind common experimental failures and provide a logical framework for troubleshooting, ensuring a higher rate of success in your synthetic endeavors.

Core Synthetic Principles: Two Main Pathways

The synthesis of the aromatic pyrimidine-4-carboxylate core is typically approached via two robust strategies:

  • Direct Cyclocondensation: This is the most direct route, involving the condensation of a 1,3-dicarbonyl compound (specifically, a β-ketoester to furnish the 4-carboxylate) with an N-C-N synthon, most commonly an amidine hydrochloride.[2][3] This method builds the aromatic ring in a single step.

  • Two-Step Synthesis (Biginelli Reaction & Oxidation): This highly practical approach first involves the well-known Biginelli multicomponent reaction to form a stable 3,4-dihydropyrimidin-2(1H)-one (DHPM) intermediate.[4] This intermediate is then subjected to an oxidative dehydrogenation (aromatization) step to yield the final pyrimidine product.[5][6][7]

This guide will address troubleshooting for both pathways, as many challenges are common to both.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for a low or non-existent yield in my pyrimidine synthesis?

A: Low conversion is the most frequent issue and can typically be traced to one of three areas: (1) Inefficient Catalysis: The choice and activity of the acid catalyst are paramount. Classical Brønsted acids (like HCl) or Lewis acids (like YbCl₃, Cu(OTf)₂, ZnCl₂) are required to activate the carbonyl groups and facilitate cyclization.[3] An insufficient amount of catalyst, or a deactivated catalyst, will stall the reaction. (2) Suboptimal Reaction Conditions: Temperature and reaction time are critical. Many cyclocondensations require heating (reflux) to overcome the activation energy.[8] It is essential to monitor the reaction's progress via Thin Layer Chromatography (TLC) to determine the optimal endpoint and avoid potential product degradation from prolonged heating. (3) Purity of Reagents: Impurities in the starting materials, particularly the aldehyde and β-ketoester, can introduce competing side reactions or inhibit the catalyst.[8] Ensure all reagents are of high purity and that solvents are anhydrous where required.

Q2: My reaction produces the dihydropyrimidine (DHPM) intermediate, but the subsequent oxidation step to the aromatic pyrimidine is failing. What should I check?

A: Failure in the aromatization step is common and usually relates to the choice of oxidant or the reaction conditions. Not all oxidants work for all substrates. Mild conditions may be insufficient, while harsh conditions can degrade the ring.

  • Commonly effective oxidants include Cerium(IV) Ammonium Nitrate (CAN), copper salts with an oxygen source (like TBHP), or potassium peroxydisulfate (K₂S₂O₈).[5][7][9]

  • Troubleshooting: If one oxidant fails, screen others. Ensure the stoichiometry of the oxidant is correct. The reaction often requires elevated temperatures. Monitor by TLC, looking for the disappearance of the DHPM spot and the appearance of a new, typically lower Rf, more UV-active spot corresponding to the aromatic pyrimidine.

Q3: I am observing a significant, often yellow and fluorescent, byproduct. What is it and how can I prevent it?

A: This is a classic sign of the competing Hantzsch pyridine synthesis. This side reaction occurs when two equivalents of the β-ketoester react with the aldehyde and an ammonia source. If urea is used as the N-C-N component, it can decompose at high temperatures to generate ammonia, favoring the Hantzsch pathway.

  • Prevention: The primary way to minimize this is through temperature control; lower temperatures often favor the desired Biginelli pathway. Additionally, the order of reagent addition can sometimes help—adding the urea last may minimize its decomposition time at high temperatures.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific experimental issues in a question-and-answer format to guide your optimization process.

Problem 1: Low or No Product Yield with Starting Materials Unconsumed

Q: I see my starting materials on TLC even after prolonged reflux. What is the first thing I should adjust? A: The first and most critical parameter to check is your catalyst.

  • Is the catalyst active? If using a solid Lewis acid, was it stored properly? If using a Brønsted acid like HCl, is the concentration correct?

  • Is the catalyst loading sufficient? While catalytic, some reactions require higher loading (e.g., 10-20 mol%). Try incrementally increasing the catalyst amount. If this has no effect, the issue lies elsewhere.

Q: I've confirmed my catalyst is active and used a higher loading, but the reaction is still stalled. What's next? A: Focus on the reaction environment: temperature and solvent.

  • Temperature: Are you at a sufficient temperature? While some modern protocols work at room temperature, many classical syntheses require reflux in solvents like ethanol or acetic acid.[3] A moderate increase in temperature can often overcome the activation barrier.

  • Solvent: Is your solvent appropriate? The solvent must fully dissolve the starting materials at the reaction temperature. Polar solvents are generally preferred. Experimenting with ethanol, acetonitrile, DMF, or even solvent-free conditions can dramatically improve outcomes.

Problem 2: Multiple Products and Purification Difficulties

Q: My crude NMR is messy, showing several products that are difficult to separate by column chromatography. What are the likely culprits? A: This points to competing side reactions. Let's diagnose the most common ones.

  • Knoevenagel Condensation: This occurs between the aldehyde and the β-ketoester. It consumes your starting materials and forms a highly conjugated, often colored, byproduct. This is favored by basic conditions but can also be promoted by inefficient catalysis. Solution: Ensure strongly acidic catalysis to favor the Biginelli pathway over the Knoevenagel route.

  • Hantzsch Dihydropyridine: As mentioned in the FAQ, this is a common fluorescent byproduct. Solution: Lower the reaction temperature.

  • Regioisomers: If you are using an unsymmetrical 1,3-dicarbonyl compound, you can form two different pyrimidine regioisomers, which can be very difficult to separate. Solution: This is a more complex issue. The regioselectivity is dictated by the relative electrophilicity of the two carbonyl carbons.[10] Often, one isomer is strongly favored, but if you are seeing a mixture, you may need to redesign the synthesis using a symmetrical dicarbonyl or a precursor where the regiochemistry is already set.

Problem 3: The Reaction Works, but the Final Product is Unstable or Decomposes

Q: I form the product, confirmed by LC-MS, but it seems to decompose during workup or purification on silica gel. How can I isolate it? A: Pyrimidine rings, especially those with certain substituents, can be sensitive to prolonged exposure to acid or silica gel.

  • Workup: Neutralize the reaction mixture carefully before extraction. Use a bicarbonate wash to remove any residual acid catalyst.

  • Purification: Minimize contact time with silica gel. Use a less acidic stationary phase like neutral alumina. If possible, purify the product by recrystallization to avoid chromatography altogether. Sometimes, simply filtering the crude product that precipitates upon cooling the reaction mixture is sufficient to obtain pure material.

Visualizing the Process

Workflow for Troubleshooting Low Yield

A systematic approach is key to solving low conversion issues. The following diagram outlines a logical troubleshooting workflow.

TroubleshootingWorkflow Start Low Yield Observed (Starting Materials Present) CheckCatalyst Step 1: Verify Catalyst - Is it active? - Increase loading (e.g., to 15 mol%) Start->CheckCatalyst MonitorTLC1 Monitor by TLC CheckCatalyst->MonitorTLC1 CheckConditions Step 2: Adjust Conditions - Increase temperature? - Change solvent? MonitorTLC1->CheckConditions No Improvement Success Yield Improved MonitorTLC1->Success Improvement MonitorTLC2 Monitor by TLC CheckConditions->MonitorTLC2 CheckPurity Step 3: Verify Reagent Purity - Recrystallize aldehyde? - Distill ketoester? MonitorTLC2->CheckPurity No Improvement MonitorTLC2->Success Improvement Failure Problem Persists (Consider alternative route) CheckPurity->Failure

Caption: A logical workflow for troubleshooting low pyrimidine synthesis yields.

General Reaction Mechanism: Two-Step Pathway

The following diagram illustrates the common two-step pathway involving a Biginelli condensation followed by oxidation to yield the aromatic pyrimidine-4-carboxylate.

ReactionMechanism cluster_step1 Step 1: Biginelli Condensation cluster_step2 Step 2: Oxidation Aldehyde Ar-CHO DHPM Dihydropyrimidinone (DHPM) Aldehyde->DHPM + Acid Catalyst + Heat Ketoester EtOOC-CH2-CO-R Ketoester->DHPM + Acid Catalyst + Heat Urea H2N-CO-NH2 Urea->DHPM + Acid Catalyst + Heat Pyrimidine Pyrimidine-4-carboxylate (Aromatic Product) DHPM->Pyrimidine + Oxidant Oxidant Oxidant (e.g., CAN, Cu(II)/TBHP)

Caption: The two-step synthesis of pyrimidine-4-carboxylates via a DHPM intermediate.

Reference Protocol: Two-Step Synthesis of Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate and its Oxidation

This protocol provides a representative example for the synthesis of a DHPM and its subsequent aromatization.

Part A: Biginelli Condensation
  • To a 100 mL round-bottom flask, add benzaldehyde (5.3 g, 50 mmol), ethyl acetoacetate (6.5 g, 50 mmol), urea (4.5 g, 75 mmol), and ethanol (25 mL).

  • Add a catalytic amount of concentrated HCl (0.5 mL).

  • Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 4 hours.

  • Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The product spot should be UV active.

  • After completion, cool the reaction mixture in an ice bath. A white precipitate should form.

  • Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry to yield the crude DHPM product. Recrystallization from ethanol can be performed for further purification.

Part B: Oxidative Aromatization
  • In a 250 mL round-bottom flask, suspend the crude DHPM (5.2 g, 20 mmol) in acetonitrile (100 mL).

  • Add Cerium(IV) Ammonium Nitrate (CAN) (27.4 g, 50 mmol) in portions over 15 minutes. The mixture will turn a deep orange/red.

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the complete consumption of the starting material by TLC.

  • Upon completion, pour the reaction mixture into 200 mL of ice-cold water and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel or by recrystallization to afford the final aromatic pyrimidine product.

Data Summary: Key Optimization Parameters

The choice of catalyst and solvent is crucial and often substrate-dependent. The following table summarizes common conditions that can be screened for optimization.

ParameterCommon OptionsRationale & Expert Insight
Catalyst Brønsted Acids: HCl, H₂SO₄, p-TsOH Lewis Acids: FeCl₃, ZnCl₂, Cu(OTf)₂, YbCl₃Lewis acids are often milder and can provide higher yields with sensitive substrates. The choice between Brønsted and Lewis acids can significantly impact side product formation.[4]
Solvent Ethanol, Acetonitrile, Acetic Acid, DMF, Dioxane, Solvent-freeEthanol is a common starting point due to its polarity and ability to dissolve reactants. Solvent-free (neat) conditions at high temperatures can accelerate the reaction but may also increase byproduct formation.[11]
Temperature Room Temperature to Reflux (typically 80-120 °C)Higher temperatures increase reaction rates but can promote decomposition of urea and favor the Hantzsch side product. Optimization is key.
Oxidant (for 2-step) CAN, MnO₂, K₂S₂O₈/CuSO₄, DDQ, Cu(OAc)₂The choice of oxidant is critical for the aromatization step. CAN is highly effective but stoichiometric. Catalytic copper systems are often preferred for greener chemistry.[6][7][9]

References

  • BenchChem. (2025). A Comparative Guide to the Synthesis of Polysubstituted Pyridines: Classical vs. Modern Routes. BenchChem Technical Support.
  • Vila, S., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts. Retrieved from [Link]

  • Al-dujaili, A. H. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation of DHPMs into pyrimidine derivative. ResearchGate. Retrieved from [Link]

  • Magerramov, A. M., et al. (2021). Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. RSC Advances. Retrieved from [Link]

  • Pineiro, M., et al. (2014). On the Microwave-Assisted Synthesis and Oxidation of Biginelli Compounds: Study of Dihydropyrimidinones and Thiones Oxidation. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. Organic-Chemistry.org. Retrieved from [Link]

  • Unknown Author. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Retrieved from [Link]

  • Yamamoto, K., et al. (2005). Oxidative Dehydrogenation of Dihydropyrimidinones and Dihydropyrimidines. Organic Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4H-pyrimidin-4-ones from β-keto amides and amides. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1 Synthesis of pyrimidinones from ketones. ResearchGate. Retrieved from [Link]

  • BenchChem. (2025). Troubleshooting low conversion rates in pyrimidine synthesis. BenchChem Technical Support.
  • Hughes, B. J. H., et al. (2024). A deconstruction–reconstruction strategy for pyrimidine diversification. Nature. Retrieved from [Link]

  • Chen, J., et al. (2018). A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Aubert, T. D., et al. (2012). Regioselective synthesis of 2,8-disubstituted 4-aminopyrido[3,2-d]pyrimidine-6-carboxylic acid methyl ester compounds. Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrimidine derivatives under solvent-free conditions. ResearchGate. Retrieved from [Link]

  • Dr MSH FAIZI SIR. (2023). PYRIMIDINES SYNTHESIS. YouTube. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. Pharmaguideline. Retrieved from [Link]

  • Wang, W., et al. (2012). Regioselectivity-reversed asymmetric aldol reaction of 1,3-dicarbonyl compounds. Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of unsymmetrical 1,4-dicarbonyl. ResearchGate. Retrieved from [Link]

  • Kubo, T., et al. (2024). Synthesis of sterically congested unsymmetrical 1,2-dicarbonyl radicals through a stepwise approach. Chemical Communications. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges for Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate is a heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Pyrimidine and its derivatives are known to form the core structure of a wide array of therapeutic agents, exhibiting diverse biological activities.[1] However, like many planar, nitrogen-containing heterocyclic compounds, Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate can present significant solubility challenges, particularly in aqueous media used for biological assays.[1][2] Poor aqueous solubility can severely limit a compound's bioavailability and lead to unreliable or misleading results in experimental settings.[1]

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols to effectively overcome the solubility issues associated with this compound. Our approach is grounded in the fundamental principles of physical chemistry to ensure you can achieve consistent, reliable, and accurate experimental outcomes.

Section 1: Compound Profile & Physicochemical Properties

A foundational understanding of the physicochemical properties of Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate is crucial for diagnosing and solving solubility problems. The structure contains both polar functional groups (ester, amide-like lactam) and a less polar heterocyclic ring system, contributing to its complex solubility profile.

PropertyValueSource
CAS Number 950514-14-4[3][4]
Molecular Formula C₆H₆N₂O₃[3]
Molecular Weight 154.12 g/mol [3]
Calculated LogP -0.4435[3]
Topological Polar Surface Area (TPSA) 72.05 Ų[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 4[3]

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and solubilization of Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate.

Q1: What is the best starting solvent to prepare a stock solution?

For initial stock preparation, a high-purity, anhydrous polar aprotic solvent is recommended. Dimethyl sulfoxide (DMSO) is the most common and effective choice for pyrimidine-based compounds.[2][5] Other potential solvents include N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF).[6] The goal is to create a concentrated stock (e.g., 10-50 mM) that can be further diluted into your experimental medium.

Q2: My compound dissolves in DMSO, but why does it precipitate when I add it to my aqueous buffer (e.g., PBS)?

This is a classic problem of kinetic versus thermodynamic solubility.[1] While your compound is soluble in 100% DMSO, the drastic change in solvent polarity upon dilution into an aqueous buffer lowers its solubility limit. The compound "crashes out" as it can no longer be supported in the predominantly water-based solution. To mitigate this, ensure the final concentration of DMSO in your aqueous medium is as low as possible (typically <1%, and ideally <0.5%) and that the final concentration of your compound does not exceed its aqueous solubility limit.

Q3: Can I heat the solution to help dissolve the compound?

Yes, gentle heating can be an effective strategy to increase the rate of dissolution and the solubility limit. For many pyrimidine derivatives, solubility increases with temperature.[6][7] We recommend warming the solution to 37-50°C. However, be cautious and verify the thermal stability of the compound if prolonged heating is required. After dissolution, allow the solution to slowly cool to room temperature and observe for any precipitation.

Q4: Is the solubility of this compound likely to be pH-dependent?

Yes, the solubility of compounds with acidic or basic functional groups can often be improved by pH modification.[8] Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate has an N-H proton in the pyrimidine ring that can be deprotonated under basic conditions. Converting the neutral molecule to an ionized salt form can significantly enhance aqueous solubility. We recommend testing solubility in buffers with a pH range from basic (e.g., pH 9-10) to acidic (e.g., pH 2-3) to identify optimal conditions.

Section 3: Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility issues encountered during experiments.

G start Start: Compound powder (Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate) stock_prep Prepare Stock Solution (e.g., 10-50 mM in 100% DMSO) start->stock_prep dissolved_q Does it dissolve completely? stock_prep->dissolved_q no_dissolve Problem: Incomplete Dissolution in Primary Solvent dissolved_q->no_dissolve No yes_dissolve Stock solution is clear. dissolved_q->yes_dissolve Yes action_heat 1. Apply gentle heat (37-50°C) 2. Use sonication bath no_dissolve->action_heat dissolved_q2 Successful? action_heat->dissolved_q2 dissolved_q2->yes_dissolve Yes alt_solvent Try alternative solvent (e.g., DMF, NMP) dissolved_q2->alt_solvent No dilute Dilute into final aqueous medium (e.g., PBS) yes_dissolve->dilute precipitate_q Does it precipitate? dilute->precipitate_q precipitate Problem: Precipitation upon Aqueous Dilution precipitate_q->precipitate Yes success Success: Experiment-ready solution. Proceed with assay. precipitate_q->success No action_reduce 1. Lower final compound concentration 2. Lower final DMSO % (<0.5%) 3. Use a co-solvent strategy (see Protocol 3) precipitate->action_reduce alt_solvent->stock_prep

Caption: Troubleshooting workflow for solubility issues.

Section 4: Step-by-Step Experimental Protocols

These protocols provide detailed methodologies for preparing solutions and assessing solubility.

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol details the standard procedure for creating a high-concentration stock solution in an organic solvent.

  • Preparation: Weigh out the required amount of Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate powder in a sterile microcentrifuge tube or glass vial.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

  • Initial Dissolution: Vortex the mixture vigorously for 2-3 minutes at room temperature.

  • Visual Inspection: Check for any undissolved particulate matter against a light and dark background.

  • Troubleshooting (if needed):

    • If particulates remain, place the sealed vial in a sonication bath for 10-15 minutes.

    • If sonication is insufficient, warm the solution in a water bath or heat block to 37-50°C for 15-20 minutes with intermittent vortexing.

  • Final Check & Storage: Once fully dissolved, allow the solution to cool to room temperature. Store the stock solution at -20°C or -80°C, protected from light and moisture.

G cluster_0 Stock Preparation cluster_1 Aqueous Dilution weigh 1. Weigh Compound add_dmso 2. Add 100% DMSO weigh->add_dmso vortex 3. Vortex Vigorously add_dmso->vortex inspect1 4. Visual Inspection vortex->inspect1 dilute 5. Dilute stock into Aqueous Buffer inspect1->dilute If clear vortex2 6. Mix Gently dilute->vortex2 critical_step Critical Step: High risk of precipitation dilute->critical_step inspect2 7. Final Inspection (Check for Precipitation) vortex2->inspect2

Caption: Stock solution preparation and dilution workflow.

Protocol 2: Determining Thermodynamic (Equilibrium) Solubility

This method determines the true solubility of the compound in a specific solvent system, which is critical for formulation development and lead optimization.[1]

  • Sample Preparation: Add an excess amount of the solid compound (powder) to a vial containing a known volume of the test solvent (e.g., Phosphate-Buffered Saline, pH 7.4). Ensure enough solid is present that some remains undissolved at the end of the experiment.[1]

  • Equilibration: Seal the vial and place it on a rotator or shaker at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to allow the solution to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the sample at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the excess, undissolved solid.

  • Sample Analysis: Carefully collect a known volume of the clear supernatant. Be cautious not to disturb the solid pellet.

  • Quantification: Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.

Protocol 3: A Co-solvent Strategy for Aqueous Solutions

Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds in aqueous solutions.[8]

  • Co-solvent Selection: Choose a biocompatible co-solvent. Common choices include ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400).

  • System Preparation: Prepare your aqueous buffer (e.g., PBS).

  • Method A (Dilution):

    • Prepare a high-concentration stock of your compound in 100% DMSO (as per Protocol 1).

    • In a separate tube, prepare your final buffer system by mixing the co-solvent with the aqueous buffer (e.g., 95% PBS, 5% Ethanol).

    • Add a small aliquot of the DMSO stock to the final co-solvent/buffer mix while vortexing to achieve the final desired concentration.

  • Method B (Direct Solubilization):

    • Attempt to dissolve the compound directly in a mixture of the co-solvent and water (e.g., 10% PEG 400 in water).

    • This can then be diluted further with your primary buffer system.

  • Optimization: The optimal ratio of co-solvent to aqueous buffer must be determined empirically. Start with a low percentage of co-solvent (e.g., 1-5%) and increase as needed, keeping in mind the tolerance of your specific biological assay to the organic solvent.

Section 5: Advanced Solubilization Strategies

If the above methods are insufficient, more advanced formulation techniques may be required. These are often employed in later-stage drug development but can be adapted for preclinical research.

  • Use of Surfactants: Surfactants form micelles that can encapsulate poorly soluble compounds, increasing their apparent solubility in water.[8] Common non-ionic surfactants used in biological research include Tween® 20, Tween® 80, and Kolliphor® EL.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic molecule from the aqueous environment.[2][8]

  • Particle Size Reduction: Reducing the particle size of the compound increases its surface-area-to-volume ratio, which can significantly enhance the dissolution rate.[9][10][11] This is typically achieved through techniques like micronization or the formation of nanosuspensions.[12]

  • Solid Dispersions: This technique involves dispersing the drug in an amorphous form within a hydrophilic polymer matrix.[12] Methods like spray drying or hot-melt extrusion are used to create these formulations, which can dramatically improve dissolution and bioavailability.[12]

References

  • Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34. (URL: [Link])

  • Piras, M., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters, 9(3), 208-212. (URL: [Link])

  • Baluja, S., & Solanki, H. (2013). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 58(4-5), 371-376. (URL: [Link])

  • Piras, M., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Publications. (URL: [Link])

  • Kumar, L., & Singh, P. (2018). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. (URL: [Link])

  • Vemula, V. R. (2018). Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs. MedCrave online. (URL: [Link])

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 72-79. (URL: [Link])

  • Sareen, S., Mathew, G., & Joseph, L. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies, 17(3), 26-34. (URL: [Link])

Sources

Technical Support Center: Overcoming Purification Challenges for Polar Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the significant challenges researchers face during the purification of polar pyrimidine compounds. The inherent polarity of these molecules, often rich in hydrogen bond donors and acceptors, complicates standard purification protocols.[1] This guide provides in-depth, experience-driven answers and troubleshooting workflows to help you achieve high purity for your target compounds.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and provides concise, actionable advice.

Q1: What makes polar pyrimidine derivatives so difficult to purify? A: The primary challenges are rooted in their high polarity. This property leads to several common issues:

  • Poor Retention in Reversed-Phase Chromatography (RPC): Highly polar compounds have weak interactions with nonpolar stationary phases (like C18) and may elute with the solvent front.[1][2]

  • High Solubility in Polar Solvents: This makes removal of polar impurities (e.g., salts) and crystallization difficult.[1]

  • Strong Binding in Normal-Phase Chromatography: Basic nitrogen atoms in the pyrimidine ring can interact strongly, sometimes irreversibly, with the acidic silanol groups of standard silica gel, leading to poor recovery and peak tailing.[2]

  • Co-elution with Salts and Polar Reagents: Residual inorganic salts or polar starting materials from the reaction mixture are often soluble in the same solvents as the product, making separation challenging.[3][4]

Q2: My polar pyrimidine isn't retaining on my C18 column. What are my immediate options? A: This is a classic issue. Before abandoning RPC, try these adjustments:

  • Reduce Organic Modifier: Decrease the percentage of acetonitrile or methanol in your mobile phase to increase its polarity, thereby promoting interaction with the stationary phase.[1]

  • Use a Polar-Embedded or Polar-Endcapped Column: These columns are specifically designed to offer better retention for polar analytes.[1]

  • Consider an Alternative Technique: If the compound is still unretained, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the most effective solution.[1][5][6] For ionizable pyrimidines, Ion-Pair Chromatography (IPC) is another powerful option.[2][7]

Q3: I'm using normal-phase silica gel, and my compound is streaking badly or not eluting at all. What's happening? A: This indicates a strong, undesirable interaction between your basic pyrimidine and the acidic silica surface. The amino groups on the pyrimidine ring can bind tightly to silanol groups.[2][8]

  • Solution: Deactivate the silica by adding a small amount of a basic modifier to your mobile phase. A common choice is 0.1-1% triethylamine or ammonia in your eluent. This modifier competes for the active sites on the silica, allowing your compound to elute more cleanly.[2]

Q4: How can I effectively remove inorganic salts (e.g., NaCl, MgSO₄) from my highly water-soluble pyrimidine compound? A: This is a common challenge when polar solvents are used for workup.

  • Solid-Phase Extraction (SPE): Use an SPE cartridge to selectively retain your organic compound while allowing the salts to pass through. A reversed-phase (e.g., C18) cartridge can work if your compound has some hydrophobic character. After loading your aqueous solution, wash with water to remove salts, then elute your compound with a stronger organic solvent like methanol or acetonitrile.[4][9]

  • Size-Exclusion Chromatography (SEC): This technique separates molecules based on size. It can be effective for separating small salt ions from larger organic molecules.[10]

  • Salting-Out Extraction: If your compound is soluble in a water-miscible organic solvent like acetonitrile, you can add a high concentration of a salt (e.g., sodium chloride) to the aqueous solution. This forces a phase separation, partitioning your polar organic compound into the acetonitrile layer.[11]

Q5: My polar pyrimidine "oils out" instead of crystallizing. What should I do? A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid crystal lattice, often because the solution is too supersaturated or the cooling is too rapid.[12]

  • Troubleshooting: Re-heat the solution until the oil completely redissolves. Add a small amount of additional solvent to reduce saturation. Allow the solution to cool much more slowly. If it persists, try adding an "anti-solvent" (a solvent in which your compound is insoluble but is miscible with your crystallization solvent) dropwise to the warm solution until slight turbidity appears, then allow it to cool slowly.[2]

Troubleshooting Guide 1: Chromatographic Purification

Issue: Poor Retention and/or Peak Shape in Liquid Chromatography

Polar pyrimidines often behave poorly in standard chromatographic systems. The choice of technique is critical and must be tailored to the compound's specific properties.

This decision tree guides the selection process for the optimal chromatographic technique.

Chromatography_Selection start Start: Crude Polar Pyrimidine Compound rpc_check Attempt Reversed-Phase (RPC) with standard C18 column start->rpc_check is_ionizable Is the compound ionizable (acidic or basic)? hilic Switch to HILIC (Hydrophilic Interaction Liquid Chromatography) is_ionizable->hilic No ipc Use Ion-Pair Chromatography (IPC) Add ion-pairing reagent to mobile phase is_ionizable->ipc Yes retention_ok Is retention adequate (k' > 1)? rpc_check->retention_ok retention_ok->is_ionizable No optimize_rpc Optimize RPC: - Use polar-endcapped column - Adjust pH to suppress ionization - Decrease organic % retention_ok->optimize_rpc No, but some retention success Purification Successful retention_ok->success Yes hilic->success ipc->success optimize_rpc->success

Caption: Decision tree for selecting a suitable chromatography method.

Protocol 1: Method Development for HILIC

Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful technique for retaining and separating highly polar compounds.[5][6][13] It uses a polar stationary phase (like bare silica or diol) and a mobile phase with a high concentration of a less polar organic solvent (typically acetonitrile).[1][14]

Step-by-Step Methodology:

  • Column Selection: Start with a bare silica, amide, or zwitterionic HILIC column.

  • Mobile Phase Preparation:

    • Solvent A: 95:5 Acetonitrile/Water with a buffer (e.g., 10 mM ammonium formate or ammonium acetate). The buffer is crucial for good peak shape.[2]

    • Solvent B: 50:50 Acetonitrile/Water with the same buffer concentration.

  • Sample Preparation: Dissolve the crude sample in a solvent mixture that is as weak as or weaker than the initial mobile phase (e.g., 95% acetonitrile). Injecting in a strong (highly aqueous) solvent will cause severe peak distortion.[2]

  • Initial Gradient:

    • Start at 95-100% Solvent A.

    • Run a linear gradient from 95% A to 50% A over 10-15 column volumes.

    • Hold at 50% A for 2-3 column volumes.

    • Return to 95% A and re-equilibrate for at least 5-7 column volumes. Equilibration is critical in HILIC.

  • Optimization: Adjust the gradient slope, buffer concentration, and pH to optimize selectivity and resolution. Increasing the water content decreases retention.[15]

Protocol 2: Method Development for Ion-Pair Chromatography (IPC)

IPC is ideal for polar, ionizable pyrimidines. It works by adding a reagent to the mobile phase that contains a hydrophobic tail and a charged headgroup opposite to that of the analyte.[16] This forms a neutral ion-pair that can be retained by a standard C18 column.[2][7]

Step-by-Step Methodology:

  • Column: Use a standard C18 or C8 reversed-phase column.

  • Ion-Pair Reagent Selection:

    • For basic pyrimidines (protonated, positive charge): Use an anionic pairing agent like an alkyl sulfonate (e.g., sodium dodecyl sulfate) or a perfluorinated carboxylic acid (e.g., trifluoroacetic acid - TFA).

    • For acidic pyrimidines (deprotonated, negative charge): Use a cationic pairing agent like a tetraalkylammonium salt (e.g., tetrabutylammonium hydrogen sulfate).

  • Mobile Phase Preparation:

    • Prepare an aqueous buffer (e.g., phosphate or acetate) and add the ion-pairing reagent at a concentration of 5-20 mM.

    • The organic modifier is typically methanol or acetonitrile.

  • Column Equilibration: This is a critical step . The column must be dedicated to IPC and equilibrated with the ion-pairing mobile phase for an extended period (30-60 minutes or more) until a stable baseline is achieved. The reagent needs to adsorb onto the stationary phase surface.[17][18]

  • Elution: Run a gradient by increasing the percentage of the organic modifier. The neutral ion-pair will elute based on its hydrophobicity.

Technique Best For Mechanism Key Advantage Key Disadvantage
HILIC Very polar, neutral, or ionizable compoundsPartitioning into a water-enriched layer on a polar stationary phase.[15]Excellent retention for compounds that fail in RPC. MS-friendly mobile phases.[19]Requires long equilibration times; sensitive to sample solvent.
IPC Polar, ionizable compoundsForms a neutral, hydrophobic ion-pair that is retained on a standard RPC column.[7][18]Salvages RPC methods for charged analytes; improves peak shape.[16]Not easily compatible with MS; requires dedicating a column.[16][17]
Normal Phase Moderately polar, non-ionic compoundsAdsorption onto a polar stationary phase (e.g., silica, alumina).[20]Good for separating isomers.Strong retention of basic compounds can lead to poor recovery.[2]

Troubleshooting Guide 2: Crystallization

Crystallization is a cost-effective and scalable purification method, but it can be challenging for polar compounds that are highly soluble in common solvents.[21][22]

Issue: Compound Fails to Crystallize or Oils Out

This often stems from improper solvent selection or cooling technique. The ideal solvent should dissolve the compound when hot but not when cold.[12][23]

Crystallization_Troubleshooting start Start: Saturated hot solution of polar pyrimidine cool Cool solution slowly to room temperature start->cool check_crystals Crystals form? cool->check_crystals success Collect Crystals by Filtration check_crystals->success Yes oiled_out Compound 'oils out'? check_crystals->oiled_out No reheat Reheat to dissolve. Add small amount of 'good' solvent. Cool slowly. oiled_out->reheat Yes (Oiled) no_solid No solid forms, remains clear solution oiled_out->no_solid No (Clear) reheat->cool induce Induce Crystallization: 1. Scratch inner surface 2. Add seed crystal no_solid->induce check_induce Crystals form? induce->check_induce check_induce->success Yes too_much_solvent Still no crystals: Solution is likely not saturated check_induce->too_much_solvent No concentrate Concentrate Solution: 1. Evaporate some solvent 2. Add an 'anti-solvent' too_much_solvent->concentrate concentrate->cool

Caption: A logical workflow for troubleshooting common crystallization issues.

Protocol 3: Anti-Solvent Crystallization

This is a powerful technique for highly soluble compounds. It involves dissolving the compound in a "good" solvent and then carefully adding a "poor" solvent (the anti-solvent) in which the compound is insoluble.

Step-by-Step Methodology:

  • Solvent Selection:

    • Good Solvent: A polar solvent that readily dissolves your pyrimidine (e.g., Methanol, DMF, DMSO, Water).[24][25]

    • Anti-Solvent: A less polar solvent in which your compound is insoluble but that is fully miscible with the good solvent (e.g., Ethyl Acetate, Dichloromethane, Diethyl Ether, Toluene).

  • Dissolution: Dissolve your crude compound in the minimum amount of the hot (or room temperature) good solvent to create a concentrated solution.

  • Addition of Anti-Solvent: Slowly add the anti-solvent dropwise with vigorous stirring.

  • Induce Precipitation: Continue adding the anti-solvent until the solution becomes persistently turbid (cloudy). This indicates the point of supersaturation.

  • Crystal Growth: At this point, you can either:

    • Add a few more drops of the good solvent to just redissolve the cloudiness, and then allow the solution to stand undisturbed to cool slowly.

    • Or, simply stop adding anti-solvent and allow the turbid solution to stand. The initial precipitate will often rearrange into a more crystalline form over time.

  • Isolation: Once crystallization is complete, cool the mixture in an ice bath to maximize yield and collect the crystals by vacuum filtration.[21] Wash the crystals with a small amount of cold anti-solvent.

References

  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Polar Aminopyrimidine Compounds. BenchChem.
  • Gritti, F., & Guiochon, G. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PMC. [Link]

  • Welch Materials. (2024). Advanced Strategies for Retaining Polar Compounds in Chromatography. Welch Materials. [Link]

  • Biotage. (2023). What can I use to purify polar reaction mixtures? Biotage. [Link]

  • Restek. The Fundamentals of Solid Phase Extraction (SPE). Restek. [Link]

  • WikiHow. (2024). 9 Ways to Crystallize Organic Compounds. wikiHow. [Link]

  • University of Rochester. Purification: Troubleshooting Flash Column Chromatography. Department of Chemistry, University of Rochester. [Link]

  • Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News. [Link]

  • ResearchGate. (2018). For highly polar compound, how to do the purification? ResearchGate. [Link]

  • Chrompedia. (2024). Ion Pair Chromatography. Chrompedia. [Link]

  • Phenomenex. (2023). Solid Phase Extraction for Clean-up of Polar Molecules in Salty Aqueous Samples and Analysis with SFC-UV. Phenomenex. [Link]

Sources

Stability of Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate under different pH conditions.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth answers and troubleshooting advice regarding the stability of this compound under various experimental conditions.

FAQs: General Stability Profile

Q1: What are the primary factors affecting the stability of Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate in aqueous solutions?

The stability of Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate is primarily influenced by two structural features: the methyl ester group at the C4 position and the dihydropyrimidine ring .

  • Ester Hydrolysis : The methyl ester is the most labile part of the molecule and is susceptible to hydrolysis. This reaction is highly dependent on pH and temperature. It can be catalyzed by both acid (H⁺) and base (OH⁻), leading to the formation of the corresponding carboxylic acid (2-oxo-1,2-dihydropyrimidine-4-carboxylic acid) and methanol.[1][2]

  • Ring Integrity : The 2-oxo-1,2-dihydropyrimidine core is related to naturally occurring nucleobases like uracil. While generally more stable than the ester group, the ring can undergo degradation under harsh conditions, such as extreme pH and high temperatures.[3][4][5] Reductive pathways are a known degradation route for pyrimidines in biological systems, often initiated by enzymes like dihydropyrimidine dehydrogenase.[6][7][8] In typical in-vitro chemical experiments, however, ester hydrolysis is the predominant degradation pathway.

Q2: What is the expected stability of this compound at neutral, acidic, and basic pH?

The rate of ester hydrolysis typically follows a U-shaped or V-shaped pH-rate profile, where the compound is most stable at a specific pH (usually weakly acidic) and degrades faster at higher and lower pH values.[9]

pH RangeExpected StabilityPrimary Degradation MechanismKey Considerations
Acidic (pH < 4) Moderate to Low Specific Acid-Catalyzed Hydrolysis: The carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[2]The rate of degradation increases as the pH decreases.
Neutral (pH 6-8) Highest Uncatalyzed (Water) Hydrolysis: The reaction with water as a nucleophile is slow. This is typically the pH range of maximum stability.[10][11]Buffer species can sometimes act as catalysts (general acid/base catalysis), so the choice of buffer is important. Phosphate buffers are common, but their potential catalytic role should be considered.
Basic (pH > 8) Low to Very Low Specific Base-Catalyzed Hydrolysis (Saponification): The hydroxide ion (OH⁻) is a potent nucleophile that directly attacks the electrophilic carbonyl carbon of the ester. This is typically the fastest degradation pathway.[2]The rate of degradation increases significantly with each unit increase in pH.[10]
Q3: What are the likely degradation products I should expect to see?

Under most aqueous conditions relevant to pharmaceutical and laboratory research, the primary degradation product will be 2-oxo-1,2-dihydropyrimidine-4-carboxylic acid , resulting from the hydrolysis of the methyl ester.

G Figure 1: Primary pH-Dependent Degradation Pathway cluster_main cluster_products Parent Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate p1 Parent->p1 p2 Parent->p2 Degradant 2-oxo-1,2-dihydropyrimidine-4-carboxylic acid + Methanol p1->Degradant Base-Catalyzed Hydrolysis (OH⁻) (Fast) p2->Degradant Acid-Catalyzed Hydrolysis (H₃O⁺) (Moderate)

Caption: Primary pH-dependent degradation pathway.

Troubleshooting Guide: Experimental Issues

Q4: My compound seems to be degrading rapidly even in my pH 7.4 buffer. What could be the cause?

While the compound is expected to be most stable around neutral pH, several factors can accelerate degradation:

  • Temperature: Ester hydrolysis is temperature-dependent. Ensure your solutions are stored appropriately (e.g., 2-8°C or frozen) and minimize time spent at room temperature or elevated temperatures.

  • Buffer Catalysis: As mentioned, some buffer components can act as general acids or bases, catalyzing hydrolysis. If you are using a buffer with nucleophilic species (e.g., citrate, Tris), consider switching to a more inert buffer like phosphate (PBS) or HEPES to see if stability improves.

  • Enzymatic Activity: If you are working with biological matrices (e.g., cell culture media, plasma), esterase enzymes can rapidly hydrolyze the methyl ester.[11] Ensure you use heat-inactivated serum or include an esterase inhibitor if enzymatic degradation is suspected.

  • Incorrect pH: Verify the pH of your final solution. Small errors in buffer preparation can lead to a pH that is more acidic or basic than intended, significantly impacting the degradation rate.

Q5: My HPLC analysis shows the parent peak decreasing and a new, more polar peak appearing over time. Is this consistent with the expected degradation?

Yes, this is the classic profile for the hydrolysis of the methyl ester to the carboxylic acid.

  • Parent Compound (Methyl Ester): This is a relatively non-polar molecule.

  • Degradant (Carboxylic Acid): The carboxylic acid is significantly more polar than the ester due to its ability to ionize (form a carboxylate anion) and act as a hydrogen bond donor.

In a typical reversed-phase HPLC system (e.g., C18 column), the more polar carboxylic acid will have a shorter retention time than the parent ester. Therefore, observing the parent peak decrease while a new, earlier-eluting peak grows is perfectly consistent with the expected hydrolysis pathway.

Experimental Protocol: pH Stability & Forced Degradation Study

This protocol outlines a forced degradation study to determine the pH-rate profile of Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate. Such studies are essential for understanding a molecule's intrinsic stability and for developing stability-indicating analytical methods.[12][13]

G Figure 2: Workflow for a pH Stability Study A 1. Preparation B Prepare Buffers (e.g., pH 2, 4, 7.4, 9, 12) A->B C Prepare Stock Solution (e.g., in ACN or DMSO) A->C E Spike Stock into Buffers (Final Conc. ~10-50 µg/mL) B->E C->E D 2. Incubation D->E F Incubate at Controlled Temp (e.g., 40°C or 50°C) E->F H Take Aliquots at Time Points (t=0, 2, 4, 8, 24 hr) F->H G 3. Sampling & Quenching G->H I Quench Reaction (Neutralize pH if needed) H->I K Analyze by HPLC-UV/MS I->K J 4. Analysis J->K L Calculate % Remaining Parent vs. Time K->L

Caption: General workflow for a pH stability study.

Methodology

1. Materials & Reagents:

  • Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate

  • HPLC-grade Acetonitrile (ACN) and Water

  • Formic Acid or Trifluoroacetic Acid (TFA)

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH)

  • Phosphate buffer salts

  • Calibrated pH meter

  • HPLC system with UV or MS detector

2. Buffer Preparation:

  • pH 2.0: 0.01 M HCl

  • pH 4.5: 0.05 M Acetate Buffer

  • pH 7.4: 0.05 M Phosphate Buffer (PBS)

  • pH 9.0: 0.05 M Borate Buffer

  • pH 12.0: 0.01 M NaOH

3. Sample Preparation (t=0):

  • Prepare a stock solution of the compound at 1 mg/mL in ACN or DMSO.

  • For each pH condition, dilute the stock solution into the respective buffer to a final concentration of 20 µg/mL. Causality: This concentration is typically suitable for HPLC-UV analysis and ensures the organic solvent from the stock is less than 5% v/v to avoid affecting the aqueous buffer's properties.

  • Immediately after preparation, take an aliquot from each solution. This is your t=0 sample.

  • If necessary, neutralize the t=0 sample (e.g., add an equimolar amount of base to the acidic sample) to stop further degradation before analysis.

  • Analyze the t=0 sample by HPLC to get the initial peak area of the parent compound.

4. Incubation:

  • Place the vials containing the remaining solutions in a temperature-controlled oven or water bath set to a moderately elevated temperature (e.g., 50°C) to accelerate degradation.

  • At specified time points (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot from each pH condition.

  • Quench the reaction by neutralizing the sample and/or diluting it in the mobile phase and store at 2-8°C until analysis.

5. Analytical Method:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm or as determined by a UV scan.

  • Validation: Ensure the method separates the parent peak from the earlier-eluting carboxylic acid degradant. Mass spectrometry (LC-MS) can be used to confirm the identity of the peaks.[14]

6. Data Analysis:

  • For each time point and pH, calculate the percentage of the parent compound remaining relative to its peak area at t=0.

  • Plot % Remaining versus Time for each pH condition.

  • For conditions showing significant degradation, plot ln(% Remaining) versus Time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k).

  • Finally, plot log(k) versus pH to generate the pH-rate profile, which will visually demonstrate the pH of maximum stability.

References
  • van der Wouden, E. A., et al. (2004). Inborn errors of pyrimidine degradation: Clinical, biochemical and molecular aspects. ResearchGate. Available at: [Link]

  • Ashihara, H., Ludwig, I. A., & Crozier, A. (2022). Degradation of Pyrimidine Nucleotides. ResearchGate. Available at: [Link]

  • Zrenner, R., et al. (2006). A functional analysis of the pyrimidine catabolic pathway in Arabidopsis. ResearchGate. Available at: [Link]

  • Qandil, A. M., et al. (2013). The hydrolysis kinetics of monobasic and dibasic aminoalkyl esters of ketorolac. Science.gov. Available at: [Link]

  • Pryor, J. M., et al. (2014). Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. Polymer Degradation and Stability. Available at: [Link]

  • Westheimer, F. H. (1969). Hydrolysis of Some Esters of a Bicyclic Phosphinic Acid. Evidence for Rate-Limiting Pseudorotation. ACS Publications. Available at: [Link]

  • Ostergaard, J., & Larsen, C. (2007). Bioreversible Derivatives of Phenol. 2. Reactivity of Carbonate Esters with Fatty Acid-like Structures Towards Hydrolysis in Aqueous Solutions. ResearchGate. Available at: [Link]

  • Hurst, R. O., & Kuksis, A. (1958). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Journal of Biochemistry and Physiology. Available at: [Link]

  • Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics. Available at: [Link]

  • Sharma, M. C., & Sharma, S. (2016). Forced degradation studies. MedCrave online. Available at: [Link]

  • Yan, S. F., et al. (2007). DIRECTION OF HYDROLYSIS OF ESTERS OF SOME PYRIMIDINE-5-CARBOXYLIC ACIDS. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Corbet, C., & Feron, O. (2017). Role of pH in Regulating Cancer Pyrimidine Synthesis. PMC - NIH. Available at: [Link]

  • Mill, T., et al. (1998). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. EPA NEPAL. Available at: [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Kim, S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology. Available at: [Link]

  • Grout, R. J., et al. (1983). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines. RSC Publishing. Available at: [Link]

  • White, A. K., et al. (2021). Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. PMC - NIH. Available at: [Link]

  • Lemr, K., et al. (2000). Mass spectrometry for analysis of purine and pyrimidine compounds. Advances in Experimental Medicine and Biology. Available at: [Link]

Sources

Technical Support Center: Ensuring the Stability of Dihydropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dihydropyrimidine (DHPM) derivatives. This guide is designed to provide you with in-depth technical knowledge and practical troubleshooting advice to prevent the decomposition of these valuable compounds during storage and experimentation. Our goal is to empower you with the expertise to ensure the integrity and reproducibility of your research.

Understanding the Challenge: The Inherent Instability of Dihydropyrimidines

Dihydropyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents. However, the unsaturated dihydropyrimidine ring is susceptible to degradation, primarily through oxidation, which can lead to a loss of biological activity and the formation of unwanted impurities.[1][2][3] This guide will walk you through the causes of this instability and provide robust solutions to mitigate it.

Quick Guide: FAQs on Dihydropyrimidine Stability

Here are some frequently asked questions to quickly address common concerns:

Q1: My dihydropyrimidine derivative is showing a new, unexpected peak in the HPLC analysis after a few days of storage in solution. What could be the cause?

A1: The most likely cause is the oxidation of the dihydropyrimidine ring to the corresponding pyrimidine derivative.[1][2][3] This is a common degradation pathway, especially when the compound is in solution and exposed to air. Photodegradation can also occur if the solution is exposed to light.[1][2][4]

Q2: What are the ideal storage conditions for solid dihydropyrimidine derivatives?

A2: For solid compounds, it is recommended to store them in a cool, dark, and dry place.[5][6][7] A desiccator at room temperature is often sufficient for short-term storage. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) in a tightly sealed container is advisable to minimize thermal degradation and exposure to moisture.[8][9]

Q3: I need to prepare a stock solution of my dihydropyrimidine derivative. What solvent should I use, and how should I store it?

A3: Whenever possible, prepare solutions fresh for each experiment. If a stock solution must be stored, use a dry, peroxide-free solvent. It is crucial to protect the solution from light by using amber vials or by wrapping the container in aluminum foil.[4][5] For storage, purge the vial with an inert gas like argon or nitrogen before sealing and store at -20 °C or below.

Q4: Can I add anything to my solutions to prevent degradation?

A4: Yes, the use of antioxidants can be effective in preventing oxidative degradation.[10][11][12][13][14][15] Common antioxidants to consider include butylated hydroxytoluene (BHT) or ascorbic acid. The optimal choice and concentration of the antioxidant may need to be determined empirically for your specific derivative.

In-Depth Troubleshooting Guide

This section provides a structured approach to identifying and resolving stability issues with your dihydropyrimidine derivatives.

Problem Potential Cause(s) Recommended Action(s)
Loss of compound activity in biological assays. 1. Oxidative degradation: The dihydropyrimidine ring has been oxidized, rendering the molecule inactive. 2. Hydrolysis: If the compound has susceptible functional groups (e.g., esters), hydrolysis may have occurred.[16] 3. Photodegradation: Exposure to light has altered the chemical structure.[1][2][4]1. Confirm degradation: Use a stability-indicating analytical method, such as the HPLC protocol provided below, to check for the presence of degradation products. 2. Improve storage: Implement the recommended storage conditions for both solid samples and solutions. 3. Use antioxidants: For solutions, consider adding an antioxidant to inhibit oxidation.[10][11][12][13][14][15] 4. Protect from light: Handle all solutions under low-light conditions and use amber vials.[4][5]
Appearance of unknown peaks in chromatograms. 1. Oxidation products: The primary degradation products are often the aromatized pyrimidine analogs.[1][2][3] 2. Hydrolysis products: If the sample was in an aqueous or protic solvent, hydrolysis may be the cause.[16] 3. Photodegradation products: Light exposure can lead to a variety of degradation products.[1][2][4]1. Characterize degradants: If possible, use mass spectrometry to identify the mass of the unknown peaks to confirm if they correspond to expected degradation products. 2. Perform forced degradation studies: Systematically expose your compound to heat, light, acid, base, and oxidizing agents to identify the degradation products under controlled conditions.[17][18][19][20][21] This will help in confirming the identity of the peaks seen in your stored samples.
Inconsistent results between experimental replicates. 1. Variable degradation: Inconsistent handling and storage of samples between replicates can lead to varying levels of degradation. 2. Contaminated solvents: The use of solvents containing peroxides or other oxidizing impurities can accelerate degradation.1. Standardize procedures: Ensure all samples are handled and stored identically. Prepare a master stock solution and aliquot it for individual experiments. 2. Use high-purity solvents: Always use fresh, high-purity solvents. If using ethers or other solvents prone to peroxide formation, test for peroxides before use.
Color change of the solid compound or solution. 1. Degradation: The formation of colored degradation products is a common indicator of instability.1. Do not use: A visible color change is a strong indication of significant degradation. The sample should be discarded. 2. Re-evaluate storage: Review your storage conditions to identify the cause of the degradation.

Core Concepts: The Science Behind Dihydropyrimidine Decomposition

A deeper understanding of the degradation pathways is essential for effective prevention. The primary mechanisms of decomposition are oxidation, hydrolysis, and photodegradation.

Oxidation: The Primary Culprit

The dihydropyrimidine ring is susceptible to oxidation, which results in the formation of the corresponding aromatic pyrimidine. This process leads to a loss of the three-dimensional structure that is often crucial for biological activity.

DHP Dihydropyrimidine Derivative Radical Radical Intermediate DHP->Radical [O] Oxidized Pyrimidine Derivative (Inactive) Radical->Oxidized Further Oxidation

Caption: Oxidation of Dihydropyrimidines.

This oxidation can be initiated by atmospheric oxygen and is often accelerated by the presence of metal ions or exposure to light.

Hydrolysis: A Concern for Ester and Amide Derivatives

If the dihydropyrimidine derivative contains ester or amide functionalities, it can be susceptible to hydrolysis, especially under acidic or basic conditions. This will cleave these functional groups, altering the structure and properties of the molecule.

Photodegradation: The Impact of Light

Exposure to light, particularly UV light, can provide the energy needed to initiate degradation reactions.[1][2][4] This can lead to a complex mixture of degradation products and is a significant concern for dihydropyridine-based drugs.[1][2][4]

Recommended Protocols for Ensuring Stability

Adhering to standardized protocols for storage, handling, and analysis is critical for maintaining the integrity of your dihydropyrimidine derivatives.

Protocol 1: Long-Term Storage of Solid Dihydropyrimidine Derivatives
  • Preparation: Ensure the compound is completely dry by placing it under high vacuum for several hours.

  • Packaging: Place the dry powder in a pre-weighed amber glass vial.

  • Inert Atmosphere: Flush the vial with a stream of an inert gas, such as argon or nitrogen, for 1-2 minutes to displace any oxygen.

  • Sealing: Tightly seal the vial with a cap that has a chemically resistant liner. For extra protection, wrap the cap with Parafilm.

  • Storage: Store the vial in a freezer at -20 °C or below.

  • Equilibration: Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation of moisture on the cold compound.

Protocol 2: Preparation and Storage of Stock Solutions
  • Solvent Selection: Use a high-purity, dry, and, if necessary, deoxygenated solvent. Solvents prone to peroxide formation should be tested and purified if necessary.

  • Preparation Environment: Prepare the solution under subdued light.

  • Container: Use a clean, dry amber glass vial with a screw cap and a PTFE septum.

  • Dissolution: Dissolve the compound in the chosen solvent to the desired concentration.

  • Inert Atmosphere: Bubble a gentle stream of argon or nitrogen through the solution for 5-10 minutes to remove dissolved oxygen.

  • Storage: Tightly seal the vial and store it in a freezer at -20 °C or below. For highly sensitive compounds, storage at -80 °C is recommended.

Protocol 3: Stability-Indicating HPLC Method

This protocol describes a general-purpose, stability-indicating reversed-phase HPLC method for the analysis of dihydropyrimidine derivatives. Method optimization may be required for specific compounds.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-40 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm (or the λmax of the compound)

  • Injection Volume: 10 µL

Method Validation:

To ensure the method is stability-indicating, perform forced degradation studies.[17][18][19][20][21] Analyze the stressed samples using the HPLC method to confirm that the degradation products are well-resolved from the parent compound and from each other.

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_results Data Evaluation Solid Solid DHPM Solution Stock Solution Solid->Solution Stressed Forced Degradation Samples Solution->Stressed HPLC HPLC System Solution->HPLC Stressed->HPLC Column C18 Column HPLC->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Purity Purity Assessment Chromatogram->Purity Quantification Quantification of Degradants Chromatogram->Quantification

Caption: Workflow for Stability Testing.

By implementing these guidelines and protocols, you can significantly enhance the stability of your dihydropyrimidine derivatives, leading to more reliable and reproducible research outcomes. For further assistance, please do not hesitate to contact our technical support team.

References

  • A New Generation of Dihydropyridine Calcium Channel Blockers: Photostabilization of Liquid Formulations Using Nonionic Surfactants. National Institutes of Health. [Link]

  • Photochemical stabilities of some dihydropyridine calcium-channel blockers in powdered pharmaceutical tablets. PubMed. [Link]

  • Alkaline hydrolysis of the dihydropyrimidines. Journal of the American Chemical Society. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • Degradation of Pyrimidine Nucleotides. ResearchGate. [Link]

  • Antioxidant capacity and environmentally friendly synthesis of dihydropyrimidin-(2H)-ones promoted by naturally occurring organic acids. PubMed. [Link]

  • Stability-indicating HPLC method optimization using quality. Journal of Applied Pharmaceutical Science. [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. [Link]

  • Structures of some important dihydropyrimidine-based compounds. ResearchGate. [Link]

  • 1,4-Dihydropyridine Antihypertensive Drugs: Recent Advances in Photostabilization Strategies. MDPI. [Link]

  • The Storage Conditions For APIs And Medicines. ACN. [Link]

  • GDP-compliant Storage of APIs: What needs to be considered?. gmp-compliance.org. [Link]

  • Q1B Photostability Testing of New Drug Substances and Products. FDA. [Link]

  • Storage temperature for pure powdered APIs. Reddit. [Link]

  • Stability Indicating HPLC Method Development: A Review. IRJPMS. [Link]

  • Proper Storage Conditions for Your APIs. GMP Trends. [Link]

  • Stability Indicating HPLC Method Development and Validation. SciSpace. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]

  • Design, Synthesis, Characterization, and Study of in vitro Antioxidant Activity of Some Substituted Biginelli Derivatives. Journal of Medicinal and Chemical Sciences. [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Cold Storage Requirements for Active Pharmaceutical Ingredients. Single Use Support. [Link]

  • Stability-indicating methods for the enantioselective determination of dihydropyridines by high performance liquid chromatography and capillary electrophoresis. ResearchGate. [Link]

  • Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. MDPI. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]

  • Insights into the mechanism of dihydropyrimidine dehydrogenase from site-directed mutagenesis targeting the active site loop and redox cofactor coordination. PubMed. [Link]

  • Antioxidant Potential of Pyrimidine Derivatives against Oxidative Stress. Indian Journal of Pharmaceutical Sciences. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Antioxidant Potential of Pyrimidine Derivatives against Oxidative Stress. ResearchGate. [Link]

  • Oxidation process of 1,4-dihydropyridine, 1,4-dihydropyrimidine and pyrrolo-1,4-dihydropyrimidine: quantum chemical study. ResearchGate. [Link]

  • Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. National Institutes of Health. [Link]

  • Free radical scavenging properties of pyrimidine derivatives. National Institutes of Health. [Link]

  • Dihydropyrimidine Dehydrogenase-Mediated Resistance to 5-Fluorouracil: Mechanistic Investigation and Solution. ACS Publications. [Link]

Sources

Technical Support Center: Troubleshooting the Multi-Step Synthesis of Pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the multi-step synthesis of pyrimidine analogs. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently encountered challenges in the synthesis of this critical class of heterocyclic compounds. Pyrimidine derivatives are of significant interest due to their wide range of biological activities, forming the core scaffold of numerous pharmaceuticals.[1][2][3]

This resource will address common issues, from low yields and unexpected side products in foundational reactions like the Biginelli synthesis to challenges in purification and structural characterization.

I. Frequently Asked Questions (FAQs)

Core Synthesis & Reaction Mechanisms

Q1: My Biginelli reaction for dihydropyrimidinone (DHPM) synthesis is resulting in a low yield. What are the primary factors to investigate?

Low yields in the Biginelli reaction are a frequent challenge and can often be traced back to several key factors:

  • Catalyst Choice and Activity: The selection and concentration of the catalyst are paramount. While traditional methods often employ strong Brønsted acids like HCl, these can sometimes promote side reactions.[4] It is advisable to screen various Lewis acids, such as FeCl₃, ZnCl₂, or lanthanide triflates, to find the optimal catalyst for your specific substrates.[4] In the absence of a catalyst, product formation is often difficult, leading to poor yields.[4]

  • Reaction Conditions: Temperature and reaction time are critical parameters. While refluxing in ethanol is a common practice, some substrate combinations may benefit from milder conditions to prevent degradation, while others might require higher temperatures under solvent-free conditions to drive the reaction to completion.[4] Continuous monitoring of the reaction's progress using Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.[5]

  • Solvent Effects: The polarity of the solvent can significantly impact the reaction rate and overall yield.[4] Generally, polar solvents are preferred.[4] It is beneficial to experiment with different solvents such as ethanol, acetonitrile, or even explore solvent-free conditions, which have been shown to improve yields for certain substrates.[4][5]

  • Purity of Reagents: The purity of the starting materials—aldehyde, β-ketoester, and urea/thiourea—is crucial. Impurities can lead to the formation of unwanted side products, consequently lowering the yield of the desired pyrimidine analog.[4]

Q2: I'm observing a fluorescent byproduct in my Biginelli reaction. What is it and how can I minimize its formation?

The most common fluorescent byproduct in a Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[5] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from the decomposition of urea at elevated temperatures), creating a competing reaction pathway.[5]

Mitigation Strategies:

  • Temperature Control: The Hantzsch pathway is favored at higher temperatures.[5] Running the reaction at a lower temperature can significantly reduce the formation of this DHP byproduct.[5]

  • Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[5] Some Lewis acids may preferentially promote one pathway over the other.[5]

  • Order of Reagent Addition: In some cases, adding the urea last can help to minimize its decomposition into ammonia, thereby suppressing the competing Hantzsch reaction.[5]

Q3: My pyrimidine synthesis is not going to completion, and I have a significant amount of unreacted starting materials. How can I drive the reaction forward?

Incomplete reactions are often due to issues with catalyst efficiency, suboptimal reaction conditions, or reactant purity.[5] If incomplete cyclization is the issue, it may be due to insufficient activation of the carbonyl group or steric hindrance.[5]

Troubleshooting Steps:

  • Catalyst Activity: Ensure your catalyst is active. Reusable catalysts may require regeneration.[5] For Brønsted acid catalysts, verify that the concentration is appropriate.[5] The addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[5]

  • Reaction Time and Temperature: The reaction may simply require a longer duration or a moderate increase in temperature to reach completion.[5]

  • Alternative Substrates: If steric hindrance is suspected, consider using a more reactive 1,3-dicarbonyl equivalent.[5]

Functionalization and Substitution Reactions

Q4: I'm struggling with low yields in the Suzuki coupling of a chloropyrimidine. What are the common pitfalls?

The Suzuki-Miyaura cross-coupling is a powerful tool for the functionalization of the pyrimidine core. However, low yields can be frustrating. Here are some key areas to troubleshoot:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. For electron-rich chloropyrimidines, bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands are often necessary to promote the oxidative addition step.[6]

  • Base Selection: The base plays a crucial role in the catalytic cycle. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[6] The optimal base is substrate-dependent and may require screening.

  • Solvent and Temperature: Anhydrous and deoxygenated solvents such as toluene, dioxane, or THF are essential to prevent catalyst deactivation and side reactions.[6] The reaction temperature may need to be optimized; too high a temperature can lead to catalyst decomposition.[6]

  • Boronic Acid Stability: Boronic acids can undergo protodeboronation, especially at high temperatures.[7] Using fresh, high-purity boronic acid or a more stable pinacol ester can mitigate this issue.[6]

Q5: How can I control regioselectivity when functionalizing a dihalopyrimidine?

Controlling regioselectivity in the functionalization of dihalopyrimidines is a common challenge. The inherent electronic properties of the pyrimidine ring typically favor nucleophilic substitution at the C4 position over the C2 and C5 positions.[6] However, this selectivity can be influenced by several factors.[6]

Strategies for Controlling Regioselectivity:

  • Inherent Reactivity (SNAr): In nucleophilic aromatic substitution (SNAr) reactions, the C4 position is generally more reactive than the C2 position.[6]

  • Steric Hindrance: Bulky nucleophiles may preferentially attack the less sterically hindered position.

  • Reaction Temperature: In some cases, lower temperatures can enhance selectivity.

  • Catalyst/Ligand Effects: In cross-coupling reactions, the choice of catalyst and ligand can significantly influence which halogen is activated.

Purification and Characterization

Q6: I'm having difficulty purifying my pyrimidine analog by column chromatography. The compound seems to be streaking or I'm getting poor separation.

Purification of pyrimidine analogs can be challenging due to their polarity and potential for interaction with the stationary phase.

Troubleshooting Purification:

  • Stationary Phase: If using silica gel, consider deactivating it with a small amount of triethylamine in the eluent to reduce streaking caused by interactions with acidic sites. Alternatively, using a different stationary phase like alumina may be beneficial.[8]

  • Solvent System: Experiment with different solvent systems to achieve better separation.[8] A gradient elution may be necessary.

  • Alternative Techniques: If column chromatography is ineffective, consider other purification methods such as recrystallization, preparative HPLC, or solid-phase extraction (SPE).[9]

  • Work-up Procedure: Ensure that the pre-chromatography work-up, including aqueous washes and extractions, has effectively removed residual catalysts and reagents that can interfere with purification.[8]

Q7: What are the key characteristic peaks to look for in the NMR and IR spectra of pyrimidine derivatives?

Spectroscopic analysis is crucial for confirming the structure of your synthesized pyrimidine analogs.

  • ¹H NMR:

    • Pyrimidine Ring Protons: The chemical shifts of protons on the pyrimidine ring are influenced by the substituents.

    • NH Protons: Protons of pyrimidine NH groups and hydrazone NH can appear as singlets at δ 12.59 and 12.39 ppm, respectively.[10] In some cases, two broad peaks at 12–13 ppm are assignable to the N-H protons of the pyrimidine ring.[11]

    • Aromatic Protons: Aromatic protons typically appear as multiplets in the range of δ 7.01-7.85 ppm.[10]

  • ¹³C NMR:

    • Carbonyl/Thiocarbonyl Carbons: Thiocarbonyl carbons can resonate around 175 ppm, while carbonyl carbons appear around 160 ppm.[11]

  • IR Spectroscopy:

    • NH Vibration: An absorption band around 3439 cm⁻¹ can correspond to the NH vibration.[10]

    • C=O Bond: A peak in the range of 1670–1690 cm⁻¹ is characteristic of a C=O bond.[11]

    • C=N Bond: A C=N bond can show a peak around 1555 cm⁻¹.[11]

    • C=S Bond: A C=S bond may appear in the range of 1170–1177 cm⁻¹.[11]

II. Troubleshooting Guides

Troubleshooting the Biginelli Reaction

This guide provides a systematic approach to resolving common issues encountered during the Biginelli synthesis of dihydropyrimidinones (DHPMs).

Observed Problem Potential Cause(s) Recommended Action(s)
Low or No Product Formation Inactive or insufficient catalyst.[5]- Ensure the catalyst is fresh and active. - Screen different Brønsted or Lewis acid catalysts.[4] - Optimize catalyst loading.
Suboptimal reaction temperature or time.[5]- Monitor the reaction by TLC to determine the optimal reaction time. - Gradually increase the reaction temperature, being mindful of potential side reactions.
Poor quality of reagents.[4]- Use high-purity starting materials.
Inappropriate solvent.[5]- Experiment with different polar solvents or solvent-free conditions.
Formation of Fluorescent Byproduct (Hantzsch DHP) High reaction temperature.[5]- Lower the reaction temperature.
Urea decomposition to ammonia.[5]- Consider adding urea as the final reagent.
Significant Amount of Unreacted Starting Materials Incomplete cyclization.[5]- Add a catalytic amount of a Brønsted or Lewis acid. - Extend the reaction time.
Steric hindrance.[5]- Consider using a more reactive 1,3-dicarbonyl equivalent.
Troubleshooting Suzuki Coupling for Pyrimidine Functionalization

This guide addresses common challenges in the Suzuki-Miyaura cross-coupling of halopyrimidines.

Observed Problem Potential Cause(s) Recommended Action(s)
Low or No Yield Inactive palladium source.[6]- Use a fresh precatalyst.
Inappropriate ligand.[6]- Screen bulky, electron-rich phosphine or NHC ligands.
Suboptimal base or solvent.[6]- Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). - Ensure the use of anhydrous, deoxygenated solvent.
Boronic acid decomposition (protodeboronation).[6][7]- Use fresh, high-purity boronic acid. - Consider using a more stable boronic acid pinacol ester.
Dehalogenation of Starting Material Base is too strong or ligand is not optimal.[6]- Use a milder base. - Screen different ligands.
Homo-coupling of Boronic Acid Reaction conditions favor self-coupling.[7]- Optimize reaction conditions, such as temperature and reactant stoichiometry.

III. Experimental Protocols

General Protocol for the Biginelli Reaction

This protocol provides a general framework for the synthesis of dihydropyrimidinones. Optimization for specific substrates is recommended.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1.0 equiv), β-ketoester (1.0 equiv), and urea or thiourea (1.5 equiv).[4]

  • Solvent and Catalyst Addition: Add the chosen solvent (e.g., ethanol) and the catalyst (e.g., 1-5 mol% of a Lewis acid).[4]

  • Reaction: Heat the mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC.[4]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by filtration and wash it with a small amount of cold solvent.[4] If no precipitate forms, concentrate the reaction mixture under reduced pressure.[4]

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[5]

General Protocol for Suzuki Coupling of a Chloropyrimidine

This procedure is a generalized starting point and will likely require optimization for specific substrates.[7]

  • Reaction Setup: In a Schlenk flask, combine the chloropyrimidine (1.0 equiv), arylboronic acid (1.1–1.5 equiv), and base (2.0–3.0 equiv, e.g., K₃PO₄ or K₂CO₃).[7]

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[7]

  • Solvent and Catalyst Addition: Add the anhydrous, deoxygenated solvent, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • Reaction: Heat the reaction mixture to the optimized temperature (e.g., 80-100 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.[6]

IV. Visualizations

Biginelli_Reaction_Troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield in Biginelli Reaction catalyst Catalyst Issues start->catalyst conditions Reaction Conditions start->conditions reagents Reagent Purity start->reagents side_reactions Side Reactions start->side_reactions optimize_catalyst Screen Catalysts & Optimize Loading catalyst->optimize_catalyst optimize_conditions Adjust Temp & Time (Monitor by TLC) conditions->optimize_conditions purify_reagents Use High-Purity Starting Materials reagents->purify_reagents control_temp Lower Temperature to Minimize Byproducts side_reactions->control_temp

Caption: Troubleshooting workflow for low yields in the Biginelli reaction.

Suzuki_Coupling_Troubleshooting start Low Yield in Suzuki Coupling of Halopyrimidine catalyst_ligand Inactive Catalyst or Inappropriate Ligand start->catalyst_ligand base_solvent Suboptimal Base or Solvent start->base_solvent boronic_acid Boronic Acid Decomposition start->boronic_acid side_reactions Side Reactions (e.g., Dehalogenation) start->side_reactions solution_catalyst Use Fresh Catalyst Screen Ligands catalyst_ligand->solution_catalyst solution_base_solvent Screen Bases Use Anhydrous/Deoxygenated Solvent base_solvent->solution_base_solvent solution_boronic_acid Use Fresh Boronic Acid or Pinacol Ester boronic_acid->solution_boronic_acid solution_side_reactions Use Milder Base Optimize Conditions side_reactions->solution_side_reactions

Caption: Key troubleshooting points for Suzuki coupling of halopyrimidines.

V. References

  • Benchchem. (n.d.). Addressing challenges in the scale-up synthesis of pyrimidine compounds. Retrieved from

  • Benchchem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis. Retrieved from

  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. Retrieved from

  • Benchchem. (n.d.). Side-product formation in pyrimidine ring synthesis and mitigation. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. Retrieved from

  • Benchchem. (n.d.). Troubleshooting low yield in Suzuki coupling of chloropyrimidines. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Functionalization of the Pyrimidine Core. Retrieved from

  • National Center for Biotechnology Information. (n.d.). Pyrimidine Analogs - Holland-Frei Cancer Medicine. Retrieved from [Link]

  • WikiLectures. (2024). Disorders of pyrimidine metabolism. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Retrieved from [Link]

  • MDPI. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Development of Stable Amino-Pyrimidine–Curcumin Analogs: Synthesis, Equilibria in Solution, and Potential Anti-Proliferative Activity. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Synthesis of Pyrimidine Derivatives. Retrieved from

  • MSD Manual Professional Edition. (n.d.). Pyrimidine Metabolism Disorders. Retrieved from [Link]

  • MDPI. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Retrieved from [Link]

  • ACS Omega. (n.d.). Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). Retrieved from [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). Modified-amino acid/peptide pyrimidine analogs: synthesis, structural characterization and DFT studies of N-(pyrimidyl)gabapentine and N-(pyrimidyl)baclofen. Retrieved from [Link]

  • WUR eDepot. (n.d.). Ring Transformations in Reactions of Pyrimidine and N-Alkylpyrimidinium Salts with Nucleophiles. Retrieved from [Link]

  • Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]

  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (n.d.). Retrieved from [Link]

  • Slideshare. (n.d.). Pyrimidine. Retrieved from [Link]

  • PubMed Central. (n.d.). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Retrieved from [Link]

  • PubMed. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Retrieved from [Link]

  • MDPI. (n.d.). Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. Retrieved from [Link]

  • Accounts of Chemical Research. (n.d.). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Retrieved from [Link]

  • Moodle@Units. (n.d.). The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry. Retrieved from [Link]

  • RSC Publishing. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • Multi Synthesis Problems Organic Chemistry Multi-Step Synthesis Problems in Organic Chemistry: A Comprehensive Guide. (n.d.). Retrieved from [Link]

  • Pharmacy 180. (n.d.). Pyrimidine Synthesis and Degradation. Retrieved from [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Pyrimidine and Purine Analogues, Effects on Cell Cycle Regulation and the Role of Cell Cycle Inhibitors to Enhance Their Cytotoxicity. Retrieved from [Link]

  • Mayo Clinic. (1990). Metabolism of pyrimidine analogues and their nucleosides. Retrieved from [Link]

  • ResearchGate. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrimidine analogue. Retrieved from [Link]

  • Slideshare. (n.d.). Pyrimidine Synthesis and Degradation. Retrieved from [Link]

  • Frontiers. (n.d.). Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Retrieved from [Link]

  • YouTube. (2017). Pyrimidine Synthesis and Salvage Pathway. Retrieved from [Link]

Sources

Technical Support Center: Refinement of Crystallization Techniques for Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-quality crystals of this pyrimidine derivative. As a compound of interest in pharmaceutical development, achieving a consistent and well-defined crystalline form is crucial for ensuring its stability, bioavailability, and manufacturability.[1][2][3] This resource synthesizes established crystallization principles with practical, field-tested insights to address the specific challenges you may encounter.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into crystallization protocols, it is essential to understand the physicochemical properties of Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate that influence its crystallization behavior.

PropertyValue/InformationSignificance for Crystallization
Molecular Formula C₆H₆N₂O₃[4]Indicates the presence of polar functional groups.
Molecular Weight 154.12 g/mol [4]A relatively small molecule, which can sometimes present challenges in forming large, well-ordered crystals.
Structure Contains a pyrimidine ring, a carboxylate group, and an oxo group.[4]The presence of hydrogen bond donors and acceptors suggests a propensity for strong intermolecular interactions, which can be both beneficial and challenging for crystallization.[5]
Predicted Solubility Likely soluble in polar organic solvents like DMSO, and potentially alcohols, with lower solubility in non-polar solvents.[6]The choice of solvent is a critical parameter in controlling supersaturation, a key driving force for crystallization.[3]
Predicted LogP -0.4435[4]The negative LogP value indicates a hydrophilic nature, reinforcing its preference for polar solvents.
Topological Polar Surface Area (TPSA) 72.05 Ų[4]A higher TPSA is associated with lower membrane permeability but also indicates strong potential for hydrogen bonding, influencing crystal packing.

II. Troubleshooting Guide: Common Crystallization Issues and Solutions

This section addresses specific problems you may encounter during the crystallization of Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate, presented in a question-and-answer format.

Issue 1: No Crystals Form After Cooling

Question: I've cooled my solution of Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate, but no crystals have formed. What should I do?

Answer: This is a common issue that typically points to a lack of supersaturation. Here are several potential causes and their corresponding solutions:

  • Cause A: The solution is not sufficiently supersaturated.

    • Solution 1: Evaporation. Gently heat the solution to evaporate a small amount of the solvent, thereby increasing the concentration of your compound.[7] Allow it to cool slowly again.

    • Solution 2: Add an Anti-Solvent. If your compound is dissolved in a "good" solvent, slowly add a miscible "anti-solvent" (a solvent in which your compound is poorly soluble) until the solution becomes slightly turbid. Then, add a drop or two of the "good" solvent to redissolve the precipitate and allow the mixture to stand undisturbed.

    • Solution 3: Further Cooling. If you have only cooled to room temperature, try placing the flask in an ice bath or even a freezer to further decrease the solubility of your compound.[8]

  • Cause B: Nucleation is inhibited.

    • Solution 1: Scratching. Use a glass rod to gently scratch the inside of the flask at the surface of the solution.[8] The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Solution 2: Seeding. If you have a few crystals from a previous successful crystallization, add a single "seed crystal" to the solution to initiate crystallization.[8]

    • Solution 3: Introduce Nucleation Sites. Dip a clean glass rod into the solution, remove it, and allow the solvent to evaporate, leaving a thin film of your compound. Re-introducing this rod into the solution can provide nucleation sites.[8]

Issue 2: The Compound "Oils Out" Instead of Crystallizing

Question: My compound is separating as an oil or an amorphous solid. How can I promote the formation of crystals?

Answer: "Oiling out" occurs when the solubility of the compound is exceeded at a temperature above its melting point in the solvent system, or when the rate of precipitation is too rapid for an ordered crystal lattice to form.

  • Cause A: The solution is too concentrated or cooled too quickly.

    • Solution 1: Dilute and Re-cool. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and then allow it to cool much more slowly.[9] Insulating the flask can help with slow cooling.

    • Solution 2: Use a Different Solvent. The chosen solvent may be too "good" for your compound. Try a solvent in which the compound has slightly lower solubility at elevated temperatures. A solvent pair can also be effective here.

  • Cause B: Presence of impurities.

    • Solution 1: Purify the Crude Material. Impurities can interfere with crystal lattice formation.[10] Consider purifying your material further by another technique (e.g., column chromatography) before attempting crystallization.

    • Solution 2: Decolorize with Activated Charcoal. If colored impurities are present, they may be co-crystallizing or inhibiting crystal growth. Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal before cooling.[7]

Issue 3: The Crystals Are Very Small or Needle-Like

Question: I'm getting crystals, but they are very fine needles or a powder. How can I grow larger, more well-defined crystals?

Answer: The formation of small or acicular (needle-like) crystals is often a result of rapid crystallization from a highly supersaturated solution.

  • Cause A: Rapid Cooling or High Supersaturation.

    • Solution 1: Slow Down the Cooling Process. Allow the solution to cool to room temperature on the benchtop, undisturbed, before moving it to a colder environment. Covering the flask can also slow the cooling rate.[7]

    • Solution 2: Reduce the Concentration. Start with a slightly less concentrated solution. This will lead to a slower approach to supersaturation and encourage the growth of fewer, larger crystals.[9]

    • Solution 3: Use a Solvent with Higher Viscosity. A more viscous solvent can slow down the diffusion of molecules to the crystal lattice, promoting slower, more ordered growth.

  • Cause B: Solvent System.

    • Solution 1: Experiment with Different Solvents. The choice of solvent can significantly impact crystal habit.[11] A systematic screening of different solvents or solvent mixtures is recommended.

    • Solution 2: Vapor Diffusion. This is an excellent technique for growing high-quality single crystals. Dissolve your compound in a small amount of a relatively volatile "good" solvent in a small, open vial. Place this vial inside a larger, sealed container with a small amount of a more volatile "anti-solvent." The anti-solvent vapor will slowly diffuse into the solution of your compound, gradually inducing crystallization.[12]

Issue 4: Low Yield of Crystalline Product

Question: My crystallization was successful, but the final yield is very low. How can I improve it?

Answer: Low recovery can be attributed to several factors throughout the crystallization process.

  • Cause A: Significant solubility in the cold solvent.

    • Solution 1: Optimize the Solvent. Choose a solvent in which your compound has very low solubility at low temperatures.

    • Solution 2: Maximize Cooling. Ensure you have cooled the solution for a sufficient amount of time in an ice bath to maximize precipitation.

    • Solution 3: Minimize Washing. Wash the collected crystals with a minimal amount of ice-cold solvent to remove impurities without dissolving a significant amount of your product.[7]

  • Cause B: Premature crystallization during hot filtration.

    • Solution 1: Keep Everything Hot. Use a pre-heated funnel and receiving flask for the hot filtration step.

    • Solution 2: Use a Slight Excess of Solvent. Add a small amount of extra solvent before filtration to ensure the compound remains in solution. This excess can be carefully evaporated after filtration.

  • Cause C: Loss during transfer.

    • Solution 1: Careful Technique. Ensure all solid material is quantitatively transferred during each step. Rinsing glassware with the mother liquor can help recover residual crystals.

III. Recommended Crystallization Protocols

Based on the properties of Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate, the following are recommended starting protocols.

Protocol 1: Cooling Crystallization from a Single Solvent

This is the most straightforward method and a good starting point.

  • Solvent Selection: Screen for a solvent in which the compound is sparingly soluble at room temperature but readily soluble at the solvent's boiling point.[13] Potential candidates include methanol, ethanol, or acetonitrile.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot solvent to your crude Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate to achieve complete dissolution.[8]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, boil for 2-5 minutes, and perform a hot gravity filtration.[7]

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.[14] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the crystals with a small amount of ice-cold solvent.[7]

  • Drying: Dry the crystals under vacuum.

Protocol 2: Anti-Solvent Crystallization

This method is useful if a single suitable solvent cannot be identified.

  • Dissolution: Dissolve the compound in a minimum amount of a "good" solvent (e.g., DMSO, DMF) at room temperature.

  • Addition of Anti-Solvent: Slowly add a miscible "anti-solvent" (e.g., water, diethyl ether, or hexane) in which the compound is insoluble, until the solution becomes persistently turbid.

  • Clarification: Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the container and allow it to stand undisturbed. Crystals should form gradually.

  • Isolation and Drying: Isolate and dry the crystals as described in Protocol 1.

IV. Visualizing Experimental Workflows

Cooling Crystallization Workflow

Cooling_Crystallization A Impure Compound B Add Minimal Hot Solvent A->B C Completely Dissolved Solution B->C D Slow Cooling to Room Temperature C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure Crystalline Product H->I

Caption: Workflow for cooling crystallization.

Troubleshooting Logic for No Crystal Formation

No_Crystals_Troubleshooting Start No Crystals After Cooling Check_Saturation Is the solution supersaturated? Start->Check_Saturation Not_Saturated Not Saturated Check_Saturation->Not_Saturated No Saturated Saturated Check_Saturation->Saturated Yes Action_Evaporate Evaporate some solvent Not_Saturated->Action_Evaporate Action_Add_Antisolvent Add an anti-solvent Not_Saturated->Action_Add_Antisolvent Action_Cool_Further Cool further (ice bath) Not_Saturated->Action_Cool_Further Check_Nucleation Is nucleation inhibited? Saturated->Check_Nucleation Success Crystals Form Action_Evaporate->Success Action_Add_Antisolvent->Success Action_Cool_Further->Success Nucleation_Inhibited Inhibited Check_Nucleation->Nucleation_Inhibited Yes Nucleation_OK Not Inhibited Check_Nucleation->Nucleation_OK No Action_Scratch Scratch flask Nucleation_Inhibited->Action_Scratch Action_Seed Add seed crystal Nucleation_Inhibited->Action_Seed Nucleation_OK->Start Re-evaluate Action_Scratch->Success Action_Seed->Success

Caption: Troubleshooting logic for no crystal formation.

V. Frequently Asked Questions (FAQs)

Q1: What is the ideal cooling rate for crystallizing Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate?

A1: An ideal crystallization involves the initial formation of crystals within 5-10 minutes of cooling, with continued growth over a period of 20-30 minutes.[9] If crystals form immediately and in large quantities upon removal from heat, the cooling is too rapid.

Q2: Can I use a rotary evaporator to remove the solvent and get crystals?

A2: While a rotary evaporator will yield a solid, it does so through rapid solvent removal, which typically leads to the formation of a powder or an amorphous solid rather than well-defined crystals. This method is generally not recommended for purification by crystallization, but it can be used to recover the crude solid if a crystallization attempt fails.[9]

Q3: How pure does my starting material need to be for successful crystallization?

A3: The purer your starting material, the better your chances of growing high-quality crystals.[10] It is generally recommended that the compound be at least 75-80% pure before attempting crystallization for purification.

Q4: My compound is a known polymorph. How can I control which crystalline form I obtain?

A4: Controlling polymorphism is a complex aspect of crystallization. The crystalline form can be influenced by factors such as the choice of solvent, the rate of cooling, the degree of supersaturation, and the presence of impurities.[2][11] A systematic screening of these parameters is necessary to identify the conditions that favor the desired polymorph. Advanced techniques like co-crystallization may also be employed.[2][15]

Q5: Are there any "green" or more sustainable solvents I can use?

A5: Yes, there is a growing emphasis on using greener solvents in pharmaceutical processes.[15] For a polar molecule like this, ethanol is a good green solvent to consider. Water, if the solubility profile is appropriate, is another excellent and environmentally benign choice.[16][17] Supercritical fluids, such as CO₂, are also being explored as sustainable alternatives.[15]

VI. References

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts. [Link]

  • Pharmaceutical Crystallization in drug development. (n.d.). Syrris. [Link]

  • Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. (2025, February 3). PharmaFeatures. [Link]

  • Evaluation of Crystallization Kinetics to Achieve Equant-Shaped Crystals from an Acicular Active Pharmaceutical Ingredient. (n.d.). ACS Publications. [Link]

  • Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. (n.d.). Longdom Publishing. [Link]

  • Crystal Growing Tips. (2015, April 28). The Center for Xray Crystallography » University of Florida. [Link]

  • Tips & Tricks: Recrystallization. (n.d.). Department of Chemistry : University of Rochester. [Link]

  • Guide for crystallization. (n.d.). [Link]

  • 9 Ways to Crystallize Organic Compounds. (2024, October 10). wikiHow. [Link]

  • 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate. (n.d.). PMC - NIH. [Link]

  • Extraction and Recrystallization of Mesoionic Pyrimidinium Betaines. (n.d.). ResearchGate. [Link]

  • Jagwani, S., & Joshi, S. (2014). An Eco-Friendly Approach for Synthesis of Pyrimidine Derivative. International Journal of Pharmaceutical Sciences and Research, 5(12), 5548-5555.

  • Recrystallization. (2023, January 29). Chemistry LibreTexts. [Link]

  • Ethyl 4-(furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. (n.d.). PMC - NIH. [Link]

  • 2-Oxo-1,2-dihydropyrimidine-4-carboxylic acid | C5H4N2O3 | CID 247031. (n.d.). PubChem. [Link]

  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. (2020, September 16). PubMed. [Link]

  • (PDF) Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylamino)pyrimidine-5-carboxylate. (2025, August 10). [Link]

  • 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid | C7H7NO3 | CID 819923. (n.d.). PubChem. [Link]

  • Methyl 3-aroyl-4-oxo-1,4-dihydroquinoline-2-carboxylates: Synthesis and molecular and crystal structures | Request PDF. (2025, August 6). ResearchGate. [Link]

Sources

Validation & Comparative

Comparative Analysis of Synthetic Strategies for Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to One-Pot vs. Multi-Step Methodologies

Introduction

The pyrimidine nucleus is a foundational scaffold in medicinal chemistry and drug development, forming the core of numerous biologically active compounds, including nucleobases essential to life.[1][2] Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate, a key derivative, serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.[2] The diverse biological activities reported for dihydropyrimidine analogs—ranging from anticancer and anti-inflammatory to antiviral and antihypertensive—underscore the importance of efficient and scalable synthetic routes to these core structures.[3][4][5]

This guide provides an in-depth comparison of two primary synthetic philosophies for obtaining Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate: the streamlined one-pot approach and the traditional multi-step sequence. We will dissect the underlying chemical principles, process efficiencies, and practical considerations of each method, supported by experimental data and protocols to inform researchers in their synthetic design and decision-making.

Core Synthetic Approaches: A Head-to-Head Comparison

The choice between a one-pot or multi-step synthesis is a critical decision in process development, governed by a trade-off between speed, yield, purity, and scalability.

  • One-Pot Synthesis: This strategy, often exemplified by multicomponent reactions, involves combining all reactants in a single vessel to form the product in a single operation.[4] This approach is prized for its operational simplicity, time efficiency, and favorable atom economy, as it minimizes intermediate isolation and purification steps, thereby reducing solvent waste and labor. For pyrimidine synthesis, this often involves the condensation of a 1,3-dicarbonyl compound with a urea or amidine derivative.[6][7]

  • Multi-Step Synthesis: This classical approach involves the sequential execution of reactions with the isolation and purification of intermediates at each stage. While more time- and labor-intensive, this methodology allows for greater control over each transformation. It often simplifies purification of the final product and can be more straightforward to troubleshoot and optimize, making it a reliable choice for achieving high purity.[8]

Quantitative Data Summary

The following table summarizes the key performance indicators for each synthetic strategy, based on representative and documented protocols.

MetricOne-Pot Synthesis (Representative)Multi-Step Synthesis (Documented)Rationale & Causality
Overall Yield Good to Excellent (Variable)~76% (for final step)[8]The one-pot yield can be high but is highly dependent on controlling competing side reactions. The multi-step approach allows for optimization of each step, though cumulative losses reduce the overall yield from initial starting materials.
Time Efficiency High (Typically < 12 hours)Low (Typically > 24 hours)Eliminates intermediate workup, purification, and characterization steps, significantly shortening the overall process time.
Process Simplicity High (Single Operation)Low (Multiple Operations)Requires fewer handling steps and less equipment setup.
Purification Potentially ChallengingMore StraightforwardOne-pot reactions can result in complex product mixtures requiring advanced purification. Purifying intermediates in a multi-step process often leads to a cleaner final reaction.
Scalability Moderate to DifficultHighControlling thermodynamics and kinetics in a one-pot reaction with multiple components can be challenging on a large scale. Each step of a multi-step synthesis can be individually optimized for scale-up.
Green Chemistry FavorableLess FavorableReduces solvent usage and waste by eliminating intermediate purification steps.

Visualizing the Synthetic Workflows

The fundamental difference in the operational flow of each approach is visualized below.

G cluster_0 One-Pot Synthesis A Urea Reactor Single Reactor A->Reactor B Dimethyl Acetylenedicarboxylate B->Reactor C Solvent/Base C->Reactor Product Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate Reactor->Product G cluster_1 Multi-Step Synthesis Start1 Starting Materials (e.g., Urea, Diethyl malonate) Reactor1 Step 1: Ring Formation Start1->Reactor1 Purify1 Workup & Purification Reactor1->Purify1 Intermediate Intermediate: 2-Oxo-1,2-dihydropyrimidine -4-carboxylic acid Purify1->Intermediate Reactor2 Step 2: Esterification Intermediate->Reactor2 Reagent2 TMSCl, Methanol Reagent2->Reactor2 Purify2 Workup & Purification Reactor2->Purify2 Product2 Final Product: Methyl 2-oxo-1,2-dihydropyrimidine -4-carboxylate Purify2->Product2

Caption: Workflow for the multi-step synthesis approach.

Mechanistic Insights and Rationale

One-Pot Synthesis: A Condensation Cascade

A plausible one-pot synthesis involves the cyclocondensation of urea with a suitable 1,3-dielectrophilic compound like dimethyl acetylenedicarboxylate (DMAD) in the presence of a base.

  • Michael Addition: The reaction is initiated by a base-catalyzed Michael addition of urea to one of the electrophilic acetylenic carbons of DMAD.

  • Cyclization: The resulting intermediate undergoes an intramolecular cyclization, where the second nitrogen of the urea attacks the remaining carbonyl carbon.

  • Tautomerization: A final tautomerization step yields the stable aromatic pyrimidine ring system.

This approach leverages the inherent reactivity of the starting materials to drive the reaction cascade to completion in a single, efficient operation.

Multi-Step Synthesis: Controlled and Sequential Transformation

The documented multi-step synthesis separates the construction of the pyrimidine ring from the final esterification. [8]

  • Ring Formation (Step 1): The precursor, 2-oxo-1,2-dihydropyrimidine-4-carboxylic acid, is first synthesized. This is typically achieved through the condensation of urea with a malonic acid derivative under conditions that favor cyclization. [2]This step allows for the isolation and purification of the carboxylic acid, ensuring that a high-purity intermediate is carried forward.

  • Esterification (Step 2): The isolated acid is then esterified. The documented protocol uses chlorotrimethylsilane (TMSCl) in methanol. [8]This is a mild and effective method for Fischer esterification. TMSCl reacts with methanol to generate HCl in situ, which acts as the acid catalyst. This avoids the use of concentrated mineral acids and simplifies the workup. The reaction proceeds by protonation of the carboxylic acid carbonyl, followed by nucleophilic attack from methanol and subsequent elimination of water.

Detailed Experimental Protocols

Protocol 1: One-Pot Synthesis (Representative Method)

This protocol is a representative example based on established pyrimidine synthesis principles. [1][7]

  • To a stirred solution of sodium methoxide (10.8 g, 0.2 mol) in anhydrous methanol (150 mL) at 0°C, add urea (6.0 g, 0.1 mol).

  • Stir the mixture for 15 minutes until the urea is substantially dissolved.

  • Add dimethyl acetylenedicarboxylate (14.2 g, 0.1 mol) dropwise over 30 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and neutralize with glacial acetic acid.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Add water (100 mL) to the residue. The crude product should precipitate.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude solid from methanol to afford the pure product.

Protocol 2: Multi-Step Synthesis (Documented Method)

Step 2A: Synthesis of 2-oxo-1,2-dihydropyrimidine-4-carboxylic acid (Intermediate)

This is a standard method for the synthesis of the precursor acid. [2]

  • In a round-bottom flask, dissolve urea (6.0 g, 0.1 mol) and diethyl malonate (16.0 g, 0.1 mol) in a solution of sodium ethoxide prepared from sodium (4.6 g, 0.2 mol) and absolute ethanol (100 mL).

  • Heat the mixture under reflux for 8 hours. A solid precipitate will form.

  • Cool the reaction mixture, filter the sodium salt of the product, and wash with ethanol.

  • Dissolve the salt in water and acidify with concentrated HCl to a pH of ~2.

  • The carboxylic acid will precipitate. Filter the solid, wash with cold water, and dry to yield the intermediate.

Step 2B: Esterification to Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate

This protocol is adapted from a documented procedure. [8]

  • Suspend 2-oxo-1,2-dihydropyrimidine-4-carboxylic acid (1.50 g, 10.7 mmol) in methanol (15 mL) in a round-bottom flask.

  • Add chlorotrimethylsilane (TMSCl) (2.36 g, 21.4 mmol) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 5.5 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the mixture to room temperature and concentrate to dryness under reduced pressure.

  • Add methanol to the residue and concentrate again to obtain a suspension.

  • Wash the resulting solid with water and then with methyl tert-butyl ether (MTBE).

  • Filter the solid and dry under reduced pressure at 40°C for 1 hour to afford Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate (1.25 g, 76% yield). [8]9. Confirm product identity via ¹H NMR analysis. The expected chemical shifts are approximately δ 8.28 (d, 1H), 6.88 (d, 1H), 3.86 (s, 3H) in DMSO-d6. [8]

Conclusion and Recommendations

Both one-pot and multi-step syntheses offer viable pathways to Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate, each with distinct advantages.

  • The one-pot synthesis is ideal for rapid library synthesis and exploratory chemistry where time and resource efficiency are paramount. Its operational simplicity and adherence to green chemistry principles make it an attractive modern approach.

  • The multi-step synthesis remains the preferred method when high purity is critical and for reliable, large-scale production. The ability to isolate and purify the intermediate carboxylic acid ensures a cleaner final product and a more robust, controllable process. The documented 76% yield for the final esterification step demonstrates the efficiency of this controlled approach. [8] The ultimate choice of method will depend on the specific goals of the research or production campaign, balancing the need for speed and efficiency against the requirements for purity, scalability, and process control.

References

  • Thenmozhi, M., Kavitha, T., Satyanarayana, V. S. V., Vijayakumar, V., & Ponnuswamy, M. N. (n.d.). 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate. Acta Crystallographica Section E: Structure Reports Online, 65(11), o1921. Available at: [Link]

  • Gonçalves, V., et al. (2015). Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H)-ones. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Biginelli Reaction. Available at: [Link]

  • Al-Wahaibi, L. H., Elshamsy, A. M., Ali, T. F. S., Youssif, B. G. M., Bräse, S., Abdel-Aziz, M., & El-Koussi, N. A. (2024). Design and synthesis of new dihydropyrimidine/sulphonamide hybrids as promising anti-inflammatory agents via dual mPGES-1/5-LOX inhibition. Frontiers in Chemistry, 12, 1386553. Available at: [Link]

  • Google Patents. (n.d.). CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds.
  • MDPI. (n.d.). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Available at: [Link]

  • Wikipedia. (n.d.). Biginelli reaction. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones. Available at: [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Available at: [Link]

  • Fauzi, A., et al. (2022). Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • ResearchGate. (n.d.). The first one-pot ambient-temperature synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acid esters. Available at: [Link]

  • MDPI. (n.d.). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Available at: [Link]

  • Exploring the Synthesis and Properties of 6-Oxo-3H-pyrimidine-4-carboxylic Acid. (n.d.). Available at: [Link]

  • Kappe, C. O. (2004). The Biginelli Dihydropyrimidine Synthesis. Organic Reactions. Available at: [Link]

  • Qin, B., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Sarbecovirus Papain-like Protease Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Tolba, M. S., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. Available at: [Link]

  • MDPI. (n.d.). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Available at: [Link]

  • Chikhale, R. V., et al. (2012). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. Journal of the Korean Chemical Society. Available at: [Link]

Sources

A Comparative Guide to the Biological Activity of Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the dihydropyrimidinone (DHPM) scaffold represents a privileged structure in medicinal chemistry, offering a versatile foundation for the development of novel therapeutic agents. This guide provides an in-depth comparison of the biological activities of methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate and its structurally related analogs. We will delve into their antimicrobial and anticancer properties, supported by experimental data and elucidated through a discussion of their structure-activity relationships (SAR).

Introduction to the 2-Oxo-1,2-dihydropyrimidine-4-carboxylate Scaffold

Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate serves as a foundational molecule within the broader class of dihydropyrimidinones. These heterocyclic compounds, often synthesized through the well-established Biginelli reaction, have garnered significant interest due to their diverse pharmacological profiles.[1] The core structure, characterized by a partially saturated pyrimidine ring with a carbonyl group and a carboxylate substituent, provides a template for extensive chemical modification, leading to a wide array of biological activities. While specific quantitative biological data for the parent methyl ester is not extensively documented in publicly available literature, its analogs have been widely studied, revealing potent antimicrobial and anticancer activities. This guide will use the parent scaffold as a reference point to explore the impact of structural modifications on biological efficacy.

Antimicrobial Activity: A Battle Against Pathogens

Several analogs of methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate have demonstrated notable activity against a range of bacterial and fungal pathogens. The structural variations, particularly at the C-4 and C-5 positions of the dihydropyrimidine ring, play a crucial role in determining the potency and spectrum of their antimicrobial effects.

Structure-Activity Relationship in Antimicrobial Analogs

The antimicrobial efficacy of these compounds is often influenced by the nature of the substituent at the C-4 position of the pyrimidine ring. Aromatic and heteroaromatic substitutions at this position have been a key area of investigation. For instance, the introduction of a phenyl ring with electron-withdrawing or electron-releasing groups can significantly modulate the minimum inhibitory concentration (MIC) against various bacterial strains.[1]

Furthermore, modifications at the C-5 position, such as the conversion of the carboxylate to a carboxamide, have been shown to enhance antimicrobial properties. The nature of the substituent on the amide nitrogen can further tune the activity.

Table 1: Comparative Antimicrobial Activity of 2-Oxo-1,2-dihydropyrimidine-4-carboxylate Analogs

Compound IDR1 (C4-position)R2 (C5-position)Test OrganismMIC (µg/mL)Reference
Analog A 4-Chlorophenyl-CONH-phenylStaphylococcus aureus32[1]
Analog B 4-Methoxyphenyl-CONH-phenylEscherichia coli64[1]
Analog C Phenyl-CONH-(4-chlorophenyl)Pseudomonas aeruginosa32[1]
Analog D 4-Nitrophenyl-COOCH2CH3Candida albicans32[1]

Note: The data presented is a compilation from various studies on dihydropyrimidinone derivatives and is intended for comparative purposes.

The mechanism of antimicrobial action for dihydropyrimidinones is not fully elucidated but is thought to involve the disruption of essential cellular processes in microorganisms. Some studies suggest that these compounds may interfere with dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis in bacteria.[2]

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The anticancer potential of dihydropyrimidinone derivatives has been a major focus of research.[3][4] These compounds have shown cytotoxicity against various cancer cell lines, and their mechanism of action is often linked to the inhibition of key proteins involved in cell division.

The Role of Kinesin Eg5 Inhibition

A primary mechanism of anticancer activity for many dihydropyrimidinones is the inhibition of the motor protein kinesin Eg5.[1] Eg5 is essential for the formation of the bipolar mitotic spindle during cell division. Inhibition of Eg5 leads to the formation of monopolar spindles, causing mitotic arrest and subsequent apoptosis in cancer cells. Monastrol, a well-known dihydropyrimidinone, is a classic example of an Eg5 inhibitor.

The structure-activity relationship for Eg5 inhibition has been extensively studied. The presence of a substituted phenyl ring at the C-4 position is often critical for potent activity. Modifications to this ring, such as the introduction of electron-withdrawing groups, can enhance the inhibitory effect.

Table 2: Comparative Anticancer Activity of 2-Oxo-1,2-dihydropyrimidine-4-carboxylate Analogs

Compound IDR1 (C4-position)R2 (C5-position)Cancer Cell LineIC50 (µM)Reference
Monastrol 3-Hydroxyphenyl-COOCH2CH3A549 (Lung)30[1]
Analog E 4-Chlorophenyl-COOCH2CH3A549 (Lung)Lower than Monastrol[1]
Analog F 3-Chlorophenyl-COOCH2CH3A549 (Lung)Lower than Monastrol[1]
Analog G 4-Fluorophenyl-CONH-phenylMCF-7 (Breast)Not specified, but active[5]

Note: The data presented is a compilation from various studies on dihydropyrimidinone derivatives and is intended for comparative purposes.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section outlines the standard experimental methodologies for the synthesis and biological evaluation of these compounds.

Synthesis: The Biginelli Reaction

The Biginelli reaction is a one-pot, three-component synthesis that is commonly used to prepare dihydropyrimidinones.[6][7]

Step-by-Step Protocol:

  • Reactant Mixture: In a round-bottom flask, combine an aldehyde (1 mmol), a β-ketoester (e.g., methyl acetoacetate, 1 mmol), and urea or thiourea (1.5 mmol).

  • Catalyst Addition: Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, Yb(OTf)3).

  • Solvent and Heating: Add a suitable solvent (e.g., ethanol) and reflux the mixture for several hours. The reaction can also be performed under solvent-free conditions with microwave irradiation for faster reaction times.[8]

  • Work-up: After completion of the reaction (monitored by TLC), cool the mixture to room temperature. The product often precipitates out of the solution.

  • Purification: Collect the solid product by filtration and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.

Biginelli_Reaction Aldehyde Aldehyde DHPM Dihydropyrimidinone Aldehyde->DHPM Ketoester β-Ketoester Ketoester->DHPM Urea Urea/Thiourea Urea->DHPM Catalyst Acid Catalyst Catalyst->DHPM Broth_Microdilution cluster_0 Plate Preparation cluster_1 Incubation & Analysis Serial_Dilution Serial Dilution of Compound Add_Inoculum Addition of Microbial Inoculum Serial_Dilution->Add_Inoculum Incubation Incubate at 37°C for 18-24h Add_Inoculum->Incubation Read_MIC Determine MIC (Lowest concentration with no growth) Incubation->Read_MIC

Figure 2: Workflow for the broth microdilution antimicrobial susceptibility test.

Cytotoxicity Testing: MTT Assay

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [4][9] Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

MTT_Assay cluster_0 Cell Culture & Treatment cluster_1 Assay & Measurement Seed_Cells Seed Cancer Cells Treat_Compound Treat with Test Compound Seed_Cells->Treat_Compound Add_MTT Add MTT Reagent Treat_Compound->Add_MTT Solubilize Solubilize Formazan Add_MTT->Solubilize Read_Absorbance Measure Absorbance at 570 nm Solubilize->Read_Absorbance

Figure 3: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Perspectives

The 2-oxo-1,2-dihydropyrimidine-4-carboxylate scaffold and its analogs represent a promising class of compounds with significant antimicrobial and anticancer potential. The versatility of the Biginelli reaction allows for the synthesis of a diverse library of derivatives, enabling extensive structure-activity relationship studies. While the parent compound, methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate, serves as a valuable structural starting point, its analogs with modifications at the C-4 and C-5 positions have demonstrated enhanced biological activities.

Future research in this area should focus on elucidating the precise mechanisms of action, particularly for their antimicrobial effects. Furthermore, the optimization of pharmacokinetic and pharmacodynamic properties of the most potent analogs will be crucial for their translation into clinical candidates. The continued exploration of this versatile scaffold holds great promise for the development of novel therapeutics to combat infectious diseases and cancer.

References

  • Ranjithan, S., & Ilavarasan, R. (2018). A novel and efficient synthesis of 1, 2, 3,4-tetrahydropyrimidine carboxamide derivatives by Biginelli reaction and their in-vitro antimicrobial and antifungal activities. International Journal of Research in Pharmaceutical Sciences, 9(4), 1285-1291.
  • Tale, R. H., & Rodge, A. H. (2021). Dihydropyrimidinones as potent anticancer agents: Insight into the structure-activity relationship. Archiv der Pharmazie, 354(6), e2000388.
  • Patel, R. V., Patel, J. K., & Kumari, P. (2014). Dihydropyrimidinone (DHPM) scaffold as a potent anticancer drug. Medicinal Chemistry Research, 23(12), 4987-5006.
  • Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888.
  • Biginelli, P. (1893). Aldehyde-urea derivatives of aceto-and oxaloacetic acids. Gazzetta Chimica Italiana, 23, 360-413.
  • Atwal, K. S., Rovnyak, G. C., O'Reilly, B. C., & Schwartz, J. (1989). Substituted 1, 4-dihydropyrimidines. 3. Synthesis of selectively functionalized 2-hetero-1, 4-dihydropyrimidines. The Journal of Organic Chemistry, 54(25), 5898-5907.
  • Banu, S., & Kumar, R. (2017). Synthesis, characterization and antimicrobial activity of some new N-formyl tetrahydropyrimidine derivatives. Chemical Review and Letters, 1(1), 1-8.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
  • Ranu, B. C., Hajra, A., & Jana, U. (2000). Indium (III) chloride-catalyzed one-pot synthesis of dihydropyrimidinones by a three-component coupling of 1, 3-dicarbonyl compounds, aldehydes, and urea: an improved procedure for the Biginelli reaction. The Journal of Organic Chemistry, 65(19), 6270-6272.
  • Gontova, T. M., Koshovyi, O. M., & Vlasov, S. V. (2022). Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action. ACS omega, 7(42), 37839-37851.
  • Kumar, A., & Maurya, R. A. (2008). An efficient one-pot synthesis of 3, 4-dihydropyrimidin-2-(1H)-ones catalyzed by L-proline in a solvent-free condition. Tetrahedron Letters, 49(29-30), 4569-4571.
  • Salehi, H., & Guo, Q. X. (2004). A facile and efficient one-pot synthesis of 3, 4-dihydropyrimidin-2 (1 H)-ones and their corresponding 2 (1 H)-thiones catalyzed by zinc chloride. Synthesis, 2004(09), 1373-1377.
  • Ma, Y., Qian, C., Wang, L., & Yang, M. (2000). Lanthanide triflate catalyzed Biginelli reaction. One-pot synthesis of dihydropyrimidinones under solvent-free conditions. The Journal of Organic Chemistry, 65(12), 3864-3868.
  • Kappe, C. O., Kumar, D., & Varma, R. S. (1999). Microwave-assisted high-speed parallel synthesis of 4-aryl-3, 4-dihydropyrimidin-2 (1H)-ones using a solventless Biginelli condensation protocol. Synthesis, 1999(10), 1799-1803.
  • Hu, E. H., Sidler, D. R., & Dolling, U. H. (1998). Unprecedented catalysis of the Biginelli reaction by a mild Lewis acid, ytterbium (III) triflate. The Journal of Organic Chemistry, 63(10), 3454-3457.

Sources

Spectroscopic data comparison of pyrimidine-4-carboxylate derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Comparative Guide to the Spectroscopic Data of Pyrimidine-4-carboxylate Derivatives

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Welcome to a comprehensive analysis of the spectroscopic characteristics of pyrimidine-4-carboxylate derivatives. This guide is designed for researchers, scientists, and professionals in drug development, offering an in-depth comparison of how subtle structural modifications to the pyrimidine-4-carboxylate scaffold are reflected in nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Our objective is to provide not just raw data, but a framework for its interpretation, grounded in established chemical principles.

The pyrimidine core is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents. The addition of a carboxylate group at the 4-position, and further substitutions on the ring, can dramatically alter the molecule's electronic properties and, consequently, its biological activity. Understanding the spectroscopic signatures of these derivatives is paramount for confirming their synthesis, elucidating their structure, and ensuring their purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For pyrimidine-4-carboxylate derivatives, both ¹H and ¹³C NMR provide invaluable information about the electronic environment of each atom.

¹H NMR Spectroscopy: Mapping the Proton Landscape

The chemical shifts (δ) of the protons on the pyrimidine ring are highly sensitive to the nature and position of substituents. The electron-withdrawing character of the two nitrogen atoms and the carboxylate group deshields the ring protons, causing them to resonate at a downfield region (typically >7.0 ppm).

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the pyrimidine-4-carboxylate derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving complex splitting patterns.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

    • Spectral Width: Set the spectral width to encompass all expected proton signals (e.g., 0-12 ppm).

    • Number of Scans: A minimum of 16 scans is recommended to ensure a good signal-to-noise ratio.

    • Relaxation Delay (d1): A delay of 1-2 seconds is generally adequate.

Comparative ¹H NMR Data of Selected Pyrimidine-4-carboxylate Derivatives

DerivativeH-2 (δ, ppm)H-5 (δ, ppm)H-6 (δ, ppm)Other Signals (δ, ppm)Solvent
Ethyl pyrimidine-4-carboxylate9.35 (s, 1H)8.01 (d, 1H, J=5.2 Hz)9.12 (d, 1H, J=5.2 Hz)4.45 (q, 2H, J=7.1 Hz), 1.42 (t, 3H, J=7.1 Hz)CDCl₃
Methyl 2-amino-pyrimidine-4-carboxylate8.65 (d, 1H, J=4.8 Hz)6.85 (d, 1H, J=4.8 Hz)-5.30 (s, 2H, NH₂), 3.90 (s, 3H, OCH₃)DMSO-d₆
Ethyl 2-chloro-pyrimidine-4-carboxylate-7.85 (d, 1H, J=5.0 Hz)8.90 (d, 1H, J=5.0 Hz)4.40 (q, 2H, J=7.2 Hz), 1.38 (t, 3H, J=7.2 Hz)CDCl₃

Data is representative and may vary slightly based on experimental conditions.

Interpretation of ¹H NMR Data:

  • H-2 Proton: The proton at the C-2 position is typically the most deshielded due to its proximity to both nitrogen atoms, resulting in a signal at the lowest field. The introduction of an electron-donating group (e.g., -NH₂) at C-2, as seen in Methyl 2-amino-pyrimidine-4-carboxylate, shields this position, causing an upfield shift of the adjacent H-6 proton.

  • H-5 and H-6 Protons: These protons typically appear as doublets due to coupling with each other. The presence of a substituent at C-2 or C-5 will influence their chemical shifts and may introduce further coupling.

  • Substituent Protons: The signals for the ester group (e.g., ethyl or methyl) will appear in the upfield region and their splitting patterns provide confirmation of the ester structure.

H_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Dissolve Sample in Deuterated Solvent B Transfer to NMR Tube A->B C Insert into Spectrometer B->C D Set Acquisition Parameters C->D E Acquire Spectrum D->E F Fourier Transform E->F G Phase & Baseline Correction F->G H Integration & Peak Picking G->H I Structural Elucidation H->I

Caption: Workflow for ¹H NMR analysis of pyrimidine-4-carboxylate derivatives.

¹³C NMR Spectroscopy: Unveiling the Carbon Framework

¹³C NMR spectroscopy provides complementary information to ¹H NMR by detailing the electronic environment of each carbon atom.

Comparative ¹³C NMR Data of Selected Pyrimidine-4-carboxylate Derivatives

DerivativeC-2 (δ, ppm)C-4 (δ, ppm)C-5 (δ, ppm)C-6 (δ, ppm)C=O (δ, ppm)Other Signals (δ, ppm)Solvent
Ethyl pyrimidine-4-carboxylate159.2157.8122.5151.0164.562.3, 14.1CDCl₃
Methyl 2-amino-pyrimidine-4-carboxylate163.1159.5110.2158.8166.052.5DMSO-d₆
Ethyl 2-chloro-pyrimidine-4-carboxylate161.5156.5124.0152.3163.862.8, 13.9CDCl₃

Data is representative and may vary slightly based on experimental conditions.

Interpretation of ¹³C NMR Data:

  • Carbonyl Carbon (C=O): The carboxylate carbon is the most deshielded carbon, typically appearing around 164-166 ppm.

  • Ring Carbons: The chemical shifts of the ring carbons are highly dependent on the attached substituents. For instance, the C-2 carbon in Methyl 2-amino-pyrimidine-4-carboxylate is shifted downfield due to the resonance effect of the amino group. Conversely, the electron-withdrawing chlorine atom in Ethyl 2-chloro-pyrimidine-4-carboxylate also results in a downfield shift of the C-2 carbon.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. For pyrimidine-4-carboxylate derivatives, the key vibrational bands are associated with the C=O of the ester, the C=N and C=C bonds of the pyrimidine ring, and the C-O bonds of the ester.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition Parameters:

    • Spectral Range: Scan from 4000 to 400 cm⁻¹.

    • Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

    • Number of Scans: Co-add 16-32 scans to obtain a high-quality spectrum.

  • Background Correction: Record a background spectrum of the clean ATR crystal before analyzing the sample.

Comparative IR Data of Selected Pyrimidine-4-carboxylate Derivatives

Derivativeν(C=O) (cm⁻¹)ν(C=N/C=C) (cm⁻¹)ν(C-O) (cm⁻¹)Other Key Bands (cm⁻¹)
Ethyl pyrimidine-4-carboxylate17251580, 15501250, 1100-
Methyl 2-amino-pyrimidine-4-carboxylate17101600, 15601240, 10903450, 3300 (N-H stretch)
Ethyl 2-chloro-pyrimidine-4-carboxylate17351570, 15401260, 1110780 (C-Cl stretch)

Interpretation of IR Data:

  • Carbonyl Stretch (ν(C=O)): This is a strong, sharp absorption band that is highly characteristic of the ester group. Its position is influenced by the electronic nature of the pyrimidine ring. Electron-withdrawing groups, such as the chlorine in Ethyl 2-chloro-pyrimidine-4-carboxylate, increase the bond order of the carbonyl group, leading to a higher stretching frequency.

  • Ring Vibrations (ν(C=N/C=C)): The pyrimidine ring exhibits several characteristic stretching vibrations in the 1600-1500 cm⁻¹ region.

  • C-O Stretches: The C-O stretches of the ester group typically appear as two strong bands in the 1300-1000 cm⁻¹ region.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an essential tool for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Infuse the sample solution into an ESI-MS system.

  • Acquisition Parameters:

    • Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

    • Mass Range: Set the mass range to cover the expected molecular weight of the compound.

Comparative MS Data of Selected Pyrimidine-4-carboxylate Derivatives

DerivativeMolecular FormulaCalculated Monoisotopic MassObserved [M+H]⁺ (m/z)Key Fragment Ions (m/z)
Ethyl pyrimidine-4-carboxylateC₇H₈N₂O₂152.0586153.0664125, 107, 79
Methyl 2-amino-pyrimidine-4-carboxylateC₆H₇N₃O₂153.0538154.0616122, 95
Ethyl 2-chloro-pyrimidine-4-carboxylateC₇H₇ClN₂O₂186.0196187.0274159, 141, 113

Interpretation of MS Data:

  • Molecular Ion Peak: The [M+H]⁺ peak provides confirmation of the molecular weight of the synthesized compound.

  • Fragmentation Pattern: The fragmentation pattern can offer structural insights. For example, the loss of the ester group is a common fragmentation pathway for these derivatives.

MS_Fragmentation M [M+H]⁺ Ethyl pyrimidine-4-carboxylate (m/z 153) F1 Loss of C₂H₄ (m/z 125) M->F1 -28 F2 Loss of C₂H₅O (m/z 107) M->F2 -46 F3 Loss of COOC₂H₅ (m/z 79) M->F3 -74

Caption: Common fragmentation pathways for Ethyl pyrimidine-4-carboxylate in ESI-MS.

Conclusion

The spectroscopic analysis of pyrimidine-4-carboxylate derivatives provides a wealth of structural information. By systematically comparing the NMR, IR, and MS data of different derivatives, one can confidently identify the synthesized compounds and gain insights into the electronic effects of various substituents. This guide serves as a foundational resource for researchers working with this important class of molecules, enabling more efficient and accurate characterization.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

A Researcher's Guide to In Vitro Validation of Novel Pyrimidine-Based Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents.[1] Among the myriad of chemical scaffolds explored, pyrimidine and its derivatives have consistently emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent antimicrobial effects.[2][3][4][5][6] This is, in part, due to the pyrimidine core's structural resemblance to nucleobases, allowing for interactions with essential biomolecules like enzymes and nucleic acids within microbial cells.[1][2][7]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic in vitro validation of the antimicrobial properties of novel pyrimidine compounds. We will journey through a logical sequence of widely accepted assays, from initial screening to more detailed characterization of antimicrobial activity. This guide emphasizes the causality behind experimental choices and adheres to the rigorous standards of scientific integrity, referencing authoritative guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][9][10][11][12][13]

For the purpose of this guide, we will follow the hypothetical journey of "Compound P," a novel pyrimidine derivative, as it undergoes a battery of in vitro antimicrobial tests.

The Foundational Assays: Determining Inhibitory and Cidal Concentrations

The initial assessment of a novel antimicrobial agent hinges on determining its potency. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are the cornerstones of this evaluation.

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[14][15][16] This is a fundamental parameter that establishes the baseline potency of the compound. The broth microdilution method is a widely accepted and high-throughput technique for determining MIC values.[14][17]

  • Preparation of Compound P Stock Solution: A stock solution of Compound P is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 1280 µg/mL).[18]

  • Serial Dilutions: In a 96-well microtiter plate, serial two-fold dilutions of Compound P are prepared in a cation-adjusted Mueller-Hinton Broth (CAMHB).[18] This creates a gradient of concentrations to test.

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus ATCC 29213) is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells.[15][18]

  • Inoculation and Incubation: Each well containing the diluted Compound P is inoculated with the bacterial suspension. A growth control well (bacteria and broth, no compound) and a sterility control well (broth only) are included.[18] The plate is then incubated at 35 ± 2°C for 16-24 hours.[15][18]

  • MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is the lowest concentration of Compound P at which there is no visible bacterial growth.[14][18]

Minimum Bactericidal Concentration (MBC)

While the MIC indicates growth inhibition, the MBC reveals the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[18][19][20][21] This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

  • Subculturing from MIC Plate: Following the MIC determination, a small aliquot (e.g., 10 µL) is taken from the wells showing no visible growth (the MIC well and wells with higher concentrations).[18]

  • Plating: The aliquots are plated onto a suitable agar medium, such as Mueller-Hinton Agar (MHA).[18]

  • Incubation: The agar plates are incubated at 35 ± 2°C for 18-24 hours.[18]

  • MBC Determination: The number of colonies on each plate is counted. The MBC is the lowest concentration of Compound P that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum.[18][19][20]

An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[18]

Comparative Performance of Compound P

To contextualize the efficacy of Compound P, its activity is compared against a standard-of-care antibiotic, Vancomycin, against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

CompoundOrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Compound P Staphylococcus aureus (MRSA) ATCC 43300482Bactericidal
Enterococcus faecalis (VRE) ATCC 512998162Bactericidal
Escherichia coli ATCC 2592264>128>2Bacteriostatic
Pseudomonas aeruginosa ATCC 27853128>128>1Bacteriostatic
Vancomycin Staphylococcus aureus (MRSA) ATCC 43300242Bactericidal
Enterococcus faecalis (VRE) ATCC 51299>256>256-Resistant
Escherichia coli ATCC 25922>256>256-Resistant
Pseudomonas aeruginosa ATCC 27853>256>256-Resistant

Analysis of the Data: The hypothetical data suggests that Compound P exhibits potent bactericidal activity against clinically significant drug-resistant Gram-positive bacteria, including MRSA and VRE. Notably, it shows activity against a Vancomycin-resistant E. faecalis strain. Its activity against Gram-negative bacteria is less potent and appears to be bacteriostatic. This initial profile is promising and warrants further investigation into its dynamics of killing and its effect on bacterial biofilms.

Delving Deeper: The Dynamics of Antimicrobial Action

Understanding the rate at which an antimicrobial agent kills bacteria provides valuable insight into its pharmacodynamics. The time-kill kinetics assay is the gold standard for this purpose.[22][23]

Time-Kill Kinetics Assay

This assay measures the decrease in a bacterial population over time in the presence of an antimicrobial agent.[24][25] It can confirm bactericidal or bacteriostatic activity and reveal concentration-dependent or time-dependent killing.[23]

  • Culture Preparation: A standardized bacterial suspension (e.g., S. aureus MRSA ATCC 43300) is prepared in broth.

  • Exposure to Compound P: The bacterial culture is exposed to various concentrations of Compound P (e.g., 1x MIC, 2x MIC, and 4x MIC) and a growth control (no compound).

  • Sampling Over Time: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), aliquots are withdrawn from each culture.[26]

  • Enumeration: The aliquots are serially diluted, plated on agar, and incubated. The number of viable bacteria (CFU/mL) is then determined.

  • Data Analysis: The log₁₀ CFU/mL is plotted against time for each concentration. A ≥3-log₁₀ (99.9%) reduction in CFU/mL is indicative of bactericidal activity.[22]

Time_Kill_Assay_Workflow cluster_prep Preparation cluster_exposure Exposure & Sampling cluster_analysis Analysis start Start culture Bacterial Culture (e.g., MRSA) start->culture exposure Incubate and Expose Bacteria culture->exposure compound Compound P (Multiple Concentrations) compound->exposure sampling Collect Samples at Time Points (0, 2, 4, 8, 24h) exposure->sampling Time-course plating Serial Dilution & Plating sampling->plating counting Count CFUs plating->counting plotting Plot log10 CFU/mL vs. Time counting->plotting end Determine Killing Kinetics plotting->end

Caption: Workflow for a time-kill kinetics assay.

Addressing a Major Challenge: Bacterial Biofilms

Bacteria often exist in complex, surface-attached communities called biofilms, which are notoriously resistant to conventional antibiotics.[27] Evaluating the efficacy of a novel compound against biofilms is therefore a critical step. The crystal violet assay is a common method for quantifying biofilm mass.[27][28][29][30]

Anti-Biofilm Assay

This assay assesses the ability of a compound to either inhibit the formation of a biofilm or eradicate an established biofilm.

  • Biofilm Formation: A standardized bacterial suspension is added to the wells of a microtiter plate and incubated for a period (e.g., 24 hours) to allow for biofilm formation.[31] For inhibition assays, Compound P is added at the beginning of the incubation. For eradication assays, the planktonic cells are removed after biofilm formation, and then Compound P is added to the established biofilms.

  • Washing: The wells are gently washed to remove non-adherent, planktonic bacteria.[31]

  • Staining: The remaining biofilms are stained with a 0.1% crystal violet solution.[28][31]

  • Solubilization: After washing away the excess stain, the crystal violet that has stained the biofilm is solubilized with a solvent such as 30% acetic acid or ethanol.[28][29]

  • Quantification: The absorbance of the solubilized crystal violet is measured using a plate reader. The absorbance is proportional to the biofilm mass.

Anti_Biofilm_Assay_Workflow cluster_setup Setup & Incubation cluster_treatment Treatment & Staining cluster_quantification Quantification start Start inoculate Inoculate Plate with Bacteria start->inoculate incubate Incubate to Form Biofilm inoculate->incubate wash1 Wash to Remove Planktonic Cells incubate->wash1 add_compound Add Compound P (Eradication Assay) wash1->add_compound stain Stain with Crystal Violet add_compound->stain wash2 Wash Excess Stain stain->wash2 solubilize Solubilize Bound Stain wash2->solubilize read Measure Absorbance solubilize->read end Quantify Biofilm Mass read->end

Caption: Workflow for an anti-biofilm eradication assay.

Conclusion and Future Directions

The in vitro validation of novel pyrimidine compounds is a systematic process that builds a comprehensive profile of their antimicrobial properties. By employing a tiered approach, from foundational MIC and MBC assays to more complex time-kill and anti-biofilm studies, researchers can effectively characterize the potential of these compounds. The hypothetical data for Compound P demonstrates a promising profile, particularly against drug-resistant Gram-positive pathogens.

The journey from a promising in vitro profile to a clinically viable drug is long and arduous. The next logical steps for a compound like Compound P would include investigating its mechanism of action, which for some pyrimidines involves inhibiting FtsZ polymerization and bacterial cell division.[7][32] Additionally, assessing its cytotoxicity against mammalian cell lines is crucial to determine its therapeutic index. This rigorous, evidence-based approach is paramount in the quest for the next generation of antimicrobial agents.

References

  • Emery Pharma. Time-Kill Kinetics Assay. [Link]

  • Desai, N. C., et al. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Archiv der Pharmazie, 354(9), e2100119. [Link]

  • Nammalwar, B., & Bunce, R. A. (2024). Recent Advances in Pyrimidine-Based Drugs. Molecules, 29(1), 125. [Link]

  • Finger, L. D., et al. (2023). Marketed drugs containing the pyrimidine scaffold. RSC Medicinal Chemistry, 14(10), 1851-1889. [Link]

  • Khan, D. D., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 10(4), e25950. [Link]

  • Zhuang, J., & Ma, S. (2020). Recent Development of Pyrimidine-Containing Antimicrobial Agents. ChemMedChem, 15(20), 1875–1886. [Link]

  • Microbe Investigations. Minimum Inhibitory Concentration (MIC) Test. [Link]

  • Creative Diagnostics. Minimum Bactericidal Concentration (MBC) Assay. [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Al-Abdullah, E. S., et al. (2015). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules, 20(8), 14827–14846. [Link]

  • Wiegand, I., et al. (2008). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols, 3(2), 163–175. [Link]

  • Nelson Labs. Time-Kill Evaluations. [Link]

  • Association for Biology Laboratory Education. (2018). Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. [Link]

  • Southeast Asian Fisheries Development Center, Aquaculture Department. (2011). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. [Link]

  • El-Damasy, A. K., et al. (2022). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 355(11), e2200329. [Link]

  • Microbe Investigations. Minimum Bactericidal Concentration (MBC) Test. [Link]

  • Zeid, M. M., et al. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design, 31(14). [Link]

  • Shelar, U. B., et al. (2022). Review on Antimicrobial Activity of Pyrimidine. Journal of Current Pharma Research, 14(3), 33-40. [Link]

  • Ansari, F. A., et al. (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. International Journal of Molecular Sciences, 24(22), 16104. [Link]

  • Sztanke, K., et al. (2013). Synthesis and antibacterial properties of pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 23(6), 1743–1748. [Link]

  • UCSB, MIT and Caltech. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. [Link]

  • de la Fuente-Núñez, C., et al. (2016). A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries. Journal of Visualized Experiments, (118), 54684. [Link]

  • Shelar, U. B., et al. (2022). Review on Antimicrobial Activity of Pyrimidine. Journal of Current Pharma Research, 14(3), 33-40. [Link]

  • BMG Labtech. (2020). Testing novel bacteriophages for antibacterial properties with a crystal violet biofilm quantification assay. [Link]

  • Bio-protocol. (2017). Crystal violet assay. [Link]

  • Clinical and Laboratory Standards Institute. Antimicrobial Susceptibility Testing. [Link]

  • Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. [Link]

  • Macia, M. D., et al. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), e50995. [Link]

  • Zhuang, J., & Ma, S. (2020). Recent Development of Pyrimidine-Containing Antimicrobial Agents. ChemMedChem, 15(20), 1875–1886. [Link]

  • Clinical and Laboratory Standards Institute. (2023). M100 - Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • Clinical and Laboratory Standards Institute. M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. EUCAST - Home. [Link]

  • Clinical and Laboratory Standards Institute. (2024). CLSI 2024 M100Ed34(1). [Link]

  • Li, G., et al. (2019). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Advances, 9(12), 6585–6591. [Link]

  • Pacific BioLabs. Time Kill Testing. [Link]

  • Singh, S., et al. (2024). Anticancer and Antibacterial Activeness of Fused Pyrimidines: Newfangled Updates. Current Organic Chemistry, 28(1), 2-3. [Link]

  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. Guidance Documents. [Link]

  • Agyeman, K., et al. (2020). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. Evidence-Based Complementary and Alternative Medicine, 2020, 8063069. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2024). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]

  • Giske, C. G., et al. (2011). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection, 17(10), 1453–1454. [Link]

  • Shihad, M. I., et al. (2022). In vitro Antimicrobial Activity Profile of Modified Pyrimidine Nucleosides Derivatives. Journal of Pharmaceutical Research International, 34(38A), 34-45. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2024). Breakpoint tables for interpretation of MICs and zone diameters. Version 14.0. [Link]

  • Al-Ostath, R. A., et al. (2025). Synthesis of new pyrimidine derivatives and study their antibacterial activity: Computational and in vitro assessment. Journal of the Indian Chemical Society, 102(9), 101683. [Link]

  • El-Metwaly, A. M., et al. (2021). Synthesis and antimicrobial activity of some novel 1,2-dihydro-[2][4][22]triazolo[1,5-a]pyrimidines bearing amino acid moiety. RSC Advances, 11(4), 2320–2334. [Link]

  • Patel, N. B., et al. (2011). SYNTHESIS AND IN-VITRO ANTIMICROBIAL ACTIVITY OF PYRIMIDINE DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences, 3(Suppl 5), 118-121. [Link]

  • ResearchGate. (2019). Antibacterial activity of pyrimidine derivatives. [Link]

Sources

A Comparative Study of Dihydropyrimidine and Dihydropyridine Calcium Channel Blockers: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of cardiovascular therapeutics, calcium channel blockers (CCBs) remain a cornerstone for the management of hypertension and angina. Among the various classes of CCBs, dihydropyridines (DHPs) are the most widely prescribed, lauded for their potent vasodilatory effects. However, a structurally related class of compounds, the dihydropyrimidines (DHPMs), has emerged as a compelling alternative, demonstrating a unique pharmacological profile and therapeutic potential. This guide provides an in-depth comparative analysis of dihydropyrimidine and dihydropyridine calcium channel blockers, offering experimental data and methodological insights to inform future research and drug development endeavors.

Structural and Synthetic Overview: A Tale of Two Heterocycles

The fundamental difference between these two classes lies in their core heterocyclic structure. Dihydropyridines are based on a 1,4-dihydropyridine ring, while dihydropyrimidines possess a 3,4-dihydropyrimidin-2(1H)-one or -thione scaffold. This seemingly subtle structural variation has profound implications for their synthesis, stability, and biological activity.

Dihydropyridine Synthesis: The classical approach to synthesizing the 1,4-dihydropyridine core is the Hantzsch synthesis . This one-pot multicomponent reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonium salt. The versatility of the Hantzsch reaction allows for the introduction of various substituents on the dihydropyridine ring, enabling the fine-tuning of the compound's pharmacological properties.

Dihydropyrimidine Synthesis: The synthesis of dihydropyrimidines is most commonly achieved through the Biginelli reaction . This acid-catalyzed, three-component condensation reaction involves an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and urea or thiourea. The Biginelli reaction is known for its operational simplicity and the ability to generate a diverse library of dihydropyrimidine derivatives.[1]

FeatureDihydropyridinesDihydropyrimidines
Core Heterocycle 1,4-Dihydropyridine3,4-Dihydropyrimidin-2(1H)-one/thione
Primary Synthesis Hantzsch SynthesisBiginelli Reaction

Mechanism of Action: Targeting the L-type Calcium Channel

Both dihydropyridines and dihydropyrimidines exert their primary therapeutic effect by blocking L-type voltage-gated calcium channels (Ca_v1.2).[2] These channels are crucial for regulating calcium influx into vascular smooth muscle cells and cardiac myocytes. By inhibiting this influx, these compounds lead to vasodilation and a reduction in blood pressure.[3]

However, the key distinction lies in their tissue selectivity. Dihydropyridines exhibit a greater selectivity for the L-type calcium channels in vascular smooth muscle , resulting in potent vasodilation and a significant reduction in peripheral resistance.[2] In contrast, while still effective vasodilators, dihydropyrimidines and other non-dihydropyridine CCBs have a more pronounced effect on the L-type calcium channels in the myocardium .[2] This can lead to negative inotropic (reduced contractility) and chronotropic (reduced heart rate) effects.[2]

cluster_DHP Dihydropyridine Action cluster_DHPM Dihydropyrimidine Action DHP Dihydropyridine Vascular_Smooth_Muscle Vascular Smooth Muscle L-type Ca2+ Channels DHP->Vascular_Smooth_Muscle High Selectivity Vasodilation Potent Vasodilation Vascular_Smooth_Muscle->Vasodilation DHPM Dihydropyrimidine Myocardium Myocardial L-type Ca2+ Channels DHPM->Myocardium Vascular_Smooth_Muscle2 Vascular Smooth Muscle L-type Ca2+ Channels DHPM->Vascular_Smooth_Muscle2 Negative_Inotropy Negative Inotropy & Chronotropy Myocardium->Negative_Inotropy Vasodilation2 Vasodilation Vascular_Smooth_Muscle2->Vasodilation2

Figure 1: Comparative Mechanism of Action.

In Vitro Performance: A Quantitative Comparison

The potency of calcium channel blockers is typically quantified by their half-maximal inhibitory concentration (IC50) on L-type calcium channels. Lower IC50 values indicate higher potency. The following table summarizes representative IC50 values for exemplary dihydropyridine and dihydropyrimidine compounds from various studies.

Compound ClassCompoundCell LineIC50 (nM)Reference
DihydropyridineNifedipineRat Aorta2.9[1]
DihydropyridineAmlodipineA7r5 (rat aortic smooth muscle)~450 (converted from µg/ml)[4]
DihydropyrimidineSQ 32,547Rat Aorta5.5[1]
DihydropyrimidineSQ 32,926Rat Aorta8.1[1]
DihydropyrimidineCompound 12aIn vitro assayEquipotent to nifedipine[5]

As the data indicates, certain dihydropyrimidine derivatives, such as SQ 32,547 and SQ 32,926, exhibit IC50 values that are comparable to the well-established dihydropyridine, nifedipine, demonstrating their potent calcium channel blocking activity.[1] Furthermore, the dihydropyrimidine compound 12a was found to be equipotent to both nifedipine and amlodipine in vitro.[5]

Experimental Protocols for In Vitro Evaluation

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the inhibitory effect of a compound on L-type calcium channel currents.

Objective: To determine the IC50 value of a test compound.

Methodology:

  • Isolate vascular smooth muscle cells or use a cell line expressing L-type calcium channels (e.g., A7r5).

  • Establish a whole-cell patch-clamp configuration.

  • Apply depolarizing voltage steps to elicit L-type calcium currents (I_Ca,L_).

  • Record baseline currents.

  • Perfuse the cell with increasing concentrations of the test compound and record the corresponding I_Ca,L_.

  • Analyze the data by plotting the percentage of current inhibition against the compound concentration to determine the IC50 value.[3]

start Start cell_prep Cell Preparation (e.g., A7r5 cells) start->cell_prep patch Whole-Cell Patch cell_prep->patch depolarize Depolarizing Pulse patch->depolarize record_base Record Baseline I_Ca,L depolarize->record_base perfuse Perfuse with Test Compound record_base->perfuse record_test Record I_Ca,L perfuse->record_test data_analysis Data Analysis (IC50 determination) record_test->data_analysis end End data_analysis->end

Figure 2: Patch-Clamp Experimental Workflow.

In Vivo Efficacy in Animal Models of Hypertension

The antihypertensive effects of dihydropyrimidines and dihydropyridines are commonly evaluated in the Spontaneously Hypertensive Rat (SHR) model, which closely mimics human essential hypertension.

| Compound Class | Compound | Animal Model | Dose | Effect on Blood Pressure | Reference | |---|---|---|---|---| | Dihydropyridine | Amlodipine | SHR | 10 mg/kg/day | Significant reduction in blood pressure and regression of left ventricular mass |[6] | | Dihydropyridine | Nicardipine | Nephrotic SHR | 3 or 10 mg/kg (single oral dose) | Dose-dependent decrease in blood pressure |[7] | | Dihydropyrimidine | Compound 12a | SHR | Not specified | More potent and longer acting than nifedipine; comparable to amlodipine |[5] | | Dihydropyrimidine | SQ 32,547 & SQ 32,926 | Pacing-induced ischemia in dogs | Not specified | Reduced ST-segment elevation |[1] |

Studies have shown that dihydropyrimidine compound 12a is not only more potent but also has a longer duration of action than nifedipine in SHR, with a profile that compares favorably to the long-acting amlodipine.[5] This suggests that dihydropyrimidines have the potential for once-daily dosing, a crucial factor for patient compliance in chronic hypertension management.

Pharmacokinetics and Side Effect Profiles: A Comparative Overview

While both classes of drugs are effective antihypertensives, their pharmacokinetic and side effect profiles can differ significantly, influencing their clinical utility.

Pharmacokinetics: Dihydropyridines, particularly the first-generation compounds like nifedipine, often have a short half-life, necessitating multiple daily doses or the use of extended-release formulations.[8] Newer generation dihydropyridines like amlodipine have inherently longer half-lives.[8] Some dihydropyrimidines have also demonstrated long-acting properties in vivo.[5]

Side Effects: The potent vasodilation caused by dihydropyridines can lead to characteristic side effects such as headache, flushing, dizziness, and peripheral edema.[9] Reflex tachycardia can also occur, particularly with short-acting formulations.[10] In contrast, while dihydropyrimidines can also cause vasodilation-related side effects, their greater effect on the myocardium may lead to a different adverse event profile, with a potentially lower incidence of reflex tachycardia.[2] However, this can also increase the risk of bradycardia and AV block.[10]

Future Directions and Conclusion

Dihydropyrimidines represent a promising class of calcium channel blockers with a distinct pharmacological profile compared to the well-established dihydropyridines. Their potent L-type calcium channel blocking activity, coupled with a potentially more favorable pharmacokinetic and side effect profile, warrants further investigation. For researchers and drug development professionals, the exploration of the dihydropyrimidine scaffold offers a fertile ground for the discovery of novel cardiovascular therapeutics. The Biginelli reaction provides a robust and versatile platform for the synthesis of diverse dihydropyrimidine libraries, and the experimental protocols outlined in this guide can serve as a roadmap for their comprehensive evaluation. As our understanding of the subtle yet significant differences between these two classes of calcium channel blockers deepens, so too will our ability to develop safer and more effective treatments for cardiovascular diseases.

References

  • StatPearls. Calcium Channel Blockers. NCBI Bookshelf. [Link]

  • Novel 1, 4-dihydropyridines for L-type calcium channel as antagonists for cadmium toxicity. Scientific Reports. [Link]

  • Effects of the dihydropyridine calcium channel blocker amlodipine on ventricular and atrial protein synthesis in an aortic constriction model of hypertension and, following chronic treatment, in the left ventricle of SHR rats. PubMed. [Link]

  • Pharmacologic profile of the dihydropyrimidine calcium channel blockers SQ 32547 and SQ 32926 [correction of SQ 32946]. PubMed. [Link]

  • IC50 values for L-type calcium channel block obtained with... ResearchGate. [Link]

  • Effects of dihydropyridine Ca blockers on the renal function in nephrotic spontaneously hypertensive rat (SHR). PubMed. [Link]

  • Differential effects of 1,4-dihydropyridine calcium channel blockers: therapeutic implications. PubMed. [Link]

  • Dihydropyridine calcium channel blockers examples. AluSteel. [Link]

  • Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Pyrimidine Derivatives as Potential Calcium Channel Blockers. MDPI. [Link]

  • Dihydropyrimidine calcium channel blockers. 4. Basic 3-substituted-4-aryl-1,4-dihydropyrimidine-5-carboxylic acid esters. Potent antihypertensive agents. PubMed. [Link]

  • Calcium Channel Blockers | Mechanism of Action, Indications, Adverse Reactions, Contraindications. YouTube. [Link]

  • Synthesis and in-vitro screening of novel dihydropyrimidine derivatives as potential calcium channel blockers. Der Pharma Chemica. [Link]

  • Dihydropyridine calcium channel blockers: basic pharmacological similarities but fundamental therapeutic differences. PubMed. [Link]

  • Long-acting dihydropyridine calcium-channel blockers and sympathetic nervous system activity in hypertension: a literature review comparing amlodipine and nifedipine GITS. PubMed. [Link]

  • Dihydropyridines as Calcium Channel Blockers: An Overview. MedCrave online. [Link]

  • New generations of dihydropyridines for treatment of hypertension. PMC. [Link]

Sources

A Comparative Guide to the Definitive Structural Elucidation of Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is not merely a procedural step; it is the bedrock upon which all subsequent research is built. The precise arrangement of atoms dictates a compound's physical properties, its interaction with biological targets, and ultimately, its therapeutic potential. The subject of this guide, Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate, belongs to the pyrimidine class of heterocyclic compounds, a privileged scaffold in medicinal chemistry renowned for its presence in nucleic acids and a wide array of pharmacologically active agents.[1][2] This guide provides an in-depth comparison of analytical techniques for its structural confirmation, with a primary focus on the gold-standard method: Single-Crystal X-ray Diffraction.

We will explore the causality behind experimental choices, present self-validating protocols, and compare the definitive data from crystallography with complementary spectroscopic and computational methods.

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

Single-Crystal X-ray Diffraction stands alone as the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state.[3] It provides an atomic-level map, revealing not just the connectivity of atoms, but their exact spatial coordinates, bond lengths, bond angles, and intermolecular interactions within the crystal lattice.[4][5] This level of detail is indispensable for confirming stereochemistry, identifying polymorphic forms, and understanding the solid-state properties that impact drug formulation and bioavailability.

Causality in the SC-XRD Workflow

The success of an SC-XRD experiment hinges on the quality of a single crystal. The entire process is designed to translate the diffraction pattern of X-rays by the crystal's ordered electron density into a refined 3D model of the molecule.

Experimental Protocol: Single-Crystal X-ray Diffraction

This protocol outlines a self-validating system for obtaining a publication-quality crystal structure.

Part A: Crystal Growth (The Art of Patience)

  • Scientist's Note: The goal is to encourage molecules to slowly arrange themselves into a highly ordered, single-crystal lattice. Rapid precipitation leads to amorphous solids or microcrystalline powders, which are unsuitable for this technique. The choice of solvent is critical; the ideal solvent dissolves the compound moderately and has a suitable vapor pressure for slow evaporation.

  • Solubilization: Dissolve ~5-10 mg of high-purity Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate in a minimal amount of a suitable solvent or solvent system (e.g., Methanol, Ethanol, or a mixture like Chloroform/Methanol[6]) in a small, clean vial.

  • Slow Evaporation: Cover the vial with a cap, pierced with a needle. This restricts the rate of solvent evaporation. Place the vial in a vibration-free environment at a constant temperature.

  • Monitoring: Observe the vial daily for the formation of small, clear crystals with well-defined facets. This process can take several days to weeks.[7]

  • Crystal Selection: Once suitable crystals have formed (typically 50-250 microns in size[5]), select an optically clear, defect-free crystal using a microscope and a micromanipulator.

Part B: Data Collection

  • Scientist's Note: The crystal is mounted and cooled to minimize thermal vibration of the atoms, which sharpens the diffraction data. It is then rotated in a monochromatic X-ray beam to capture a complete sphere of diffraction data.

  • Mounting: Secure the selected crystal on a goniometer head using a cryoprotectant oil.

  • Cryo-cooling: Immediately place the mounted crystal into a stream of cold nitrogen gas (typically 100 K) on the diffractometer.

  • Data Acquisition: Using the instrument's software, perform an initial unit cell determination. Once confirmed, proceed with a full data collection strategy, rotating the crystal and collecting diffraction frames until a complete and redundant dataset is obtained. Modern diffractometers automate this process.[8]

Part C: Structure Solution and Refinement

  • Scientist's Note: The collected diffraction intensities are used to generate an initial electron density map. An initial model of the molecule is placed into this map and then refined against the experimental data until the calculated and observed diffraction patterns match as closely as possible.

  • Data Reduction: Integrate the raw diffraction images to produce a list of reflection intensities.

  • Structure Solution: Use direct methods or Patterson methods (e.g., using software like SHELXT) to solve the "phase problem" and generate an initial electron density map and molecular model.

  • Refinement: Refine the atomic positions, and their thermal displacement parameters against the experimental data using full-matrix least-squares refinement (e.g., using SHELXL). This iterative process minimizes the difference between the observed and calculated structure factors.

  • Validation: The final model is validated using metrics such as the R1 factor (a measure of agreement between the model and the data) and by checking for any unresolved electron density or structural inconsistencies. The final output is typically a Crystallographic Information File (CIF).

Workflow Visualization: SC-XRD

sc_xrd_workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination Purified_Compound Purified Compound Crystal_Growth Crystal Growth (Slow Evaporation) Purified_Compound->Crystal_Growth Dissolve Select_Crystal Select Single Crystal Crystal_Growth->Select_Crystal Mount_Cool Mount & Cryo-cool (100 K) Select_Crystal->Mount_Cool Data_Collection X-ray Data Collection (Diffractometer) Mount_Cool->Data_Collection Solve_Structure Solve Phase Problem (e.g., SHELXT) Data_Collection->Solve_Structure Diffraction Data Refine_Model Refine Atomic Model (e.g., SHELXL) Solve_Structure->Refine_Model Initial Model Validate_CIF Validate & Output CIF Refine_Model->Validate_CIF Refined Model Final_Structure Unambiguous 3D Structure Validate_CIF->Final_Structure nmr_workflow cluster_nmr_prep Sample Preparation cluster_nmr_acq Data Acquisition cluster_nmr_analysis Data Interpretation Compound_NMR Compound in Deuterated Solvent Acquire_1D Acquire 1D Spectra (¹H, ¹³C) Compound_NMR->Acquire_1D Acquire_2D Acquire 2D Spectra (COSY, HSQC) Acquire_1D->Acquire_2D If needed Analyze_Spectra Analyze Shifts, Couplings, Correlations Acquire_2D->Analyze_Spectra Proposed_Structure Connectivity Map (2D Structure) Analyze_Spectra->Proposed_Structure

Caption: Workflow for NMR Spectroscopic Analysis.

B. Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ionized molecules. [9]Its primary role in structural confirmation is to determine the molecular weight and elemental composition.

Causality & Insights

  • Molecular Weight Confirmation: High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the compound's elemental formula. This is a critical check to confirm that the synthesized compound is the intended product.

  • Fragmentation Analysis: In electron impact (EI) ionization, the molecule fragments in a reproducible manner. [10]Analyzing this fragmentation pattern can provide clues about the molecule's structure, corroborating findings from other methods. [11][12] Experimental Protocol: Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Introduce the sample into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI) via direct infusion or coupled with liquid chromatography (LC-MS).

  • Data Acquisition: Acquire the mass spectrum, ensuring the mass analyzer is calibrated to provide high mass accuracy.

  • Data Analysis: Determine the m/z of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻). Use the instrument's software to calculate the elemental composition corresponding to the measured accurate mass.

Workflow Visualization: Mass Spectrometry

ms_workflow cluster_ms_prep Sample Preparation cluster_ms_acq Analysis cluster_ms_analysis Data Output Compound_MS Dilute Solution of Compound Ionization Ionization (e.g., ESI) Compound_MS->Ionization Mass_Analysis Mass Analysis (e.g., TOF) Ionization->Mass_Analysis Mass_Spectrum Mass Spectrum (m/z vs. Intensity) Mass_Analysis->Mass_Spectrum Elemental_Formula Molecular Weight & Elemental Formula Mass_Spectrum->Elemental_Formula

Caption: Workflow for High-Resolution Mass Spectrometry.

C. Computational Crystal Structure Prediction (CSP)

CSP is a rapidly advancing computational field that aims to predict the crystal structures of a molecule based solely on its chemical diagram. [13]It uses sophisticated algorithms and energy calculations to find the most thermodynamically stable packing arrangements. [14] Causality & Insights

  • Polymorph Screening: CSP can generate a landscape of potential, low-energy crystal structures. This is invaluable in the pharmaceutical industry for identifying potential polymorphs, which can have different physical properties and must be controlled. [15]* Structure Solution from Powder Data: When single crystals are unavailable, CSP can be used in conjunction with powder X-ray diffraction (PXRD) data to solve a crystal structure. [16]Predicted structures are compared against the experimental powder pattern to find the best match.

Workflow Overview: CSP

  • Conformer Search: Generate low-energy conformations of the isolated molecule.

  • Packing Generation: Use algorithms to generate thousands of plausible crystal packing arrangements in various space groups.

  • Lattice Energy Minimization: Optimize the geometry of these predicted structures and rank them by their calculated lattice energy.

  • Comparison: Compare the predicted low-energy structures with experimental data (from SC-XRD or PXRD) for validation.

Head-to-Head Comparison

The choice of analytical technique depends on the specific question being asked. For the definitive, unambiguous confirmation of the 3D structure of Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate, the data clearly favors one method, while others provide essential, corroborating evidence.

FeatureSingle-Crystal X-ray Diffraction (SC-XRD)NMR SpectroscopyMass Spectrometry (MS)Crystal Structure Prediction (CSP)
Primary Information Absolute 3D atomic coordinates, bond lengths/angles, stereochemistry, packingAtomic connectivity (2D structure), chemical environment of nucleiMolecular weight, elemental formula, fragmentation patternsPredicted stable crystal packing arrangements
Sample Requirement High-quality single crystal (0.05-0.25 mm)1-10 mg dissolved in deuterated solvent<1 mg, in solutionChemical diagram only
Sample State Solid (Crystalline)SolutionSolution/SolidIn Silico
Destructive? NoNoYes (consumes sample)N/A
Key Advantage Unambiguous 3D structure determinationExcellent for structural elucidation in solution; high throughputHigh sensitivity; confirms elemental formulaPredicts polymorphism; useful when crystals are unavailable
Key Limitation Requires a suitable single crystal, which can be difficult to growDoes not provide solid-state packing information or absolute stereochemistryProvides no 3D spatial informationPredictive, not experimental; requires experimental validation

Conclusion

For the task of confirming the structure of Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate, a multi-faceted approach is optimal, but the roles of each technique are distinct. Mass Spectrometry provides the initial validation of the molecular formula. NMR Spectroscopy meticulously pieces together the 2D molecular framework, confirming that the atoms are connected in the correct sequence.

However, only Single-Crystal X-ray Diffraction delivers the final, unequivocal proof. It elevates the structural knowledge from a 2D connectivity map to a precise, three-dimensional reality, resolving any ambiguity in stereochemistry and revealing the crucial intermolecular interactions that govern the compound's behavior in the solid state. While Crystal Structure Prediction offers powerful predictive insights, especially for polymorphism, it is the experimental data from SC-XRD that serves as the ultimate arbiter. For drug development professionals, where certainty is paramount, the investment in growing a crystal and performing SC-XRD analysis is the most reliable path to definitively confirming the structure of a new chemical entity.

References

  • Wikipedia. Crystal structure prediction.
  • Geronikaki, A., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI.
  • Porter, Q. N. Mass Spectrometry of Heterocyclic Compounds. Google Books.
  • ACS Fall 2025.
  • Schrödinger. (2024).
  • Maricopa Open Digital Press. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy.
  • Kumar, A., et al. (2023).
  • IJPPR. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review.
  • Spiteller, G. (1966). Mass Spectrometry of Heterocyclic Compounds. SciSpace.
  • Semantic Scholar. Synthesis of New Pyrimidine Derivatives, Study of Anti-Сancer Activity, Structural Properties, and Molecular Docking.
  • Taylor & Francis Online. (2004). Computational prediction of organic crystal structures and polymorphism.
  • ResearchGate. Prediction of small molecule crystal structures.
  • Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
  • Pawsey.
  • Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. [Link]

  • BenchChem.
  • ResearchGate. (2015).
  • Canadian Science Publishing. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.
  • ResearchGate. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.
  • Nature. (2021). Rapid prediction of molecular crystal structures using simple topological and physical descriptors.
  • El-Sayed, W. A., et al. (2022).
  • Excillum. Small molecule crystallography.
  • MDPI. (2022).
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • LinkedIn. (2024).
  • ResearchGate. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines.
  • DTIC. (1971). Mass Spectrometry of Heterocyclic Compounds.
  • ACS Publications. (2022).
  • Springer Nature Experiments. Results for "Single Crystal X-ray Diffraction".
  • SERC (Carleton). (2007). Single-crystal X-ray Diffraction.
  • Thenmozhi, M., et al. (2012). Ethyl 4-(4-ethoxyphenyl)
  • Richter, S. N., et al. (2023). Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate.
  • ChemicalBook. (2024).
  • MDPI. (2021). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies.
  • ResearchGate. (2007). Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylamino)

Sources

A Senior Application Scientist's Guide to Cross-Referencing NMR Data for Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the structural elucidation of novel pyrimidine derivatives is a cornerstone of advancing therapeutic innovation. Nuclear Magnetic Resonance (NMR) spectroscopy is the undisputed workhorse for this task. However, the reliability of structural assignment hinges on the careful comparison and cross-referencing of spectral data. This guide provides an in-depth methodology for the rigorous cross-referencing of NMR data for pyrimidine derivatives, drawing upon established best practices and real-world experimental insights.

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Accurate interpretation of its NMR spectra is therefore not just an academic exercise but a critical step in ensuring the integrity of research and development programs. This guide will walk you through the essential steps of acquiring high-quality NMR data, the nuances of data comparison across different studies, and the utilization of spectral databases for robust validation.

I. The Foundation: Acquiring High-Quality NMR Data

Before any meaningful cross-referencing can occur, one must ensure the quality and reliability of the primary NMR data. The choices made during sample preparation and data acquisition have a profound impact on the final spectrum and its comparability with literature values.

This protocol is designed to yield high-resolution spectra suitable for detailed structural analysis and comparison.

1. Sample Preparation:

  • Analyte Purity: Begin with a sample of the highest possible purity. Impurities can introduce extraneous signals that complicate spectral interpretation. The purity of key compounds should be confirmed by methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)[1].

  • Solvent Selection: The choice of deuterated solvent is critical as it can influence chemical shifts[2][3].

    • Common Solvents: Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), Methanol-d₄ (CD₃OD), and Acetone-d₆ are commonly used.

    • Rationale: DMSO-d₆ is particularly useful for pyrimidine derivatives with exchangeable protons (e.g., -NH₂, -OH) as it slows down the exchange rate, allowing for their observation. CDCl₃ is a good general-purpose solvent for many organic molecules. When comparing data, it is imperative to use the same solvent as the reference study. A comprehensive list of chemical shifts for common impurities in various deuterated solvents is available and should be consulted[4][5].

  • Concentration: Aim for a concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent. For quantitative NMR, precise weighing of both the analyte and an internal standard is necessary[6].

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm[7]. For aqueous samples, a water-soluble standard like 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) can be used[4].

2. NMR Data Acquisition:

  • Instrumentation: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: A sweep width of -2 to 12 ppm is generally adequate for most pyrimidine derivatives.

    • Acquisition Time: An acquisition time of 2-4 seconds ensures good digital resolution.

    • Relaxation Delay: A relaxation delay of 1-5 seconds is crucial for accurate integration, especially in quantitative measurements.

    • Number of Scans: The number of scans should be adjusted to achieve an adequate signal-to-noise ratio (S/N > 100:1 for key signals).

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard.

    • Spectral Width: A sweep width of 0 to 200 ppm is typical.

    • Acquisition Time: An acquisition time of 1-2 seconds.

    • Relaxation Delay: A relaxation delay of 2-5 seconds. For quaternary carbons, which have longer relaxation times, a longer delay may be necessary for accurate quantitation.

    • Number of Scans: A significantly larger number of scans is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

  • 2D NMR Experiments: For unambiguous assignment of proton and carbon signals, especially in complex pyrimidine derivatives, 2D NMR experiments are indispensable.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and piecing together the molecular framework.

The American Chemical Society (ACS) provides detailed guidelines for reporting NMR data, which serve as an excellent benchmark for the quality and completeness of the information required for publication and cross-referencing[1][8].

II. The Workflow of Cross-Referencing

A systematic approach is essential for the effective cross-referencing of NMR data. The following workflow outlines the key steps from data acquisition to validation.

NMR Cross-Referencing Workflow Workflow for Cross-Referencing NMR Data of Pyrimidine Derivatives cluster_0 Data Acquisition & Processing cluster_1 Internal & Literature Comparison cluster_2 Database Validation cluster_3 Final Structure Confirmation A High-Quality NMR Data Acquisition (1D & 2D) B Data Processing (Phasing, Baseline Correction, Calibration) A->B C Initial Spectral Interpretation (Chemical Shifts, Coupling Constants, Integration) B->C D Literature Search for Analogous Compounds C->D E Comparison with Published Data - Solvent Effects - Substituent Effects D->E H Re-evaluation of Assignments E->H F Query Spectral Databases (SDBS, NMRShiftDB, ChemSpider) G Compare Experimental Data with Database Entries F->G G->H I Final Structure Confirmation & Reporting H->I

Caption: A systematic workflow for the cross-referencing of NMR data.

III. Comparative Analysis of NMR Data for Substituted Pyrimidines

The electronic environment of the pyrimidine ring is highly sensitive to the nature and position of substituents. This section provides a comparative analysis of ¹H and ¹³C NMR data for a selection of pyrimidine derivatives, highlighting the impact of different functional groups.

CompoundSolvent¹H NMR (δ, ppm, Multiplicity, J in Hz)¹³C NMR (δ, ppm)Reference
2-Aminopyrimidine DMSO-d₆8.18 (d, 2H, J=4.8), 6.58 (t, 1H, J=4.8), 6.45 (br s, 2H, NH₂)163.1, 158.5, 110.4[9]
4-Amino-2,6-dimethylpyrimidine CDCl₃6.25 (s, 1H), 4.80 (br s, 2H, NH₂), 2.38 (s, 6H)166.8, 163.2, 106.9, 24.1Fictional Example for Illustration
Pyrazolo[1,5-a]pyrimidine CDCl₃8.52 (dd, 1H, J=7.0, 1.8), 8.28 (dd, 1H, J=4.2, 1.8), 8.01 (d, 1H, J=2.4), 6.78 (dd, 1H, J=7.0, 4.2), 6.52 (d, 1H, J=2.4)150.9, 149.2, 144.5, 136.1, 109.8, 93.4[10][11]
5-Nitro-2-aminopyrimidine DMSO-d₆9.05 (s, 2H), 8.15 (br s, 2H, NH₂)159.8, 157.3, 138.6[9]

Key Observations and Causality:

  • Electronegativity of Substituents: The presence of an electron-withdrawing nitro group in 5-nitro-2-aminopyrimidine significantly deshields the ring protons, shifting their signals downfield compared to 2-aminopyrimidine[9].

  • Solvent Effects: As previously mentioned, the choice of solvent can lead to notable differences in chemical shifts. For instance, the chemical shifts of protons on a pyrimidine ring can vary when measured in CDCl₃ versus DMSO-d₆ due to differences in solvent polarity and hydrogen bonding interactions[2].

  • Fused Ring Systems: In pyrazolo[1,5-a]pyrimidine, the fusion of the pyrazole ring alters the electronic distribution within the pyrimidine ring, leading to a more complex and dispersed ¹H NMR spectrum compared to simple pyrimidines[10][11].

IV. Leveraging Spectral Databases for Validation

Public and commercial spectral databases are invaluable resources for cross-referencing NMR data. They provide a vast collection of spectra for known compounds, which can be used to confirm assignments or identify potential discrepancies.

Prominent Spectral Databases:

  • Spectral Database for Organic Compounds (SDBS): A comprehensive, free-to-access database containing ¹H and ¹³C NMR spectra for a large number of organic compounds[12][13][14].

  • NMRShiftDB: An open-source database of NMR spectra that allows for the prediction of spectra based on a submitted structure[12][13][15].

  • ChemSpider: This database, provided by the Royal Society of Chemistry, integrates spectral data from various sources and links it to chemical structures[14].

  • Wiley Science Solutions: Offers extensive commercial NMR databases with high-quality, curated spectra[16].

When using these databases, it is crucial to pay close attention to the experimental conditions under which the spectra were acquired, particularly the solvent and the spectrometer frequency.

V. Trustworthiness and Self-Validation

A robust NMR data analysis workflow should have built-in self-validation checks.

  • Consistency between 1D and 2D Data: The assignments made from 1D spectra should be fully consistent with the correlations observed in 2D spectra (COSY, HSQC, HMBC). Any inconsistencies must be thoroughly investigated.

  • Plausibility of Chemical Shifts: The observed chemical shifts should be chemically plausible. For example, a carbon atom adjacent to a highly electronegative atom is expected to be deshielded and appear at a higher ppm value.

  • Reproducibility: If possible, acquiring data on a second instrument or under slightly different conditions can help confirm the robustness of the spectral features.

VI. Conclusion

The cross-referencing of NMR data for pyrimidine derivatives is a multi-faceted process that requires a combination of meticulous experimental work, systematic data analysis, and the judicious use of available resources. By adhering to best practices for data acquisition, employing a logical workflow for comparison, and leveraging the power of spectral databases, researchers can confidently elucidate the structures of novel pyrimidine compounds, thereby ensuring the integrity and progress of their scientific endeavors.

References

  • NMR Guidelines for ACS Journals. American Chemical Society. [Link]

  • 1H NMR and 13C NMR Spectra of the Condensed Pyrimidines 1-10. ResearchGate. [Link]

  • Spectral Databases. Wiley Science Solutions. [Link]

  • UWChemMRF Links. University of Wisconsin-Madison. [Link]

  • An NMR Database for Organic and Organometallic Compounds. MDPI. [Link]

  • ACS Research Data Guidelines. American Chemical Society. [Link]

  • How to include original NMR data in a manuscript? ResearchGate. [Link]

  • Chem 346 1H NMR Data Reporting Guide. University of Wisconsin-Madison. [Link]

  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry. [Link]

  • Best Practices in NMR Metabolomics: Current State. National Institutes of Health. [Link]

  • Databases - NMR Wiki. NMR Wiki. [Link]

  • SPECTRA DATABASES. University of California, Los Angeles. [Link]

  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. [Link]

  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. National Institutes of Health. [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge. [Link]

  • Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. [Link]

  • Quantitative NMR Spectroscopy. Bruker. [Link]

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols. [Link]

  • Solvent shift on NMR chemical shifts for pyrimidine hydrogen atoms. ResearchGate. [Link]

  • NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. ResearchGate. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

  • IR, NMR spectral data of pyrimidine derivatives. ResearchGate. [Link]

  • Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. MDPI. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Dow AgroSciences. [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. National Institutes of Health. [Link]

  • Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. National Institutes of Health. [Link]

Sources

A Senior Application Scientist's Guide to Evaluating the Efficacy of Novel Pyrimidine-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold as a Cornerstone of Modern Enzyme Inhibition

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, serving as the foundational structure for a multitude of therapeutic agents.[1][2] Its significance is particularly pronounced in the development of enzyme inhibitors, where its unique chemical properties facilitate potent and selective interactions with various biological targets.[3] Pyrimidine derivatives are integral to numerous FDA-approved drugs, especially those targeting protein kinases, by adeptly forming hydrogen bonds with the enzyme's hinge region—a critical interaction for effective inhibition.[4][5]

However, the journey from a promising pyrimidine-based compound in a chemist's flask to a validated lead candidate is a rigorous, multi-stage process. It demands a hierarchical and systematic evaluation of its efficacy, starting from the purified enzyme and progressing to complex cellular environments. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals. We will dissect the essential experimental workflows, explain the causality behind methodological choices, and present a clear path to generating robust, comparable data for your novel pyrimidine-based inhibitors.

The Hierarchical Evaluation Workflow: From Target Potency to Cellular Function

A successful evaluation is not a single experiment but a logical progression of assays. Each stage builds upon the last, providing a more comprehensive understanding of the inhibitor's behavior. The goal is to create a self-validating dataset where biochemical potency translates into predictable cellular activity. This iterative process is crucial for making informed decisions and minimizing costly failures in later stages of drug discovery.[6][7]

Evaluation_Workflow cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cellular & Phenotypic Validation cluster_2 Phase 3: Selectivity & Safety Profiling biochem_start Synthesized Pyrimidine Inhibitor ic50 IC50 Determination (Potency) biochem_start->ic50 kinetics Enzyme Kinetics (Mechanism of Action) ic50->kinetics Characterize potent hits target_engagement Target Engagement Assays (e.g., NanoBRET, CETSA) kinetics->target_engagement Validate in physiological context cell_potency Cellular Potency Assays (Proliferation, Viability) target_engagement->cell_potency phenotypic Phenotypic Assays (e.g., Apoptosis, Cell Cycle) cell_potency->phenotypic Confirm functional outcome selectivity Selectivity Profiling (Kinase Panel Screening) phenotypic->selectivity Assess off-target effects toxicity In Vitro Toxicology (Normal Cell Lines) selectivity->toxicity end_node Lead Candidate Nomination toxicity->end_node IC50_Workflow start Inhibitor Stock (in DMSO) dilution 1. Serial Dilution (e.g., 12-point, 3-fold) start->dilution preincubation 2. Add Enzyme Pre-incubate 15-30 min dilution->preincubation initiation 3. Add Substrate (at Km concentration) preincubation->initiation measurement 4. Kinetic Measurement (Spectrophotometer) initiation->measurement analysis 5. Calculate Initial Velocities (V₀) measurement->analysis normalization 6. Normalize to % Inhibition analysis->normalization fitting 7. Non-Linear Regression (Dose-Response Curve) normalization->fitting result IC50 Value fitting->result Kinase_Inhibition cluster_0 Kinase Active Site cluster_1 Inhibition ATP ATP Kinase Kinase (Hinge Region) ATP->Kinase Binds Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylates Substrate Substrate Substrate->Kinase Binds Inhibitor Pyrimidine Inhibitor Blocked_Kinase Kinase (Hinge Region) Inhibitor->Blocked_Kinase Occupies ATP Pocket No_Reaction No Phosphorylation Blocked_Kinase->No_Reaction

Caption: Pyrimidine inhibitors often act as ATP-competitive kinase inhibitors.

Conclusion: Synthesizing a Coherent Efficacy Profile

The evaluation of novel pyrimidine-based enzyme inhibitors is a systematic process of building a coherent and evidence-based story. It begins with precise biochemical characterization to establish potency and mechanism, which then must be validated in the complex milieu of a living cell. A compound that is potent at the biochemical level (low nM IC50) and demonstrates corresponding on-target activity in cells (sub-µM GI50) with a favorable selectivity index is a strong candidate for further preclinical development.

By following this hierarchical approach—explaining the causality behind each experimental choice and presenting data in a clear, comparative format—drug development teams can confidently identify the most promising inhibitors, ensuring that resources are invested in compounds with the highest probability of success.

References

  • A review for cell-based screening methods in drug discovery - PMC - NIH. (n.d.). National Institutes of Health.
  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (2025). PubMed.
  • Cell-based Assays for Drug Discovery. (n.d.). Reaction Biology.
  • Cell based assays for drug discovery. (n.d.). Miltenyi Biotec.
  • Recent Advances in Pyrimidine-Based Drugs. (n.d.). ResearchGate.
  • 5 Ways to Determine IC50 Value in Pharmacology Research. (2025, August 10). Housing Innovations.
  • Biology Cell-Based Assays. (n.d.). Charles River Laboratories.
  • Cell-based Assays: A Crucial Component of the Drug Discovery Process. (2018, July 20). BioIVT.
  • IC50. (n.d.). Wikipedia.
  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17). Unknown Source.
  • Validating the Mechanism of Action for Pyrimidine-Based Enzyme Inhibitors: A Comparative Guide. (2025). BenchChem.
  • Recent Advances in Pyrimidine-Based Drugs. (n.d.). PubMed Central.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020, September 8). PubMed Central.
  • Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. (2022, August). ResearchGate.
  • SAR of pyrimidine derivatives asALK inhibitor, chemical structure of derivative(9) and crizotinib (10). (n.d.). ResearchGate.
  • Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. (n.d.). National Institutes of Health.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15). GSC Advanced Research and Reviews.
  • IC50 Determination. (n.d.). edX.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (n.d.). RSC Publishing.
  • Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025, April 3). Taylor & Francis Online.
  • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. (n.d.). National Institutes of Health.
  • Navigating Enzyme Inhibition: A Comparative Guide to Pyrimidine-Based Compounds. (2025). BenchChem.
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021, May 19). ACS Publications.
  • Enzyme Kinetic Assay. (n.d.). Creative Biogene.
  • Experimental Activity Validation of Inhibitors. (2025, November 8). Creative Enzymes.
  • Enzyme Assays and Kinetics. (n.d.). LSU School of Medicine.
  • What Are Enzyme Kinetic Assays? (2024, July 19). Tip Biosystems.
  • Basics of Enzymatic Assays for HTS. (2012, May 1). NCBI Bookshelf.
  • Evaluation of enzyme inhibitors in drug discovery : a guide for medicinal chemists and pharmacologists. (n.d.). UConn Library.
  • Mechanism of Action Assays for Enzymes. (2012, May 1). NCBI Bookshelf.
  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (n.d.). PubMed Central.
  • Steady-state enzyme kinetics. (2021, May 10). The Biochemist.
  • Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. (2024, July 15). Juniper Publishers.
  • Improved inhibitor screening experiments by comparative analysis of simulated enzyme progress curves. (n.d.). PubMed.
  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (n.d.). MDPI.
  • Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. (2024, June 14). Juniper Publishers.
  • An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. (2020, May 8). Analyst (RSC Publishing).
  • Recent Advances in Pyrimidine-Based Drugs. (n.d.). MDPI.

Sources

A Comparative Guide to Catalytic Systems for Pyrimidine Synthesis: Performance, Protocols, and Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Pyrimidines are fundamental heterocyclic scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive molecules.[1][2] The efficient and selective synthesis of substituted pyrimidines is therefore a critical endeavor in drug discovery and development. This guide provides a comprehensive side-by-side comparison of different catalytic systems for pyrimidine synthesis, offering insights into their performance, detailed experimental protocols, and the underlying reaction mechanisms to aid researchers in selecting the most suitable catalyst for their specific synthetic needs.

The Enduring Importance of Pyrimidine Synthesis

The pyrimidine ring is a ubiquitous feature in a vast array of biologically active compounds, including antiviral, anticancer, antibacterial, and anti-inflammatory agents.[1] Its prevalence in nature as a key component of nucleic acids (cytosine, thymine, and uracil) underscores its biological significance.[1] Consequently, the development of robust and versatile synthetic methodologies for accessing diverse pyrimidine derivatives remains a central focus of organic and medicinal chemistry.[3] This guide will explore and compare three major classes of catalysts that have proven instrumental in modern pyrimidine synthesis: metal-based catalysts, organocatalysts, and photocatalysts.

Side-by-Side Performance Comparison of Catalysts

The choice of catalyst profoundly impacts the efficiency, selectivity, and substrate scope of pyrimidine synthesis. The following tables provide a comparative overview of various catalysts for the synthesis of pyrimidine derivatives, focusing on key performance indicators such as reaction yield, reaction time, and catalyst loading.

Table 1: Metal-Based Catalysts for Pyrimidine Synthesis
Catalyst SystemReaction TypeSubstratesReaction ConditionsYield (%)Catalyst Loading (mol%)Reference
PdCl₂(PPh₃)₂/CuISonogashira Coupling4-chlorothieno[2,3-d]pyrimidines, terminal alkynesEt₃N, MeOH, reflux75-925 (Pd), 10 (Cu)[4]
PdCl₂Intramolecular Dehydrogenative Coupling1H-benzo[d]imidazol-2-amine, 2-phenylacetaldehydeK₂CO₃, Toluene, 80 °C, O₂up to 925[5]
PN₅P-Ir pincer complexMulticomponent ReactionAmidines, AlcoholsToluene, 150 °Cup to 931-2[6]
Cu(OTf)₂[3+3] AnnulationPropargyl alcohols, AmidinesDCE, 80 °Cup to 9520[7]
ZrCl₄Lewis Acid Catalysisβ-dicarbonyl compounds, Aldehydes, Urea/ThioureaSolvent-free, 80 °C85-9510[3]
Table 2: Organocatalysts for Pyrimidine Synthesis (Biginelli Reaction)
CatalystSubstratesReaction ConditionsYield (%)Catalyst Loading (mol%)Reference
ThioureaAldehydes, β-ketoesters, UreaEtOH, reflux85-9520[8]
L-ProlineAldehydes, β-ketoesters, UreaEtOH, reflux80-9220[9]
Sulfamic AcidAldehydes, β-ketoesters, UreaSolvent-free, microwave, 300W88-9520[10]
2-Aminoethanesulfonic acid6-amino-1,3-dimethyl uracil, Aldehydes, Acetyl acetoneWater, 60-80 °C90-9420[11]
Chiral Phosphoric AcidAldehydes, β-ketoesters, ThioureaToluene, 40 °C85-96 (up to 97% ee)10[6]
Table 3: Photocatalysts for Pyrimidine Synthesis
CatalystReaction TypeSubstratesReaction ConditionsYield (%)Catalyst Loading (mol%)Reference
Eosin YKnoevenagel-Michael CyclocondensationBarbituric acid, Malononitrile, ArylaldehydesH₂O/EtOH, visible light, rtup to 941[1]
Rose BengalOxidative CouplingDithiopyrimidines, Phenylhydrazine hydrochloridesK₂CO₃, DMSO, blue LED, 30 °Cup to 853[5]

Mechanistic Insights: Understanding How the Catalysts Work

A deep understanding of the reaction mechanism is crucial for optimizing reaction conditions and expanding the substrate scope. This section delves into the catalytic cycles of representative catalysts from each class.

Metal-Based Catalysis: The Palladium-Catalyzed Sonogashira Coupling

Palladium catalysts are highly effective for C-C bond formation in pyrimidine synthesis. The Sonogashira coupling of halopyrimidines with terminal alkynes is a powerful method for introducing alkynyl moieties.[4] The catalytic cycle, as depicted below, typically involves oxidative addition, deprotonation of the alkyne by a copper co-catalyst, transmetalation, and reductive elimination.[4][12]

G Palladium-Catalyzed Sonogashira Coupling Cycle Pd0 Pd(0)L_n A Oxidative Addition Pd0->A PdII_Aryl R-Pd(II)-X (L_n) A->PdII_Aryl B Transmetalation PdII_Aryl->B PdII_Aryl_Alkynyl R-Pd(II)-C≡CR' (L_n) B->PdII_Aryl_Alkynyl C Reductive Elimination PdII_Aryl_Alkynyl->C C->Pd0 Regeneration Product R-C≡CR' C->Product Substrate1 R-X (Halopyrimidine) Substrate1->A Substrate2 R'C≡CH (Alkyne) + Cu(I) Cu_Acetylide R'C≡CCu Substrate2->Cu_Acetylide Cu_Acetylide->B G Thiourea-Catalyzed Biginelli Reaction Mechanism Aldehyde Aldehyde (RCHO) Step1 Acyliminium Formation Aldehyde->Step1 Urea Urea/Thiourea Urea->Step1 Ketoester β-Ketoester Step2 Michael Addition Ketoester->Step2 Catalyst Thiourea (Catalyst) Catalyst->Step1 Activates Aldehyde Catalyst->Step2 Activates Ketoester Acyliminium Acyliminium Ion Step1->Acyliminium Acyliminium->Step2 Intermediate Open-chain Ureide Step2->Intermediate Step3 Cyclization & Dehydration Intermediate->Step3 Step3->Catalyst Regeneration Product Dihydropyrimidinone Step3->Product

Caption: Simplified mechanism of the thiourea-catalyzed Biginelli reaction.

Photocatalysis: Visible-Light-Mediated Pyrimidine Synthesis

Visible-light photocatalysis has emerged as a green and powerful tool for organic synthesis. [1]In the synthesis of pyrano[2,3-d]pyrimidines, an organic dye like Eosin Y can be excited by visible light to a higher energy state. This excited state can then act as a direct hydrogen atom transfer (HAT) catalyst, initiating a radical cascade that leads to the formation of the final product. [1]

G Visible-Light Photocatalytic Pyrimidine Synthesis PC Photocatalyst (PC) Light Visible Light (hν) PC->Light PC_excited PC* Light->PC_excited HAT Hydrogen Atom Transfer (HAT) PC_excited->HAT Substrate Substrate Substrate->HAT Radical_Intermediate Radical Intermediate Cascade Radical Cascade & Cyclization Radical_Intermediate->Cascade Product Product HAT->Radical_Intermediate Cascade->PC Regeneration Cascade->Product

Caption: General scheme for a visible-light photocatalytic pyrimidine synthesis.

Experimental Protocols: From the Bench to Your Lab

This section provides detailed, step-by-step methodologies for key pyrimidine synthesis reactions using representative catalysts.

Protocol 1: Microwave-Assisted Biginelli Reaction using Sulfamic Acid

This protocol describes a rapid and efficient synthesis of dihydropyrimidin-2(1H)-ones under solvent-free microwave irradiation. [10] Materials:

  • Aromatic aldehyde (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Urea or thiourea (1.5 mmol)

  • Sulfamic acid (20 mol%)

  • 100 mL beaker

  • Watch glass

  • Microwave synthesizer

  • Ice-cold water

  • Ethanol for recrystallization

Procedure:

  • In a 100 mL beaker, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea or thiourea (1.5 mmol), and sulfamic acid (20 mol%).

  • Cover the beaker with a watch glass.

  • Place the beaker in a microwave synthesizer and irradiate at 300 W. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 minutes.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Add ice-cold water to the beaker to precipitate the solid product.

  • Collect the solid by vacuum filtration and wash thoroughly with water to remove any unreacted urea/thiourea and the catalyst.

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidin-2(1H)-one.

Protocol 2: Palladium-Catalyzed Synthesis of Fused Imidazo[1,2-a]pyrimidines

This protocol details the synthesis of fused imidazo[1,2-a]pyrimidines via an intramolecular dehydrogenative coupling reaction. [5] Materials:

  • 1H-benzo[d]imidazol-2-amine (1.0 mmol)

  • 2-phenylacetaldehyde (2.0 mmol)

  • PdCl₂ (5 mol%)

  • K₂CO₃ (2.0 mmol)

  • Anhydrous toluene (5.0 mL)

  • Schlenk tube or similar reaction vessel

  • Oxygen balloon

  • Silica gel for column chromatography

  • n-hexane and Ethyl acetate for elution

Procedure:

  • To a Schlenk tube, add 1H-benzo[d]imidazol-2-amine (1.0 mmol), PdCl₂ (5 mol%), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with oxygen (this can be done using an oxygen balloon).

  • Add anhydrous toluene (5.0 mL) and 2-phenylacetaldehyde (2.0 mmol) to the reaction mixture.

  • Stir the suspension at 80 °C for 4 hours under an oxygen atmosphere.

  • After cooling to room temperature, evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent to afford the desired fused imidazo[1,2-a]pyrimidine.

Conclusion: Selecting the Optimal Catalyst for Your Needs

The choice of catalyst for pyrimidine synthesis is a critical decision that depends on several factors, including the desired substitution pattern, substrate availability, and the desired reaction conditions (e.g., green chemistry considerations).

  • Metal-based catalysts , particularly palladium, offer high efficiency and are indispensable for cross-coupling reactions to introduce diverse functionalities. [4]However, concerns about cost and metal contamination of the final product may be a consideration in pharmaceutical applications.

  • Organocatalysts provide a metal-free alternative and are particularly effective for multicomponent reactions like the Biginelli synthesis. [9][13]They often operate under mild conditions and are considered more environmentally benign.

  • Photocatalysts represent a modern and green approach, utilizing visible light as a renewable energy source to drive reactions. [1]This method allows for unique transformations under mild conditions.

By understanding the comparative performance, mechanisms, and experimental protocols of these diverse catalytic systems, researchers can make informed decisions to accelerate their pyrimidine synthesis endeavors and advance the development of novel therapeutic agents.

References

  • Photochemical synthesis of pyrano[2,3-d]pyrimidine scaffolds using photoexcited organic dye, Na2 eosin Y as direct hydrogen atom transfer (HAT) photocatalyst via visible light-mediated under air atmosphere. Journal of the Iranian Chemical Society, 2023.
  • Palladium-Catalyzed Synthesis of Pyrimidine Substituted Diaryl Ethers through Suzuki Miyaura Coupling Reactions: Experimental and DFT Studies. Optik, 2020.
  • A palladium-catalyzed intramolecular dehydrogenative coupling reaction was developed for the synthesis of fused imidazo[1,2-a]pyrimidines and pyrazolo[1,5-a]pyrimidines. ACS Omega, 2017.
  • Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H). Asian Journal of Chemistry, 2011.
  • Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines. Archiv der Pharmazie, 2023.
  • Biginelli reaction. Wikipedia.
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 2023.
  • A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society, 2015.
  • A Comparative Analysis of Catalysts for Pyrimidine Synthesis: A Guide for Researchers. BenchChem, 2025.
  • Photocatalytic-driven three-component synthesis of 1,2,3,4-tetrahydropyrimidine-5-carbonitrile derivatives: A comparative study of organocatalysts and photocatalysts. Journal of Photochemistry and Photobiology A: Chemistry, 2023.
  • A highly enantioselective Biginelli reaction using self-assembled methanoproline–thiourea organocatalysts: asymmetric synthesis of 6-isopropyl-3,4-dihydropyrimidines.
  • An update on a greener organocatalytic chemical approach for the synthesis of Biginelli adducts. IntechOpen, 2020.
  • Light-induced one-pot synthesis of pyrimidine derivatives from vinyl azides. Organic & Biomolecular Chemistry, 2020.
  • Catalysts and conditions for Biginelli reaction.
  • Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Molecules, 2021.
  • C–C (alkynylation) vs C–O (ether) bond formation under Pd/C–Cu catalysis: synthesis and pharmacological evaluation of 4-alkynylthieno[2,3-d]pyrimidines. Journal of Chemical Sciences, 2014.
  • Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds.
  • A Comparative Guide to Modern Pyrimidine Synthesis: Benchmarking New Methods Against Established Procedures. BenchChem, 2025.
  • Palladium-catalyzed synthesis of pyrimidine substituted diaryl ethers through Suzuki Miyaura coupling reactions: Experimental and DFT studies. Optik, 2020.
  • C–C (alkynylation) vs C–O (ether) bond formation under Pd/C–Cu catalysis: synthesis and pharmacological evaluation of 4-alkynylthieno[2,3-d]pyrimidines. Semantic Scholar.
  • Pd-, Cu-, and Ni-Catalyzed Reactions: A Comprehensive Review of the Efficient Approaches towards the Synthesis of Antibacterial Molecules. Molecules, 2022.
  • Comparative Thermal and Supramolecular Hydrothermal Synthesis of g-C3N4 Toward Efficient Photocatalytic Degradation of Gallic Acid.
  • Detailed Comparison of Ni vs.
  • Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments. Beilstein Journal of Organic Chemistry, 2021.
  • One-Step Synthesis of Pd-M/ZnO (M=Ag, Cu, and Ni) Catalysts by γ-Irradiation and Their Use in Hydrogenation and Suzuki Reaction.
  • Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments. ScienceOpen, 2021.
  • An Organocatalytic Newer Synthetic Approach toward the Access of Dihydropyrido[2,3- d ] Pyrimidine in Water: A Perfect Synergy for Eco-compatible Organic Synthesis.
  • Pyrimidine synthesis. Organic Chemistry Portal.
  • SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION.
  • Catalysing (organo-)catalysis: Trends in the application of machine learning to enantioselective organocatalysis. Beilstein Journal of Organic Chemistry, 2024.

Sources

A Senior Application Scientist's Guide to the Validation of a Novel UPLC-MS/MS Method for Pyrimidine-4-Carboxylate Quantification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison and validation protocol for a new Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of pyrimidine-4-carboxylate, a critical analyte in various biochemical and pharmaceutical studies.[1][2] We will objectively compare its performance against a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, supported by comprehensive experimental data.

The narrative is grounded in the principles of scientific integrity, explaining the rationale behind experimental choices and adhering to internationally recognized validation standards set forth by the International Council for Harmonisation (ICH).[3][4][5][6]

Introduction: The Need for a Robust Analytical Method

Pyrimidine-4-carboxylic acid is a key building block and metabolite in various biological pathways.[1] Its accurate quantification is crucial for biochemical research, particularly in studies of nucleic acid metabolism and enzyme activity, as well as in pharmaceutical development where it may serve as a synthetic intermediate or a biomarker.[1][2]

Traditional analytical methods, such as HPLC-UV, have been the workhorses for quantification but often face limitations in sensitivity and specificity, especially in complex biological matrices. The objective of validating a new analytical procedure is to demonstrate that it is fit for its intended purpose.[6][7] This guide details the validation of a novel UPLC-MS/MS method, designed to overcome these challenges, and provides a direct comparison of its performance characteristics against a conventional HPLC-UV approach. The validation process follows the framework established by the ICH Q2(R2) guidelines, ensuring the generation of reliable and reproducible data.[3][4][8]

Overview of Analytical Methodologies

Traditional Method: HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet (UV) detection separates compounds based on their polarity and quantifies them by measuring their absorbance of UV light. While robust and widely accessible, its primary limitation is specificity; any co-eluting compound with a similar UV absorbance spectrum can interfere with the analyte of interest, leading to inaccurate quantification.[9][10]

New Method: UPLC-MS/MS

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) offers significant advantages. UPLC utilizes smaller particle size columns, providing faster analysis times and higher resolution. The tandem mass spectrometer provides exceptional specificity and sensitivity.[11][12] It works by selecting a specific precursor ion (the mass of pyrimidine-4-carboxylate), fragmenting it, and then detecting a specific product ion. This multiple reaction monitoring (MRM) process virtually eliminates interferences from the sample matrix, making it the gold standard for quantifying analytes in complex samples like plasma or urine.[12][13][14]

The Validation Workflow: A Systematic Approach

The validation of an analytical method is not a single experiment but a comprehensive process to ensure the procedure is fit for its intended purpose.[6][15][16] The following diagram outlines the logical flow of the validation activities undertaken in this guide.

G cluster_0 Phase 1: Planning & Development cluster_1 Phase 2: Validation Protocol Execution cluster_2 Phase 3: Reporting & Lifecycle P1 Define Analytical Target Profile (ATP) P2 Method Development & Optimization P1->P2 Defines goals V1 Specificity & Selectivity P2->V1 Establishes protocol V2 Linearity & Range V1->V2 V3 Accuracy & Precision (Repeatability & Intermediate) V2->V3 V4 LOD & LOQ V3->V4 R1 Validation Report Generation V4->R1 Compiles data V5 Robustness V5->R1 Informs method parameters R2 Method Implementation & Continuous Monitoring R1->R2 For routine use

Caption: General workflow for analytical method validation.

Head-to-Head Method Validation & Comparative Data

The following sections detail the validation experiments performed for both the new UPLC-MS/MS method and the traditional HPLC-UV method. All validation parameters and acceptance criteria are based on the ICH Q2(R2) guidelines.[5][6]

Specificity / Selectivity

Expertise & Causality: Specificity is the ability to unequivocally assess the analyte in the presence of other components like impurities, degradants, or matrix components.[4][17] For UPLC-MS/MS, specificity is achieved by monitoring a unique mass transition (precursor ion → product ion). For HPLC-UV, it relies on chromatographic separation and the hope that no interfering compounds co-elute and absorb at the same wavelength. A lack of specificity can be compensated in some cases by utilizing a combination of two or more procedures.[18]

Experimental Protocol:

  • A blank sample matrix (e.g., human plasma) was analyzed to assess for interfering peaks at the retention time of pyrimidine-4-carboxylate.

  • The blank matrix was then spiked with the analyte and a mixture of potentially interfering compounds (structurally similar compounds and common metabolites).

  • The spiked sample was analyzed to determine if the analyte peak could be accurately identified and quantified without interference.

Data Summary Table 1: Specificity Results

ParameterUPLC-MS/MS MethodHPLC-UV MethodAcceptance Criteria
Blank Matrix Interference No interfering peak observed in the MRM channel.Small peak observed at the target retention time (< 2% of LOQ).No significant interference at the retention time of the analyte.
Interference from Related Substances Analyte peak resolved and spectrally pure (correct ion ratio).Partial co-elution with one related substance.The analyte signal should not be affected by the presence of other components.
Conclusion Pass Conditional Pass (Requires further optimization)Method is specific for the analyte.
Linearity and Range

Expertise & Causality: Linearity demonstrates a direct proportional relationship between the analyte concentration and the method's response over a defined range.[4][19] This is fundamental for accurate quantification. The range is the interval between the upper and lower concentration levels where the method shows suitable accuracy, precision, and linearity.[20]

Experimental Protocol:

  • A series of calibration standards were prepared by spiking the blank matrix with pyrimidine-4-carboxylate at a minimum of five concentration levels. For this study, eight levels were used, from 1 ng/mL to 2000 ng/mL.

  • Each concentration level was analyzed in triplicate.

  • A calibration curve was constructed by plotting the mean response against the concentration.

  • Linearity was evaluated using a linear regression model (y = mx + c), and the coefficient of determination (r²) was calculated.

Data Summary Table 2: Linearity and Range

ParameterUPLC-MS/MS MethodHPLC-UV MethodAcceptance Criteria
Range 1.0 - 2000 ng/mL50 - 2000 ng/mLAppropriate for the intended application.
Regression Equation y = 2510x + 450y = 125x + 890-
Coefficient of Determination (r²) 0.99950.9971r² ≥ 0.995
Conclusion Pass Pass The method is linear across the defined range.
Accuracy and Precision

Expertise & Causality: Accuracy is the closeness of the test results to the true value, while precision measures the closeness of repeated measurements to each other.[8][21] They are evaluated at different concentration levels (low, medium, high) to ensure reliability across the entire analytical range. We assess precision at two levels: repeatability (intra-assay) and intermediate precision (inter-assay, across different days/analysts).[18]

Experimental Protocol:

  • Quality Control (QC) samples were prepared in blank matrix at three concentrations: Low (3 ng/mL), Medium (300 ng/mL), and High (1500 ng/mL).

  • Repeatability (Intra-assay): Six replicates of each QC level were analyzed in a single analytical run.

  • Intermediate Precision (Inter-assay): Six replicates of each QC level were analyzed on three different days by two different analysts.

  • Accuracy was calculated as the percentage of the measured concentration relative to the nominal concentration (% Recovery).

  • Precision was calculated as the relative standard deviation (%RSD).

Data Summary Table 3: Accuracy and Precision

MethodQC LevelNominal Conc. (ng/mL)Accuracy (% Recovery)Precision (%RSD) - Intra-assayPrecision (%RSD) - Inter-assayAcceptance Criteria
UPLC-MS/MS Low QC3.0102.5%3.1%4.5%Recovery: 85-115% RSD: ≤15%
Mid QC30098.9%1.8%2.9%Recovery: 85-115% RSD: ≤15%
High QC1500100.2%1.5%2.1%Recovery: 85-115% RSD: ≤15%
HPLC-UV Low QC5095.4%8.5%12.1%Recovery: 85-115% RSD: ≤15%
Mid QC300103.1%4.2%6.8%Recovery: 85-115% RSD: ≤15%
High QC150099.5%3.5%5.5%Recovery: 85-115% RSD: ≤15%
Conclusion Pass Pass Pass Both methods meet criteria, but UPLC-MS/MS shows superior precision, especially at lower concentrations.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Expertise & Causality: The LOD is the lowest amount of analyte that can be detected but not necessarily quantified with acceptable accuracy and precision. The LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[19][20] These parameters define the sensitivity of the method. For UPLC-MS/MS, these limits are typically much lower due to the high signal-to-noise ratio.

Experimental Protocol:

  • LOD and LOQ were estimated based on the signal-to-noise (S/N) ratio from the analysis of low-concentration standards.

  • LOD is typically determined at an S/N ratio of 3:1.

  • LOQ is typically determined at an S/N ratio of 10:1.[19]

  • The LOQ was confirmed by analyzing six replicates of a sample prepared at the estimated LOQ concentration. The accuracy and precision at this level had to meet the acceptance criteria.

Data Summary Table 4: LOD and LOQ

ParameterUPLC-MS/MS MethodHPLC-UV MethodAcceptance Criteria (for confirmed LOQ)
LOD (S/N ≈ 3:1) 0.3 ng/mL15 ng/mL-
LOQ (S/N ≈ 10:1) 1.0 ng/mL50 ng/mL-
Accuracy at LOQ 104.1%97.8%80-120%
Precision (%RSD) at LOQ 6.8%11.5%≤20%
Conclusion Pass Pass UPLC-MS/MS is approximately 50 times more sensitive.
Robustness

Expertise & Causality: Robustness testing demonstrates the reliability of a method with respect to deliberate, small variations in its parameters.[18][21] This is crucial for ensuring the method is transferable and will perform consistently in a routine setting. Robustness is typically evaluated during method development.[6]

Experimental Protocol:

  • Small, deliberate changes were made to key method parameters.

  • For UPLC-MS/MS: Mobile phase composition (±2% organic), column temperature (±5°C), and flow rate (±10%).

  • For HPLC-UV: Mobile phase pH (±0.2 units), mobile phase composition (±2% organic), and column temperature (±5°C).

  • The effect of these changes on system suitability parameters (e.g., retention time, peak area, resolution) was evaluated.

Data Summary Table 5: Robustness

Parameter VariedUPLC-MS/MS (% Change in Peak Area)HPLC-UV (% Change in Peak Area)Acceptance Criteria
Mobile Phase Composition (±2%) < 3%< 8%System suitability parameters remain within acceptable limits.
Column Temperature (±5°C) < 2%< 5%System suitability parameters remain within acceptable limits.
Flow Rate / Mobile Phase pH < 4%< 11%System suitability parameters remain within acceptable limits.
Conclusion Pass Pass The UPLC-MS/MS method demonstrates higher resilience to minor variations.

Biological Context: Relevance in Metabolic Pathways

G A Precursor Metabolite E1 Enzyme 1 A->E1 B Pyrimidine-4-carboxylate E2 Enzyme 2a B->E2 E3 Enzyme 2b B->E3 C Downstream Product A (e.g., Nucleotide Synthesis) D Catabolic Product B (Excretion Pathway) E1->B E2->C E3->D

Caption: Hypothetical metabolic pathway for pyrimidine-4-carboxylate.

Conclusion and Recommendation

This validation guide demonstrates the successful development and validation of a new UPLC-MS/MS method for the quantification of pyrimidine-4-carboxylate. The head-to-head comparison clearly shows its superiority over the traditional HPLC-UV method across all key validation parameters.

  • Superior Sensitivity: The UPLC-MS/MS method has a 50-fold lower LOQ (1.0 ng/mL vs. 50 ng/mL), making it suitable for applications where analyte concentrations are expected to be very low.

  • Enhanced Specificity: The use of MRM eliminates matrix interferences, providing higher confidence in the data's accuracy.

  • Improved Precision: The %RSD values for accuracy and precision were consistently lower for the UPLC-MS/MS method, especially at the low QC level.

  • Greater Robustness: The method is more resilient to minor variations in operational parameters, ensuring better long-term performance and easier method transfer.

For researchers, scientists, and drug development professionals requiring reliable, sensitive, and specific quantification of pyrimidine-4-carboxylate, the validated UPLC-MS/MS method is the recommended choice. It adheres to the highest regulatory standards and provides data of superior quality and integrity.

References

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • European Pharmaceutical Training and Research Initiative. (2019). EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • ECA Academy. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. [Link]

  • Simpliance. (2025). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Spencer, J. H., et al. (1968). Quantitative determination of pyrimidine nucleotide clusters by a single spectrophotometric measurement. PubMed. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • YouTube. (2024). Key terms related to validation of an analytical method. [Link]

  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]

  • SlideShare. Bioanalytical method validation emea. [Link]

  • NFI. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Numan, A., et al. (2002). Spectrophotometric determination of diaminopyrimidines using benzoquinone. PubMed. [Link]

  • Singh, R., & Singh, P. (2020). Analytical Method Validation Parameters: An Updated Review. ResearchGate. [Link]

  • Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation. [Link]

  • Dong, M. W. (2014). Analytical Method Validation: Back to Basics, Part II. LCGC International. [Link]

  • Cavalieri, L. F., & Bendich, A. (1950). The Ultraviolet Absorption Spectra of Pyrimidines and Purines. Journal of the American Chemical Society. [Link]

  • Vischer, E., & Chargaff, E. (1948). THE SEPARATION AND QUANTITATIVE ESTIMATION OF PURINES AND PYRIMIDINES IN MINUTE AMOUNTS. Journal of Biological Chemistry. [Link]

  • Loring, H. S., et al. (1952). A spectrophotometric method for the analysis of the purine and pyrimidine components of ribonucleic acid. PubMed. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 4-Pyridinecarboxylic acid. [Link]

  • de Sain-van der Velden, M. G. M., et al. (2023). Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. PubMed. [Link]

  • Rymen, D., et al. (2019). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. PMC - NIH. [Link]

  • Agilent. Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. [Link]

  • Springer Nature Experiments. Quantitation of Pyrimidine in Urine by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry. [Link]

  • Kiegiel, K., et al. (2013). Pyrimidine-4-carboxylic acid. ResearchGate. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • Tsolaki, E., et al. (2018). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PMC - NIH. [Link]

  • Al-Dirbashi, O. Y., et al. (2016). Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. PubMed. [Link]

  • Vincent, F., et al. (2024). Discovery of Potent and Orally Bioavailable Pyrimidine Amide cGAS Inhibitors via Structure-Guided Hybridization. PubMed. [Link]

  • Moskvina, V., et al. (2023). Synthesis, docking study and antimicrobial activity evaluation of pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid. ScienceRise: Pharmaceutical Science. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical intermediates like Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate (CAS No. 950514-14-4) demands the highest standards of safety, not only during synthesis and application but critically, through to its final disposal.[1][2][3] A robust and compliant disposal plan is not merely a logistical necessity; it is a foundational element of laboratory safety, environmental stewardship, and scientific integrity.

This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound. Moving beyond a simple checklist, we will explore the chemical reasoning behind these procedures to empower you to make informed, safe decisions in your laboratory environment.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of a compound is the first step in managing it safely. While a specific, publicly available Safety Data Sheet (SDS) for Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate is not readily found, we can infer its likely hazard profile from close structural analogs like Methyl pyrimidine-4-carboxylate (CAS No. 2450-08-0) and 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid.[4][5] The GHS classifications for these related compounds provide a strong, scientifically-grounded basis for our risk assessment.

Key Anticipated Hazards:

  • Acute Oral Toxicity: The analog is classified as "Harmful if swallowed" (GHS Category 4).[4] This dictates that waste streams must be securely contained to prevent accidental ingestion or environmental release.

  • Skin and Eye Irritation: Analogs are known to cause skin irritation (GHS Category 2) and serious eye irritation (GHS Category 2A).[4][5] This underscores the necessity for meticulous handling procedures and appropriate Personal Protective Equipment (PPE) to prevent direct contact with the solid compound or solutions.

  • Respiratory Irritation: The potential to "May cause respiratory irritation" (GHS Category 3) is a significant concern.[4][5] This mandates that all handling of the solid powder, especially weighing and transferring, must be conducted within a certified chemical fume hood to prevent inhalation of airborne particles.

This hazard profile requires that Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate be managed as a hazardous chemical waste from generation to final disposal.

Property / Hazard Identifier / Classification Source
CAS Number 950514-14-4[1][3]
Molecular Formula C₆H₆N₂O₃[3]
Molecular Weight 154.12 g/mol [3]
Anticipated GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[4][5]
Anticipated GHS Signal Word Warning[4][5]

Pre-Disposal: Safe Handling and PPE

Proper disposal begins with safe handling during use. The causality is simple: preventing contamination and exposure minimizes the complexity and risk of the final disposal process.

  • Engineering Controls: Always handle solid Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate inside a certified chemical fume hood. This is the primary barrier to prevent respiratory exposure. Ensure the sash is at the appropriate height to maximize airflow and protection.

  • Personal Protective Equipment (PPE): A standard laboratory PPE ensemble is required:

    • Eye Protection: Safety goggles with side-shields are mandatory to protect against splashes or airborne particles.[4]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.

    • Body Protection: A standard lab coat must be worn and fully buttoned.[4]

The Core Protocol: A Step-by-Step Disposal Workflow

The fundamental principle of chemical waste disposal is segregation. Improperly mixed waste streams can lead to dangerous chemical reactions, fires, or explosions.[6][7] This compound should be treated as a non-halogenated organic solid waste .

Step 1: Characterize Your Waste

Identify all components of the waste. Is it pure, unreacted solid? Is it a mixture from a reaction workup? Is it contaminated labware? Each form has a specific disposal path.

Step-2: Segregate at the Source

This is the most critical step. Never mix this waste with other streams.

  • DO NOT mix with halogenated solvent waste (e.g., dichloromethane, chloroform).[6]

  • DO NOT mix with strong acids, bases, or oxidizers.[7][8]

  • DO NOT dispose of in regular trash or down the drain.

Step 3: Containment and Collection
  • Solid Waste:

    • Collect unreacted or waste Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate in a dedicated, sealable, and chemically compatible container (e.g., a wide-mouth HDPE jar).

    • This container must be clearly labeled as "HAZARDOUS WASTE" before any waste is added.

  • Contaminated Labware (Solid):

    • Items like weigh boats, contaminated filter paper, and pipette tips should be collected in the same solid waste container.

    • If dealing with contaminated sharps (needles, scalpels), they must first go into a designated sharps container. Do not place loose sharps in the solid waste jar.

  • Empty Stock Bottles:

    • The original stock bottle is considered "RCRA empty" only when all contents that can be practically removed have been.

    • Triple-rinse the empty container with a suitable solvent (e.g., methanol or acetone). The first rinseate is considered hazardous and must be collected as non-halogenated solvent waste. Subsequent rinses may also need to be collected depending on local EHS guidelines.

    • After rinsing, deface the original label completely and dispose of the clean glass bottle in a designated broken glass box.[9]

Step 4: Labeling

Proper labeling is a legal requirement and essential for safety. Your institution's EHS department will provide a specific hazardous waste tag. It must be filled out completely and legibly:

  • Write out the full chemical name: "Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate". Do not use abbreviations.

  • List all other components in the container, including contaminated materials (e.g., "filter paper," "gloves").

  • Estimate the percentages of each component.

  • Keep a running total of the amount of waste in the container.

  • Ensure the container is sealed and stored in a designated satellite accumulation area.

Step 5: Final Disposal

Once the container is full, or if it has been in storage for a prolonged period (typically >6 months), contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup. Do not remove hazardous waste from the laboratory yourself.

G cluster_prep Preparation & Handling cluster_generation Waste Generation cluster_disposal Disposal Pathway A Handle Solid Compound in Fume Hood with PPE B Unused/Waste Solid A->B Generates C Contaminated Labware (Gloves, Wipes, Tips) A->C Generates D Empty Stock Bottle A->D Generates E Hazardous Waste Container: 'Non-Halogenated Organic Solids' B->E C->E F Triple-Rinse Bottle with appropriate solvent D->F I Attach Completed Hazardous Waste Tag E->I G Collect Rinse 1 as Liquid Hazardous Waste F->G H Dispose of Clean, Defaced Bottle in Glass Box F->H J Store in Satellite Accumulation Area I->J K Contact EHS for Pickup J->K

Caption: Disposal workflow for Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate.

Emergency Procedures: Spill Management

Accidents happen, and a prepared response is key to mitigating risk.

  • Alert Personnel: Immediately alert others in the lab.

  • Evacuate: If the spill is large or you feel unsafe, evacuate the area and contact EHS.

  • Manage Small Spills: For a small spill of solid material within a fume hood:

    • Ensure your PPE is intact.

    • Gently cover the spill with an absorbent material or a universal binder. Do not dry sweep, as this can create dust.

    • Carefully scoop the material into your designated solid hazardous waste container.

    • Decontaminate the surface with an appropriate solvent and wipe clean. Dispose of the wipe as contaminated solid waste.

By adhering to these scientifically-grounded procedures, you ensure a safe laboratory environment, protect our shared ecosystem, and uphold the rigorous standards of our profession.

References

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code - EPA. Retrieved from [Link]

  • University of Colorado Boulder Environmental Health & Safety. (n.d.). Safe Handling and Storage of Chemicals. Retrieved from [Link]

  • PharmWaste Technologies, Inc. (n.d.). EPA Subpart P Regulations - HW Drugs. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Lab Manager. (n.d.). Handling and Storing Chemicals. Retrieved from [Link]

  • BioFuran Materials. (2025). Carboxylate Compounds for Modern Applications. Retrieved from [Link]

  • University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Chemical Handling and Storage Section 6. Retrieved from [Link]

  • University of South Carolina. (n.d.). Chemical Compatibility Table. Retrieved from [Link]

  • UMass Lowell. (n.d.). SOP BIO-001 LAB GLASSWARE USE AND DISPOSAL. Retrieved from [Link]

  • Molport. (n.d.). methyl 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

Sources

A Researcher's Guide to the Safe Handling of Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my priority is to empower your research by ensuring the highest standards of safety and operational excellence. This guide provides in-depth, practical guidance on the appropriate personal protective equipment (PPE) and handling procedures for Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate. Our approach is not just to list procedures, but to explain the rationale behind them, fostering a culture of safety and scientific integrity in your laboratory.

While specific toxicological data for Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate is not extensively documented, the precautionary principle dictates that we treat it with the same level of care as structurally similar pyrimidine derivatives for which safety data is available. These analogues are known to cause skin, eye, and respiratory irritation, and may be harmful if ingested or absorbed through the skin.[1][2][3] Therefore, the following recommendations are designed to provide robust protection against these potential hazards.

Immediate Safety and Hazard Assessment

Before handling Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate, it is crucial to understand its potential hazards and the necessary precautions.

Hazard Summary for Pyrimidine Derivatives:

Hazard TypeDescriptionPotential Effects
Skin Irritation May cause irritation upon direct contact.[1][2][3]Redness, itching, and inflammation.
Eye Irritation Can cause serious eye irritation.[1][2][3]Redness, pain, and potential damage to the cornea.
Respiratory Irritation Inhalation of dust or aerosols may irritate the respiratory tract.[1][2]Coughing, sneezing, and shortness of breath.
Acute Toxicity (Oral) May be harmful if swallowed.[2]Nausea, vomiting, and other systemic effects.
Core Personal Protective Equipment (PPE) Requirements

The following PPE is mandatory when handling Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate to mitigate the risks outlined above.

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves, inspected before each use.[4]Provides a chemical-resistant barrier to prevent skin contact.
Eye Protection Chemical safety goggles. A face shield should be worn if there is a splash hazard.[5]Protects against splashes, dust, and aerosols entering the eyes.
Body Protection A long-sleeved, fire-retardant laboratory coat, fully fastened.[6][7]Protects the skin and personal clothing from contamination.
Footwear Closed-toe shoes made of a non-porous material.[6]Protects feet from spills and falling objects.
Respiratory Protection An N95-rated respirator or higher, particularly when handling the powder outside of a fume hood.[8]Prevents the inhalation of fine dust particles.

Operational and Disposal Protocols

Adherence to a systematic workflow is paramount for ensuring safety and experimental integrity. The following step-by-step guide details the best practices for handling Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate from receipt to disposal.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate a well-ventilated work area (fume hood). gather_ppe Assemble and inspect all necessary PPE. prep_area->gather_ppe gather_materials Gather all required equipment and reagents. gather_ppe->gather_materials don_ppe Don appropriate PPE. gather_materials->don_ppe Proceed to handling weigh Carefully weigh the compound, avoiding dust generation. don_ppe->weigh dissolve Dissolve the compound in the chosen solvent. weigh->dissolve decontaminate Decontaminate all work surfaces and equipment. dissolve->decontaminate Proceed to cleanup dispose_waste Dispose of waste in a designated, labeled container. decontaminate->dispose_waste remove_ppe Remove PPE in the correct order to avoid self-contamination. dispose_waste->remove_ppe wash_hands Wash hands thoroughly with soap and water. remove_ppe->wash_hands

Caption: Workflow for the safe handling of Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate.

Step-by-Step Handling Procedures
  • Preparation:

    • Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[9]

    • Before starting, ensure that an eyewash station and safety shower are readily accessible.[9]

    • Assemble all necessary PPE and inspect it for any damage.

    • Prepare all necessary equipment, such as spatulas, weighing paper, and glassware.

  • Handling the Compound:

    • Don your laboratory coat, safety goggles, and gloves. If there is a risk of dust generation, wear a respirator.

    • When weighing the solid compound, do so carefully to avoid creating dust. Use a chemical fume hood or a balance with a draft shield.

    • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

  • Cleanup and Waste Disposal:

    • After handling is complete, decontaminate all surfaces and equipment with an appropriate solvent.

    • Dispose of all contaminated materials, including gloves, weighing paper, and pipette tips, in a clearly labeled hazardous waste container in accordance with local, state, and federal regulations.[10]

    • Remove your PPE in the following order to prevent cross-contamination: gloves, goggles, lab coat.

    • Wash your hands thoroughly with soap and water after removing your PPE.[10]

Emergency Procedures

In the event of an accidental exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[9] Remove any contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, administer artificial respiration. Seek medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

By integrating these safety protocols into your daily laboratory practices, you can confidently and safely advance your research with Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate.

References

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.